Ethylaluminum sesquichloride
Description
Properties
IUPAC Name |
chloro(diethyl)alumane;dichloro(ethyl)alumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;+1;+2;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMUMPEDOQULK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)Cl.CC[Al](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Al2Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO MSDS] | |
| Record name | Ethylaluminum sesquichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
204 °C | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 460 | |
| Record name | ETHYLALUMINUM SESQUICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-4 °F (-20 °C) (CLOSED CUP) | |
| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-58 | |
| Record name | ETHYLALUMINUM SESQUICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.092 g/cu cm at 25 °C | |
| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. V16: 566 (1981) | |
| Record name | ETHYLALUMINUM SESQUICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0199 mm Hg @ 25 °C /Extrapolated/ | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | ETHYLALUMINUM SESQUICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellow liquid | |
CAS No. |
12075-68-2 | |
| Record name | ETHYLALUMINUM SESQUICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-21 °C | |
| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA2: 544 (1985) | |
| Record name | ETHYLALUMINUM SESQUICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethylaluminum Sesquichloride (EASC)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylaluminum sesquichloride (EASC) is a highly versatile and industrially significant organoaluminum compound. Chemically, it is not a single species but rather an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂), with the overall empirical formula (C₂H₅)₃Al₂Cl₃.[1] EASC presents as a colorless to pale yellow liquid and is renowned for its role as a co-catalyst in Ziegler-Natta polymerization systems, which are fundamental to the production of polyolefins like polyethylene and polypropylene.[1][2][3][4] Its applications extend into broader organic synthesis, including use as a Lewis acid in Friedel-Crafts reactions and as an alkylating agent.[2][3]
However, the utility of EASC is intrinsically linked to its hazardous nature. The compound is pyrophoric, igniting spontaneously upon exposure to air, and it reacts with extreme violence with water and other protic compounds.[1][5][6] Therefore, a comprehensive understanding of its synthesis, characterization, and handling is not merely an academic exercise but a critical prerequisite for its safe and effective application in any research or industrial setting. This guide provides a detailed exploration of these core areas, grounded in established chemical principles and safety protocols.
Section 1: Synthesis of Ethylaluminum Sesquichloride
The synthesis of EASC is dominated by an economical and scalable industrial process, although alternative routes exist for achieving specific purity requirements. The choice of method is dictated by factors such as available starting materials, required purity, and scale.
Core Principles of Synthesis
The primary industrial synthesis relies on the direct reaction between aluminum metal and an alkyl halide. The central challenge in this process is overcoming the highly stable and passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the metal. This inert layer prevents the direct interaction of the aluminum with the alkylating agent.
Causality of Activation: To initiate the reaction, this oxide layer must be disrupted. This is typically achieved through either mechanical activation (using finely powdered or shaved aluminum to increase surface area) or chemical activation. Chemical activators, such as iodine or a small "seed" quantity of a pre-formed organoaluminum compound, react with the oxide layer or the underlying metal to create active sites where the synthesis can begin.[1][7] Once initiated, the reaction is typically exothermic and self-sustaining. Rigorous exclusion of moisture and oxygen is paramount, as their presence would not only halt the desired reaction by regenerating the oxide layer but also create a significant explosion hazard.[1][5]
Industrial Synthesis: Direct Reaction of Ethyl Chloride and Aluminum
The most prevalent method for producing EASC is the direct, exothermic reaction of ethyl chloride with aluminum metal.[1]
Reaction: 2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃
This process is favored for its high yield and cost-effectiveness. The reaction is typically performed in a liquid medium, which can be the product EASC itself, to act as a solvent and heat transfer agent.[7]
Caption: Workflow for the industrial synthesis of EASC.
Protocol 1: Laboratory-Scale Synthesis via Direct Reaction
This protocol outlines a conceptual laboratory-scale synthesis based on industrial principles. Extreme caution must be exercised, and this procedure should only be performed by trained personnel within a suitable fume hood and with access to appropriate emergency equipment.
Materials & Equipment:
-
Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)
-
Schlenk line or glovebox for inert atmosphere operations
-
Aluminum powder or turnings, activated
-
Anhydrous hexane (or other suitable hydrocarbon solvent)
-
Ethyl chloride, condensed as a liquid
-
Iodine crystal (as initiator)
-
Magnetic stirrer and heating mantle with temperature control
Procedure:
-
System Preparation: Assemble the glassware and purge thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reactor Charging: Under a positive flow of inert gas, charge the flask with activated aluminum powder and a single crystal of iodine.
-
Solvent Addition: Add anhydrous hexane to the flask to create a slurry.
-
Initiation: Gently warm the mixture to initiate the reaction, evidenced by the disappearance of the iodine color.
-
Ethyl Chloride Addition: Slowly add liquid ethyl chloride via the addition funnel. The reaction is highly exothermic; the addition rate must be carefully controlled to maintain a steady reflux and prevent a runaway reaction. Use an external cooling bath as needed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at a controlled temperature until the reaction subsides.
-
Product Isolation: Allow the reaction to cool to room temperature. The excess aluminum will settle. The supernatant liquid is a solution of ethylaluminum sesquichloride in hexane, which can be carefully cannulated into a dry, inert storage vessel.
Alternative Synthesis: Reaction of Triethylaluminum with HCl
EASC can also be prepared by the reaction of triethylaluminum (TEA) with hydrogen chloride (HCl).[1] This method allows for precise stoichiometric control.
Reaction: 2 (C₂H₅)₃Al + 3 HCl → (C₂H₅)₃Al₂Cl₃ + 3 C₂H₆
This route is particularly useful for producing high-purity EASC when a source of TEA is available, as it avoids contamination from unreacted aluminum metal. The ratio of reactants can be adjusted to produce diethylaluminum chloride (DEAC) or ethylaluminum dichloride (EADC) as well.[1]
Section 2: Characterization and Analysis
Characterization of EASC is crucial for confirming its identity, purity, and stoichiometric composition. Due to its reactivity, sample preparation for analysis must be performed under strictly anhydrous and anaerobic conditions.
Structural Elucidation
EASC exists as a dynamic equilibrium between several species. The sesquichloride itself is a codimer of diethylaluminum chloride and ethylaluminum dichloride. These components can also exist as homodimers.[1] The aluminum centers are typically bridged by chloride atoms, a common structural motif in organoaluminum chemistry.[1][8]
Caption: Equilibrium nature of ethylaluminum sesquichloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides confirmation of the ethyl groups. One would expect to see a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). Due to the rapid equilibrium and exchange between the different aluminum species in solution, these signals may appear broadened.
-
¹³C NMR: Similarly, the carbon spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.
| Data Type | Expected Chemical Shift (ppm) | Signal Pattern | Assignment |
| ¹H NMR | ~1.0 | Triplet | -CH₃ |
| ¹H NMR | ~0.3 | Quartet | -CH₂-Al |
| ¹³C NMR | ~8.0 | Single Peak | -CH₃ |
| ¹³C NMR | ~1.0 | Single Peak | -CH₂-Al |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. |
Infrared (IR) Spectroscopy: The primary use of IR spectroscopy is to confirm the presence of the alkyl groups and, more importantly, the absence of contaminants.
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region confirm the presence of the ethyl groups.[9]
-
Absence of O-H stretching: The complete absence of a broad absorption band in the 3200-3600 cm⁻¹ region is critical, as its presence would indicate contamination with water or alcohols, signifying decomposition of the product.[9]
Protocol 2: Quantitative Analysis via Titration
A robust and common industrial method for quality control is the quantitative determination of aluminum and chloride content via titration after controlled hydrolysis.[5]
Principle: A known mass of the EASC sample is carefully and slowly reacted with a protic solvent (hydrolysis), which neutralizes its reactivity and liberates the aluminum and chloride ions into solution for standard titrimetric analysis.
Procedure:
-
Sample Preparation: In a glovebox or under a strong flow of inert gas, draw a precise volume of the EASC solution into a gas-tight syringe and weigh it to determine the exact mass.
-
Hydrolysis: Slowly inject the sample into a flask containing a cooled and rapidly stirred mixture of isopropanol and hexane. This should be followed by the slow, dropwise addition of water, and finally, nitric acid to ensure complete hydrolysis and dissolution. This step is extremely hazardous and must be performed with extreme care behind a blast shield.
-
Aluminum Titration: The resulting aqueous solution can be titrated for aluminum content using a standard complexometric titration with EDTA.
-
Chloride Titration: A separate, hydrolyzed sample can be analyzed for chloride content via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.
-
Validation: The experimentally determined molar ratio of aluminum to chloride should be close to the theoretical 2:3 ratio for EASC.
Section 3: Critical Safety and Handling Procedures
The severe hazards associated with EASC cannot be overstated. Strict adherence to safety protocols is mandatory.
| Hazard | Description | Primary Mitigation |
| Pyrophoricity | Ignites spontaneously on contact with air.[5][6][10] | Handle exclusively under a dry, inert atmosphere (N₂ or Ar).[5] |
| Water Reactivity | Reacts violently and explosively with water, releasing flammable ethane and corrosive HCl gas.[1][6] | Ensure all equipment is scrupulously dry. Never allow contact with water or protic solvents.[5] |
| Corrosivity | Causes severe chemical burns to skin, eyes, and respiratory tract upon contact.[5][11][12][13] | Use appropriate PPE: fire-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves.[11] |
Handling and Storage:
-
Environment: All transfers and manipulations must be performed using either a high-quality glovebox or established Schlenk line techniques.[11]
-
Storage: Store in a tightly sealed, purpose-built container under a positive pressure of dry nitrogen or argon.[10][13] The storage area must be a cool, dry, well-ventilated space designated for flammable and water-reactive materials, away from any sources of ignition.[11][12]
Emergency Response:
-
Spills: Do NOT use water. Smother small spills with dry sand, soda ash, or powdered limestone. Evacuate the area and ensure adequate ventilation.[13]
-
Fire: Do NOT use water, foam, or carbon dioxide extinguishers, as they will react violently.[13][14] Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or graphite powder.[14]
-
First Aid:
-
Skin Contact: Brush off any visible chemical, then immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]
-
Conclusion
Ethylaluminum sesquichloride is a cornerstone catalyst component in the polymer industry and a valuable reagent in organic synthesis. Its production via the direct reaction of aluminum and ethyl chloride represents a mature and efficient industrial process. Proper characterization, combining spectroscopic confirmation with quantitative titrimetric analysis, ensures the material's quality and stoichiometric integrity. However, the immense utility of EASC is matched by its significant hazards. A culture of safety, built upon a thorough understanding of its reactive properties and unwavering adherence to strict handling protocols, is the most critical component for its successful and responsible use in any scientific endeavor.
References
-
Wikipedia. Ethylaluminium sesquichloride. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. [Link]
-
TUODA INDUSTRY LIMITED. Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). [Link]
-
TUODA INDUSTRY LIMITED. Ethylaluminum Sesquichloride(EASC) | Global Chemical Supplier. [Link]
- Google Patents. US3064027A - Manufacture of alkyl aluminum sesquihalides.
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
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PubChem. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508. [Link]
- Google Patents.
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Wikipedia. Organoaluminium chemistry. [Link]
-
Mega Lecture. IR SPECTROSCOPY. [Link]
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- 6. ETHYL ALUMINUM SESQUICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US3028408A - Preparation of alkyl aluminum halide products - Google Patents [patents.google.com]
- 8. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to Ethylaluminum Sesquichloride: Properties, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethylaluminum sesquichloride (EASC), a prominent member of the organoaluminum family, stands as a cornerstone in modern catalysis and organic synthesis. Its unique structural features and potent Lewis acidity have carved a significant niche in industrial processes, most notably in the production of polyolefins. This guide, intended for the discerning researcher and development professional, moves beyond a cursory overview to provide a deep dive into the fundamental physical and chemical properties of EASC. Herein, we explore its reactivity, elucidate its role in key chemical transformations, and provide practical, field-tested protocols for its safe handling and application. Our objective is to equip the reader with the foundational knowledge and procedural confidence necessary to harness the full potential of this versatile and powerful reagent.
Physicochemical Properties of Ethylaluminum Sesquichloride
Ethylaluminum sesquichloride is a spontaneously combustible, colorless to yellow liquid that reacts violently with water. It is most accurately described as an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂).[1] This equilibrium confers upon it a unique reactivity profile, distinct from its individual components.
Table 1: Physical and Chemical Properties of Ethylaluminum Sesquichloride
| Property | Value | Source(s) |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [1] |
| Molecular Weight | 247.51 g/mol | [1][2] |
| Appearance | Clear to yellow liquid | [1][3] |
| Density | 1.092 g/cm³ at 25°C | [1][3] |
| Melting Point | -50 °C (-58 °F; 223 K) | [1][3] |
| Boiling Point | 204 °C (399 °F; 477 K) | [1][3] |
| Flash Point | -20 °C (-4 °F; 253 K) | [1] |
| Solubility | Reacts violently with water; soluble in aromatic and saturated aliphatic hydrocarbons. | [4] |
| CAS Number | 12075-68-2 | [1] |
Structural Elucidation and Spectroscopic Signature
The term "sesquichloride" denotes an average chlorine-to-aluminum ratio of 1.5. In solution, EASC exists as a dynamic equilibrium between the codimer of diethylaluminum chloride and ethylaluminum dichloride, and their respective homodimers.[1] The aluminum centers are typically bridged by chlorine atoms, a common structural motif in organoaluminum chemistry.
While detailed, assigned spectra are not abundantly available in public literature due to the compound's reactivity and proprietary nature of some data, the expected spectroscopic features can be inferred from the known chemistry of organoaluminum compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the ethyl groups due to the various species in equilibrium. The chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons would be influenced by the proximity to the electropositive aluminum center and the number of chlorine atoms.
-
¹³C NMR: Similar to the proton NMR, the carbon spectrum would display signals for the ethyl carbons, with their chemical shifts reflecting the electron-withdrawing effects of the aluminum and chlorine atoms.
-
IR Spectroscopy: The infrared spectrum of EASC would be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized carbons.[5][6] Additionally, C-H bending and rocking vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).[5][6] The Al-C and Al-Cl stretching frequencies, which are crucial for structural characterization, would appear at lower wavenumbers.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of EASC is dominated by its high reactivity towards air and water, and its potent Lewis acidity.
Pyrophoric Nature and Hydrolytic Instability
EASC is pyrophoric, meaning it ignites spontaneously upon contact with air.[4] This is a result of the highly polarized and reactive aluminum-carbon bond. Its reaction with water is extremely violent, producing flammable ethane gas and corrosive hydrogen chloride fumes.[4]
Reaction with Air (Simplified): (C₂H₅)₃Al₂Cl₃ + O₂ → Al₂O₃ + CO₂ + H₂O + HCl
Reaction with Water: (C₂H₅)₃Al₂Cl₃ + 6H₂O → 2Al(OH)₃ + 3C₂H₆ + 3HCl
Due to this extreme reactivity, all manipulations of EASC must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized techniques and equipment.
Lewis Acidity and Catalytic Activity
The electron-deficient aluminum centers in EASC make it a strong Lewis acid, capable of activating a wide range of substrates. This property is central to its primary applications in catalysis.
EASC is a crucial co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins like polyethylene and polypropylene.[1][2] In conjunction with a transition metal halide (e.g., titanium tetrachloride), EASC performs several critical functions:
-
Alkylation of the Transition Metal: EASC alkylates the titanium center, replacing a chloride ligand with an ethyl group to form the active catalytic species.[7][8]
-
Activation of the Catalytic Site: The organoaluminum compound helps to create a vacant coordination site on the titanium atom, which is essential for olefin binding and insertion.[7]
-
Chain Transfer Agent: EASC can act as a chain transfer agent, controlling the molecular weight of the resulting polymer.
The strong Lewis acidity of EASC makes it an effective catalyst for Friedel-Crafts alkylation and acylation reactions, which involve the substitution of groups onto aromatic rings. EASC activates the alkyl or acyl halide, generating a carbocation or a highly polarized complex that acts as the electrophile.
Experimental Protocols
Causality Behind Experimental Choices: The following protocols are illustrative and emphasize the "why" behind each step. The pyrophoric and water-reactive nature of EASC necessitates the use of inert atmosphere techniques and anhydrous solvents to prevent uncontrolled reactions and ensure safety. The choice of solvent is dictated by the need for an inert medium that can dissolve the reactants without reacting with the highly reactive organoaluminum species.
General Handling and Storage Protocol for Ethylaluminum Sesquichloride
Trustworthiness through Self-Validation: This protocol is designed to be a self-validating system. Adherence to these steps inherently minimizes the risks associated with EASC, and any deviation would be immediately apparent through signs of reaction (e.g., fuming, heat generation).
-
Inert Atmosphere: All manipulations must be performed in a glovebox or using Schlenk line techniques under a positive pressure of dry nitrogen or argon.[9] The inert atmosphere is crucial to prevent contact with air and moisture.
-
Solvent Selection: Use only anhydrous, deoxygenated solvents such as hexane, heptane, or toluene. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone ketyl, molecular sieves) and degassed prior to use.
-
Apparatus: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of inert gas immediately before use. Syringes and needles should also be oven-dried and purged with inert gas.
-
Transfer: EASC is typically supplied in specialized pressure-resistant containers. Transfers should be performed using a cannula or a gas-tight syringe. Never draw EASC into a syringe that contains air.
-
Storage: Store EASC in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials. The container must be kept tightly sealed under an inert atmosphere.[9]
-
Quenching and Disposal: Small residual amounts of EASC can be safely quenched by slow, dropwise addition to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol or tert-butanol) in an inert solvent like hexane. The mixture should be stirred until gas evolution ceases, after which it can be cautiously hydrolyzed with water. All waste must be disposed of in accordance with local regulations.
Representative Protocol for Ziegler-Natta Polymerization of 1-Hexene
This protocol is adapted from established procedures for olefin polymerization and highlights the role of EASC in catalyst activation.[8]
-
Catalyst Preparation:
-
In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, suspend a supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄) in anhydrous hexane.
-
In a separate, similarly prepared flask, dilute the required amount of EASC solution (e.g., a 1 M solution in hexane) with additional anhydrous hexane.
-
-
Polymerization:
-
To a larger, argon-purged reactor equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, add anhydrous hexane and the monomer, 1-hexene.
-
Bring the reactor to the desired polymerization temperature (e.g., 50-70°C).
-
Inject the EASC solution into the reactor and stir for a few minutes to scavenge any remaining impurities.
-
Inject the catalyst suspension into the reactor to initiate the polymerization. The choice of EASC as a co-catalyst is due to its ability to efficiently alkylate and activate the titanium pre-catalyst.
-
Maintain the reaction at a constant temperature and monitor the monomer uptake or pressure drop.
-
-
Work-up:
-
After the desired reaction time, quench the polymerization by injecting a small amount of acidified methanol. This terminates the growing polymer chains and protonates the catalyst residues.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Illustrative Protocol for Friedel-Crafts Alkylation of an Aromatic Compound
This protocol is a general representation of an EASC-mediated Friedel-Crafts reaction.[10]
-
Reaction Setup:
-
In a flame-dried, argon-purged, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve the aromatic substrate (e.g., toluene) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath.
-
-
Reaction:
-
Slowly add a solution of EASC in an appropriate solvent to the stirred solution of the aromatic compound. The Lewis acidity of EASC is the driving force for the generation of the electrophile.
-
From the dropping funnel, add the alkylating agent (e.g., tert-butyl chloride) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by TLC or GC.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the EASC and any remaining alkylating agent.
-
Separate the organic layer, and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Safety and Hazard Management
Ethylaluminum sesquichloride is a highly hazardous substance that requires stringent safety precautions.
-
Personal Protective Equipment (PPE): Always wear fire-retardant laboratory coats, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical splash goggles. A face shield is also recommended.[4][9]
-
Emergency Procedures:
-
Fire: Do NOT use water, foam, or carbon dioxide extinguishers. Use dry chemical powder (e.g., Met-L-X), sand, or dry graphite to smother the fire.[4]
-
Spills: Small spills can be covered with a dry, inert absorbent material like sand or vermiculite. The contaminated material should then be carefully collected into a container and quenched as described in the disposal protocol.
-
Personal Contact: In case of skin contact, immediately brush off any visible material and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
Conclusion
Ethylaluminum sesquichloride is a powerful and versatile reagent with significant industrial and academic importance. Its unique properties as a potent Lewis acid and an effective Ziegler-Natta co-catalyst have cemented its role in the synthesis of polymers and fine chemicals. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By providing a comprehensive overview of its physical and chemical characteristics, mechanistic roles, and detailed handling procedures, this guide aims to empower researchers to utilize Ethylaluminum sesquichloride safely and effectively in their scientific endeavors.
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Understanding the Chemical and Physical Transformations of a Ziegler–Natta Catalyst at the Initial Stage of Polymerization Kinetics: The Key Role of Alkylaluminum in the Catalyst Activation Process. (n.d.). ResearchGate. Retrieved from [Link]
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Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di-tert-butylpyrocarbonate. (n.d.). ResearchGate. Retrieved from [Link]
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Ziegler-Natta Catalyst - GeeksforGeeks. (2023, July 25). Retrieved from [Link]
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(5.4 mL, 38.7 mmol, 1.02 equiv) are added by syringe through the septum and the mixture became yellow and heterogeneous (Figure 1) within minutes (Notes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]
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Friedel-Crafts Alkylation Lab Guide. (n.d.). Scribd. Retrieved from [Link]
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Ethylaluminum sesquichloride mechanism of action in polymerization
An In-Depth Technical Guide to the Mechanism of Action of Ethylaluminum Sesquichloride in Polymerization
Abstract
Ethylaluminum sesquichloride (EASC), with the general formula (C₂H₅)₃Al₂Cl₃, is a potent organoaluminum compound that holds a significant position in the polymer industry.[1][2] It functions primarily as a cocatalyst in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene and polypropylene, and also serves as a co-initiator in certain cationic polymerizations.[2][3][4] Its strong Lewis acidity and alkylating capabilities are central to its function, enabling the transformation of inactive transition metal precatalysts into stereospecific, highly active polymerization centers. This guide provides a detailed examination of the mechanistic pathways through which EASC operates, covering catalyst activation, chain initiation, propagation, and termination steps. Furthermore, it outlines key experimental methodologies for studying these systems and emphasizes the critical safety protocols required for handling this reactive compound.
Introduction to Ethylaluminum Sesquichloride (EASC)
EASC is a clear, colorless liquid that is highly reactive and pyrophoric, igniting spontaneously upon exposure to air.[2][3] It also reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride fumes.[5][6] These properties necessitate handling under a dry, inert atmosphere, such as nitrogen or argon.[3][7] EASC exists as a mixture of dimers in equilibrium, primarily involving halogen-bridged aluminum centers.[2][8] Its industrial preparation often involves the reaction of ethyl chloride with aluminum metal.[2][8] The compound's primary application is as a crucial component in catalyst systems for olefin polymerization.[9]
Table 1: Physical and Chemical Properties of Ethylaluminum Sesquichloride
| Property | Value | Source(s) |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [1] |
| Molar Mass | 247.51 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Density | ~1.085 g/cm³ at 20°C | [1] |
| Boiling Point | 204 °C | [2] |
| Freezing Point | Below -20 °C | [1] |
| Flash Point | -20 °C | [2] |
| Reactivity | Pyrophoric in air; reacts violently with water, alcohols, and oxidizing agents. | [2][3][7] |
| Primary Use | Cocatalyst in Ziegler-Natta polymerization | [3][9] |
The Role of EASC in Polymerization: A Mechanistic Overview
EASC's function in polymerization is multifaceted, but it is most renowned for its role in two major classes of polymerization:
-
Ziegler-Natta Polymerization : This is the most significant application of EASC.[2] Here, it acts as a cocatalyst alongside a transition metal compound (the precatalyst), typically a titanium halide like TiCl₄ supported on magnesium chloride (MgCl₂).[10][11] The primary functions of EASC in this system are to:
-
Cationic Polymerization : EASC, being a strong Lewis acid, can also function as a co-initiator in cationic polymerization.[4] In this role, it typically activates an initiator (e.g., an alkyl halide or trace protons from water) to generate a carbocation, which then initiates the polymerization of monomers with electron-donating groups, such as isobutylene or vinyl ethers.[4][14]
Mechanism in Ziegler-Natta Polymerization
The discovery of Ziegler-Natta catalysts revolutionized polymer science, enabling the synthesis of linear and stereoregular polymers that were previously inaccessible.[11][13] The cocatalyst, such as EASC, is indispensable to this process.
Formation of the Active Catalyst Center
The process begins with the activation of the transition metal precatalyst (e.g., TiCl₄ on an MgCl₂ support) by EASC. This is not a single reaction but a complex series of events occurring on the catalyst surface.
-
Alkylation and Reduction : EASC reacts with the titanium tetrachloride. An ethyl group from the aluminum compound replaces a chloride ligand on the titanium atom. This alkylation is often accompanied by the reduction of Ti(IV) to Ti(III), which is widely considered to be the active oxidation state.[10][13]
-
Creation of a Vacant Site : The reaction creates a coordinatively unsaturated titanium center with a vacant orbital. This vacancy is crucial for the subsequent coordination of the olefin monomer.[12][13]
-
Role of the Support : The MgCl₂ support is not inert; it provides a high surface area and has a crystal structure that templates the formation of specific, highly active titanium centers.[11][12]
The choice of alkylaluminum cocatalyst significantly impacts the number of active centers formed and the overall catalyst activity.[15] The balance of alkylating power and Lewis acidity, which differs between compounds like triethylaluminum (TEA), triisobutylaluminum (TIBA), and EASC, allows for the fine-tuning of catalyst performance.[15][16]
Diagram 2: The Cossee-Arlman catalytic cycle for olefin polymerization.
Chain Termination and Transfer
The growth of a polymer chain is not indefinite and can be terminated by several pathways:
-
β-Hydride Elimination : A hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the titanium center. This releases the polymer with a terminal double bond and forms a titanium-hydride species, which can initiate a new chain.
-
Chain Transfer to Cocatalyst : The growing polymer chain is transferred from the titanium center to an aluminum atom of the cocatalyst (EASC). This results in a "dead" polymer chain attached to aluminum and reactivates the titanium center with a new ethyl group, ready to start a new chain. This is a dominant mechanism for controlling the molecular weight of the polymer. [16]* Chain Transfer to Monomer : A hydrogen atom is transferred from the growing chain to an incoming monomer molecule.
Mechanism in Cationic Polymerization
While less common than its use in Ziegler-Natta systems, EASC's strong Lewis acidity makes it an effective co-initiator for cationic polymerization. [4]
Initiation
Cationic polymerization requires the formation of a carbocation to initiate the reaction. EASC facilitates this by abstracting a halide from an initiator molecule or reacting with a proton source. For example, in a system with an alkyl halide initiator (R'-Cl), EASC can abstract the chloride ion to form a carbocation (R'⁺) and a complex counter-ion [(C₂H₅)₃Al₂Cl₄]⁻. [4][14]This carbocation then attacks the first monomer molecule, starting the polymer chain.
Experimental Analysis and Characterization
Investigating the mechanism of EASC requires a combination of kinetic studies, advanced spectroscopy, and meticulous experimental technique.
Kinetic Studies
The kinetics of polymerization—how the reaction rate changes with time and reactant concentrations—provide crucial insight into the mechanism. [17][18]Techniques such as the stopped-flow method can be used to study the very initial stages of catalyst activation and polymerization, which often occur within seconds. [12]By varying the concentrations of monomer, EASC, and the titanium catalyst, researchers can determine reaction orders and activation energies, which helps elucidate the roles of each component in the rate-determining steps of initiation, propagation, and termination. [16][19]
Spectroscopic and Structural Analysis
-
Catalyst Characterization : Techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are used to characterize the solid-state catalyst before and after activation with EASC. [12]* Polymer Characterization : The structure of the resulting polymer provides indirect information about the catalyst.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the polymer's microstructure (e.g., tacticity, branching) and identify end-groups, which gives clues about termination mechanisms. [4][16] * Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to measure the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymer. [20]
-
Protocol Example: Laboratory-Scale Ethylene Polymerization
This protocol describes a general procedure for the homopolymerization of ethylene using a TiCl₄/MgCl₂ catalyst activated by EASC. Extreme caution must be exercised due to the pyrophoric nature of EASC. All steps must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
High-purity ethylene gas
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or toluene)
-
TiCl₄/MgCl₂ supported catalyst
-
Ethylaluminum sesquichloride (EASC) solution in hydrocarbon
-
Methanol with 1% HCl (for quenching)
-
Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Preparation : The reactor is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen. It is then subjected to several vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition : A measured volume of the anhydrous solvent is transferred to the reactor via cannula. The desired amount of EASC solution is then injected into the reactor using a gas-tight syringe. The solution is stirred and brought to the target reaction temperature (e.g., 70 °C).
-
Catalyst Injection : The solid TiCl₄/MgCl₂ catalyst is weighed in a glovebox and suspended in a small amount of anhydrous solvent to create a slurry. This slurry is then injected into the reactor to initiate the polymerization.
-
Polymerization : The reactor is immediately pressurized with ethylene gas to the desired pressure. The pressure is maintained throughout the reaction as the monomer is consumed. The reaction is allowed to proceed for a predetermined time, with temperature and stirring rate held constant.
-
Quenching : The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by carefully adding the acidic methanol solution to the reactor. This deactivates the catalyst and precipitates the polyethylene.
-
Polymer Isolation and Purification : The precipitated polymer is filtered, washed extensively with methanol to remove catalyst residues, and then dried under vacuum until a constant weight is achieved.
-
Characterization : The dried polyethylene is weighed to calculate the yield and catalyst activity. The polymer is then characterized using techniques like GPC (for molecular weight) and DSC (for melting point).
Diagram 3: Experimental workflow for a laboratory-scale ethylene polymerization using EASC.
Safety and Handling
EASC is a hazardous material that demands rigorous safety protocols. [21]
-
Pyrophoricity : It ignites spontaneously in air. All transfers and reactions must be conducted under an inert atmosphere (e.g., nitrogen, argon). [3]* Water Reactivity : It reacts violently with water and other protic sources (e.g., alcohols), producing flammable and toxic gases. All glassware and solvents must be scrupulously dried. [3][7]* Corrosivity : EASC causes severe chemical burns to the skin and eyes. [21]Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory. [7]* Extinguishing Fires : Fires involving EASC must not be extinguished with water or carbon dioxide. Dry chemical powder (Class D) or dry sand should be used.
Conclusion
Ethylaluminum sesquichloride is a powerful and indispensable cocatalyst in the field of polymer chemistry. Its mechanism of action, particularly in Ziegler-Natta polymerization, is a sophisticated interplay of alkylation, reduction, and coordination chemistry that transforms a simple transition metal salt into a highly efficient polymerization machine. By activating the precatalyst to form active sites, EASC enables the controlled, stereospecific synthesis of polyolefins that are fundamental to the modern materials landscape. A thorough understanding of its mechanistic role is critical for optimizing existing polymerization processes and for the rational design of new, improved catalyst systems.
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Liu, B., et al. (2021). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Polymer Bulletin. [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Lewis Acid Properties of Ethylaluminum Sesquichloride in Organic Reactions
Abstract
Ethylaluminum sesquichloride (EASC), a potent yet nuanced organoaluminum reagent, occupies a significant position in the toolkit of synthetic organic chemists. Represented by the formula (C₂H₅)₃Al₂Cl₃, it exists as an equilibrium mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC).[1] This composition confers a unique Lewis acidic character that is mechanistically distinct from more common Lewis acids like aluminum trichloride (AlCl₃). This guide provides a comprehensive exploration of the structure, reactivity, and application of EASC as a Lewis acid catalyst. We will delve into the causality behind its effectiveness in key organic transformations, present field-proven experimental protocols, and offer critical insights into its safe and effective use, grounded in authoritative references.
The Fundamental Nature of Ethylaluminum Sesquichloride (EASC)
Structure and Lewis Acidity
Ethylaluminum sesquichloride is not a single molecular entity but rather an equilibrium mixture of ethylaluminum dichloride (EtAlCl₂) and diethylaluminum chloride (Et₂AlCl). In solution, these species exist predominantly as chlorine-bridged dimers, (EtAlCl₂)₂ and (Et₂AlCl)₂.[2] The electron-deficient aluminum centers in these structures are potent electron pair acceptors, making EASC a strong Lewis acid.[3]
The true utility of EASC lies in its "tunable" Lewis acidity, which is considered intermediate between the harsher, highly reactive AlCl₃ and the milder Et₂AlCl. This moderation allows for enhanced selectivity in many reactions, minimizing side product formation often associated with stronger Lewis acids.[4] Its solubility in common organic solvents like hexanes and toluene provides a significant practical advantage over the often-poor solubility of anhydrous AlCl₃.
Caption: Fig. 1: EASC structural equilibrium and Lewis acid function.
Key Physicochemical and Safety Data
EASC is a clear, colorless to pale yellow liquid.[5][6] Its handling requires stringent safety protocols due to its pyrophoric nature and violent reactivity with water.
| Property | Value | Source |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [7] |
| Molecular Weight | 247.51 g/mol | [2][3] |
| Appearance | Clear, colorless to yellow liquid | [2][5][6] |
| Boiling Point | ~204 °C (399 °F) | [2][6] |
| Melting Point | -50 °C (-58 °F) | [2][6] |
| Flash Point | -20 °C (-4 °F) | [2] |
| Reactivity | Pyrophoric; ignites spontaneously in air. Reacts violently with water, releasing flammable ethane gas and hydrogen chloride. | [2][5][6][8] |
CRITICAL SAFETY NOTICE: EASC must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.[5] All glassware and solvents must be scrupulously dried to prevent explosions.[5] It causes severe chemical burns to skin and eyes.[5][7][9] Personnel must wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety goggles, face shields, and chemical-resistant gloves.[7][10]
Core Applications in Organic Synthesis
The Lewis acidic nature of EASC makes it a versatile catalyst for a range of carbon-carbon bond-forming reactions.[4][11][12] Its primary utility stems from its ability to activate substrates, rendering them more susceptible to nucleophilic attack.
Friedel-Crafts Reactions: Alkylation and Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds.[13][14] EASC serves as an effective Lewis acid catalyst, offering a balance of high reactivity and improved selectivity compared to traditional catalysts like AlCl₃.[4]
Causality & Mechanism: In Friedel-Crafts acylation, EASC coordinates to the halogen of an acyl halide. This coordination polarizes the carbon-halogen bond, facilitating the formation of a highly electrophilic acylium ion (or a tightly bound ion pair). This potent electrophile is then attacked by the electron-rich aromatic ring to forge the new C-C bond.[15] The advantage of EASC is its ability to promote this activation without aggressively promoting side reactions like carbocation rearrangements (a common issue in Friedel-Crafts alkylations with stronger Lewis acids) or dealkylation of the product.[15][16]
Caption: Fig. 2: EASC-catalyzed Friedel-Crafts acylation mechanism.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[17] While many Diels-Alder reactions proceed thermally, Lewis acid catalysis can dramatically accelerate the reaction rate and, crucially, control stereoselectivity and regioselectivity.[18]
Causality & Mechanism: EASC functions by coordinating to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This coordination withdraws electron density from the dienophile's π-system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[18] A lower LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a significantly faster reaction rate according to frontier molecular orbital theory. This coordination can also lock the dienophile into a specific conformation, enhancing endo/exo selectivity.
Caption: Fig. 3: EASC catalysis in the Diels-Alder reaction.
Ziegler-Natta Polymerization
EASC is a widely used co-catalyst in Ziegler-Natta systems for the polymerization of olefins and dienes.[2][5][19][20] In this context, it works in concert with a transition metal salt (e.g., ZrCl₄ or TiCl₄).[21]
Causality & Mechanism: The role of EASC is multifaceted. It primarily functions to alkylate the transition metal center and generate the catalytically active species. It also acts as a scavenger for impurities (like water) that would otherwise deactivate the primary catalyst. The equilibrium nature of EASC allows for fine-tuning of the polymerization process, influencing polymer properties such as molecular weight and stereoregularity.[21]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, emphasizing the critical steps required for success and safety when working with EASC.
General Workflow for Handling EASC
This workflow is mandatory for all experiments involving EASC.
Caption: Fig. 4: Mandatory experimental workflow for using EASC.
Protocol: EASC-Catalyzed Friedel-Crafts Acylation of Toluene
This protocol describes the acetylation of toluene to form 4-methylacetophenone, a representative example.
Materials:
-
Ethylaluminum sesquichloride (e.g., 1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, flame-dried under vacuum
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and cannula for liquid transfers
Methodology:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous toluene (10.0 g, 108.5 mmol) and 100 mL of anhydrous DCM via cannula. Cool the stirred solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add the ethylaluminum sesquichloride solution (25 mL of 1.0 M solution, 25 mmol) to the reaction mixture via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Electrophile Addition: Add acetyl chloride (7.8 g, 99.5 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature at 0-5 °C. A color change and slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of toluene by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Reaction Quenching (CRITICAL STEP): Once the reaction is complete, very slowly and carefully transfer the reaction mixture via cannula into a separate flask containing 100 mL of crushed ice and 50 mL of 1 M HCl, stirring vigorously. This process is highly exothermic and will release gas. Perform this in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 4-methylacetophenone.
Conclusion
Ethylaluminum sesquichloride is a powerful and versatile Lewis acid catalyst whose true value is realized through a deep understanding of its unique reactivity profile. Its moderate-to-strong Lewis acidity, combined with favorable solubility, allows for highly efficient and selective transformations that are often challenging with other reagents. While its pyrophoric nature demands rigorous handling procedures, the adoption of the self-validating protocols outlined in this guide enables its safe and effective deployment in research and development settings. For the discerning scientist, EASC is an indispensable tool for the construction of complex molecular architectures.
References
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Ethylaluminium sesquichloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). (2025, April 28). TUODA INDUSTRY LIMITED. Retrieved from [Link]
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Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. (n.d.). Cole-Parmer. Retrieved from [Link]
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Ethylaluminum Sesquichloride(EASC). (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]
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Ethylaluminum sesquichloride. (n.d.). PubChem. Retrieved from [Link]
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Friedel-Crafts Alkylation of Alkenes: Ethylaluminum Sesquichloride Induced Alkylations with Alkyl Chloroformates. (1999, January). ChemInform. Retrieved from [Link]
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ZrCl4-TEA-EASC three-component catalyst for the oligomerization of ethylene: The role of organoaluminum co-catalysts and additives. (2014). ResearchGate. Retrieved from [Link]
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Ethylaluminum sesquichloride 12075-68-2. (n.d.). Tosoh Finechem Co., Ltd. Retrieved from [Link]
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Best Ethylaluminum Sesquichloride CAS 12075-68-2. (n.d.). LOOKCHEM. Retrieved from [Link]
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Friedel-Crafts Reactions. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Retrieved from [Link]
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Ethylaluminum sesquichloride. (n.d.). Haz-Map. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
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Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]
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Diels–Alder Reaction (Part 2). (n.d.). Retrieved from [Link]
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Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024, December 16). Molecules. Retrieved from [Link]
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Sereda, O., Tabassum, S., & Wilhelm, R. (2010). Lewis acid organocatalysts. Topics in Current Chemistry, 291, 349-393. Retrieved from [Link]
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Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. (2025, February 11). Leah4sci. Retrieved from [Link]
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Role of Lewis Acid in Catalytic Cycle Stability. (2025, August 26). Patsnap. Retrieved from [Link]
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Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2023). Catalysts. Retrieved from [Link]
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Synergistic catalysis. (2012, January 25). Chemical Science. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Synergistic-Catalysis.pdf]([Link] Macmillan/files/publications/Synergistic-Catalysis.pdf)
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Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording). (2024, April 25). Leah4sci. Retrieved from [Link]
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Understanding the structure of Ethylaluminum sesquichloride
An In-Depth Technical Guide to the Structure of Ethylaluminum Sesquichloride
Authored by a Senior Application Scientist
Abstract
Ethylaluminum sesquichloride (EASC) is a pivotal organoaluminum compound with significant industrial applications, most notably as a co-catalyst in Ziegler-Natta polymerization systems.[1][2][3] Its chemical formula, (C₂H₅)₃Al₂Cl₃, belies a structural complexity that is fundamental to its reactivity and function. This guide provides an in-depth exploration of the structure of EASC, moving beyond its simple stoichiometric representation to elucidate the dynamic equilibrium of dimeric species that define its true nature. We will examine the synthesis, the spectroscopic and crystallographic methods used for characterization, and the direct relationship between its halogen-bridged structure and its potent Lewis acidity and reactivity. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important reagent.
Fundamental Identity and Properties
Ethylaluminum sesquichloride, as its name suggests, contains a 1.5 ("sesqui") ratio of chloride anions to ethyl groups per aluminum center. It is a clear, colorless to yellowish liquid that is spontaneously combustible in air and reacts violently with water.[1][4][5] These properties necessitate handling under a dry, inert atmosphere.[6]
Key physical and chemical properties of EASC are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₅Al₂Cl₃ | [4] |
| Molecular Weight | 247.51 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [1][6][7] |
| Density | 1.092 g/cm³ at 25 °C | [1] |
| Melting Point | -50 °C (-58 °F) | [1][7] |
| Boiling Point | 204 °C (399 °F) | [1][7] |
| Flash Point | -20 °C (-4 °F) | [1][4] |
| CAS Number | 12075-68-2 | [1][6] |
The Core Structure: A Dimeric Equilibrium
The representation (C₂H₅)₃Al₂Cl₃ does not adequately describe a single, stable molecule. In reality, EASC exists as an equilibrium mixture of three distinct, chlorine-bridged dimeric compounds.[1] This is a hallmark of organoaluminum halides, which seek to satisfy the electron deficiency of the aluminum center through the formation of dative bonds with halogen atoms of an adjacent molecule.
The equilibrium involves two primary species:
-
Diethylaluminum chloride (DEAC): (C₂H₅)₂AlCl
-
Ethylaluminum dichloride (EADC): C₂H₅AlCl₂
These components exist as homodimers and a codimer (or heterodimer), as depicted in the following structural equilibrium.
Caption: The dynamic equilibrium of Ethylaluminum sesquichloride.
The products are equilibrium mixtures of the codimer and the two homodimers, with the aluminum atoms in each component being halogen-bridged.[1] This bridging structure is the key to understanding the Lewis acidity and catalytic activity of EASC, as the chlorine bridges can be cleaved to provide a vacant coordination site on the aluminum atom.
Industrial Synthesis Pathway
The primary industrial route to EASC involves the direct reaction of ethyl chloride (C₂H₅Cl) with aluminum metal.[1][8] The process is exothermic and must be rigorously controlled, with strict exclusion of moisture and oxygen to prevent violent side reactions.[1][6]
Reaction: 3 C₂H₅Cl + 2 Al → (C₂H₅)₃Al₂Cl₃
The reaction is typically carried out using aluminum in the form of powder, turnings, or granules.[1] To initiate the reaction, which can have a significant induction period, a small amount of an activator like iodine or mercury may be used.[1] The process is often performed in a liquid medium of the final product to facilitate heat transfer and control the reaction rate.[8]
Caption: Simplified workflow for the industrial synthesis of EASC.
Structural Characterization Protocols
Determining the structure of a highly reactive and dynamic mixture like EASC requires specialized analytical techniques. The choice of method is dictated by the need to prevent decomposition and accurately represent the species in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for characterizing the ethyl groups and observing the dynamic nature of the compound in solution.
Causality Behind Experimental Choices:
-
Solvent: A non-reactive, deuterated hydrocarbon solvent (e.g., benzene-d₆, toluene-d₈) is required. Protic or coordinating solvents would react violently.
-
Sample Preparation: All handling must be performed in an inert atmosphere glovebox or using Schlenk line techniques to prevent contact with air and moisture.
-
NMR Tube: Specialized J. Young NMR tubes with a resealable Teflon valve are mandatory to maintain an inert atmosphere during transport and analysis.
Step-by-Step Methodology for NMR Sample Preparation:
-
Preparation: Ensure the J. Young NMR tube and all glassware are rigorously dried in an oven at >120°C overnight and cooled under vacuum.
-
Inert Environment: Transfer the dried NMR tube, deuterated solvent, EASC, and micropipettes into a nitrogen or argon-filled glovebox.
-
Sample Creation: Inside the glovebox, pipette approximately 0.5 mL of the deuterated solvent into the NMR tube.
-
Addition of Analyte: Add 1-2 drops (approx. 10-20 µL) of EASC to the solvent. The concentration should be kept low to minimize viscosity and potential side reactions.
-
Sealing: Securely close the J. Young valve.
-
Mixing: Gently invert the tube several times to ensure a homogeneous solution.
-
Analysis: The sample can now be safely removed from the glovebox and analyzed by the NMR spectrometer. ¹H, ¹³C, and potentially ²⁷Al NMR spectra would be acquired.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, but for a liquid mixture like EASC, it is exceptionally challenging.[9] The technique would require isolating and crystallizing one of the dimeric species at low temperatures.
Causality Behind Experimental Choices:
-
Crystallization: Growing a single crystal of sufficient quality from a pyrophoric liquid requires specialized low-temperature crystallization techniques, often performed in situ on the diffractometer.
-
Data Collection: The crystal must be maintained at cryogenic temperatures (typically under a stream of liquid nitrogen) throughout data collection to prevent melting and decomposition.[9]
Generalized Workflow for X-ray Crystallography:
-
Sample Mounting: A small amount of liquid EASC is loaded into a fine glass capillary within an inert atmosphere glovebox. The capillary is then flame-sealed.
-
Crystal Growth: The capillary is mounted on the goniometer head of the diffractometer. A controlled cooling stream is used to slowly lower the temperature, attempting to grow a single crystal from the frozen matrix. This is a process of trial and error.
-
Diffraction: Once a suitable crystal is formed, it is irradiated with a monochromatic X-ray beam.[9]
-
Data Collection: The diffraction pattern is recorded by a detector as the crystal is rotated.[9]
-
Structure Solution: Complex mathematical algorithms are used to process the diffraction data and generate an electron density map, from which the precise atomic positions can be determined.[10]
Reactivity and Mechanistic Implications
The structure of EASC is directly responsible for its high reactivity. It is pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water and other protic compounds.[1][4][5][6] The reaction with water produces flammable ethane gas and corrosive hydrogen chloride.[5][11]
Caption: Reactivity profile of Ethylaluminum sesquichloride.
This reactivity makes EASC a powerful reagent and catalyst:
-
Lewis Acid: The electron-deficient aluminum centers make EASC a strong Lewis acid, allowing it to activate substrates in reactions like Friedel-Crafts alkylations.[3][12]
-
Co-catalyst: In Ziegler-Natta polymerization, EASC serves to alkylate the transition metal (e.g., titanium) catalyst and activate it for olefin insertion, initiating and sustaining the polymerization process.[3][7][12][13]
Conclusion
The structure of ethylaluminum sesquichloride is a prime example of the complex, dynamic nature of organometallic compounds. It is not a single molecule but an equilibrium of chlorine-bridged dimers: diethylaluminum chloride, ethylaluminum dichloride, and their codimer. This bridged structure satisfies the electron deficiency of the aluminum centers and is the source of the compound's potent Lewis acidity and high reactivity. Understanding this dimeric equilibrium is essential for any scientist seeking to safely handle EASC and harness its power in catalysis and organic synthesis. The experimental protocols for its characterization, while challenging, underscore the importance of rigorous, validated techniques when working with such hazardous yet industrially vital reagents.
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Tuoda Industry Limited. Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). [Link][15]
-
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-
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-
Google Patents. US3028408A - Preparation of alkyl aluminum halide products. [8]
-
Mehta, A. et al. (2012). Titanasilsesquioxane-Alkylaluminum Catalyst System for Ethylene Polymerization. Modern Research in Catalysis, Vol. 1 No. 3, pp. 29-42. [Link][13]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Ethyl Aluminum Sesquichloride. [Link][17]
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An In-depth Technical Guide to the Role of Ethyl Aluminum Sesquichloride (EASC) in Ziegler-Natta Catalyst Systems
This guide provides a comprehensive exploration of Ethyl Aluminum Sesquichloride (EASC) and its critical function within Ziegler-Natta catalyst systems. Designed for researchers, scientists, and professionals in drug development and polymer science, this document moves beyond simple procedural descriptions to elucidate the fundamental chemical principles and causal relationships that govern these powerful catalytic processes. We will delve into the activation mechanisms, the influence on polymer architecture, and the practical considerations essential for the safe and effective application of EASC in olefin polymerization.
Foundational Concepts: The Ziegler-Natta Catalytic System
The advent of Ziegler-Natta (Z-N) catalysts in the 1950s revolutionized polymer science, enabling the synthesis of stereoregular and linear polyolefins, a feat previously unattainable with traditional radical polymerization methods.[1][2][3] For their discoveries, Karl Ziegler and Giulio Natta were awarded the Nobel Prize in Chemistry in 1963.[4]
A typical Ziegler-Natta catalyst system is comprised of two essential components:
-
A Transition Metal Compound (Pre-catalyst): Typically, a halide from Group IV-VIII metals, such as titanium tetrachloride (TiCl₄), titanium trichloride (TiCl₃), or vanadium oxychloride (VOCl₃).[1][5][6]
-
An Organoaluminum Compound (Co-catalyst): An alkylaluminum compound that acts as an activator. Common examples include triethylaluminum (TEA) and, the focus of this guide, Ethyl Aluminum Sesquichloride (EASC).[4][7]
The co-catalyst is not a mere additive; it is a crucial reactant that transforms the inert pre-catalyst into a catalytically active species capable of initiating and propagating polymerization.
Profile of the Co-Catalyst: Ethyl Aluminum Sesquichloride (EASC)
EASC is an industrially significant organoaluminum compound, valued primarily for its role as a Ziegler-Natta co-catalyst and as a precursor to other organoaluminum compounds like triethylaluminum.[8][9][10]
Chemical and Physical Properties
EASC is a mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂) in roughly a 1:1 molar ratio, giving it the formal chemical formula (C₂H₅)₃Al₂Cl₃.[8] It exists as a clear to yellowish, volatile liquid.[11][12][13] Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ |
| Molar Mass | 247.51 g/mol [8] |
| Appearance | Clear to yellow liquid[8][11][13] |
| Density | ~1.092 g/cm³[8] |
| Boiling Point | 204 °C[8][14] |
| Melting Point | -50 °C[8][14] |
| Flash Point | -20 °C (-4 °F)[8][13] |
| Solubility | Soluble in aliphatic solvents (e.g., hexane, toluene); reacts violently with water.[12] |
Crucial Reactivity Insight: EASC is pyrophoric, meaning it ignites spontaneously upon contact with air.[11][13][15] It also reacts violently with water and other protic compounds, liberating flammable ethane gas and corrosive hydrogen chloride.[8][15] This high reactivity is fundamental to its function as a co-catalyst but also mandates stringent handling procedures.
Industrial Synthesis
The primary industrial route to EASC involves the direct reaction of aluminum metal with ethyl chloride.[8][15]
2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃
The reaction is typically carried out using aluminum in powder or granular form and requires the rigorous exclusion of moisture and oxygen.[8] An initiator, such as a small amount of iodine or an existing alkylaluminum halide, is often used to start the exothermic process.[8][15]
The Core Function: EASC's Mechanistic Role in Catalysis
The primary role of EASC in a Ziegler-Natta system is to activate the transition metal pre-catalyst. This activation is a multi-step process involving alkylation, reduction, and the formation of a catalytically active center.
Catalyst Activation: From Inert Pre-catalyst to Active Site
Let's consider the activation of a common pre-catalyst, titanium tetrachloride (TiCl₄), by EASC.
-
Alkylation: The first step is the transfer of an ethyl group from the aluminum atom of EASC to the titanium atom. This displaces a chloride ligand from the titanium center. The organoaluminum compound is a strong Lewis acid and also serves as the alkylating agent.[16][17]
-
Reduction: The resulting titanium-alkyl species is often unstable and undergoes reduction. The transition metal in the pre-catalyst (e.g., Ti⁴⁺ in TiCl₄) is reduced to a lower, more active oxidation state (typically Ti³⁺).[18] This reduction is critical for creating the vacant orbital necessary for olefin coordination.
-
Formation of the Active Complex: The process results in the formation of a complex containing a titanium-carbon bond. This site, often located on the surface of a crystalline support like MgCl₂, is the active center for polymerization.[1][2] The aluminum compound remains associated with the complex, stabilizing the active site.
The Polymerization Mechanism: Chain Propagation
The widely accepted Cossee-Arlman mechanism describes how the polymer chain grows at the active site.[4]
-
Olefin Coordination: An olefin monomer (e.g., ethylene, propylene) approaches the activated titanium center and coordinates to a vacant orbital via its π-bond electrons.[1][19]
-
Insertion: The coordinated monomer then inserts itself into the existing titanium-carbon (Ti-C) bond of the growing polymer chain.[4][19] This is a concerted process that forms a new, longer alkyl chain attached to the titanium center and simultaneously regenerates the vacant orbital.
-
Chain Propagation: This cycle of coordination and insertion repeats thousands of times, rapidly extending the polymer chain.[4]
EASC's Influence on Final Polymer Properties
The choice and concentration of the co-catalyst, like EASC, profoundly impact the final polymer's characteristics.
-
Catalyst Productivity and Molecular Weight: The molar ratio of the co-catalyst to the transition metal (the Al/Ti ratio) is a critical parameter. Initially, increasing the Al/Ti ratio boosts catalyst productivity by activating more sites and scavenging impurities.[18] However, an excessively high ratio can lead to over-reduction of the titanium (e.g., to the inactive Ti²⁺ state), which decreases productivity.[18] This ratio also serves as a control for the polymer's molecular weight, as organoaluminum compounds can act as chain transfer agents.[18]
| Effect of Increasing Al/Ti Molar Ratio | |
| Catalyst Productivity | Increases to an optimal point, then decreases due to over-reduction.[18] |
| Polymer Molecular Weight | Generally decreases, as higher co-catalyst concentrations increase the rate of chain transfer reactions. |
-
Stereospecificity: For the polymerization of α-olefins like propylene, the catalyst system's structure dictates the stereochemistry (tacticity) of the resulting polymer. The ligands surrounding the active metal center, influenced by the co-catalyst and internal/external donors, create a specific steric environment. This environment guides the incoming monomer to add in a regular, repeating orientation, leading to highly crystalline isotactic or syndiotactic polymers.[1][20][21] EASC is a key component in catalyst systems designed to produce these stereoregular polymers.[5]
Experimental Protocols and Safety Mandates
The extreme reactivity of EASC necessitates meticulous planning and execution of experimental procedures. All operations must be conducted under a dry, inert atmosphere to prevent catastrophic failure.
Mandatory Safety and Handling Protocol
WARNING: Ethyl Aluminum Sesquichloride is pyrophoric, reacts violently with water, and can cause severe chemical burns.[11] Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. All handling must be performed in a well-maintained glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).[11][22]
-
Inert Atmosphere: Ensure all glassware is oven-dried and cooled under vacuum or purged with an inert gas. All solvents must be rigorously dried and deoxygenated.
-
Transfer: Use gas-tight syringes or cannulas for transferring EASC solutions. Never draw EASC directly into a syringe from the neat liquid; always work with solutions in appropriate solvents like hexane or toluene.
-
Quenching and Disposal: Unused EASC and reaction residues must be quenched carefully. This is typically done by slow, dropwise addition of a high-boiling point alcohol (like isopropanol) at low temperature (e.g., in a dry ice/acetone bath), followed by a more reactive alcohol like ethanol, and finally, water. This process must be done behind a blast shield in a fume hood.
-
Spill Management: In case of a spill, use an absorbent material like vermiculite or dry sand. DO NOT USE WATER OR A CARBON DIOXIDE EXTINGUISHER. A Class D fire extinguisher for combustible metals should be available.
Generalized Protocol for Ethylene Polymerization
This protocol describes a representative lab-scale slurry polymerization of ethylene using a TiCl₄/EASC catalyst system.
Materials:
-
Polymerization-grade ethylene
-
High-purity, dry hexane
-
Titanium tetrachloride (TiCl₄) solution in hexane
-
Ethyl Aluminum Sesquichloride (EASC) solution in hexane
-
Methanol (for quenching)
-
Hydrochloric acid (for de-ashing)
Procedure:
-
Reactor Preparation: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried and purged with nitrogen.
-
Solvent Addition: 500 mL of dry hexane is cannulated into the reactor. The solvent is heated to the desired reaction temperature (e.g., 70-80°C).
-
Catalyst Dosing:
-
The required amount of EASC solution is injected into the reactor to scavenge any remaining impurities.
-
After a short period, the TiCl₄ solution is injected to achieve the desired Al/Ti molar ratio. The mixture is allowed to age for 5-10 minutes to ensure complete activation.
-
-
Polymerization: The reactor is pressurized with ethylene to the target pressure (e.g., 5-10 bar). The uptake of ethylene is monitored to track the reaction rate. Maintain constant temperature and pressure throughout the run.
-
Termination: After the desired time, the ethylene feed is stopped. The reaction is terminated by injecting a small amount of methanol to deactivate the catalyst.
-
Polymer Workup:
-
The reactor is cooled to room temperature.
-
The polymer slurry is filtered.
-
The collected polyethylene powder is washed with a solution of hydrochloric acid in methanol to remove catalyst residues (de-ashing), followed by washing with pure methanol.
-
The final polymer product is dried in a vacuum oven overnight.
-
Conclusion
Ethyl Aluminum Sesquichloride is far more than a simple initiator in Ziegler-Natta catalysis; it is the indispensable activating agent that unlocks the catalytic potential of the transition metal center. Through a carefully orchestrated sequence of alkylation and reduction, EASC generates the active sites required for olefin polymerization. Its concentration, relative to the transition metal, provides a powerful lever to control catalyst productivity and polymer molecular weight. Furthermore, as an integral part of the catalyst complex, it influences the stereochemical outcome of the polymerization, enabling the synthesis of highly ordered polymers. A deep, mechanistic understanding of EASC's role, coupled with a rigorous adherence to safety protocols, is paramount for any scientist seeking to harness the full power of Ziegler-Natta catalysis for materials innovation.
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Zhang, H. X., et al. (2016). Electrochemically assisted ethylene (co-)polymerization with a vanadium-based Ziegler-Natta catalyst. Catalysis Communications, 79, 15-18. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 5.4: Group 13 Metals. Retrieved from [Link]
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Saegusa, T., et al. (1993). Synthesis of organoaluminum polymers with aluminum–nitrogen ring in their main-chain. Polymer Bulletin, 31(1), 1-6. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved from [Link]
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Jha, K. T., et al. (2023). Ziegler–Natta Catalysts: Applications in Modern Polymer Science. ACS Omega, 8(31), 27855–27867. Retrieved from [Link]
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Tuoda Industry Limited. (n.d.). Ethylaluminum Sesquichloride (EASC). Retrieved from [Link]
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Taylor & Francis. (n.d.). Ziegler-Natta catalysts – Knowledge and References. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
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Chemistry-For-Everyone. (2025). How Does Ziegler-Natta Catalysis Contribute To Syndiotactic Polymer Formation?. YouTube. Retrieved from [Link]
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PubChem. (n.d.). Ethylaluminum sesquichloride. Retrieved from [Link]
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ResearchGate. (n.d.). Silica-Based Ziegler–Natta Catalysts: A Patent Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst. Retrieved from [Link]
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Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]
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MDPI. (2021). Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. Retrieved from [Link]
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ResearchGate. (2016). Electrochemically assisted ethylene (co-)polymerization with a vanadium-based Ziegler-Natta catalyst | Request PDF. Retrieved from [Link]
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SlidePlayer. (n.d.). Ziegler-Natta polymerization of olefins - stereoselectivity. Retrieved from [Link]
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YouTube. (2020). (ENGLISH) ZIEGLER-NATTA HETEROGENOUS CATALYST POLYMERIZATION MECHANISM STEREOREGULAR COMPARE MERITS. Retrieved from [Link]
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Research Square. (2022). Exploring cocatalyst type effect on the Ziegler-Natta catalyzed ethylene polymerizations: experimental and DFT studies. Retrieved from [Link]
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Medcom. (n.d.). Safe Patient Handling: Training and Education for your ASC. Retrieved from [Link]
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MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. Retrieved from [Link]
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The Distant Reader. (n.d.). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Sixth-generation of ziegler-natta catalyst for homopolymer polypropylene polymerization: Effect to product properties and regulation. Retrieved from [Link]
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ResearchGate. (2010). Ethylene Polymerization Reactions with Multicenter Ziegler-Natta Catalysts-Manipulation of Active Center Distribution. Retrieved from [Link]
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Ethylaluminum sesquichloride CAS number and molecular formula
An In-Depth Technical Guide to Ethylaluminum Sesquichloride (EASC) for Advanced Synthesis Applications
Introduction
Ethylaluminum sesquichloride (EASC) is a potent and versatile organoaluminum compound that holds a significant position in both industrial-scale chemical production and advanced laboratory synthesis.[1] As a spontaneously combustible liquid that reacts violently with water, its handling demands respect and expertise.[2] However, its unique properties as a Lewis acid and alkylating agent make it an indispensable tool, particularly as a co-catalyst in Ziegler-Natta polymerization and as a reagent in a variety of organic transformations.[3][4]
This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a senior application scientist's perspective on the core identity, synthesis, practical applications, and critical safety protocols for EASC. The focus is on the causality behind its reactivity and the self-validating logic embedded in its handling procedures, ensuring both innovative application and uncompromising safety.
Part 1: Core Chemical Identity and Properties
Ethylaluminum sesquichloride is not a single molecular entity but is best understood as an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂). The "sesqui" prefix indicates an average ratio of 1.5 (three-halves) chloride atoms per aluminum atom across the mixture. This composite nature is fundamental to its unique reactivity, providing a balance of Lewis acidity and alkylating potential that can be leveraged in various chemical systems.[3]
Table 1: Chemical Identifiers for Ethylaluminum Sesquichloride
| Identifier | Value | Source(s) |
| CAS Number | 12075-68-2 | [2][3][5] |
| Molecular Formula | C₆H₁₅Al₂Cl₃ | [3][6] |
| Linear Formula | (C₂H₅)₃Al₂Cl₃ | |
| Molecular Weight | ~247.51 g/mol | [6][7] |
| EC Number | 235-137-7 | [2] |
| Synonyms | EASC, Triethyldialuminum trichloride |
Table 2: Physical and Chemical Properties of Ethylaluminum Sesquichloride
| Property | Value | Source(s) |
| Appearance | Clear, colorless to yellow liquid | [2][3][6] |
| Density | ~1.092 g/cm³ @ 25°C | [7] |
| Boiling Point | ~204 °C (399 °F) | [8][9] |
| Melting/Freezing Point | -20 °C to -50 °C (-4 °F to -58 °F) | [4][8][9] |
| Flash Point | -18 °C (-1 °F) | [9] |
| Reactivity | Pyrophoric (ignites spontaneously in air); reacts violently with water, liberating flammable and corrosive gases.[2][6][8] | |
| Solubility | Soluble in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene); reacts with protic solvents.[3] |
Part 2: Synthesis and Manufacturing
The industrial production of EASC is a direct and exothermic process involving the reaction of ethyl chloride with aluminum metal.[1] The choice of aluminum form—turnings, powder, or granules—is critical as it dictates the surface area available for this heterogeneous reaction.[1]
The causality behind this synthesis is the high affinity of aluminum for halogens and its ability to form stable organometallic bonds. The reaction must be conducted under a rigorously inert atmosphere (nitrogen or argon) because the product, and the intermediates, are highly reactive with oxygen and moisture.[1][2] Initiation often requires a catalyst, such as iodine or a small amount of a pre-formed alkylaluminum halide, to activate the aluminum surface.[1][4]
Conceptual Synthesis Protocol
-
Reactor Preparation: An appropriately sized steel reactor is rendered inert by purging with dry nitrogen. All moisture must be scrupulously excluded to prevent violent side reactions.[2]
-
Charging Reactants: High-purity aluminum powder or turnings are added to the reactor.[4] A catalytic amount of iodine or a seed quantity of diethylaluminum chloride may be introduced to initiate the reaction.[4]
-
Reaction Initiation: The reactor is heated to approximately 120-150 °C.[4]
-
Ethyl Chloride Addition: Liquid ethyl chloride is slowly fed into the reactor over several hours. The exothermic nature of the reaction requires careful temperature management to maintain control.[4]
-
Reaction & Distillation: The reaction proceeds, forming the EASC mixture. Upon completion, the product can be purified by vacuum distillation directly from the reactor to separate it from unreacted aluminum and other solid residues.[10]
Caption: The major industrial and synthetic applications of EASC.
Part 4: Safety Protocols and Handling Procedures
The high reactivity of EASC necessitates a robust and unforgiving safety culture. All handling protocols are self-validating systems designed to prevent contact with air and moisture. [2][11]
Critical Safety Profile
-
Pyrophoricity: EASC and its concentrated solutions can ignite spontaneously upon exposure to air. [2]* Water Reactivity: It reacts violently and explosively with water, producing flammable ethane gas and corrosive hydrogen chloride fumes. [8][11]* Corrosivity: It causes severe chemical burns to skin and eyes upon contact. [11][12]Inhalation of vapors or decomposition products can cause respiratory damage. [5]
Standard Operating Procedure (SOP) for Laboratory Handling
This protocol is for handling EASC solutions (e.g., in hexane), which are common in research settings.
-
Preparation & PPE:
-
Work must be conducted exclusively within a certified chemical fume hood. [12] * The work area must be clear of all flammable materials and water sources.
-
An appropriate dry chemical (Class D) fire extinguisher or a container of dry sand/soda ash must be immediately accessible. DO NOT use water or CO₂ extinguishers. [7][11] * Personal Protective Equipment (PPE): Fire-retardant lab coat, chemical splash goggles, a full face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) are mandatory. [12][13]
-
-
Inert Atmosphere Technique:
-
All glassware must be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use Schlenk line or glovebox techniques for all transfers.
-
Transfers are performed using gas-tight syringes or cannulas. The system must be maintained under a positive pressure of inert gas.
-
-
Transfer Protocol (Syringe):
-
Ensure the EASC container (e.g., a Sure/Seal™ bottle) has an intact septum.
-
Puncture the septum with a needle connected to the inert gas line to create a positive pressure.
-
Puncture the septum with a clean, dry, gas-tight syringe and slowly draw the desired volume of liquid.
-
Withdraw the syringe and immediately insert it into the reaction vessel's septum, which is also under a positive inert gas pressure.
-
Dispense the reagent slowly into the reaction mixture.
-
-
Quenching and Disposal:
-
NEVER quench residual EASC with water.
-
Slowly add the reactive waste to a flask containing a high-boiling, non-protic solvent like toluene under an inert atmosphere.
-
Cool the mixture in an ice bath and slowly add a quenching agent like isopropanol, followed by a careful, dropwise addition of water.
-
All waste must be disposed of in accordance with institutional and local regulations for reactive waste. [11]
-
Caption: Decision workflow for safe handling and emergency response for EASC.
Conclusion
Ethylaluminum sesquichloride is a powerful reagent whose challenging handling requirements are far outweighed by its synthetic utility. From the production of everyday polymers to the facilitation of complex organic transformations, EASC provides a unique combination of reactivity that is difficult to replicate. For the prepared researcher, a thorough understanding of its chemical nature, the causality of its reactivity, and strict adherence to validated safety protocols are the keys to unlocking its full potential in the pursuit of chemical innovation.
References
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Title: Ethylaluminum Sesquichloride(EASC) | Global Chemical Supplier-TUODA INDUSTRY LIMITED Source: TUODA INDUSTRY LIMITED URL: [Link]
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Title: Best Ethylaluminum Sesquichloride CAS 12075-68-2 | LOOK Source: LookChem URL: [Link]
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Title: Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di- tert- butylpyrocarbonate | Request PDF Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Solubility of Ethylaluminum Sesquichloride in Organic Solvents
Introduction: Understanding Ethylaluminum Sesquichloride (EASC)
Ethylaluminum sesquichloride (EASC), with the chemical formula (C₂H₅)₃Al₂Cl₃, is a highly reactive organoaluminum compound pivotal in various industrial chemical processes.[1] It primarily serves as a Ziegler-Natta catalyst component for the polymerization of olefins and elastomers and as a versatile alkylating agent in organic synthesis.[2][3] EASC is a clear, colorless to yellow liquid that is spontaneously flammable (pyrophoric) upon contact with air and reacts violently with water.[2][4][5] This inherent reactivity necessitates careful handling under an inert atmosphere and makes the choice of an appropriate solvent a critical parameter for safety, process efficiency, and reaction kinetics.
This guide provides a comprehensive technical overview of the solubility characteristics of EASC in common organic solvents. We will delve into its qualitative and quantitative solubility, the physicochemical principles governing solvent selection, and detailed protocols for safe handling and solubility determination.
Physicochemical Properties and Their Impact on Solubility
The solubility of EASC is dictated by its molecular structure and high reactivity. As an organometallic compound, it possesses both covalent and polar characteristics, influencing its interactions with different solvent classes.[6] Its pyrophoric nature and violent reaction with protic solvents like water and alcohols immediately preclude their use as dissolution media.[7][8]
Key properties of EASC are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅Al₂Cl₃ | [7][9] |
| Molecular Weight | 247.51 g/mol | [1][7] |
| Appearance | Clear to yellow liquid | [2][5][9] |
| Density | ~1.085 g/cm³ at 20°C | [1] |
| Freezing Point | -20°C to -50°C | [9][10] |
| Boiling Point | Decomposes at ~150-160°C | [2] |
| Flash Point | -4°F (-20°C) | [9] |
| Reactivity | Pyrophoric in air, reacts violently with water. | [5][9] |
The nonpolar alkyl groups (ethyl) suggest solubility in nonpolar organic solvents, a common characteristic for many organometallic compounds.[6] The presence of aluminum-chlorine bonds introduces polarity, which can influence interactions with aromatic or weakly coordinating solvents.
General Solubility Profile of EASC
EASC is generally soluble in and commercially supplied as solutions in inert, nonpolar organic solvents.[1] The choice of solvent is critical not only for dissolution but also for moderating the reactivity of EASC.
-
Aliphatic Hydrocarbons: EASC is widely used in aliphatic solvents such as hexane and heptane .[4] These nonpolar solvents are ideal for creating stable solutions for catalysis and synthesis. Commercially, EASC is often available as a 0.4M solution in hexane.[7][8]
-
Aromatic Hydrocarbons: Solvents like toluene and benzene are also effective for dissolving EASC.[4][11] The π-system of the aromatic ring can have weak interactions with the aluminum center, which can sometimes influence catalytic activity.
-
Protic and Halogenated Solvents: Protic solvents (water, alcohols) are incompatible and react violently.[7][8] Halogenated solvents like carbon tetrachloride can also lead to explosive reactions upon warming and should be avoided.[10]
It is a crucial safety observation that while neat EASC is pyrophoric, its solutions in hydrocarbon solvents (typically 25% by weight or less) are not.[4][9] This highlights the role of the solvent in mitigating the extreme reactivity of the pure compound.
Quantitative Solubility: A Practical Overview
Precise, quantitative solubility data (e.g., g/100mL at various temperatures) for EASC is not widely published in standard academic literature, largely due to its hazardous nature which complicates experimental determination. However, based on its common commercial formulations and extensive use, it can be inferred that EASC is miscible or at least highly soluble in common aliphatic and aromatic hydrocarbon solvents under typical laboratory conditions (ambient temperature).
Formulations are often based on weight percentage or molarity, with suppliers offering solutions in hydrocarbons at various concentrations as per customer requirements.[1]
Solvent Selection Logic: A Decision Workflow
The selection of a suitable solvent for a process involving EASC is a multi-faceted decision. The primary considerations are safety, inertness, and the specific requirements of the chemical reaction.
Caption: A decision-making workflow for selecting a safe and effective solvent for EASC.
Experimental Protocol: Safe Handling and Transfer of EASC Solutions
The pyrophoric nature of EASC and its solutions demands rigorous adherence to established safety protocols for air-sensitive reagents. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[12][13][14]
Objective: To safely transfer a known volume of an EASC solution from a supplier bottle to a reaction vessel.
Required Equipment:
-
Inert atmosphere glovebox or Schlenk line
-
Oven-dried glassware
-
Gas-tight syringes and long needles (cannula)[12]
-
Supplier bottle of EASC solution (e.g., Sure/Seal™ bottle)
-
Container of powdered lime or dry sand for spill containment[15]
-
Appropriate Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, and dual-layer gloves (nitrile underneath neoprene is recommended).[12]
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is rigorously dried in an oven and cooled under vacuum or an inert gas stream. The work area (fume hood or glovebox) must be clear of all flammable or combustible materials.[14][16]
-
Inert Atmosphere: Purge the reaction flask and syringe with inert gas. If using a Schlenk line, perform at least three vacuum/backfill cycles.
-
Bottle Setup: Securely clamp the EASC supplier bottle. Pierce the septum with a needle connected to the inert gas line to ensure positive pressure.
-
Syringe Transfer (for <20 mL): a. Select a gas-tight syringe with a volume at least twice that of the liquid to be transferred.[12] b. Draw a small amount of inert gas into the syringe before piercing the septum of the EASC bottle. c. Insert the needle so its tip is below the liquid level and slowly draw the desired volume of solution. d. Withdraw a small "cushion" of inert gas into the syringe before removing the needle from the bottle.[14] e. Quickly transfer the solution to the reaction flask by inserting the needle through the flask's septum and depressing the plunger.
-
Cannula Transfer (for >20 mL): a. This technique uses a double-tipped needle (cannula) to transfer liquid between vessels using a pressure differential. b. Pressurize the EASC source bottle slightly with the inert gas source. c. Insert one end of the cannula into the source bottle (below the liquid level) and the other end into the receiving flask. d. Vent the receiving flask with an exit needle to a bubbler to allow for pressure equalization and initiate the liquid transfer. e. Once the desired volume is transferred, remove the cannula from the receiving flask first, then the source bottle.
-
Cleanup: Rinse the syringe and/or cannula immediately with an inert, non-reacting solvent (like the one used for the solution). Quench the rinsings slowly by adding them to a flask containing an alcohol like isopropanol under an inert atmosphere and with cooling.
Caption: A simplified workflow for the safe handling and transfer of EASC solutions.
Conclusion
Ethylaluminum sesquichloride is a vital but hazardous organometallic compound whose utility is intrinsically linked to its solubility and handling in appropriate organic solvents. Its high reactivity precludes the use of protic or reactive halogenated solvents. EASC demonstrates high solubility and stability in nonpolar aliphatic and aromatic hydrocarbons, such as hexane, heptane, and toluene. These solvents not only act as a medium for chemical reactions but also serve to moderate the pyrophoric nature of the neat compound, enhancing safety. The successful and safe application of EASC in research and industry is critically dependent on a thorough understanding of these solubility characteristics and the strict implementation of inert atmosphere handling techniques.
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Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Ethylaluminum sesquichloride. (n.d.). Redwop Chemicals. Retrieved January 6, 2026, from [Link]
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Hazardous Substance Fact Sheet - Ethyl Aluminum Sesquichloride. (n.d.). NJ.gov. Retrieved January 6, 2026, from [Link]
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Ethylaluminum Sesquichloride(EASC). (n.d.). Global Chemical Supplier-TUODA INDUSTRY LIMITED. Retrieved January 6, 2026, from [Link]
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Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. (n.d.). Cole-Parmer. Retrieved January 6, 2026, from [Link]
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Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. Retrieved January 6, 2026, from [Link]
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Thermal stability and decomposition of Ethylaluminum sesquichloride
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethylaluminum Sesquichloride (EASC)
Abstract
Ethylaluminum sesquichloride (EASC), an organoaluminum compound with the formula C₆H₁₅Al₂Cl₃, is a pivotal co-catalyst in Ziegler-Natta polymerization and a potent chloroalkylating agent in chemical synthesis.[1][2] Its high reactivity, while beneficial for industrial applications, also presents significant challenges related to its thermal stability. This guide provides a comprehensive technical overview of the thermal characteristics of EASC, detailing its decomposition pathways, the hazardous products formed, and the analytical methodologies required for its characterization. We synthesize data from safety literature and materials science to offer field-proven insights into its handling, storage, and the causality behind its thermal behavior, targeting researchers and chemical process professionals.
Introduction to Ethylaluminum Sesquichloride (EASC)
Ethylaluminum sesquichloride is not a single compound but an equilibrium mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC). It is commercially significant, primarily serving as a co-catalyst for the production of polyolefins and elastomers.[2] The compound is a clear, colorless to yellow liquid that is pyrophoric, igniting spontaneously upon exposure to air and reacting violently with water.[3][4][5][6] This inherent reactivity makes a thorough understanding of its thermal stability paramount for safe handling, storage, and process design to prevent runaway reactions and hazardous incidents.
Physicochemical and Reactive Properties
A baseline understanding of EASC's properties is essential before delving into its thermal behavior. The compound's characteristics dictate the stringent handling conditions required.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₅Al₂Cl₃ | [1][3][7] |
| Molecular Weight | 247.51 g/mol | [7][8] |
| Appearance | Clear, colorless to yellow liquid | [3][4] |
| Density | Approx. 0.980 - 1.1 g/cm³ at 20-25°C | [1][5][9] |
| Boiling Point | Decomposes at 150-160°C; Approx. 185–204°C | [1][5] |
| Freezing Point | -50°C to -60°C | [3][9] |
| Flash Point | -4°F (-20°C) | [3][5] |
| Reactivity | Pyrophoric; ignites in air. Reacts violently with water, alcohols, acids, and oxidizing agents.[3][4][5][6][8] |
Thermal Stability and Onset of Decomposition
Under recommended storage conditions—in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon—EASC is stable.[8] However, its thermal stability is finite. The decomposition of EASC is an exothermic process that can initiate a dangerous, self-accelerating reaction if not controlled.
-
Onset of Decomposition: EASC begins to slowly decompose at temperatures above approximately 160-165°C.[4][8] The presence of impurities or incompatible materials can lower this onset temperature.
-
Runaway Potential: Because the decomposition is exothermic, localized heating can increase the rate of decomposition, releasing more heat and potentially leading to a thermal runaway. This is a critical safety concern, as it can cause a rapid increase in temperature and pressure within a container, potentially leading to rupture or explosion.[5][6]
Thermal Decomposition Pathways and Products
The thermal decomposition of EASC is a complex process. The primary mechanism involves the elimination of ethylene and the formation of various aluminum compounds and hydrogen chloride.
Upon heating, EASC degrades to produce a range of hazardous substances. The primary decomposition products include:
-
Flammable Gases: Ethane is formed from the ethyl groups.[5][10] The violent reaction with water also liberates flammable gases.[8][9]
-
Corrosive Gases: Hydrogen chloride (HCl) is a major decomposition product, which is highly corrosive and toxic upon inhalation.[3][7][8][9][11]
-
Solid Residues: Aluminum oxides (Al₂O₃) and aluminum trichloride (AlCl₃) are formed as solid byproducts, particularly during combustion.[3][5][8][11]
-
Other Hydrocarbons: Carbon monoxide (CO) and carbon dioxide (CO₂) can be produced, especially under fire conditions.[7][8]
The following diagram illustrates the simplified decomposition pathway.
Caption: Simplified thermal decomposition pathway of EASC.
Analytical Methodologies for Characterization
To ensure process safety and quality control, the thermal stability of EASC must be characterized using precise analytical techniques. A multi-technique approach provides a self-validating system where results from one method corroborate another.
Key Analytical Techniques
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For EASC, TGA identifies the onset temperature of decomposition where mass loss begins due to the evolution of gaseous products like ethane and HCl.[12][13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[13][14] This is critical for EASC as it quantifies the exothermic nature of the decomposition, providing data essential for assessing the risk of a thermal runaway.
-
Evolved Gas Analysis (EGA): This involves coupling the gas outlet of a TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[12][15] EGA allows for the real-time identification of the gaseous decomposition products, confirming the chemical reactions occurring at specific temperatures.
Visualized Experimental Workflow
The diagram below outlines the logical workflow for a comprehensive thermal analysis of an air-sensitive compound like EASC.
Caption: Experimental workflow for thermal analysis of EASC.
Protocol: TGA-DSC Analysis of EASC
This protocol outlines the essential steps for safely analyzing EASC. It must be performed by trained personnel familiar with handling pyrophoric materials.
Objective: To determine the onset temperature of decomposition and the associated thermal events (mass loss and heat flow).
Equipment:
-
Simultaneous TGA-DSC instrument (or separate TGA and DSC units).[13]
-
Inert atmosphere glovebox.
-
Hermetically sealed aluminum or platinum crucibles.[16]
-
Gas-tight syringes.
Methodology:
-
Inert Atmosphere Preparation: Transfer the TGA/DSC instrument autosampler, crucibles, and sealing press into an inert atmosphere glovebox. Purge the glovebox thoroughly with high-purity nitrogen or argon.
-
Sample Preparation: Inside the glovebox, carefully dispense a small amount of EASC (typically 5-10 mg) into a hermetically sealed crucible using a gas-tight syringe.
-
Sealing: Immediately and securely seal the crucible using the press. This step is critical to prevent any reaction with residual atmospheric components during transfer to the instrument.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the instrument's autosampler.
-
Set the purge gas to high-purity nitrogen at a flow rate of 40-60 mL/min.[16]
-
Program the temperature profile:
-
Equilibrate at 25°C.
-
Ramp up to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).[16]
-
-
-
Data Acquisition: Initiate the experiment. The instrument will simultaneously record mass loss (TGA), differential heat flow (DSC), and temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, identified by the start of significant mass loss.
-
From the DSC curve, identify the corresponding exothermic peak(s) to confirm the energetic nature of the decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔH).
-
If using EGA, analyze the mass spectra or IR spectra to identify the gases evolved at the decomposition temperature.
-
Safe Handling and Incompatibility Management
Preventing uncontrolled thermal decomposition relies on strict adherence to safe handling protocols and awareness of chemical incompatibilities.
-
Inert Conditions: EASC must be handled and stored exclusively under a dry, inert gas like nitrogen.[8][17] Process equipment must be scrupulously dried before use.[4]
-
Temperature Control: Storage should be in a cool, dry, well-ventilated area, away from heat sources.[9][17]
-
Incompatible Materials: EASC is incompatible with a wide range of substances. Accidental mixing can trigger a violent, exothermic reaction. Key incompatibilities include:
Containers holding EASC must be segregated from these materials, and separate waste streams must be maintained to prevent accidental mixing.[18][19][20]
Conclusion
Ethylaluminum sesquichloride is a highly valuable industrial chemical whose utility is balanced by its significant thermal hazards. Its decomposition begins above 160°C in an exothermic process that can lead to thermal runaway, producing flammable and corrosive products like ethane and hydrogen chloride. A comprehensive analytical approach using TGA, DSC, and EGA is essential for characterizing its thermal profile and ensuring process safety. The cornerstone of managing its risks lies in the rigorous exclusion of air, water, and other incompatible materials, combined with strict temperature control during storage and handling. This guide underscores the necessity of grounding all protocols in a deep understanding of the material's fundamental chemical behavior.
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Methodological & Application
Application Notes and Protocols for Polyethylene Synthesis Using Ethylaluminum Sesquichloride
Introduction: The Strategic Role of Ethylaluminum Sesquichloride in Ziegler-Natta Polymerization
In the landscape of polyolefin synthesis, the choice of co-catalyst in a Ziegler-Natta system is a critical determinant of catalytic activity, polymer properties, and overall process efficiency.[1] Ethylaluminum sesquichloride (EASC), an organoaluminum compound, has established itself as a highly effective and economically viable co-catalyst for the polymerization of ethylene.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of EASC in polyethylene synthesis. We will delve into the mechanistic nuances of EASC as a co-catalyst, present a detailed experimental protocol, and offer insights into process optimization and polymer characterization.
The primary function of EASC in Ziegler-Natta polymerization is to activate the transition metal pre-catalyst, typically a titanium compound such as titanium tetrachloride (TiCl₄), to form the active catalytic species responsible for initiating and propagating the polymer chain.[3][4] The unique chemical nature of EASC, a mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC), allows for a balanced approach to alkylation and reduction of the transition metal center, leading to a high concentration of active sites.[5] Compared to other common co-catalysts like methylaluminoxane (MAO), EASC can offer advantages in terms of cost-effectiveness and, in some systems, can lead to the production of polyethylene with distinct molecular weight distributions and crystallinities.[1]
Safety and Handling of Ethylaluminum Sesquichloride: A Prerequisite for Successful Synthesis
Ethylaluminum sesquichloride is a pyrophoric compound that reacts violently with water and air.[6][7] Strict adherence to safety protocols is paramount for its handling. All manipulations involving EASC must be conducted under an inert atmosphere, such as dry nitrogen or argon, in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and compatible gloves, must be worn at all times.[7] In case of accidental exposure, immediate and appropriate first aid measures should be taken.[6] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[2][6][7][8]
Key Safety Precautions:
-
Inert Atmosphere: Handle EASC and its solutions exclusively under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Water Exclusion: Scrupulously dry all glassware and equipment before use to prevent violent reactions.
-
Personal Protective Equipment: Wear appropriate PPE, including flame-retardant clothing, chemical safety goggles, and gloves.
-
Ventilation: Work in a properly functioning chemical fume hood.
-
Spill Management: In case of a spill, use an inert absorbent material like dry sand or vermiculite for containment. Do not use water or foam extinguishers. [6]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Ethylaluminum sesquichloride (EASC) | Polymerization grade | Reputable chemical supplier | Supplied as a solution in a hydrocarbon solvent (e.g., hexane or heptane). |
| Titanium tetrachloride (TiCl₄) | High purity | Reputable chemical supplier | Handle with extreme care due to its corrosive nature. |
| Ethylene | Polymerization grade (99.9%+) | Industrial gas supplier | Purify by passing through columns of molecular sieves and deoxygenating catalyst. |
| Toluene | Anhydrous | Reputable chemical supplier | Dry over sodium/benzophenone ketyl and distill under nitrogen before use. |
| Hexane | Anhydrous | Reputable chemical supplier | Dry over sodium/benzophenone ketyl and distill under nitrogen before use. |
| Methanol | Reagent grade | Reputable chemical supplier | Used for quenching the polymerization and precipitating the polymer. |
| Hydrochloric acid (HCl) | Concentrated | Reputable chemical supplier | Used for de-ashing the polymer. |
| Nitrogen/Argon | High purity (99.999%+) | Industrial gas supplier | Used to maintain an inert atmosphere. |
Experimental Protocol: A Step-by-Step Guide to Polyethylene Synthesis
This protocol details the slurry polymerization of ethylene using a TiCl₄/EASC catalyst system. The procedure should be performed in a well-equipped laboratory with appropriate safety measures in place.
Reactor Preparation
-
Thoroughly clean and dry a 1 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet valves.
-
Assemble the reactor and purge it with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 100 °C) to remove any residual moisture and air.
-
Cool the reactor to the desired reaction temperature (e.g., 70 °C) under a positive nitrogen pressure.
Catalyst Preparation and Introduction
The Ziegler-Natta catalyst is typically prepared in situ by the reaction of TiCl₄ and EASC.
-
Under a nitrogen atmosphere, add 500 mL of anhydrous toluene to the reactor.
-
Introduce the desired amount of EASC solution (e.g., to achieve a specific Al/Ti molar ratio, typically ranging from 10:1 to 500:1) into the reactor using a syringe or cannula.
-
Slowly add the calculated amount of TiCl₄ solution to the reactor with vigorous stirring. A colored precipitate, indicating the formation of the active catalyst, will be observed.
-
Allow the catalyst mixture to age for a specified period (e.g., 15-30 minutes) at the reaction temperature to ensure complete activation.
Ethylene Polymerization
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Maintain a constant ethylene pressure throughout the polymerization by continuously feeding ethylene gas.
-
Monitor the reaction temperature and ethylene consumption rate. The polymerization is typically exothermic, and cooling may be required to maintain a constant temperature.
-
Continue the polymerization for the desired reaction time (e.g., 1-2 hours).
Polymerization Quenching and Polymer Recovery
-
Stop the ethylene feed and vent the reactor.
-
Cool the reactor to room temperature.
-
Carefully quench the polymerization by slowly adding methanol to the reactor. This will deactivate the catalyst and precipitate the polyethylene.
-
Filter the polyethylene powder and wash it repeatedly with methanol to remove any residual catalyst and co-catalyst.
-
To further purify the polymer, stir the powder in a solution of 5% HCl in methanol for 1-2 hours to de-ash (remove metal residues).
-
Filter the polymer again and wash with copious amounts of methanol until the filtrate is neutral.
-
Dry the polyethylene powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Visualizing the Workflow: From Reagents to Polymer
Caption: Experimental workflow for polyethylene synthesis.
Process Optimization: Tailoring Polyethylene Properties
The properties of the synthesized polyethylene can be tailored by systematically varying the polymerization parameters. Understanding these relationships is key to producing materials with desired characteristics.
| Parameter | Effect on Polymer Properties | Rationale |
| Al/Ti Molar Ratio | Influences catalytic activity, molecular weight, and molecular weight distribution. | The ratio of EASC to the titanium pre-catalyst affects the number and nature of the active sites formed. Higher ratios can lead to increased activity up to a certain point, but may also increase chain transfer reactions, leading to lower molecular weights. |
| Temperature | Affects polymerization rate, molecular weight, and polymer morphology. | Higher temperatures generally increase the polymerization rate but also enhance chain transfer and termination reactions, resulting in lower molecular weight polyethylene. |
| Ethylene Pressure | Influences polymerization rate and molecular weight. | Higher ethylene concentrations (pressure) typically lead to a higher polymerization rate and higher molecular weight polyethylene. |
| Hydrogen Concentration | Acts as a chain transfer agent to control molecular weight. | The addition of hydrogen is a common industrial practice to control the molecular weight of polyethylene. Increased hydrogen concentration leads to a lower molecular weight. |
Characterization of Synthesized Polyethylene
Thorough characterization of the synthesized polyethylene is essential to understand its properties and suitability for various applications.
| Characterization Technique | Property Measured | Typical Values for PE from TiCl₄/EASC |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mw, Mn) and Polydispersity Index (PDI = Mw/Mn) | Mw: 10⁵ - 10⁶ g/mol ; PDI: 4 - 10 (typically broader than metallocene-based PEs) |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) and Crystallinity (Xc) | Tm: 130 - 140 °C; Xc: 60 - 80% |
| ¹³C Nuclear Magnetic Resonance (NMR) | Branching analysis (short-chain and long-chain branching) | Primarily linear with low levels of short-chain branching. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups and confirmation of polymer structure | Characteristic C-H stretching and bending vibrations of polyethylene. |
| Scanning Electron Microscopy (SEM) | Polymer morphology and particle size | Can vary from fine powders to granular or fibrous structures depending on polymerization conditions. |
Troubleshooting Common Issues in Polyethylene Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | - Inactive catalyst (moisture or air contamination)- Impurities in monomer or solvent- Incorrect Al/Ti ratio | - Ensure all reagents and equipment are scrupulously dried and handled under an inert atmosphere.- Purify monomer and solvent before use.- Optimize the Al/Ti molar ratio. |
| Broad Molecular Weight Distribution | - Multiple active site species on the catalyst- Non-uniform reaction conditions (temperature or monomer concentration gradients) | - This is often an inherent characteristic of Ziegler-Natta catalysts.- Ensure efficient stirring and temperature control to maintain uniform reaction conditions. |
| Reactor Fouling | - Polymer precipitation on reactor walls- Poor temperature control leading to localized "hot spots" | - Optimize stirring speed to keep the polymer suspended.- Improve reactor cooling to prevent temperature excursions. |
| Low Molecular Weight | - High polymerization temperature- High hydrogen concentration- High Al/Ti ratio leading to excessive chain transfer | - Lower the polymerization temperature.- Reduce or eliminate the hydrogen feed.- Optimize the Al/Ti molar ratio. |
Conclusion: The Versatility of EASC in Polyethylene Synthesis
Ethylaluminum sesquichloride is a powerful and versatile co-catalyst for the Ziegler-Natta polymerization of ethylene. Its judicious application, grounded in a thorough understanding of the underlying chemistry and adherence to strict safety protocols, enables the synthesis of a wide range of polyethylene grades. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polymer to meet the demands of diverse applications, from commodity plastics to advanced materials. This guide serves as a foundational resource to empower scientists in their exploration and optimization of EASC-based polyethylene synthesis.
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Titanasilsesquioxane-Alkylaluminum Catalyst System for Ethylene Polymerization. (URL: [Link])
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Ethylene Polymerization With Methylaluminoxane/(nBuCp)2ZrCl2 Catalyst Supported on Silica and Silica–Alumina at Different AlMAO/Zr Molar Ratios. (URL: [Link])
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Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC) - Global Chemical Supplier-TUODA INDUSTRY LIMITED. (URL: [Link])
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Synthesis and Characterization of Polyethylene/Starch Nanocomposites. (URL: [Link])
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Preparation of Ziegler-Natta Catalysts for the Synthesis of Polypropylene/Carbon Nanotubes Nanocomposites by in situ Pol. (URL: [Link])
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Preparation of ultra high molecular weight polyethylene with MgCl 2/TiCl4 catalyst: Effect of internal and external donor on molecular weight and molecular weight distribution. (URL: [Link])
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Preparation of ultra high molecularweight polyethylene using bi-supported sio2/mgcl2 (spherical)/ticl4 catalyst: A morphological study. (URL: [Link])
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Polymerization of ethene Polymerization with Ziegler-Natta catalysts... (URL: [Link])
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COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS - CORE. (URL: [Link])
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Chemistry Ziegler Natta Catalyst - SATHEE. (URL: [Link])
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Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (URL: [Link])
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14.4.1: Ziegler-Natta Polymerizations - Chemistry LibreTexts. (URL: [Link])
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Behaviors in ethylene polymerization of MgCl₂-SiO₂/TiCl₄/THF Ziegler-Natta catalysts with differently treated SiO₂. (URL: [Link])
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Insight into the Synthesis Process of an Industrial Ziegler-Natta Catalyst. (URL: [Link])
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In Ziegler-Natta polymerization of ethylene, the active species is. (URL: [Link])
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POLYMERIZATION OF ETHYLENE BY THE SILANED Si02 -Mg(iBu)2 A1(iBu)3 CATALYST SYSTEM. (URL: [Link])
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Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. (URL: [Link])
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Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. (URL: [Link])
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Application Notes & Protocols: Ethylaluminum Sesquichloride (EASC) as a High-Efficacy Catalyst in Friedel-Crafts Alkylation
Preamble: Re-evaluating Lewis Acidity in Modern Synthesis
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, has been a foundational tool for C-C bond formation since its discovery in 1877[1][2]. The traditional reliance on solid Lewis acids like aluminum trichloride (AlCl₃), while effective, presents challenges in industrial and fine chemical synthesis, including poor solubility, catalyst heterogeneity, and often aggressive, difficult-to-control reaction profiles[3].
This guide focuses on Ethylaluminum sesquichloride (EASC), an organoaluminum compound that serves as a potent, soluble Lewis acid catalyst for Friedel-Crafts alkylation[4]. Its unique properties offer a compelling alternative to conventional catalysts, providing enhanced control and homogeneity in non-polar solvent systems. We will explore the mechanistic underpinnings of EASC catalysis, provide detailed, field-tested protocols, and address the critical safety and handling procedures required for its successful implementation.
Ethylaluminum Sesquichloride (EASC): A Profile
EASC is an organoaluminum compound with the chemical formula (C₂H₅)₃Al₂Cl₃, existing as an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂)[5]. This composition provides a unique spectrum of Lewis acidity that can be harnessed for various chemical transformations, most notably in Ziegler-Natta polymerization and, as detailed here, in Friedel-Crafts reactions[6][7].
Its primary advantage over AlCl₃ lies in its solubility in hydrocarbon solvents (e.g., hexane, heptane, toluene), which allows for homogeneous reaction conditions. This eliminates mass transfer limitations often seen with solid catalysts and enables more precise temperature control and predictable kinetics.
Table 1: Physicochemical Properties of Ethylaluminum Sesquichloride
| Property | Value | Source(s) |
| Molecular Formula | (C₂H₅)₃Al₂Cl₃ | [5] |
| Molecular Weight | 247.51 g/mol | [5][6] |
| Appearance | Clear to yellow liquid | [5][8] |
| Density | Approx. 1.092 g/cm³ at 25°C | [8][9] |
| Boiling Point | 204 °C (399 °F) | [5][8] |
| Melting Point | -50 °C (-58 °F) | [5][10] |
| Reactivity | Pyrophoric; ignites spontaneously in air. Reacts violently with water.[5][6][11] | |
| Solubility | Soluble in aliphatic and aromatic hydrocarbon solvents. | [12] |
Mechanism of Action: EASC in Friedel-Crafts Alkylation
EASC functions as a classic Lewis acid, activating the alkylating agent (typically an alkyl halide) to generate a potent electrophile. The mechanism proceeds through several distinct steps, analogous to the traditional AlCl₃-catalyzed pathway but benefiting from the catalyst's homogeneity[2][13].
-
Electrophile Generation: EASC abstracts a halide from the alkyl halide (R-X), creating a highly electrophilic carbocation (R⁺) or a strongly polarized EASC-halide complex. The ethyl groups on the aluminum center modulate its Lewis acidity, influencing the rate and selectivity of this activation step.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity[2][14].
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [Al₂(C₂H₅)₃Cl₄]⁻ complex formed in the first step, abstracts a proton from the site of substitution on the arenium ion. This restores the aromaticity of the ring, yielding the final alkylated product and regenerating the active EASC catalyst[2].
One of the key limitations of Friedel-Crafts alkylation, carbocation rearrangement, must be considered. Primary alkyl halides will generate primary carbocations that can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts, potentially leading to a mixture of products[15][16].
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Step-by-step guide for handling pyrophoric Ethylaluminum sesquichloride in the lab
An Expert Guide to the Safe Handling of Ethylaluminum Sesquichloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Ethylaluminum sesquichloride (EASC) is a potent organoaluminum compound, indispensable as a co-catalyst in Ziegler-Natta polymerization and various other organic syntheses.[1][2][3] Its high reactivity, however, necessitates stringent and well-understood handling protocols. EASC is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[1][2][4][5] This guide provides a comprehensive, step-by-step framework for the safe manipulation of EASC, emphasizing the scientific rationale behind each procedural choice to ensure a self-validating system of safety in your laboratory.
Foundational Safety: Understanding the Adversary
Before handling EASC, a deep understanding of its chemical properties and associated hazards is non-negotiable. This knowledge forms the bedrock of a safe experimental design.
1.1. Inherent Chemical Dangers
-
Pyrophoricity: EASC's primary hazard is its ability to spontaneously ignite in air.[1][6][7] This is due to the high reactivity of the aluminum-carbon bonds with oxygen.
-
Violent Water Reactivity: Contact with water, including atmospheric moisture, results in a violent exothermic reaction that liberates flammable and toxic gases like ethane and hydrogen chloride.[4][5][8] This can cause fires and rapid pressure buildup in sealed systems.
-
Corrosivity: EASC is highly corrosive and causes severe chemical burns upon contact with skin and eyes.[4][8][9] Inhalation can lead to severe damage to the respiratory tract.[4][8][10]
Table 1: Hazard Profile of Ethylaluminum Sesquichloride
| Hazard Type | Description | GHS Classification |
| Physical | Highly flammable liquid and vapor. Ignites spontaneously in air. Reacts violently with water, releasing flammable gases.[4][11] | Flammable Liquid (Cat. 2), Pyrophoric Liquid (Cat. 1), Substance which in contact with water emits flammable gases (Cat. 1)[4][11] |
| Health | Causes severe skin burns and eye damage. May be fatal if swallowed and enters airways. May cause respiratory irritation.[4][8][10] | Skin Corrosion (Cat. 1A/1B), Serious Eye Damage (Cat. 1), Aspiration Toxicity (Cat. 1)[4][10][11] |
| Incompatibility | Air, water, alcohols, acids, and strong oxidizing agents.[2][4][10] | N/A |
The Controlled Environment: Engineering for Safety
All manipulations involving EASC must occur within a controlled environment designed to mitigate its inherent risks. Never work alone when handling pyrophoric materials.[7][12][13]
2.1. Essential Engineering Controls
-
Chemical Fume Hood: All operations must be performed in a properly functioning chemical fume hood.[7][8][14] The sash should be kept at the lowest possible position to act as a physical barrier.
-
Inert Atmosphere: For most transfers and reactions, a glovebox is the ideal environment.[7][14] If a glovebox is unavailable, rigorous inert gas techniques using a Schlenk line are mandatory to exclude air and moisture.[15][16]
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel).[14][17] A Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime must be within arm's reach.[14] Crucially, water, foam, or carbon dioxide (CO2) extinguishers must never be used on an organoaluminum fire , as they will react violently.[5]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
A complete PPE ensemble is mandatory. Standard lab attire is insufficient.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) is required.[14] Standard cotton or polyester-blend lab coats are flammable and can melt to the skin.[14]
-
Hand Protection: Wear chemical-resistant gloves. A common and effective practice is to wear a pair of disposable nitrile gloves underneath more robust neoprene or butyl rubber gloves for a balance of protection and dexterity.[6]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[14] A full-face shield must be worn over the goggles during transfers or any procedure with a splash or explosion risk.[6][14][17]
Core Protocol: Inert Gas Transfer of EASC
The following is a detailed protocol for the safe transfer of EASC from a supplier bottle (e.g., an Aldrich Sure/Seal™) to a reaction vessel using a double-tipped needle (cannula). This technique is superior to using a syringe for volumes greater than 20 mL as it minimizes the risk of pressure buildup and plunger failure.[6]
3.1. Pre-Transfer Preparation
-
Dry Run: If you are inexperienced, perform a "dry run" of the entire procedure using a non-hazardous solvent to familiarize yourself with the manipulations.[6][13]
-
Glassware Preparation: All glassware, needles, and cannulas must be meticulously dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature in a desiccator or under a stream of inert gas (nitrogen or argon).[12][14]
-
Inert Atmosphere Setup: Assemble the dry reaction flask on a Schlenk line. Evacuate and backfill with inert gas at least three times to ensure a completely inert atmosphere.
-
Workspace Organization: Clear the fume hood of all unnecessary items, especially flammable solvents and combustible materials like paper towels.[14] Secure the EASC bottle and the receiving flask with clamps.[6]
3.2. Experimental Workflow: Cannula Transfer
Caption: Inert atmosphere cannula transfer workflow for pyrophoric liquids.
3.3. Step-by-Step Transfer Procedure
-
Establish Gas Flow: Puncture the septum of the receiving flask with a vent needle (Needle B) connected to an oil bubbler to safely release pressure.
-
Pressurize Reagent Bottle: Puncture the septum of the EASC Sure/Seal™ bottle with a needle (Needle A) connected to the inert gas line. Apply a gentle positive pressure (1-2 psi). You should see an increased bubbling rate in the oil bubbler.
-
Insert Cannula: Carefully insert one end of the stainless-steel cannula through the septum into the headspace of the EASC bottle. Insert the other end through the septum of the receiving flask, ensuring the tip is below the level of any solvent already in the flask.
-
Initiate Transfer: Lower the cannula tip in the EASC bottle below the liquid level. The positive inert gas pressure will gently push the liquid through the cannula into the reaction flask. The rate can be controlled by adjusting the gas pressure or the depth of the cannula.
-
Terminate Transfer: Once the desired volume is transferred, raise the cannula out of the liquid in the EASC bottle first, allowing inert gas to flush the cannula. Then, remove the cannula from the receiving flask, followed by the EASC bottle. This sequence prevents siphoning.
-
Re-establish Inert Atmosphere: Remove the gas inlet needle from the EASC bottle and ensure the septum is secure. The receiving flask remains under a positive pressure of inert gas, confirmed by the bubbler.
Quenching and Disposal: The Aftermath
Proper decontamination and disposal are critical safety steps. All materials that have contacted EASC are considered hazardous waste.[6][7]
4.1. Decontaminating Equipment (Cannulas, Needles)
-
Immediately after transfer, flush the used cannula and needles with a dry, inert solvent like hexane into a separate flask containing an unreactive solvent like heptane or toluene.
-
This solvent rinse must then be quenched as described below.
4.2. Quenching Residual EASC and Waste
Unused or residual EASC must be safely destroyed. This is a highly exothermic process that must be performed with extreme caution.
-
Dilution: In a fume hood, dilute the EASC residue significantly with an unreactive, high-boiling solvent like heptane or toluene. Place this flask in an ice-water bath to manage heat generation.
-
Slow Quenching: While stirring, slowly add dry isopropanol dropwise.[16][17] Isopropanol is used first because it reacts much less vigorously than water.[16]
-
Completion: After the reaction with isopropanol subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed finally by the slow, dropwise addition of water to ensure complete destruction.[16]
-
Neutralization & Disposal: The final aqueous solution should be neutralized and then disposed of as hazardous waste according to your institution's guidelines.[16][18] Never leave a container with even a small residue of EASC open to the atmosphere.[13][15][18]
Emergency Response
5.1. Spills
-
Small Spill (in fume hood): Cover the spill immediately with a generous amount of dry sand, powdered limestone, or another Class D absorbent.[14] Do NOT use paper towels or other combustible materials.[14] Carefully collect the absorbed material with non-sparking tools, quench it using the procedure above, and dispose of it as hazardous waste.[19]
-
Large Spill: Evacuate the lab immediately. Activate the fire alarm and call emergency services.[17]
5.2. Fire or Personal Contamination
-
If an individual's clothing catches fire, they should immediately STOP, DROP, and ROLL . Use the safety shower to extinguish flames and wash away the chemical.[7][17]
-
For any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or eyewash station and seek immediate medical attention.[4][8][15]
By integrating these protocols and the principles behind them into your laboratory workflow, you can confidently and safely utilize the powerful reactivity of ethylaluminum sesquichloride.
References
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024). Lab Manager. [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH) Office of Research Services (ORS). [Link]
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Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]
-
Handling Pyrophoric and other Air/Water Reactive Materials. (2019). University of Illinois Urbana-Champaign, Division of Research Safety. [Link]
-
Quenching of Pyrophoric Materials. (2016). Sarpong Group, UC Berkeley. [Link]
-
Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. Cole-Parmer. [Link]
-
Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). TUODA INDUSTRY LIMITED. [Link]
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Ethylaluminium sesquichloride. Wikipedia. [Link]
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Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
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Pyrophoric Reagents Handling in Research Labs. University of Colorado Boulder, Environmental Health and Safety. [Link]
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Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. The Ohio State University, Environmental Health and Safety. [Link]
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Ethylaluminum sesquichloride - Hazardous Agents. Haz-Map. [Link]
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Ziegler-Natta Catalyst. (2023). GeeksforGeeks. [Link]
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Application Notes & Protocols: The Role of Ethylaluminum Sesquichloride (EASC) in the Polymerization of Dienes and Olefins
Abstract
Ethylaluminum sesquichloride (EASC), with the chemical formula (C₂H₅)₃Al₂Cl₃, is a potent organoaluminum compound that serves as an essential co-catalyst in Ziegler-Natta polymerization systems. Its primary function is the activation of transition metal catalysts, typically based on titanium, neodymium, or cobalt, for the stereospecific polymerization of conjugated dienes like 1,3-butadiene and isoprene, as well as other α-olefins.[1][2] The unique Lewis acidity and alkylating capability of EASC are pivotal in generating the catalytically active species, directly influencing polymerization activity, polymer molecular weight, and, most critically, the microstructure (e.g., cis/trans ratio) of the resulting polymer. This guide provides an in-depth exploration of the mechanistic role of EASC, detailed experimental protocols for its application, and critical safety procedures for its handling.
EASC: Core Properties and Critical Safety Mandates
EASC is a clear, colorless to yellow liquid that is highly reactive and demands stringent handling protocols.[3] Its utility in catalysis is intrinsically linked to its chemical reactivity, which also makes it hazardous if handled improperly.
1.1. Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | |
| Molecular Weight | 247.51 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [3] |
| Density | ~1.092 g/cm³ | [1] |
| Boiling Point | 204 °C (399 °F; 477 K) | [1][4] |
| Melting Point | -50 °C (-58 °F; 223 K) | [1][4] |
1.2. Mandatory Safety Protocols
EASC is pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water.[5][6] Adherence to the following safety protocols is non-negotiable.
-
Inert Atmosphere Handling : All manipulations involving EASC must be performed under a dry, inert atmosphere, such as high-purity nitrogen or argon, using either a glovebox or Schlenk line techniques.[5][6][7]
-
Personal Protective Equipment (PPE) : Wear fire-retardant laboratory coats, tightly fitting safety goggles, and chemical-impermeable gloves.[4][7] A face shield is strongly recommended.
-
Solvent and Glassware Preparation : All solvents must be rigorously dried and deoxygenated. All glassware must be oven-dried or flame-dried under vacuum immediately before use to eliminate any adsorbed moisture.[5]
-
Spill & Emergency Response :
-
Do NOT use water or foam extinguishers. [3][6][7] These will exacerbate the situation.
-
Small spills should be covered with a dry, inert material like dry sand, soda ash, or vermiculite.[3][6] The mixture should then be carefully collected into a sealed container for disposal.
-
In case of skin contact, immediately brush off any material and flush the affected area with copious amounts of cool water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.[6][7]
-
Facilities must be equipped with a safety shower and an eyewash station.[7]
-
The Mechanistic Role of EASC in Ziegler-Natta Catalysis
In a typical Ziegler-Natta system, the transition metal precatalyst (e.g., a neodymium or titanium salt) is inactive on its own. The organoaluminum co-catalyst, such as EASC, performs several critical functions to generate and sustain the active catalytic center.
-
Scavenging : The first role of any organoaluminum compound is to act as a scavenger, reacting with and neutralizing catalyst poisons like residual water, oxygen, or other protic impurities in the solvent and monomer feed. This prevents the deactivation of the active catalyst.[8]
-
Alkylation and Activation : EASC reacts with the transition metal precatalyst. This involves the transfer of an ethyl group to the transition metal and the abstraction of a halide or other ligand, creating a coordinatively unsaturated, cationic metal-alkyl species. This species is the active site for monomer coordination and insertion.[2][9][10]
Caption: Ziegler-Natta catalyst activation pathway involving EASC.
Application Protocol 1: High cis-1,4-Polybutadiene Synthesis
This protocol details the synthesis of high cis-1,4-polybutadiene using a neodymium versatate (NdV₃)-based ternary catalyst system, where EASC functions as the essential chloride donor. Neodymium catalysts are renowned for producing polybutadiene with very high cis-1,4 content (≥98%), which is critical for high-performance tire manufacturing.[14]
3.1. Materials & Reagents
-
Catalyst : Neodymium (III) versatate (NdV₃) solution in hexane.
-
Co-catalyst 1 : Triethylaluminum (TEAL) or Diisobutylaluminum hydride (DIBAH) as a scavenger and primary activator.
-
Co-catalyst 2 (Chloride Donor) : Ethylaluminum sesquichloride (EASC) solution in hexane.
-
Monomer : High-purity 1,3-butadiene.
-
Solvent : Anhydrous n-hexane or cyclohexane.
-
Termination Agent : Acidified ethanol (5 vol% HCl in ethanol).[14]
-
Antioxidant : 2,6-di-tert-butyl-4-methylphenol (BHT).
3.2. Experimental Workflow
Caption: Experimental workflow for 1,3-butadiene polymerization.
3.3. Step-by-Step Protocol
-
Reactor Setup : A 1 L jacketed glass reactor, previously oven-dried, is assembled while hot and subjected to three vacuum/argon backfill cycles.
-
Reagent Charging : Charge the reactor with 500 mL of anhydrous n-hexane.[14]
-
Monomer Addition : Introduce the desired amount of 1,3-butadiene (e.g., to achieve a 15-20 wt% concentration).
-
Temperature Equilibration : Bring the reactor contents to the target polymerization temperature (e.g., 50°C) with constant stirring.
-
Catalyst Injection Sequence :
-
Inject the TEAL solution (e.g., Al/Nd molar ratio of 10-20) into the reactor to scavenge impurities. Allow to stir for 10 minutes.[14]
-
Inject the NdV₃ solution.
-
Immediately inject the EASC solution (e.g., Cl/Nd molar ratio of 1.5-2.5). The polymerization will commence, often indicated by a slight temperature increase and a rise in solution viscosity.
-
-
Polymerization : Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours).[14]
-
Termination : Quench the reaction by injecting 10 mL of acidified ethanol containing an antioxidant (BHT).[14]
-
Isolation : Discharge the polymer solution into a larger vessel containing excess ethanol to precipitate the polybutadiene rubber.
-
Purification & Drying : Wash the polymer crumb repeatedly with ethanol and then dry to a constant weight in a vacuum oven at 60°C.[14]
3.4. Expected Results & Characterization
The molar ratios of the catalyst components are critical. The table below illustrates typical trends observed when varying the EASC concentration.
| [Cl]/[Nd] Molar Ratio | Monomer Conversion (%) | cis-1,4 Content (%) | M_w ( g/mol ) | PDI (M_w/M_n) |
| 1.0 | ~75 | ~94.5 | 250,000 | 2.8 |
| 2.0 (Optimal) | ~95 | >98 | 180,000 | 2.2 |
| 3.0 | ~92 | ~97.0 | 140,000 | 2.5 |
| 5.0 | ~85 | ~95.0 | 110,000 | 3.1 |
-
Characterization :
-
Monomer Conversion : Determined gravimetrically.
-
Microstructure : Analyzed using ¹H NMR or FTIR spectroscopy to quantify cis-1,4, trans-1,4, and 1,2-vinyl content.
-
Molecular Weight & PDI : Determined by Gel Permeation Chromatography (GPC).
-
Application Protocol 2: Stereospecific Polymerization of Isoprene
This protocol describes the use of a cobalt-based catalyst system activated by EASC for the polymerization of isoprene. While titanium and neodymium systems are also common for producing high-cis polyisoprene, cobalt systems activated by EASC are highly effective for achieving high cis-1,4 selectivity.[13][15][16]
4.1. Materials & Reagents
-
Catalyst : Cobalt (II) chloride bis(triphenylphosphine) [CoCl₂(PPh₃)₂].
-
Co-catalyst : Ethylaluminum sesquichloride (EASC) solution in toluene.
-
Monomer : High-purity isoprene, passed through an inhibitor removal column.
-
Solvent : Anhydrous toluene.
-
Termination Agent : Methanol.
4.2. Step-by-Step Protocol
-
Reactor Setup : Prepare a Schlenk flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Reagent Charging : Add 50 mL of anhydrous toluene to the flask via cannula.
-
Catalyst Addition : Add the cobalt precatalyst (e.g., 0.01 mmol) to the toluene.
-
Monomer Addition : Inject purified isoprene (e.g., 5 mL, ~47 mmol) into the flask.
-
Initiation :
-
Bring the flask to the desired reaction temperature (e.g., 25°C).
-
Initiate the polymerization by injecting the EASC solution (e.g., Al/Co molar ratio of 100-200). A color change and viscosity increase should be observed.
-
-
Polymerization : Allow the reaction to proceed with vigorous stirring for the specified time (e.g., 1 hour).
-
Termination : Terminate the polymerization by adding 5 mL of methanol.
-
Isolation and Drying : Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid by filtration and dry under vacuum at 50°C.
4.3. Expected Results
Using the CoCl₂(PPh₃)₂–EASC system in toluene typically yields polyisoprene with high cis-1,4 selectivity.[13][15]
| Al/Co Molar Ratio | Temperature (°C) | Conversion (%) | cis-1,4 Content (%) |
| 100 | 25 | >99 | ~95.8 |
| 200 | 25 | >99 | ~96.5 |
| 100 | 0 | >99 | ~97.2 |
Data are illustrative, based on trends reported in the literature.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | - Inactive catalyst due to impurities (air, moisture).- Incorrect catalyst component ratios.- Insufficient temperature. | - Ensure rigorous drying of all solvents, monomers, and glassware. Purge system thoroughly with inert gas.- Systematically vary the Al/Transition Metal and Cl/Transition Metal ratios.- Verify reaction temperature; perform a temperature screening to find the optimum. |
| Broad Molecular Weight Distribution (PDI > 3) | - Presence of multiple active site types.- Chain transfer reactions to impurities or monomer.- Non-uniform temperature or mixing. | - Optimize the catalyst aging step and order of addition.- Ensure high purity of monomer and solvent.- Improve stirring efficiency to ensure thermal and mass transfer homogeneity. |
| Low cis-1,4 Content | - Incorrect Cl/Transition Metal ratio.- Polymerization temperature is too high.- Presence of certain electron-donating impurities or solvents. | - Optimize the EASC concentration; this is often the most sensitive parameter for stereocontrol.[11][12]- Conduct polymerization at a lower temperature, as higher temperatures can favor trans structures.- Use non-coordinating aliphatic or aromatic solvents (hexane, toluene). |
| Gel Formation | - Uncontrolled exothermic reaction leading to cross-linking.- High monomer concentration or catalyst activity. | - Improve heat removal with better reactor cooling.- Reduce catalyst loading or monomer concentration.- Consider a semi-batch process with controlled monomer feed. |
Conclusion
Ethylaluminum sesquichloride is an indispensable co-catalyst in the field of coordination polymerization. Its multifaceted role—acting as a scavenger, an alkylating agent, and a stereochemical modifier—provides polymer chemists with a powerful tool to control reaction efficiency and, more importantly, to tailor the final properties of polydienes and polyolefins. The successful application of EASC-based systems is critically dependent on a deep understanding of the underlying reaction mechanisms and an unwavering commitment to rigorous anhydrous and anaerobic experimental techniques.
References
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- Global Chemical Supplier-TUODA INDUSTRY LIMITED. (2025). Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC).
- Nouryon. (n.d.). Product Data Sheet: EASC Ethylaluminum sesquichloride.
- NOAA. (n.d.). ETHYL ALUMINUM SESQUICHLORIDE - CAMEO Chemicals.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - ETHYLALUMINUM SESQUICHLORIDE.
- Ghanbari, M., et al. (2021). Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM). Polyolefins Journal.
- Ye, Z., et al. (n.d.). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Taylor & Francis Online.
- Kempe, R. (2013). Ziegler-Natta catalysis: 50 years after the Nobel Prize. MRS Bulletin, Cambridge Core.
- Damavandi, S., et al. (2025). Influence of Alkylaluminum Co-catalysts on TiCl4 Transalkylation and Formation of Active Centers C* in Ziegler–Natta Catalysts. ResearchGate.
- Wikipedia. (n.d.). Ethylaluminium sesquichloride.
- dos Santos, J. H. Z., et al. (2025). Butadiene polymerization using neodymium versatate-based catalysts: Catalyst optimization and effects of water and excess versatic acid. ResearchGate.
- Kröner, A., et al. (2017). Influence of Different Aluminium Alkyls on the Ziegler-Natta Polymerization. Avestia.
- Nifant'ev, I. E., et al. (2025). Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight. ResearchGate.
- Wendler, C., et al. (2025). Polymerization of 1,3‐Butadiene Initiated by Neodymium Versatate/Diisobutylaluminium Hydride/Ethylaluminium Sesquichloride: Kinetics and Conclusions About the Reaction Mechanism. ResearchGate.
- Zhou, Q., et al. (n.d.). Solvent effect on cis-1,4-specific polymerization of 1,3-butadiene with CoCl2(PRPh2)2–EASC catalytic systems. Catalysis Science & Technology (RSC Publishing).
- Zhang, Z., et al. (n.d.). Trans-1,4- stereospecific polymerization of isoprene with MgCl2-supported Ziegler-Natta catalyst I. Initial polymerization kinetic and polymerization mechanism. ResearchGate.
- Zhou, Q., et al. (2025). (PDF) Solvent effect on cis-1,4-specific polymerization of 1,3-butadiene with CoCl2(PRPh2)2–EASC catalytic systems. ResearchGate.
- Porri, L. (n.d.). Aspects of Mechanism of Coordination Polymerization of Conjugated Dienes. Industrial & Engineering Chemistry Product Research and Development - ACS Publications.
- Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst.
- Li, Y., et al. (2025). Synthesis of cis‐1,4‐polyisoprene with Al‐Ti catalysts modified by different electron donor reagent. ResearchGate.
- Google Patents. (n.d.). US10662269B2 - Ziegler-Natta catalyzed polyisoprene articles.
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Application Notes and Protocols for Quenching Reactions Involving Ethylaluminum Sesquichloride (EASC)
Introduction: The Critical Nature of Deactivating Ethylaluminum Sesquichloride
Ethylaluminum sesquichloride (EASC), with the chemical formula (C₂H₅)₃Al₂Cl₃, is a highly reactive organoaluminum compound pivotal in various industrial chemical processes.[1] It serves as a vital co-catalyst in Ziegler-Natta polymerization for olefins and dienes and is employed in alkylation reactions.[1][2] Despite its utility, EASC presents significant hazards due to its pyrophoric nature, igniting spontaneously upon contact with air, and its violent reactivity with water and other protic solvents.[2][3] This reactivity necessitates meticulous and validated quenching procedures to neutralize its hazardous properties post-reaction or for waste disposal.
This guide provides a comprehensive overview of the principles and detailed protocols for the safe and effective quenching of Ethylaluminum sesquichloride. It is intended for researchers, scientists, and drug development professionals who handle this potent chemical. The procedures outlined herein are designed to be self-validating systems, emphasizing the causality behind each experimental step to ensure the highest degree of safety and scientific integrity.
Safety and Hazard Profile of Ethylaluminum Sesquichloride
A thorough understanding of the hazards associated with EASC is paramount for its safe handling and quenching.
Pyrophoricity and Reactivity: EASC is spontaneously flammable in air.[2][3] Its solutions in hydrocarbon solvents may also ignite upon exposure to air.[2] The compound reacts violently with water, a reaction that is highly exothermic and produces flammable and toxic gases.[4][5] This violent reactivity extends to other protic solvents like alcohols, as well as oxidizing agents, strong acids, and strong bases.[4]
Hazardous Reaction Products: The reaction of EASC with water is particularly hazardous as it generates flammable ethane gas and corrosive hydrogen chloride fumes.[5][6] The reaction can be explosive if not controlled.[2] The other major byproduct is aluminum hydroxide, a gelatinous precipitate that can complicate post-quenching procedures.[7]
Health Hazards: EASC is corrosive and can cause severe burns to the skin and eyes upon contact.[4] Inhalation of its vapors or the fumes generated during its decomposition or quenching (such as hydrogen chloride) can lead to severe respiratory irritation.[3][4]
Due to these significant hazards, all handling and quenching operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[4][8]
The Mechanism of Quenching: A Controlled Hydrolysis
The fundamental principle of quenching EASC is the controlled hydrolysis of the aluminum-carbon and aluminum-chlorine bonds. The objective is to manage the highly exothermic reaction with a protic source to prevent a runaway reaction, fire, or explosion. This is achieved by a stepwise addition of quenching agents with increasing reactivity.
The overall, uncontrolled reaction with water can be represented as: (C₂H₅)₃Al₂Cl₃ + 6H₂O → 2Al(OH)₃ + 3C₂H₆ + 3HCl
This reaction is extremely rapid and violent. A controlled quench, therefore, involves:
-
Dilution: The concentration of EASC is first reduced by diluting it with a high-boiling, inert solvent (e.g., toluene or heptane). This helps to manage the heat generated during the quench.[9]
-
Cooling: The reaction vessel is cooled to a low temperature (typically 0 °C or below) to further slow down the reaction rate.[9]
-
Sequential Addition of Protic Reagents: A less reactive alcohol, such as isopropanol, is introduced first.[10] Isopropanol reacts more gently with EASC than water, initiating a controlled decomposition. Once the initial vigorous reaction subsides, a more reactive alcohol like methanol may be added, followed finally by the slow addition of water to ensure complete neutralization.[9][10]
Selection of Quenching Agents
The choice and sequence of quenching agents are critical for a safe procedure. The following table summarizes common quenching agents in their recommended order of addition.
| Quenching Agent | Formula | Reactivity with EASC | Key Considerations |
| Isopropanol | (CH₃)₂CHOH | Moderate | Ideal for the initial, most vigorous phase of the quench due to its lower reactivity compared to other protic solvents.[10] |
| n-Butanol | CH₃(CH₂)₃OH | Moderate to High | Can be used as an alternative to isopropanol for the initial quench. |
| Methanol | CH₃OH | High | Used after the initial quench with a less reactive alcohol to ensure more complete reaction before the addition of water.[9] |
| Water | H₂O | Extremely High | Used as the final quenching agent to ensure all residual EASC is destroyed. Must be added very slowly and with efficient cooling.[9] |
Experimental Protocols for Quenching Ethylaluminum Sesquichloride
Mandatory Safety Precautions:
-
All procedures must be performed in a certified chemical fume hood.[8]
-
A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [4]
-
Personal Protective Equipment (PPE) is mandatory: flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile gloves as a minimum, with consideration for fire-resistant outer gloves).[11][12]
-
Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the quenching process until the final addition of water.[9]
-
Never work alone when handling pyrophoric reagents.[13]
Protocol 1: Quenching Residual EASC in a Reaction Vessel (Laboratory Scale)
This protocol is designed for quenching the remaining EASC in a reaction flask after the desired chemical transformation is complete.
Materials:
-
Reaction flask containing residual EASC under an inert atmosphere.
-
Inert, high-boiling point solvent (e.g., toluene, heptane).[9]
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Addition funnel.
-
Stir plate and stir bar.
-
Ice bath.
Procedure:
-
Dilution and Cooling:
-
Ensure the reaction flask is under a positive pressure of an inert gas (nitrogen or argon).
-
Cool the flask to 0 °C using an ice bath.
-
While maintaining vigorous stirring, dilute the reaction mixture with an equal volume of a dry, inert, high-boiling solvent like toluene.[9] This helps to dissipate heat during the quench.
-
-
Initial Quench with Isopropanol:
-
Slowly add isopropanol dropwise via an addition funnel to the stirred, cooled solution.[10]
-
Observe for gas evolution and a controlled exotherm. Maintain the internal temperature below 25 °C.
-
Continue adding isopropanol until gas evolution ceases or significantly subsides.
-
-
Secondary Quench with Methanol:
-
Once the reaction with isopropanol is complete, slowly add methanol dropwise.[9] This will quench any remaining, less reactive aluminum species.
-
Again, monitor the temperature and gas evolution.
-
-
Final Quench with Water:
-
After the reaction with methanol has subsided, very slowly add water dropwise.[9] Be prepared for renewed gas evolution (ethane and HCl).
-
The formation of a gelatinous precipitate of aluminum hydroxide is expected.
-
-
Post-Quench Workup:
-
Once the addition of water is complete and no further reaction is observed, the ice bath can be removed and the mixture allowed to warm to room temperature.
-
To break up any emulsions and dissolve the aluminum salts, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a dilute acid (e.g., 1M HCl) can be carefully added.[10]
-
The organic layer can then be separated, washed, dried, and concentrated to isolate the desired product.
-
-
Waste Disposal:
-
The aqueous layer should be neutralized before being disposed of according to institutional guidelines for hazardous waste.[14]
-
Protocol 2: Disposal of Unused Ethylaluminum Sesquichloride Solution
This protocol is for the safe disposal of larger quantities of unused EASC solution.
Materials:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a positive pressure of inert gas.
-
Inert, high-boiling point solvent (e.g., toluene, heptane).
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Ice/acetone bath.
Procedure:
-
Preparation:
-
In the three-necked flask, place a volume of dry, inert, high-boiling solvent (e.g., heptane) that is at least 10 times the volume of the EASC solution to be quenched.[10]
-
Cool the solvent to -10 °C to 0 °C using an ice/salt or ice/acetone bath.
-
-
Slow Addition of EASC:
-
With vigorous stirring, slowly add the EASC solution to the cooled solvent via the addition funnel. Maintain a slow addition rate to keep the internal temperature below 10 °C.
-
-
Sequential Quenching:
-
Final Neutralization and Disposal:
-
After the quench is complete and the mixture has been stirred at room temperature for several hours to ensure all reactive species are destroyed, the resulting mixture can be prepared for disposal.[15]
-
The mixture should be neutralized. The aqueous and organic layers should be separated and disposed of as hazardous waste according to local regulations.[14]
-
Visualizing the Quenching Workflow
The following diagrams illustrate the critical steps and decision-making processes in the safe quenching of Ethylaluminum sesquichloride.
Caption: General workflow for quenching Ethylaluminum sesquichloride.
Caption: Simplified chemical reaction of EASC quenching.
References
-
Pyrophoric Reagents Handling in Research Labs. (n.d.). Environmental Health and Safety, Carnegie Mellon University. Retrieved from [Link]
-
Safe Handling of Pyrophoric Materials. (n.d.). Environmental Health & Safety, University of California, Santa Barbara. Retrieved from [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). Office of Research Services, National Institutes of Health. Retrieved from [Link]
-
Safe Handling of Pyrophoric Liquids. (2009, October 30). Environmental Health and Safety, Oregon State University. Retrieved from [Link]
-
Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). (2025, April 28). Tuoda Industry Limited. Retrieved from [Link]
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Ethylaluminum sesquichloride | C6H15Al2Cl3. (n.d.). PubChem. Retrieved from [Link]
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Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]
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Ethylaluminium sesquichloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. (n.d.). Cole-Parmer. Retrieved from [Link]
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Ethylaluminum sesquichloride - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]
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Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong, University of California, Berkeley. Retrieved from [Link]
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Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved from [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety, Oregon State University. Retrieved from [Link]
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Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory. Retrieved from [Link]
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Safe Handling of Pyrophoric (PP) Reagents. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
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Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di-tert-butylpyrocarbonate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Study of the neutralization process of organoaluminum compounds. (2023). E3S Web of Conferences, 417, 02007. Retrieved from [Link]
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Inert atmosphere techniques for working with Ethylaluminum sesquichloride
Application Notes & Protocols for Ethylaluminum Sesquichloride (EASC)
A Senior Application Scientist's Guide to Inert Atmosphere Techniques
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the requisite inert atmosphere techniques for the safe and effective handling of Ethylaluminum sesquichloride (EASC). This document moves beyond procedural lists to instill a deep understanding of the causality behind each experimental step, ensuring both safety and experimental integrity.
Section 1: Understanding Ethylaluminum Sesquichloride (EASC)
Ethylaluminum sesquichloride (EASC) is a potent organoaluminum reagent, indispensable in chemical synthesis for its role as a Ziegler-Natta co-catalyst and a versatile Lewis acid.[1][2][3] It is an equilibrium mixture of diethylaluminum chloride and ethylaluminum dichloride.[2] However, its utility is matched by its hazardous nature. EASC is pyrophoric, igniting spontaneously upon exposure to air, and reacts with extreme violence with water.[2][4][5][6] These properties are not merely handling inconveniences; they are fundamental chemical characteristics that dictate the necessity of a rigorously controlled, inert working environment.
A violent reaction with water produces flammable ethane gas and corrosive hydrogen chloride fumes.[4][7] Its hazardous decomposition products can also include aluminum-containing dust and aluminum trichloride (AlCl3).[5][8] Understanding these properties is the first step toward mitigating risk and achieving reproducible experimental outcomes.
Table 1: Physical and Chemical Properties of Ethylaluminum Sesquichloride
| Property | Value | Source(s) |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [1][2] |
| Molecular Weight | 247.51 g/mol | [2][6][7] |
| Appearance | Clear to yellow liquid | [1][4][9] |
| Density | ~1.092 g/cm³ at 25°C | [2][7][10] |
| Boiling Point | ~204°C (399°F) | [2][7][10] |
| Melting Point | -20°C to -50°C (-4°F to -58°F) | [2][7][10] |
| Vapor Pressure | 0.012 mm Hg at 25°C | [4] |
| Reactivity | Pyrophoric in air; reacts violently with water, alcohols, and oxidizing agents. | [4][5][6][9] |
| Solubility | Soluble in aliphatic solvents like hexane and toluene; reacts with protic solvents. | [1] |
Section 2: The Inert Atmosphere Imperative: Why and When
The fundamental reason for using inert atmosphere techniques is to exclude atmospheric components—primarily oxygen (O₂) and water (H₂O)—that readily and dangerously react with EASC.[6][11] The choice between the two primary inert atmosphere setups, a glovebox or a Schlenk line, depends on the scale of the reaction, the number of manipulations required, and the specific experimental requirements.
-
Glovebox: A sealed chamber containing an inert atmosphere (typically argon or nitrogen), where manipulations are performed through attached gloves.[12][13] It is the gold standard for complex or lengthy procedures involving multiple reagents and transfers. The atmosphere within a modern glovebox is continuously circulated through a catalyst system that removes O₂ and H₂O to levels below 1 ppm.[14][15]
-
Schlenk Line: A dual-manifold system providing alternating access to a vacuum and a source of high-purity inert gas.[11][16] It is ideal for simpler, single-flask reactions. Mastery of Schlenk techniques allows for the safe handling of air-sensitive materials without the need for a glovebox.[17]
Decision Logic: Glovebox vs. Schlenk Line
The choice of equipment is a critical decision based on experimental demands. The following diagram illustrates a logical approach to this selection.
Caption: Decision tree for selecting between a glovebox and a Schlenk line.
Section 3: Standard Operating Protocols
Adherence to validated protocols is essential. The following procedures are designed to be self-validating systems for the safe handling of EASC.
Protocol 1: Glassware Preparation
Causality: Residual moisture adsorbed on glassware surfaces will react violently with EASC. Therefore, all glassware must be rigorously dried.
-
Cleaning: Wash glassware with a suitable detergent, rinse thoroughly with deionized water, and perform a final rinse with a water-miscible organic solvent (e.g., acetone) to expedite drying.
-
Oven Drying: Place glassware in an oven at >120°C for at least 4 hours, or preferably overnight.[17]
-
Assembly and Flame Drying (for Schlenk line use):
-
While still hot, assemble the glassware (e.g., flask, condenser) with lightly greased joints and connect it to the Schlenk line.
-
Expertise Note: Assembling the apparatus while hot prevents the condensation of atmospheric moisture as the glass cools.
-
Using a high-temperature heat gun or a soft flame from a torch, heat the entire apparatus under vacuum. Pay close attention to joints and areas where moisture could be trapped. The vacuum removes water vapor as it is liberated from the glass surface.
-
Allow the glassware to cool to room temperature under a high vacuum.
-
-
Evacuate-Refill Cycling: Once cool, subject the glassware to a minimum of three evacuate-refill cycles (also known as "vac-and-back").[11][16]
-
Evacuate the vessel using the Schlenk line vacuum for 3-5 minutes.
-
Slowly refill the vessel with high-purity inert gas (nitrogen or argon).
-
Repeat this cycle two more times. Each cycle dilutes the remaining atmospheric contaminants, exponentially increasing the purity of the inert atmosphere within the flask.[16]
-
Protocol 2: Transferring EASC via Syringe (Schlenk Line)
Causality: EASC must never be exposed to the laboratory atmosphere. This protocol uses positive inert gas pressure to ensure a controlled transfer.
-
Preparation:
-
Ensure the recipient Schlenk flask is under a positive pressure of inert gas, confirmed by the bubbling of oil in the line's bubbler.
-
The EASC supplier bottle (e.g., a Sure-Seal™ type bottle) should have its septum secured and cleaned.
-
-
Syringe Preparation:
-
Select a dry, gas-tight syringe of appropriate volume. Purge it with inert gas by drawing gas from a "dummy" flask on the Schlenk line (a flask containing only inert gas) and expelling it several times.
-
Expertise Note: To ensure the syringe is truly dry and purged, it can be placed in a vacuum desiccator or oven (without the plunger, if plastic components are present) before purging.
-
-
Withdrawal of EASC:
-
Pierce the septum of the EASC bottle with a needle connected to the inert gas line to create a slight positive pressure. This prevents a vacuum from forming as the liquid is withdrawn.
-
Pierce the septum with the purged syringe needle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of EASC into the syringe.
-
Withdraw a small "cushion" of inert gas (~0.5 mL) into the syringe after the liquid. This protects the EASC from any air that might enter the needle tip during transfer.[17]
-
-
Transfer to Reaction Flask:
-
Swiftly and carefully move the syringe to the reaction flask.
-
Pierce the septum on the reaction flask and slowly dispense the EASC.
-
Remove the syringe.
-
-
Quenching and Cleaning: Immediately quench the syringe and needle by rinsing with a non-polar solvent (e.g., hexane) followed by a careful, dropwise addition of isopropanol, and then water in a dedicated waste container within a fume hood.[17]
Workflow for a Typical EASC-Mediated Reaction (Schlenk Line)
The following diagram outlines the key steps for setting up a reaction.
Caption: Workflow for conducting a reaction with EASC on a Schlenk line.
Section 4: Emergency Procedures
Causality: The pyrophoric and water-reactive nature of EASC requires specific, pre-planned emergency responses. Water-based extinguishers must be avoided at all costs.
Emergency Response Logic
Caption: Logic diagram for initial response to EASC-related incidents.
Protocol 3: Quenching of Residual EASC
Causality: Unreacted EASC must be safely neutralized before glassware cleaning or disposal. The process involves a graded addition of protic reagents, from least to most reactive, to control the rate of gas evolution and heat generation.
-
Pre-Quench Setup:
-
Conduct the entire procedure in a functioning fume hood.[18]
-
Cool the reaction vessel to 0°C or below in an ice bath. This reduces the reaction rate.
-
Ensure the vessel remains under an inert atmosphere.
-
-
Stepwise Quenching:
-
Step 1 (Least Reactive): Slowly add a high-boiling point, secondary alcohol such as sec-butanol or isopropanol via a dropping funnel or syringe, drop by drop.[19] Stir the mixture vigorously. Pause the addition if gas evolution becomes too rapid.
-
Expertise Note: Starting with a less reactive alcohol provides better control over the initial, most vigorous phase of the quench.
-
Step 2 (Medium Reactivity): Once the reaction with the secondary alcohol subsides, switch to a more reactive primary alcohol like ethanol or n-butanol. Continue the slow, dropwise addition.[20][21]
-
Step 3 (Most Reactive): After gas evolution has ceased with the alcohol, very cautiously add water dropwise. Be prepared for a delayed but potentially vigorous reaction, especially if the mixture was not stirred adequately.[20]
-
-
Final Neutralization: Once the addition of water no longer produces gas, slowly add dilute hydrochloric acid to neutralize any remaining aluminum alkoxides and hydroxides until the solution is clear.
-
Disposal: The neutralized aqueous solution can now be processed for appropriate hazardous waste disposal according to institutional guidelines.
Section 5: Personal Protective Equipment (PPE)
Working with EASC requires a stringent PPE protocol. Standard laboratory attire is insufficient.
-
Eye Protection: Chemical splash goggles are mandatory. For larger-scale operations, a full face shield worn over goggles is required.[9][22]
-
Hand Protection: Use chemical-resistant gloves. A common and effective practice is to wear a lighter pair of nitrile gloves underneath a heavier, fire-resistant pair of neoprene or butyl rubber gloves.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex®) is essential.[23] Standard cotton or polyester lab coats are flammable and offer inadequate protection. For transfers outside of a glovebox or fume hood, a chemical-resistant apron should be worn over the FR lab coat.[24]
-
General Attire: Long pants and closed-toe shoes are mandatory.[25]
-
Safety Equipment: Ensure immediate access to a Class D fire extinguisher, a safety shower, and an eyewash station.[26]
References
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Hazardous Substance Fact Sheet - NJ.gov. (n.d.). New Jersey Department of Health. [Link]
-
Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). (2025). TUODA INDUSTRY LIMITED. [Link]
-
Ethylaluminum sesquichloride - Hazardous Agents. (n.d.). Haz-Map. [Link]
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Cook, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. [Link]
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Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
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Ethylaluminum sesquichloride. (n.d.). PubChem. [Link]
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Ethylaluminum Sesquichloride(EASC). (n.d.). TUODA INDUSTRY LIMITED. [Link]
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Ethylaluminium sesquichloride. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vallet, J., & Dorel, R. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. [Link]
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Boyd, K., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]
-
Handling Air Sensitive Reagents and Working with a Schlenk Line. (n.d.). IONiC / VIPEr. [Link]
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Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. (n.d.). Cole-Parmer. [Link]
-
Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques. (2013). IONiC / VIPEr. [Link]
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Best Ethylaluminum Sesquichloride CAS 12075-68-2. (n.d.). LOOKCHEM. [Link]
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Mechanochemistry allows carrying out sensitive organometallic reactions in air. (2018). Chemical Science. [Link]
-
Synthesis and Preparation In Glove Box and Isolator. (n.d.). Jacomex. [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]
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Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions. (2025). ResearchGate. [Link]
-
Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017). JoVE. [Link]
-
Quenching Solvent Drying Still Bottoms. (n.d.). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
-
Quenching Solvent Drying Still Bottoms. (n.d.). [Link]
-
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). [Link]
-
Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
-
PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. [Link]
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Application Notes and Protocols: A Guide to Calculating Molar Equivalents of EASC for Polymerization Reactions
Introduction
In the synthesis of polyolefins and elastomers, precision is paramount. The meticulous control over reaction parameters dictates the final polymer's properties, including its molecular weight, stereoregularity, and overall performance characteristics. Among the critical components in many polymerization systems are organoaluminum compounds, which often function as co-catalysts. Ethylaluminum sesquichloride (EASC), with the chemical formula (C₂H₅)₃Al₂Cl₃, is a prominent example of such a co-catalyst, particularly within Ziegler-Natta polymerization systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps for accurately calculating the molar equivalents of EASC. A thorough understanding and application of these calculations are fundamental to achieving reproducible and optimized polymerization outcomes.
EASC's role extends beyond simple activation of the primary transition metal catalyst. It actively participates in the formation of active sites, alkylation, and scavenging of impurities, all of which significantly influence the polymerization kinetics and the microstructure of the resulting polymer. Consequently, the ratio of EASC to the primary catalyst, expressed in molar equivalents, is a critical experimental variable.
This guide will provide the foundational knowledge, a step-by-step protocol for calculation, practical examples, and essential safety information for handling this pyrophoric and reactive compound.
The "Why": Scientific Rationale for Molar Equivalent Calculations
In polymerization catalysis, the concept of "molar equivalents" refers to the molar ratio of one reactant to another, typically the co-catalyst to the catalyst. This ratio is not arbitrary; it is a finely tuned parameter that directly impacts several key aspects of the polymerization process:
-
Catalyst Activation and Active Site Formation: The primary role of EASC in Ziegler-Natta systems is to activate the transition metal pre-catalyst (e.g., titanium chlorides). This involves the alkylation of the transition metal center, creating the catalytically active species. The number of molar equivalents of EASC will determine the extent of this activation and, consequently, the concentration of active polymerization sites.
-
Control of Polymer Properties: The molar ratio of the aluminum alkyl co-catalyst to the transition metal catalyst can influence the stereoselectivity of the polymerization, particularly in propylene polymerization. This, in turn, dictates the tacticity (isotactic, syndiotactic, or atactic) of the polymer, which has a profound effect on its physical and mechanical properties.
-
Scavenging of Impurities: Organoaluminum compounds like EASC are highly reactive towards protic species such as water and alcohols. These impurities can deactivate the primary catalyst. An appropriate excess of EASC is often used to "scavenge" or remove these impurities from the reaction medium, thereby protecting the active catalytic sites.
-
Reaction Kinetics: The concentration of the activated catalyst, which is dependent on the molar equivalents of the co-catalyst, directly affects the rate of polymerization. By controlling the EASC concentration, one can modulate the reaction kinetics to achieve desired production rates and to manage the exothermic nature of the polymerization.
Therefore, the precise calculation of EASC molar equivalents is a cornerstone of rational catalyst system design and the reproducible synthesis of polymers with tailored properties.
Core Properties of EASC
A prerequisite for accurate molar calculations is a clear understanding of the physical and chemical properties of EASC. This information is crucial for both the calculations and for safe handling.
| Property | Value | Source |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | |
| Molar Mass | 247.51 g/mol | |
| Appearance | Clear to yellow liquid | |
| Density | 1.092 g/cm³ |
Note: Always refer to the supplier's Safety Data Sheet (SDS) for the most accurate and up-to-date information on the specific batch of EASC being used.
Protocol for Calculating Molar Equivalents of EASC
This section provides a detailed, step-by-step methodology for calculating the required amount of EASC for a polymerization reaction. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Pre-computation Workflow
The logical flow of the calculation process is illustrated in the diagram below. This workflow ensures that all necessary parameters are considered in a sequential and logical manner.
Caption: Workflow for calculating the volume of EASC.
Step-by-Step Calculation Protocol
Objective: To determine the precise volume of EASC required to achieve a specific molar equivalent relative to the primary polymerization catalyst.
Materials:
-
Primary polymerization catalyst (e.g., TiCl₄, VCl₄)
-
Ethylaluminum sesquichloride (EASC)
-
Anhydrous, deoxygenated solvent (e.g., hexane, toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Calibrated syringes or other accurate liquid handling apparatus
Procedure:
-
Determine the Moles of the Primary Catalyst:
-
Accurately weigh the amount of the primary catalyst to be used in the reaction.
-
Calculate the number of moles of the primary catalyst using its molar mass.
Formula: Moles of Catalyst = Mass of Catalyst (g) / Molar Mass of Catalyst ( g/mol )
-
-
Determine the Required Moles of EASC:
-
Define the desired number of molar equivalents of EASC relative to the primary catalyst. This is a critical experimental parameter that will depend on the specific polymerization system and desired outcome.
-
Calculate the required moles of EASC.
Formula: Moles of EASC = Moles of Catalyst × Desired Molar Equivalents of EASC
-
-
Calculate the Mass of EASC:
-
Using the calculated moles of EASC and its molar mass, determine the required mass of EASC.
Formula: Mass of EASC (g) = Moles of EASC × Molar Mass of EASC ( g/mol )
-
-
Calculate the Volume of EASC:
-
Using the calculated mass of EASC and its density, determine the volume of EASC to be dispensed.
Formula: Volume of EASC (mL) = Mass of EASC (g) / Density of EASC (g/mL)
-
Practical Example
Let's consider a hypothetical polymerization of ethylene using a titanium tetrachloride (TiCl₄) catalyst.
Given Parameters:
-
Mass of TiCl₄: 0.100 g
-
Molar Mass of TiCl₄: 189.68 g/mol
-
Desired Molar Equivalents of EASC: 10
-
Molar Mass of EASC: 247.51 g/mol
-
Density of EASC: 1.092 g/mL
Calculations:
-
Moles of TiCl₄: 0.100 g / 189.68 g/mol = 0.000527 moles
-
Moles of EASC: 0.000527 moles × 10 = 0.00527 moles
-
Mass of EASC: 0.00527 moles × 247.51 g/mol = 1.304 g
-
Volume of EASC: 1.304 g / 1.092 g/mL = 1.19 mL
Therefore, for this specific reaction, 1.19 mL of EASC would be required.
Safety and Handling of EASC
Ethylaluminum sesquichloride is a hazardous material that requires strict safety protocols. It is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water. All handling of EASC must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant laboratory coats, safety glasses or goggles, and compatible gloves.
Application Notes and Protocols for the Safe Preparation and Storage of Ethylaluminum Sesquichloride (EASC) Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Ethylaluminum Sesquichloride (EASC) solutions. EASC is a highly reactive and pyrophoric organoaluminum compound, demanding rigorous adherence to safety protocols and specialized handling techniques. These application notes synthesize technical data with field-proven insights to ensure procedural safety and experimental integrity. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each experimental choice.
Introduction: Understanding Ethylaluminum Sesquichloride (EASC)
Ethylaluminum sesquichloride, with the chemical formula (C₂H₅)₃Al₂Cl₃, is a potent Lewis acid and an important co-catalyst in Ziegler-Natta polymerization systems for olefins and dienes.[1][2][3] Its applications also extend to alkylation reactions and the synthesis of other organoaluminum compounds.[1][2]
EASC is a colorless to yellow liquid that is spontaneously flammable (pyrophoric) in air and reacts violently with water .[1][4][5][6][7] This extreme reactivity is fundamental to its utility but also presents significant handling hazards. The reaction with water is not only violent but also liberates flammable ethane gas and corrosive hydrogen chloride fumes.[5][7][8] Due to these properties, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4][9][10] This guide provides the necessary protocols to manage these risks effectively.
Key Properties and Hazards
A summary of the essential physical and chemical properties of EASC is provided below. Understanding these parameters is the first step toward safe handling.
| Property | Value | Source(s) |
| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [1][6] |
| Molecular Weight | 247.51 g/mol | [1][6] |
| Appearance | Clear to yellow liquid | [1][9] |
| Density | ~1.092 g/cm³ at 25°C | [1][8] |
| Boiling Point | ~204 °C (decomposes) | [1][8] |
| Melting Point | -50 °C | [1][2] |
| Flash Point | -20 °C (-4 °F) | [1][6] |
| Reactivity | Pyrophoric in air; Reacts violently with water, alcohols, acids, and oxidizers. | [5][7][9][11] |
Preparation of an EASC Solution (Example: 1.0 M in Hexane)
This protocol details the preparation of a standardized EASC solution from a neat (pure) compound or a more concentrated solution. The cornerstone of this procedure is the absolute exclusion of air and moisture.[10][12] All glassware must be oven- or flame-dried immediately before use, and all solvents must be rigorously dried and deoxygenated.
Rationale for Experimental Design
-
Inert Atmosphere: The aluminum-carbon bonds in EASC are highly susceptible to oxidation. Exposure to air leads to rapid, exothermic decomposition and ignition.[5][7] A positive pressure of high-purity nitrogen or argon is essential to create a protective blanket.
-
Anhydrous Solvents: Protic sources, especially water, cause violent and explosive decomposition of EASC, generating flammable and corrosive byproducts.[7][8] Solvents must be dried over an appropriate agent (e.g., molecular sieves, sodium/benzophenone) and tested for water content before use.
-
Schlenk Technique/Glovebox: All transfers must be conducted using either standard Schlenk line techniques with gas-tight syringes and cannulas or within a controlled-atmosphere glovebox. This prevents atmospheric contamination.
-
Controlled Reagent Addition: The dilution of EASC is an exothermic process. Slow, controlled addition of the EASC concentrate to the solvent with efficient stirring and cooling prevents thermal runaways.
Equipment and Reagents
-
Ethylaluminum sesquichloride (neat or concentrated solution)
-
Anhydrous, deoxygenated hexane (or other suitable alkane solvent)
-
Schlenk flask with a magnetic stir bar
-
Graduated cylinder or addition funnel (oven-dried)
-
Gas-tight syringes and needles
-
Cannula (double-tipped needle)
-
Schlenk line with high-purity nitrogen or argon gas
-
Ice water bath
-
Septa
Step-by-Step Protocol for Solution Preparation
-
System Preparation: Assemble the oven-dried Schlenk flask with a stir bar and septum. Connect it to the Schlenk line, and purge the flask by evacuating under vacuum and refilling with inert gas. Repeat this cycle at least three times to ensure a robust inert atmosphere.
-
Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous hexane into the purged Schlenk flask. For example, to prepare 100 mL of a 1.0 M solution, start with approximately 80 mL of hexane.
-
Cooling: Place the flask in an ice water bath and begin gentle stirring. This dissipates the heat generated during dilution.
-
EASC Transfer: Carefully measure the required amount of neat EASC using a gas-tight syringe. The syringe should be flushed with inert gas before drawing the liquid. Expert Tip: To ensure accuracy, draw a small amount of inert gas "headspace" into the syringe after the liquid to prevent dripping.
-
Dilution: Slowly add the EASC dropwise via the syringe through the septum into the cooled, stirring hexane. The rate of addition should be controlled to keep the internal temperature manageable.
-
Final Volume Adjustment: Once the addition is complete, allow the solution to stir for 10-15 minutes in the ice bath. Remove the bath and allow the solution to warm to room temperature. Carefully add more anhydrous hexane to reach the final desired volume (e.g., 100 mL).
-
Storage: Transfer the prepared solution via cannula to a suitable, oven-dried storage vessel, such as a Sure/Seal™ bottle, which has been purged with inert gas. The bottle should be clearly labeled with the chemical name, concentration, date of preparation, and all relevant hazard pictograms.
Workflow Visualization
Caption: Workflow for preparing an EASC solution under inert conditions.
Storage and Stability
Proper storage is critical to maintain the integrity of the EASC solution and ensure safety. The primary goals are to prevent contact with air and water and to store away from incompatible materials.[4][12][13]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Under a dry, inert gas (Nitrogen or Argon) | Prevents pyrophoric reaction with air and hydrolysis with moisture.[9][14] |
| Container | Tightly sealed, compatible containers (e.g., carbon steel cylinders, Sure/Seal™ bottles). | Prevents atmospheric contamination. EASC is corrosive to some materials upon decomposition.[8][10] |
| Temperature | Cool, dry, well-ventilated area. | Minimizes vapor pressure and slows potential decomposition. Avoid temperatures above 50°C.[15] |
| Location | Flammables-area, away from ignition sources, heat, and incompatible materials. | EASC is highly flammable and reacts violently with many common chemicals.[12][13] |
| Shelf Life | 12-24 months under ideal conditions. | Gradual decomposition can occur over time, even when stored properly.[14][15] |
Safety and Emergency Protocols
All work with EASC must be conducted inside a chemical fume hood, and a safety shower and eyewash station must be immediately accessible.[12][13]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear flame-resistant gloves (e.g., Nomex®) over chemically resistant gloves (e.g., butyl rubber or neoprene).
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[13]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[12]
Spill Management
In the event of a spill, immediate and correct action is crucial. NEVER use water or a CO₂ extinguisher on an EASC fire. [7][9]
-
Alert & Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large or uncontained.
-
Isolate: Remove all ignition sources.
-
Contain & Absorb: If the spill is small and you are trained to handle it, cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or soda ash.[9][12]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a dry, sealable container.[4][12]
-
Decontamination: The container with the absorbed material should be moved to a safe, isolated location outdoors to be quenched slowly and cautiously by trained personnel (e.g., by very slow addition of isopropanol, followed by methanol, then water).
-
Ventilate: Ventilate the area of the spill thoroughly.
Emergency Response Decision Tree
Caption: Decision workflow for responding to an EASC spill.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane.
- TUODA INDUSTRY LIMITED. (2025). Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC).
-
Wikipedia. (n.d.). Ethylaluminium sesquichloride. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethylaluminium sesquichloride, 0.4M solution in hexane.
-
LookChem. (n.d.). Best Ethylaluminum Sesquichloride CAS 12075-68-2. Retrieved from [Link]
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Ethylaluminium sesquichloride, 0.4M solution in hexane.
-
PubChem. (n.d.). Ethylaluminum sesquichloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ethyl Aluminum Sesquichloride. Retrieved from [Link]
-
Redwop Chemicals. (n.d.). Ethylaluminum sesquichloride. Retrieved from [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). Ethylaluminum Sesquichloride(EASC) | Global Chemical Supplier. Retrieved from [Link]
- Google Patents. (n.d.). US3064027A - Manufacture of alkyl aluminum sesquihalides.
-
Organic Syntheses. (n.d.). Procedure Notes. Retrieved from [Link]
Sources
- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 2. sdlookchem.com [sdlookchem.com]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. ETHYL ALUMINUM SESQUICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
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Application Note: Structural Elucidation of Polyolefins Synthesized with Ethyl Aluminum Sesquichloride (EASC) using FT-IR and NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural analysis of polyolefins, such as polyethylene (PE) and polypropylene (PP), synthesized using Ziegler-Natta catalyst systems incorporating Ethyl Aluminum Sesquichloride (EASC). EASC, with the formula (C₂H₅)₃Al₂Cl₃, serves as a crucial co-catalyst in the polymerization of terminal alkenes.[1][2] The resulting polymer's microstructure—including branching, tacticity, and comonomer content—dictates its macroscopic physical and mechanical properties.[3][4] Accurate characterization is therefore essential for quality control, process optimization, and the development of new materials.[5] This document details field-proven protocols for Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers and drug development professionals a robust methodology for in-depth polymer characterization.
Introduction: The Role of EASC in Polymer Synthesis and the Need for Advanced Characterization
Ziegler-Natta catalysts have revolutionized polymer science, enabling the synthesis of stereoregular polymers like isotactic polypropylene and high-density polyethylene.[6][7] In these systems, an organoaluminum compound acts as a co-catalyst, activating the transition metal center (typically titanium).[2] Ethyl Aluminum Sesquichloride (EASC) is a highly effective co-catalyst, often used to control polymer molecular weight and activity.[8]
The subtle variations in polymerization conditions can lead to significant differences in the polymer's microstructure. These microstructural features, which are fingerprints of the catalytic process, are not readily discernible by simple physical tests. Advanced spectroscopic techniques are required to probe the molecular level.
-
FT-IR Spectroscopy offers a rapid and effective method for identifying the primary functional groups present and can be used for qualitative identification and quality control assessment.[9] It is particularly useful for distinguishing between major polymer types like PE and PP.[10][11]
-
NMR Spectroscopy provides unparalleled, detailed quantitative information about the polymer's architecture.[12][13] ¹³C NMR, in particular, is the definitive technique for determining tacticity, identifying and quantifying chain branching, and analyzing monomer sequence distribution in copolymers.[14][15][16]
This guide explains the causality behind the analytical choices, providing not just protocols, but the scientific reasoning required for confident and accurate polymer analysis.
Polymer Identification and Functional Group Analysis by FT-IR Spectroscopy
FT-IR spectroscopy is an indispensable tool for the rapid initial characterization of EASC-synthesized polymers. The technique relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation, creating a unique spectral "fingerprint" for the material.[17][18] For polyolefins, which consist solely of carbon and hydrogen, the spectrum is dominated by C-H stretching and bending vibrations.[19]
Expertise & Experience: Why Attenuated Total Reflectance (ATR)?
For polymer analysis, the Attenuated Total Reflectance (ATR) sampling technique is vastly superior to traditional transmission methods. Polymer samples are often thick, opaque, or irregularly shaped, which would require extensive and potentially altering sample preparation (e.g., solvent casting, microtoming) for transmission analysis.[20][21] ATR analysis, however, is performed directly on the solid sample with minimal preparation, making it fast, non-destructive, and highly reproducible.[20][22] The IR beam probes only the top few microns of the sample surface, eliminating issues with sample thickness.[20]
Experimental Protocol: FT-IR Analysis via ATR
This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a polyolefin sample.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (a single-reflection diamond ATR is recommended for its durability with hard polymers)[20]
Procedure:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Ensure the crystal is completely dry.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing these signals to be subtracted from the sample spectrum.
-
Sample Application: Place the polymer sample (pellet, film, or powder) directly onto the center of the ATR crystal.[23]
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[20][23] Good contact is essential for a strong, high-quality spectrum. The slip-clutch mechanism on modern clamps prevents over-pressuring and potential damage to the crystal.[20]
-
Collect Sample Spectrum: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.[20]
-
Post-Analysis Cleaning: Remove the sample and clean the ATR crystal as described in Step 1.
Logical Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Data Interpretation: Distinguishing Polyethylene and Polypropylene
The primary utility of FT-IR in this context is to rapidly differentiate between PE and PP. This distinction is based on the presence of the methyl (-CH₃) group in the repeating unit of polypropylene, which is absent in linear polyethylene.[11][19]
| Vibrational Mode | Polyethylene (PE) Peak (cm⁻¹) | Polypropylene (PP) Peak (cm⁻¹) | Significance & Causality |
| Asymmetric CH₃ Stretch | Absent | ~2956 | This peak is a definitive indicator of the methyl groups unique to the PP backbone.[19] |
| Asymmetric CH₂ Stretch | ~2920 | ~2950-2965 | Present in both, but often broader in PP due to overlapping CH₃ stretches. |
| Symmetric CH₃ Stretch | Absent | ~2875 | A second strong indicator of methyl groups. The presence of four distinct peaks between 2840-3000 cm⁻¹ strongly suggests PP, while two peaks suggest PE.[19] |
| Symmetric CH₂ Stretch | ~2850 | ~2840 | Present in both polymers as part of the main chain. |
| CH₂ Scissoring/Bending | ~1470-1460 | ~1460 | In PE, this peak can split due to crystal packing effects. In PP, it overlaps with the CH₃ asymmetric bend.[11] |
| CH₃ Symmetric Bend | Absent | ~1377 | This is the most unambiguous diagnostic peak for polypropylene, often called the "methyl umbrella mode".[19] Its presence is a clear confirmation of PP. |
| CH₂ Rocking | ~720-730 | - | In PE, this band is sensitive to crystallinity. A sharp doublet at 730 and 720 cm⁻¹ indicates an orthorhombic crystalline phase, while a broad singlet indicates an amorphous phase.[24] |
In-Depth Microstructural Analysis by NMR Spectroscopy
While FT-IR is excellent for rapid identification, NMR spectroscopy is the authoritative technique for detailed, quantitative microstructural analysis.[12][13] It provides atomic-level information on polymer composition, tacticity, branching, and end-groups, which are directly influenced by the EASC-based catalyst system.[14][15] For semi-crystalline polyolefins, analysis must be performed in the solution state at elevated temperatures to ensure polymer dissolution and achieve high-resolution spectra.[25]
Expertise & Experience: The Criticality of Sample Preparation
The quality of an NMR spectrum is overwhelmingly dependent on proper sample preparation. For polyolefins, two challenges must be overcome: solubility and viscosity.
-
Solubility: Polyolefins are only soluble in specific deuterated solvents (e.g., 1,1,2,2-tetrachloroethane-d₂, 1,2,4-trichlorobenzene) at high temperatures (typically >100 °C).[25]
-
Homogeneity: The sample must be a true, homogenous solution, free of any solid particles or gels.[26] Particulates will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable spectral lines. Filtration of the hot polymer solution is a non-negotiable, self-validating step.
Experimental Protocol: High-Temperature NMR of Polyolefins
This protocol provides a robust method for preparing and analyzing polyolefin samples.
Materials & Instrumentation:
-
High-field NMR Spectrometer (>500 MHz recommended for better resolution)[25] equipped with a high-temperature probe.
-
High-quality 5 mm NMR tubes.[27]
-
Deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂).
-
Heating block or oil bath.
-
Glass Pasteur pipette and glass wool for filtration.
-
Polymer sample (15-30 mg for ¹H, 50-100 mg for ¹³C).[27]
Procedure:
-
Sample Weighing: Accurately weigh the polymer sample and place it directly into the NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Place the capped NMR tube in a heating block set to the desired temperature (e.g., 120 °C). Periodically and carefully vortex the tube until the polymer is fully dissolved. This may take several hours.
-
Filtration (Optional but Recommended): If any particulates are visible, filter the hot solution through a small plug of glass wool packed into a pre-heated Pasteur pipette into a clean, pre-heated NMR tube. This step is crucial for achieving high-resolution spectra.
-
Spectrometer Setup: Insert the sample into the pre-heated NMR spectrometer. Allow the sample to thermally equilibrate for at least 15 minutes.
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
For ¹³C NMR , use a quantitative pulse sequence with inverse-gated proton decoupling to ensure accurate integration. A sufficient relaxation delay (e.g., 5x the longest T₁) is critical. Due to the low natural abundance and long relaxation times of ¹³C nuclei, acquisition can take several hours (or minutes with modern cryoprobes).[16]
-
For ¹H NMR , standard acquisition is typically fast (minutes).[25]
-
Logical Workflow for NMR Analysis
Caption: High-temperature NMR sample preparation and analysis workflow for polyolefins.
Data Interpretation: Unveiling Polymer Microstructure
¹³C NMR is the most powerful tool for polyolefin characterization because its chemical shifts are highly sensitive to the local carbon environment.[16]
A. Polyethylene (PE) Branching Analysis The type and frequency of short-chain branches (SCBs) in polyethylene (e.g., LDPE vs. LLDPE) can be quantified using ¹³C NMR.[15] The chemical shifts of the carbons on the branch and on the main chain near the branch point are diagnostic.
| Branch Type | Key ¹³C Chemical Shift (ppm) | Assignment |
| Main Chain | ~30.0 | Bulk methylene (-CH₂-) backbone |
| Ethyl (Butene comonomer) | ~11.0 | Methyl carbon of the ethyl branch |
| ~27.0 | Methylene carbon of the ethyl branch | |
| Butyl (Hexene comonomer) | ~14.1 | Methyl carbon of the butyl branch |
| ~23.4 | C₂ methylene of the butyl branch | |
| ~34.5 | C₃ methylene of the butyl branch | |
| Hexyl (Octene comonomer) | ~14.1 | Methyl carbon of the hexyl branch |
| ~22.9 | C₂ methylene of the hexyl branch | |
| ~32.2 | C₃ methylene of the hexyl branch | |
| ~29.9 | C₄ methylene of the hexyl branch |
Note: Chemical shifts are approximate and can vary slightly with solvent and temperature.
B. Polypropylene (PP) Tacticity Analysis Tacticity describes the stereochemical arrangement of the methyl groups along the polymer chain. The ¹³C NMR chemical shift of the methyl carbon is exquisitely sensitive to the relative stereochemistry of adjacent monomer units (diads, triads, and pentads), allowing for precise quantification of isotactic, syndiotactic, and atactic sequences.[14]
| Pentad Sequence | ¹³C Methyl Region Chemical Shift (ppm) | Tacticity |
| mmmm | ~21.8 | Isotactic |
| mmmr | ~21.5 | - |
| rmmr | ~21.2 | - |
| mmrr | ~20.9 | Heterotactic |
| mrmr | ~20.7 | - |
| rrrr | ~20.2 | Syndiotactic |
| rrrm | ~19.9 | - |
| mrrm | ~19.6 | - |
Note: m = meso diad (methyls on the same side); r = racemo diad (methyls on opposite sides). The relative integrals of these peaks allow for the calculation of the percentage of each type of stereosequence, providing a quantitative measure of the polymer's stereoregularity—a direct reflection of the Ziegler-Natta catalyst's performance.
Conclusion
The combination of FT-IR and NMR spectroscopy provides a complete, multi-scale characterization of polymers synthesized using EASC. FT-IR offers a rapid, high-level identification, perfect for initial screening and quality control. NMR, particularly high-temperature ¹³C NMR, delivers the detailed, quantitative microstructural data—such as branching and tacticity—that is essential for understanding structure-property relationships and optimizing catalyst and polymerization performance. The protocols and interpretive guides presented here form a self-validating system, empowering researchers to confidently elucidate the structure of their materials with authority and precision.
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Spectroscopy Online. (2021, November 1). The Infrared Spectra of Polymers III: Hydrocarbon Polymers. Retrieved from [Link]
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Redwop Chemicals. (n.d.). Ethylaluminum sesquichloride. Retrieved from [Link]
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YouTube. (2021, September 24). How to identify Polyethylene vs. Polypropylene by FTIR analysis. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). 01-00710-EN Distinction of Polyethylene and Polypropylene by Infrared Spectrum. Retrieved from [Link]
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Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]
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University College Dublin. (n.d.). Classifying Different Types of Plastic using FTIR Spectroscopy. Retrieved from [Link]
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Columbia University. (2016, March 13). Fourier Transform Infrared Spectroscopy: Low Density Polyethylene. Retrieved from [Link]
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Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]
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ACS Publications. (2017, May 11). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Retrieved from [Link]
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NIH National Library of Medicine. (2025, January 21). Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. Retrieved from [Link]
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ACS Publications. (2015, December 29). Analysis of Chain Branch of Polyolefins by a New Proton NMR Approach. Retrieved from [Link]
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Revolutionizing Polymer Analysis: A Deep Dive into Gel Permeation Chromatography for EASC-Derived Polymers
For researchers, scientists, and drug development professionals working with novel biomaterials, precise and reliable characterization of polymer molecular weight is paramount. This is particularly true for Ethyl Acetate Soluble Copolymers (EASC), often derived from complex natural macromolecules like lignin, where molecular weight distribution profoundly influences physicochemical properties, degradation kinetics, and ultimately, in-vivo performance. This application note provides a comprehensive guide to leveraging Gel Permeation Chromatography (GPC) for the robust analysis of EASC-derived polymers, blending foundational principles with field-proven protocols.
The Principle of Separation: Understanding Gel Permeation Chromatography
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique that separates dissolved polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[1] The process does not rely on chemical interactions with the stationary phase, but rather on a physical sorting mechanism.[2][3]
The core of the GPC system is a column packed with porous, cross-linked gel beads.[2] When a polymer solution is introduced into a continuously flowing stream of solvent (the mobile phase), it travels through this column. Larger polymer coils are excluded from entering the pores of the gel beads and thus travel a shorter path, eluting from the column first.[2] Conversely, smaller molecules can permeate the pores, taking a more tortuous and longer path, which results in a later elution time.[2] This size-based separation allows for the determination of the polymer's molecular weight distribution.
Caption: Principle of GPC separation based on hydrodynamic volume.
The Unique Challenge of EASC-Derived Lignin Polymers
Lignin, one of the most abundant natural polymers, is a complex, three-dimensional amorphous polymer composed of phenylpropanoid units.[4][5] Its derivatives, including EASC fractions, present unique challenges for GPC analysis that are not typically encountered with linear, synthetic polymers:
-
Structural Complexity: Lignin has a highly branched, non-uniform structure.[6] This means that two lignin molecules with the same molecular weight can have different hydrodynamic volumes, complicating analysis based solely on size exclusion.
-
Interactions and Aggregation: The presence of numerous hydroxyl groups makes lignin prone to forming aggregates via hydrogen bonding.[2][7] These aggregates can lead to an overestimation of the true molecular weight. Furthermore, these polar functional groups can interact with residual silanol groups on traditional silica-based or polystyrene-divinylbenzene (PS-DVB) GPC columns, causing peak tailing and an underestimation of molecular weight.[4]
-
Fluorescence: Lignin is known to fluoresce, which can significantly interfere with Multi-Angle Light Scattering (MALS) detectors, a common tool for determining absolute molecular weight.[3][8][9] This interference can lead to a substantial overestimation of molar mass.[10][11]
The ethyl acetate soluble fraction of lignin typically represents the lower molecular weight components, often in the range of 1,000 to 7,000 Da.[2][12] While this lower molecular weight reduces some of the solubility challenges, the inherent structural complexity and potential for interactions remain critical considerations for accurate analysis.
Instrumentation and Consumables: A Curated Approach
Achieving reliable GPC data for EASC polymers requires a carefully selected system. A multi-detector setup is highly recommended to overcome the limitations of conventional single-detector systems.
Caption: A typical workflow for GPC analysis.
Core Instrumentation
| Component | Recommendation & Rationale |
| Pump | A stable, isocratic HPLC pump is essential for delivering a constant flow rate. Fluctuations can affect retention times and compromise data reproducibility. |
| Injector | An autosampler is preferred for high throughput and injection volume precision, which is critical for accurate concentration-dependent measurements. |
| Column Oven | Maintaining a constant, elevated temperature (e.g., 30-50 °C) reduces solvent viscosity, improves peak resolution, and minimizes temperature-related fluctuations in the refractive index detector.[7] |
Column Selection: The Key to Interaction-Free Separation
The choice of GPC column is arguably the most critical factor for analyzing polar molecules like lignin derivatives.
-
Recommended: Columns with packing material of balanced polarity, such as the Agilent PolarGel-M series . These columns have a surface with both hydrophobic and hydrophilic components, minimizing the non-SEC interactions that plague traditional PS-DVB columns when analyzing lignins.[4][13] This leads to a more accurate representation of the molecular weight distribution.[4]
-
To Avoid (with caution): Standard PS-DVB columns. While commonly used, they are prone to causing artifacts like peak tailing and artificially long retention times for lignin, leading to erroneously low molecular weight calculations.[4] If used, derivatization of the lignin (e.g., acetylation) may be necessary to block polar hydroxyl groups.[7][14]
For EASC fractions, which are expected to have a lower molecular weight, a set of columns with smaller pore sizes (e.g., a combination of 500 Å and 1000 Å) or a mixed-bed column designed for lower molecular weight ranges would be appropriate.
Detector Suite: From Relative to Absolute Molecular Weight
A single detector provides limited information. A multi-detector array is essential for a comprehensive and accurate analysis of complex polymers like EASC.
| Detector | Principle & Utility for EASC Analysis |
| Refractive Index (RI) | This is a universal concentration detector that measures the difference in refractive index between the eluting sample and the pure mobile phase.[13] It is essential for determining the concentration of the polymer at each point in the chromatogram, which is necessary for all molecular weight calculations. |
| UV-Vis | Lignin's aromatic rings absorb UV light (typically at 280 nm), making a UV detector a sensitive and specific option.[7][15] It can be particularly useful for confirming the presence of lignin-based compounds and can sometimes offer better sensitivity than RI. |
| Multi-Angle Light Scattering (MALS) | A MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles.[9] This allows for the direct determination of the absolute weight-average molecular weight (Mw) without relying on column calibration with dissimilar standards.[9] This is crucial for complex, branched polymers like lignin where standards like polystyrene are poor structural analogues. Note: Lignin fluorescence can be a significant issue. Using a MALS instrument with a longer wavelength laser (e.g., 785 nm) and appropriate fluorescence-blocking filters may be necessary.[16] |
| Viscometer | An online viscometer measures the intrinsic viscosity of the polymer as it elutes. When combined with RI and MALS data, it provides information about the polymer's structure, conformation, and degree of branching through the Mark-Houwink plot.[5] |
Detailed Protocols for EASC Polymer Analysis
This section provides step-by-step protocols grounded in established practices for lignin analysis.
Mobile Phase Preparation
The choice of mobile phase is critical for ensuring the polymer remains fully dissolved and does not interact with the column.
-
Primary Recommendation: High-purity Dimethylformamide (DMF) containing 0.1% Lithium Bromide (LiBr). DMF is an excellent solvent for a wide range of lignins, and the addition of LiBr is crucial to disrupt hydrogen bonds and prevent polymer aggregation.[4][5][7]
-
Alternative: Tetrahydrofuran (THF), HPLC grade. THF is a common GPC solvent, but its lower polarity may require derivatization (acetylation) of the lignin to ensure complete solubility and prevent interactions.[7][14]
-
Protocol:
-
Use only HPLC-grade solvents.
-
If using DMF, accurately weigh and dissolve LiBr to a final concentration of 0.1% (w/v).
-
Filter the mobile phase through a 0.2 µm to 0.45 µm solvent-compatible filter to remove particulates that could damage the pump or clog the column.
-
Thoroughly degas the mobile phase before use (e.g., by helium sparging or vacuum degassing) to prevent bubble formation in the system, which can cause baseline instability.
-
Sample Preparation
Proper sample preparation is vital for protecting the instrument and obtaining reproducible results.
-
Protocol:
-
Accurately weigh 5-10 mg of the dry EASC polymer sample into a clean glass vial using a precision balance.[17]
-
Add the appropriate volume of the chosen mobile phase (e.g., DMF with 0.1% LiBr) to achieve a concentration of approximately 1-2 mg/mL.[18]
-
Seal the vial and allow the sample to dissolve completely. This may require gentle agitation (e.g., on a shaker) at room temperature for several hours, or even overnight (~12 hours).[17][18] Avoid vigorous methods like vortexing or sonication, as they can potentially shear polymer chains.[18]
-
Once fully dissolved, visually inspect the solution to ensure no particulates are present.
-
Filter the sample solution through a 0.2 µm solvent-compatible syringe filter (e.g., PTFE for organic solvents) directly into an autosampler vial.[17] This step is critical to remove any remaining micro-gels or particulates that could irreversibly damage the GPC columns.
-
System Calibration
For accurate molecular weight determination, proper calibration is essential.
-
Relative Calibration (RI/UV Detectors):
-
Use narrow polydispersity standards. Polymethyl methacrylate (PMMA) is often a better choice than Polystyrene (PS) for analysis in DMF.[5]
-
Prepare a series of at least 8-10 standards covering the expected molecular weight range of the EASC polymer (e.g., 500 Da to 50,000 Da).
-
Inject each standard individually and record the peak retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time. A third-order polynomial fit is typically used.
-
-
Absolute Molecular Weight (MALS Detector):
-
Calibration is not required for molecular weight, but detector constants must be determined.
-
The refractive index increment (dn/dc) value is a critical parameter that must be determined for the specific EASC polymer in the chosen mobile phase.[16] This value reflects the change in refractive index with a change in polymer concentration and is unique to each polymer-solvent system. It can be determined offline using a dedicated refractometer or through a series of injections of known concentrations directly into the GPC's RI detector. For lignins in DMF, dn/dc values have been reported, but experimental determination is the most accurate approach.[10][11][19]
-
Experimental Run Conditions
| Parameter | Recommended Setting | Rationale |
| Columns | 2 x Agilent PolarGel-M, 300 x 7.5mm | Provides appropriate separation range and minimizes polymer-column interactions. |
| Mobile Phase | HPLC Grade DMF + 0.1% LiBr | Ensures sample solubility and prevents aggregation. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good resolution within a reasonable run time.[5][7] |
| Injection Volume | 100 µL | A typical volume that provides a good signal-to-noise ratio without overloading the column. |
| Column Temperature | 40 °C | Reduces solvent viscosity and improves baseline stability. |
| Run Time | 30-40 minutes | Sufficient to allow for the elution of all sample components and any solvent-related peaks. |
Data Analysis and Interpretation
The output from the GPC system is a chromatogram showing the detector response as a function of elution time.
-
Integration: The polymer peak in the chromatogram is integrated to determine the area at each time slice.
-
Molecular Weight Calculation:
-
Using the calibration curve (for relative MW) or MALS data (for absolute MW), the molecular weight is calculated for each time slice.
-
The software then calculates the key molecular weight averages:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.
-
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample, while typical polymers have a PDI greater than 1. Lignin fractions often exhibit broad distributions.[20]
-
-
Example Data Presentation
| Sample ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| EASC Batch 1 | 1,850 | 3,500 | 1.89 |
| EASC Batch 2 | 2,100 | 4,300 | 2.05 |
| EASC Batch 3 | 1,920 | 3,650 | 1.90 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Pressure | Clogged column frit; Particulate contamination in the system. | Filter all samples and mobile phases meticulously. If pressure remains high, reverse-flush the column (consult manufacturer's instructions) or replace the inlet frit. |
| Peak Tailing | Secondary interactions between the polymer and the column packing material. | Ensure the use of an appropriate polar-compatible column (e.g., PolarGel-M). Confirm the presence and correct concentration of LiBr in the mobile phase to disrupt polar interactions. |
| Broad or Split Peaks | Column degradation; Sample overloading; Presence of aggregates. | Check column performance with a narrow standard. Reduce sample concentration. Ensure complete sample dissolution and the presence of LiBr in the mobile phase. |
| Noisy or Drifting Baseline | Air bubbles in the system; Temperature fluctuations; Mobile phase contamination. | Thoroughly degas the mobile phase. Ensure the column oven and detector are at a stable temperature. Use fresh, high-purity mobile phase. |
| Anomalously High Mw (MALS) | Sample fluorescence. | Use a MALS detector with a longer wavelength laser. Install and utilize appropriate fluorescence-blocking filters. If the problem persists, consider derivatization (acetylation) to alter the chromophore structure, though this adds complexity. |
Conclusion
Gel Permeation Chromatography is an indispensable tool for characterizing the molecular weight distribution of EASC-derived polymers. The inherent complexities of lignin-based materials necessitate a thoughtful and tailored analytical approach. By selecting a multi-detector system, utilizing polar-compatible columns like the Agilent PolarGel-M, and implementing rigorous sample and mobile phase preparation protocols, researchers can overcome common challenges such as polymer aggregation and column interactions. This detailed guide provides the necessary framework to generate accurate, reproducible, and meaningful molecular weight data, thereby accelerating research and development in the fields of drug delivery and advanced biomaterials.
References
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- Saunders, G., & MacCreath, B. (2010). Artifact Free Analysis of Lignins by GPC using Agilent PolarGel-M. Agilent Technologies, Inc.
- Jääskeläinen, A.-S., Liitiä, T., Mikkelson, A., & Tamminen, T. (2017). Solvent fractionation of softwood and hardwood kraft lignins for more efficient uses. DiVA portal.
- Sameni, J., & Ragauskas, A. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources.
- Gaugler, M., & Ragauskas, A. (2021).
- Gaugler, M., & Ragauskas, A. (2021).
- Wang, H., et al. (2021). Revisiting the Molar Mass and Conformation of Derivatized Fractionated Softwood Kraft Lignin. Biomacromolecules.
- Cleaver, G. (2015). Analysis of Lignins via GPC Viscometry using the Agilent 390-MDS. Agilent Technologies, Inc.
- Sameni, J., & Ragauskas, A. (2017). Solubility of Lignin and Acetylated Lignin in Organic Solvents.
- Lee, S. H., et al. (2020). Structural Analysis of Open-Column Fractionation of Peracetic Acid-Treated Kraft Lignin. Journal of the Korean Wood Science and Technology.
- Ponomarenko, J., et al. (2021). Design of Organosolv Lignin Fractionation: Influence of Temperature, Antisolvent, and Source on Molecular Weight, Structure, and Functionality of Lignin Fragments.
- Gilson. (n.d.).
- Duval, A., et al. (2016). Isolation of Low Dispersity Fractions of Acetone Organosolv Lignins to Understand their Reactivity: Towards Aromatic Building Blocks for Polymers Synthesis. NIH.
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- Technology Networks. (2015).
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- Zoia, L., Lange, H., & Orlandi, M. (2022). New gel permeation chromatography (GPC)
- Tran, N. Q., et al. (2021). GPC curves of the prepared lignin and solid fractions after...
- van der Poel, G., et al. (2021). GPC chromatographs of the a) 150, b) 180, and c) 210 °C series lignin.
- Agilent. (n.d.). PolarGel Columns.
- Suman, S., et al. (2019). GPC chromatogram of organosolv lignin (O-lignin) and methanol-insoluble...
- LCGC International. (n.d.). Artifact Free Analysis of Lignins by GPC using PolarGel-M.
- Orlandi, M., et al. (2020). Fluorescence Labeling of Technical Lignin for the Study of Phenolic Group Distribution as a Function of the Molecular Weight.
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- ResolveMass Laboratories Inc. (2025).
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Application Note: Thermal Characterization of Polyethylene Synthesized with Ethyl Aluminum Sesquichloride (EASC) Catalyst Systems using Differential Scanning Calorimetry (DSC)
Introduction: The Critical Role of Catalysts in Polyethylene Properties
Polyethylene (PE) is a cornerstone of the global polymer industry, with its diverse applications stemming from a remarkable tunability of its physical properties. This versatility is largely dictated by the polymer's molecular architecture—its density, degree of crystallinity, and molecular weight distribution. At the heart of controlling these structural parameters lies the catalyst system employed during polymerization. Ziegler-Natta catalysts, a class of catalysts fundamental to polyolefin production, in conjunction with co-catalysts like Ethyl Aluminum Sesquichloride (EASC), offer a powerful means to tailor the final properties of polyethylene.[1][2][3][4] EASC, an aluminum alkyl, plays a crucial role as a co-catalyst in the Ziegler-Natta polymerization of olefins.[2][3] The choice and concentration of such catalyst components directly influence the polymer chain's linearity, the presence of short-chain branches, and ultimately, its thermal behavior.
Differential Scanning Calorimetry (DSC) is an indispensable analytical technique in polymer science for investigating the thermal properties of materials.[5][6][7] It precisely measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative and qualitative information about physical and chemical changes.[8] For semi-crystalline polymers like polyethylene, DSC is paramount for determining key transition temperatures such as the melting temperature (T_m) and crystallization temperature (T_c), as well as the enthalpy of fusion (ΔH_f), which is directly related to the material's degree of crystallinity.[9][10] This application note provides a comprehensive guide and a detailed protocol for the DSC analysis of polyethylene produced using EASC-based catalyst systems, linking the catalyst's influence to the resulting thermal characteristics.
The Influence of EASC-Based Ziegler-Natta Catalysts on Polyethylene Structure and Thermal Behavior
Ziegler-Natta catalysts, often comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, orchestrate the polymerization of ethylene into long polymer chains.[4][11] EASC (Et₃Al₂Cl₃) is a frequently used co-catalyst that activates the transition metal center, initiating and sustaining the polymerization process.[1][12] The specific nature of the EASC co-catalyst, in conjunction with the primary catalyst, has a profound impact on the polyethylene's microstructure:
-
Linearity and Branching: Ziegler-Natta catalysts, including those utilizing EASC, are renowned for producing linear polyethylene chains with high density and crystallinity (HDPE).[4] However, the incorporation of α-olefin co-monomers, influenced by the catalyst system, can introduce short-chain branches, leading to the production of linear low-density polyethylene (LLDPE).[13] The catalyst's composition affects the distribution of these branches, which in turn disrupts the crystalline structure.
-
Molecular Weight and Molecular Weight Distribution (MWD): The catalyst system governs the polymer chain length and the distribution of chain lengths. This is a critical factor as it influences the material's processing behavior and mechanical properties.[11]
-
Crystallinity: The degree of crystallinity in polyethylene is directly correlated with its density and is a primary determinant of its mechanical and thermal properties.[10][14] The presence of branches or variations in chain length, as dictated by the EASC-based catalyst, will lower the overall crystallinity.
These microstructural variations manifest directly in the DSC thermogram:
-
Melting Temperature (T_m): The T_m is the temperature at which the crystalline regions of the polymer melt. More perfect and larger crystalline structures, characteristic of linear polyethylene, will exhibit a higher melting point. The presence of short-chain branches introduces defects into the crystal lattice, resulting in a lower T_m.
-
Heat of Fusion (ΔH_f) and Degree of Crystallinity: The area under the melting peak in a DSC curve represents the heat of fusion (ΔH_f). This value is proportional to the amount of crystalline material in the sample. By comparing the measured ΔH_f to the theoretical heat of fusion for a 100% crystalline polyethylene (ΔH_f°), the degree of crystallinity can be calculated.[10] Polyethylene produced with catalysts that favor linearity will generally exhibit a higher heat of fusion.
-
Crystallization Temperature (T_c): Upon cooling from the melt, the temperature at which the polymer crystallizes is the T_c. This is observed as an exothermic peak in the DSC curve. The T_c is influenced by factors such as chain linearity and molecular weight.
The following diagram illustrates the relationship between the EASC-based catalyst system, the resulting polyethylene structure, and the key parameters obtained from a DSC analysis.
Caption: Catalyst-Structure-Property relationship in polyethylene analysis.
Detailed Protocol: DSC Analysis of EASC-Produced Polyethylene
This protocol is based on the principles outlined in ASTM D3418, a standard test method for determining the transition temperatures and enthalpies of fusion and crystallization of polymers by DSC.[15][16][17][18][19]
Instrumentation and Calibration
-
Instrument: A calibrated Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Calibration: Calibrate the instrument for temperature and enthalpy using high-purity indium and/or other appropriate standards according to the manufacturer's instructions. This ensures the accuracy of the measured transition temperatures and enthalpies.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, with a consistent flow rate (typically 20-50 mL/min) to prevent oxidative degradation of the sample and to ensure a stable thermal environment.
Sample Preparation
-
Sample Form: The polyethylene sample can be in granular form or a fabricated shape from which a representative specimen can be cut.[16] For powders, use as is. For pellets or films, cut a small, flat section to ensure good thermal contact with the DSC pan.
-
Sample Mass: Accurately weigh a 5-10 mg sample into a standard aluminum DSC pan. An accurate sample weight is crucial for the correct calculation of the heat of fusion.
-
Encapsulation: Crimp the lid onto the pan to encapsulate the sample. A hermetic seal is generally not necessary for polyethylene analysis unless volatile components are expected.
DSC Experimental Procedure: A Three-Step Thermal Program
The following temperature program is designed to erase the sample's prior thermal history and obtain a clear and reproducible measurement of its fundamental thermal properties.[20]
Step 1: First Heating Scan
-
Objective: To erase the thermal history of the sample from its previous processing and storage conditions.
-
Procedure: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 200 °C for most PEs) at a controlled heating rate of 10 °C/min.
Step 2: Controlled Cooling Scan
-
Objective: To observe the crystallization behavior of the polymer under controlled conditions.
-
Procedure: Hold the sample at the high temperature for a short period (e.g., 3-5 minutes) to ensure complete melting. Then, cool the sample at a controlled rate of 10 °C/min back to the starting ambient temperature.
Step 3: Second Heating Scan
-
Objective: To determine the melting characteristics of the recrystallized polymer, which reflects the intrinsic properties of the material.
-
Procedure: After the controlled cooling, heat the sample again at a rate of 10 °C/min to the same upper temperature limit. The data from this second heating scan is typically used for reporting the melting temperature and heat of fusion.
The following diagram outlines the experimental workflow for the DSC analysis.
Caption: Experimental workflow for DSC analysis of polyethylene.
Data Analysis and Interpretation
-
Melting Temperature (T_m): Determine the peak temperature of the endothermic melting event from the second heating scan.
-
Crystallization Temperature (T_c): Determine the peak temperature of the exothermic crystallization event from the cooling scan.
-
Heat of Fusion (ΔH_f): Integrate the area of the melting peak from the second heating scan to obtain the heat of fusion in Joules per gram (J/g).
-
Degree of Crystallinity (%X_c): Calculate the percent crystallinity using the following equation:
%X_c = (ΔH_f / ΔH_f°) x 100
Where ΔH_f is the measured heat of fusion and ΔH_f° is the heat of fusion for 100% crystalline polyethylene (a literature value, typically around 293 J/g for PE).
Expected Results and Data Presentation
The DSC analysis of polyethylene produced with different EASC-based catalyst formulations will yield distinct thermal profiles. A higher degree of linearity will generally correlate with a higher melting temperature and a greater degree of crystallinity.
Table 1: Representative DSC Data for Polyethylene Produced with Different Catalyst Systems
| Parameter | PE with Catalyst System A (High Linearity) | PE with Catalyst System B (Increased Branching) |
| Melting Temperature (T_m) | ~130-135 °C | ~115-125 °C |
| Crystallization Temperature (T_c) | ~115-120 °C | ~100-110 °C |
| Heat of Fusion (ΔH_f) | ~180-220 J/g | ~120-160 J/g |
| Degree of Crystallinity (%X_c) | ~61-75 % | ~41-55 % |
Note: These are illustrative values. Actual results will depend on the specific catalyst formulation and polymerization conditions.
Conclusion
Differential Scanning Calorimetry is a powerful and efficient technique for characterizing the thermal properties of polyethylene produced with EASC-based Ziegler-Natta catalysts. The melting temperature, crystallization temperature, and degree of crystallinity derived from DSC analysis provide direct insights into the microstructural changes imparted by the catalyst system. This information is invaluable for quality control, material development, and for establishing a clear structure-property relationship, enabling researchers and drug development professionals to select or design polymers with tailored performance characteristics.
References
-
ASTM D3418-12, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012. [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]
-
ASTM D3418-08, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008. [Link]
-
ASTM D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. [Link]
-
ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. AZoM. [Link]
-
Differential Scanning Calorimetry. Polymer Science Learning Center. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. University of Southern Mississippi. [Link]
-
Differential Scanning Calorimetry (DSC) Analysis. Smithers. [Link]
-
Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB. [Link]
-
Titanasilsesquioxane-Alkylaluminum Catalyst System for Ethylene Polymerization. Scientific Research Publishing. [Link]
-
Characterization of Polyethylene Materials by Thermal Analysis. Shimadzu Corporation. [Link]
-
Characterization of Melting Phenomena in Linear Low Density Polyethylene by Modulated DSC™. TA Instruments. [Link]
-
The Effect of a Ziegler-Natta Catalyst and the Polymerization Parameters on the Basic Properties of Polyethylene. ResearchGate. [Link]
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. [Link]
-
UHMW Ziegler–Natta polyethylene: Synthesis, crystallization, and melt behavior. Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
DSC Analysis for LDPE/LLDPE Films. Scribd. [Link]
-
Distinguishing Between Different Types of Polyethylene by Means of Identify. NETZSCH-Gerätebau GmbH. [Link]
-
Ethylaluminum sesquichloride. Redwop Chemicals. [Link]
-
A combined experimental and molecular simulation study on stress generation phenomena during the Ziegler–Natta polyethylene catalyst fragmentation process. RSC Publishing. [Link]
-
ZrCl4-TEA-EASC three-component catalyst for the oligomerization of ethylene: The role of organoaluminum co-catalysts and additives. ResearchGate. [Link]
-
Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylene. ResearchGate. [Link]
-
DSC curves of PE prepared by single and binary catalyst systems as described in Table 1. ResearchGate. [Link]
-
Structural characterization of polyethylenes by DSC analysis after crystallization segregation. ResearchGate. [Link]
-
Analysis of Recycled Polyethylene Using the PerkinElmer Pyris™ DSC 9. S4Science. [Link]
-
Synthesis of low molecular weight polyethylene waxes by a titanium BINOLate–ethylaluminum sesquichloride catalyst system. ResearchGate. [Link]
-
Comparative analysis of Polyethylene-Degrading Laccases: Redox Properties and Enzyme-Polyethylene Interaction Mechanism. PubMed. [Link]
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- 5. azom.com [azom.com]
- 6. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
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Troubleshooting & Optimization
Technical Support Center: Ethylaluminum Sesquichloride (EASC) Polymerization
A Senior Application Scientist's Guide to Troubleshooting Low Yield
Welcome to the technical support center for Ethylaluminum sesquichloride (EASC) polymerization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during their polymerization experiments. As Senior Application Scientists, we understand that successful polymerization is a function of meticulous preparation, precise control, and a deep understanding of the underlying chemistry. This document moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Safety First: A Critical Prerequisite
Before addressing any performance issues, it is imperative to handle Ethylaluminum sesquichloride with the utmost care. EASC is a highly hazardous material.
-
Pyrophoric Nature : It ignites spontaneously upon exposure to air.[1][2]
-
Violent Reactivity with Water : EASC reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride fumes.[1][3] This reaction can be explosive in a closed system.
-
Corrosive : The compound and its reaction products cause severe chemical burns to the skin and eyes.[1][4][5]
Core Safety Mandate : All handling of EASC and its solutions must be conducted under a dry, inert atmosphere, such as high-purity nitrogen or argon, using appropriate personal protective equipment (PPE).[1][6] Failure to do so is the most common and dangerous reason for experimental failure.
Troubleshooting Guide: Diagnosing Low Polymer Yield
This section addresses specific issues you might encounter. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My polymerization failed to initiate or stopped abruptly after starting. What is the most probable cause?
This symptom almost always points to rapid, catastrophic deactivation of the catalyst system. The root cause is the presence of potent catalyst poisons.
Causality Analysis: EASC, as a Ziegler-Natta co-catalyst, is a powerful Lewis acid and alkylating agent.[2][7] Its primary role is to activate a transition metal catalyst (e.g., a titanium or zirconium compound) to create an active site for polymerization. This active site is extremely sensitive to protic or oxidizing species.
Immediate Troubleshooting Steps:
-
Suspect Gross Contamination: The most likely culprits are water or oxygen introduced into the reactor. A single drop of water or a significant air leak can consume a substantial amount of the catalyst. EASC's violent reaction with water is a primary indicator.[1]
-
Review Reagent Purity:
-
Solvent: Was the solvent rigorously dried and deoxygenated? Standard "anhydrous" solvent from a bottle is often insufficient. It must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through a column of activated alumina and molecular sieves.
-
Monomer: Was the monomer passed through a column of basic alumina to remove inhibitors and trace water? Inhibitors are specifically designed to quench radical or ionic reactions.
-
-
Verify Inert Atmosphere Integrity:
-
Check your Schlenk line or glovebox for leaks. Ensure a positive pressure of inert gas.
-
Verify that all glassware was flame-dried or oven-dried at >150°C for several hours and cooled under vacuum or an inert gas stream immediately before use.
-
`dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} ` Caption: Major Catalyst Deactivation Pathways in EASC Polymerization.
Q2: The polymerization is very slow, and the final yield is poor. What factors should I investigate?
Sluggish reactions suggest that the catalyst system is active, but its efficiency is severely hampered. This points to either suboptimal reaction conditions or low-level, chronic contamination.
Causality Analysis: Polymerization kinetics are highly dependent on temperature, concentration of active sites, and monomer availability. Chain transfer reactions, which terminate a growing polymer chain but may generate a new one, can also impact overall yield and molecular weight.[8]
Systematic Investigation Workflow:
-
Review Catalyst Stoichiometry (Al/Ti Ratio): The molar ratio of EASC to the transition metal catalyst is critical. An incorrect ratio can lead to an insufficient number of active sites or the formation of dormant species. Consult literature for the specific catalyst system you are using; optimal ratios can vary significantly.[9]
-
Analyze Reaction Temperature:
-
Too Low: The rate of propagation may be too slow, leading to low yield in a given timeframe.
-
Too High: While initial rates might be high, catalyst decomposition and side reactions (like β-hydride elimination) can increase, leading to premature termination and lower molecular weight polymer. EASC itself begins to slowly decompose at temperatures above ~165°C, though kinetic effects will be seen much lower.[1]
-
-
Check for Trace Impurities: Unlike the gross contamination in Q1, trace amounts of impurities can cause a "death by a thousand cuts," slowly reducing the number of active catalyst sites over the course of the reaction. Re-evaluate the purification of all reagents and the integrity of your inert atmosphere techniques. Impurities in the aluminum source material itself can also impact performance.[10][11]
-
Monomer Feed Rate: Ensure the monomer is being introduced to the reaction at a rate that does not significantly dilute the catalyst or cause temperature spikes from the exothermic polymerization.
Q3: My experimental results are inconsistent from one run to the next. How can I improve reproducibility?
Inconsistency is often a result of subtle variations in procedure, reagent quality, or environmental conditions.
Causality Analysis: Given the extreme sensitivity of the EASC catalyst system, even minor, unintentional deviations in protocol can lead to significant differences in outcome. Reproducibility hinges on creating a standardized, controlled experimental environment.
Solutions for Improved Consistency:
-
Reagent Handling: Store EASC under a positive pressure of inert gas and away from heat.[1] Use a fresh septum for every withdrawal and ensure syringes are properly dried and purged. If using a solution, be aware that the concentration can change over time if there are any micro-leaks in the storage vessel.
-
Solvent and Monomer Batches: Do not assume different bottles of the same reagent have the same purity. Qualify each new bottle with a small-scale test reaction. It is best practice to purify a larger batch of solvent and monomer to be used across a series of experiments.
-
Atmospheric Monitoring: If using a glovebox, ensure the O₂ and H₂O analyzers are calibrated and reading <1 ppm. For Schlenk line work, ensure high-quality inert gas and use techniques that prevent back-diffusion of air, such as maintaining a positive gas flow.
| Parameter | Typical Range | Rationale & Impact on Yield |
| Temperature | 50 - 100 °C | Affects propagation rate and catalyst stability. Higher temps can increase activity but also decomposition.[9] |
| Al/Ti Molar Ratio | 50:1 to 500:1+ | Critical for activating the pre-catalyst. Too low = insufficient active sites. Too high = can lead to side reactions. |
| Monomer | Ethylene, Propylene, Dienes | EASC is a co-catalyst for Ziegler-Natta polymerization of olefins and dienes.[2] |
| Solvent | Toluene, Hexane | Must be non-protic and rigorously purified. Affects solubility of catalyst and polymer. |
| Table 1: Critical Parameters in EASC-based Polymerization. |
Frequently Asked Questions (FAQs)
-
What is the precise role of EASC in the polymerization? EASC, or Ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃), is a co-catalyst.[2] In a typical Ziegler-Natta system, it performs three functions: 1) Alkylation of the transition metal pre-catalyst (e.g., converting TiCl₄ to an alkyltitanium species), 2) Activation by creating a vacant coordination site on the transition metal, forming the active cationic catalyst, and 3) Scavenging of impurities by reacting with any trace water, oxygen, or other poisons in the system.
-
How can I verify the quality of my reagents?
-
EASC: While direct analysis is difficult due to its reactivity, the concentration of active alkyl groups can be determined via titration methods (e.g., with pyridine in the presence of an indicator like 2,2'-bipyridyl).
-
Solvent/Monomer: For water content, a Karl Fischer titration is the gold standard. Gas Chromatography (GC) can be used to check for other volatile impurities.
-
Polymer Product: Characterizing the resulting polymer can provide clues. Gel Permeation Chromatography (GPC) can reveal the molecular weight and polydispersity index (PDI).[12] A very broad PDI or low molecular weight might suggest chain termination or transfer issues caused by impurities. Other techniques like FTIR and NMR can confirm the polymer's chemical structure.[12][13][14]
-
-
What are common impurities in EASC and their effects? EASC is produced from the reaction of ethyl chloride with aluminum.[2] The primary concern is not impurities within the EASC itself (as manufacturers provide high-purity grades), but rather its reaction products upon exposure to contaminants.
Table 2: Common Impurities and Their Impact on EASC Polymerization.Impurity Common Source Mechanism of Interference & Effect on Yield Water (H₂O) Atmosphere, glassware, reagents Reacts violently to form aluminum hydroxides/oxides and ethane, consuming the active alkyl groups.[1] Complete loss of activity. Oxygen (O₂) Atmosphere, leaks Oxidizes the aluminum-carbon bond and the active transition metal center, forming inactive alkoxides. Drastic reduction in active sites. Alcohols (ROH) Contaminated solvents The protic hydrogen reacts with the ethyl groups, deactivating the EASC in a similar manner to water. Carbon Dioxide (CO₂) Atmosphere Can insert into the Al-C bond, forming aluminum carboxylates, which are inactive for polymerization.
References
-
EASC - Nouryon.
-
Ethylaluminium sesquichloride - Wikipedia.
-
Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane - Cole-Parmer.
-
Mehta, A., et al. (2012). Titanasilsesquioxane-Alkylaluminum Catalyst System for Ethylene Polymerization. Modern Research in Catalysis, 1(3), 29-42.
-
Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC) - Global Chemical Supplier-TUODA INDUSTRY LIMITED.
-
Ethylaluminum sesquichloride - Hazardous Agents - Haz-Map.
-
(Ethylaluminum sesquichloride) - Redwop Chemicals.
-
Top Analytical Techniques for Characterizing Custom Polymers - Jordi Labs.
-
EASC Ethylaluminum sesquichloride - Nouryon.
-
Furukawa, J., & Saegusa, T. (1962). Initation mechanism of acetaldehyde polymerization by alkyl aluminum catalyst. Die Makromolekulare Chemie, 51(1), 1-10.
-
Effect of ethyl aluminium sesquichloride on the relative reactivity of methyl methacrylate and buta-1,3-dienes towards initiator radicals | Request PDF - ResearchGate.
-
Feature Papers in Catalysis in Organic and Polymer Chemistry - MDPI.
-
Techniques Used for Polymer Characterization - MolecularCloud.
-
Polymer Characterization Technique Overview - Measurlabs.
-
Polymer Analysis and Characterization.
-
ETHYLALUMINUM SESQUICHLORIDE - CAMEO Chemicals.
-
Chapter Two Polymerization Mechanisms.
-
Enhancing Polymer Sustainability: Eco-Conscious Strategies - MDPI.
-
Monofunctional and Multifunctional Monomers - Esstech Inc.
-
Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate - MDPI.
-
Monomers - Sigma-Aldrich.
-
Aluminum-Based Initiators from Thiols for Epoxide Polymerizations.
-
Final Report on Effect of Impurities in Aluminum - ResearchGate.
-
ITP Aluminum: Effect of Impurities on Alloys - OSTI.GOV.
-
Study on the Effect and Mechanism of Impurity Aluminum on the Solvent Extraction of Rare Earth Elements (Nd, Pr, La) by P204-P350 in Chloride Solution - MDPI.
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- 4. tuodaindus.com [tuodaindus.com]
- 5. Ethylaluminum sesquichloride - Hazardous Agents | Haz-Map [haz-map.com]
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- 7. EASC Ethylaluminum sesquichloride [nouryon.com]
- 8. mdpi.com [mdpi.com]
- 9. Titanasilsesquioxane-Alkylaluminum Catalyst System for Ethylene Polymerization [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
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- 13. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 14. measurlabs.com [measurlabs.com]
Technical Support Center: Optimizing Polyethylene Molecular Weight with EASC Catalysts
Welcome to the technical support center for optimizing the molecular weight of polyethylene using External Alkoxy Silane Compound (EASC) catalysts in Ziegler-Natta polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these systems and require in-depth, practical advice. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the expertise to troubleshoot and optimize your polymer synthesis effectively.
The Role of EASC in Polyethylene Polymerization: A Primer
While External Alkoxy Silane Compounds (EASCs) are renowned for their role as external donors in controlling the stereospecificity of polypropylene, their function in polyethylene synthesis is nuanced and critical for tailoring polymer properties. In the absence of tacticity considerations, EASCs in ethylene polymerization primarily influence the catalyst's active sites, which in turn modulates the molecular weight (MW) and molecular weight distribution (MWD) of the resulting polymer.[1][2]
The addition of an EASC to a Ziegler-Natta catalyst system can lead to several effects:
-
Deactivation of Non-Specific Sites: EASCs can selectively poison or deactivate certain active sites on the catalyst surface. This can lead to a more uniform polymer with a narrower MWD.[2]
-
Modification of Active Sites: The interaction of the EASC with the titanium active centers can alter their reactivity and propensity for chain transfer reactions, thereby influencing the final molecular weight of the polyethylene.[3]
-
Interaction with the Co-catalyst: EASCs can complex with the aluminum alkyl co-catalyst, which can affect the overall kinetics of the polymerization reaction.[3]
Understanding these fundamental interactions is key to effectively troubleshooting and optimizing your polyethylene synthesis.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during ethylene polymerization with EASC-modified Ziegler-Natta catalysts.
Q1: What is the primary effect of adding an EASC on the molecular weight of polyethylene?
A1: Generally, the addition of an EASC tends to increase the molecular weight of the polyethylene.[2] This is attributed to the modification of active sites, which can suppress chain transfer reactions. However, this effect is often accompanied by a decrease in overall catalyst activity.[2][4]
Q2: How does an EASC affect the molecular weight distribution (MWD) of polyethylene?
A2: EASCs can lead to a narrower MWD.[2] By deactivating overly reactive or aspecific sites, the catalyst produces polymer chains of a more uniform length. For instance, studies have shown that polymers produced with dicyclopentyl dimethoxysilane (D donor) exhibit a narrower MWD compared to those produced with aminosilane donors.[2]
Q3: Can I use the same EASC for both polyethylene and polypropylene synthesis?
A3: Yes, many of the same EASCs, such as dicyclopentyldimethoxysilane (D-donor) and diisopropyldimethoxysilane (P-donor), can be used for both.[5] However, their optimal concentrations and effects on polymer properties will differ significantly between ethylene and propylene polymerization due to the different reaction mechanisms and the absence of stereocontrol requirements in polyethylene synthesis.
Q4: What is the relationship between EASC concentration and polyethylene molecular weight?
A4: The relationship is not always linear and depends on the specific catalyst system and other reaction conditions. Initially, increasing the EASC concentration may lead to an increase in molecular weight up to a certain point. Beyond an optimal concentration, you might observe a decrease in both catalyst activity and molecular weight due to excessive poisoning of the active sites.
Q5: How does hydrogen interact with the EASC in controlling polyethylene molecular weight?
A5: Hydrogen is a potent chain transfer agent and is the primary tool for controlling molecular weight in polyethylene synthesis.[6] The presence of an EASC can modify the catalyst's sensitivity to hydrogen. Some EASCs may increase the catalyst's hydrogen response, meaning that smaller amounts of hydrogen are needed to achieve a target molecular weight. Conversely, some donors might decrease the hydrogen response. This interplay is crucial for fine-tuning the final polymer properties.[7]
Troubleshooting Guide
This section provides in-depth guidance on common experimental issues, their probable causes, and systematic solutions.
Issue 1: The molecular weight of my polyethylene is consistently too low.
Possible Causes:
-
High Concentration of Chain Transfer Agents: The most likely culprit is an excess of hydrogen. Other substances, like the aluminum alkyl co-catalyst, can also act as chain transfer agents.[1]
-
High Polymerization Temperature: Higher temperatures accelerate chain transfer reactions more than propagation reactions, leading to shorter polymer chains and thus lower molecular weight.[4]
-
Insufficient or Ineffective EASC: The type and concentration of the EASC may not be optimal for achieving high molecular weight.
-
Catalyst Deactivation: Premature deactivation of the catalyst can lead to incomplete polymerization and a lower average molecular weight.
Troubleshooting Steps:
-
Reduce Hydrogen Concentration: Systematically decrease the partial pressure of hydrogen in your reactor. Monitor the molecular weight at each step to find the optimal concentration. Be aware that reducing hydrogen will also likely increase catalyst activity in ethylene polymerization.[3]
-
Lower the Polymerization Temperature: A decrease in temperature can significantly increase the molecular weight of the resulting polymer, although it may also reduce the catalyst's activity.[4] For instance, in one study, decreasing the temperature from 80°C to 50°C resulted in a substantial increase in the molecular weight of UHMWPE.[4]
-
Optimize EASC Selection and Concentration:
-
Select a suitable EASC: If you are not using an EASC, introducing one like tetraethoxysilane (TEOS) can significantly increase molecular weight, though it may decrease catalyst activity.[4]
-
Increase EASC concentration: If you are already using an EASC, incrementally increase its concentration (e.g., the Si/Al molar ratio) and observe the effect on molecular weight. Be mindful that excessive amounts can poison the catalyst.
-
-
Verify Catalyst and Co-catalyst Ratios: Ensure that the Al/Ti molar ratio is within the optimal range for your catalyst system. An excessively high co-catalyst concentration can increase chain transfer to the aluminum alkyl, thereby reducing molecular weight.[1]
Issue 2: The molecular weight distribution (MWD) of my polyethylene is too broad.
Possible Causes:
-
Multiple Active Site Types: Ziegler-Natta catalysts inherently have multiple types of active sites, each producing polymers with different molecular weights, leading to a broad MWD.[3]
-
Non-uniform Reaction Conditions: Temperature and monomer concentration gradients within the reactor can lead to variations in polymerization rates and chain lengths.
-
Absence or Inappropriate EASC: An external donor is crucial for narrowing the MWD by deactivating non-specific active sites.[2]
Troubleshooting Steps:
-
Introduce or Change the EASC:
-
If you are not using an EASC, adding one is the most effective way to narrow the MWD.[2]
-
If you are already using an EASC, consider switching to a different one. For example, dicyclopentyl dimethoxysilane (D donor) has been shown to produce polyethylene with a narrower MWD compared to some aminosilane donors.[2]
-
-
Optimize EASC Concentration: Fine-tune the concentration of your chosen EASC. There is often an optimal concentration at which the MWD is narrowest.
-
Ensure Homogeneous Reaction Conditions:
-
Improve stirring and agitation in the reactor to minimize temperature and concentration gradients.
-
Ensure a consistent feed of monomer and other reactants.
-
-
Consider a Pre-polymerization Step: A pre-polymerization step can help to create more uniform active sites on the catalyst before the main polymerization, potentially leading to a narrower MWD.
Issue 3: Catalyst activity is too low after adding an EASC.
Possible Causes:
-
Inherent Effect of the EASC: A decrease in catalyst activity is a common side effect of adding an EASC, as they can poison some of the active sites.[2][4]
-
Excessive EASC Concentration: Too much EASC can lead to severe deactivation of the catalyst.
-
Strong Coordination of the EASC: Some EASCs, like aminosilanes, can coordinate more strongly to the titanium active sites, leading to a more pronounced decrease in activity compared to others like dicyclopentyl dimethoxysilane.[2]
Troubleshooting Steps:
-
Optimize EASC Concentration: Systematically reduce the concentration of the EASC to find a balance between the desired molecular weight and acceptable catalyst activity.
-
Select a Different EASC: If the activity drop is too severe, consider an EASC that has a less inhibitory effect. Experiment with different classes of silanes (e.g., alkoxysilanes vs. aminosilanes) to find the best performer for your system.[2]
-
Increase Polymerization Temperature: While this may lower the molecular weight, a modest increase in temperature can boost catalyst activity to a more practical level.
-
Adjust Co-catalyst Concentration: In some cases, adjusting the Al/Ti ratio can help to mitigate the negative impact of the EASC on catalyst activity.
Data Presentation
The following table summarizes the general effects of key experimental parameters on the molecular weight and MWD of polyethylene produced with a Ziegler-Natta/EASC catalyst system.
| Parameter | Effect on Molecular Weight | Effect on MWD | Causality |
| ↑ EASC Concentration | Generally ↑ | Generally ↓ (narrower) | Deactivation of non-specific sites, modification of active sites.[2] |
| ↑ Hydrogen Concentration | ↓ | May narrow MWD | Hydrogen is a highly effective chain transfer agent.[6] |
| ↑ Polymerization Temperature | ↓ | May broaden MWD | Increased rate of chain transfer reactions relative to propagation.[4] |
| ↑ Monomer Pressure | ↑ | Generally unaffected | Higher monomer concentration favors the propagation reaction. |
Experimental Protocols & Visualizations
General Experimental Workflow for Optimizing Polyethylene Molecular Weight
The following is a generalized, step-by-step methodology for optimizing the molecular weight of polyethylene using an EASC-modified Ziegler-Natta catalyst.
-
Catalyst Preparation and Slurry Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of Ziegler-Natta catalyst to a dry, nitrogen-purged reactor containing an appropriate solvent (e.g., hexane).
-
Introduce the specified amount of aluminum alkyl co-catalyst (e.g., triethylaluminum, TEA) to form the activated catalyst slurry.
-
-
EASC Addition:
-
Inject the calculated amount of the chosen EASC into the reactor. The amount is typically defined by the Si/Al molar ratio.
-
-
Pre-polymerization (Optional but Recommended):
-
Introduce a small amount of ethylene to the reactor and allow it to polymerize for a short period (e.g., 5-10 minutes) at a lower temperature. This step helps to form a protective layer of polymer around the catalyst particles.
-
-
Main Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure.
-
Introduce hydrogen to the desired partial pressure.
-
Increase the temperature to the target polymerization temperature and maintain it for the duration of the reaction.
-
-
Termination and Polymer Recovery:
-
Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
Filter the polymer, wash it with copious amounts of methanol and other solvents to remove catalyst residues, and dry it under vacuum.
-
-
Characterization:
-
Analyze the molecular weight and MWD of the dried polymer using Gel Permeation Chromatography (GPC).
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate key concepts in the optimization process.
Caption: Mechanism of EASC action on Ziegler-Natta catalyst sites.
Sources
Technical Support Center: Troubleshooting the Impact of Impurities on Ethylaluminum Sesquichloride (EASC) Catalyst Activity
Welcome to the Technical Support Center for Ethylaluminum Sesquichloride (EASC). This guide is designed for researchers, scientists, and drug development professionals who utilize EASC as a catalyst and co-catalyst in their experimental work. As a senior application scientist with extensive field experience, I have designed this resource to move beyond simple procedural lists. Instead, this guide provides in-depth, causal explanations for the challenges you may encounter, focusing on the critical and often underestimated role of impurities in influencing EASC catalyst activity. Our aim is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more robust and reproducible experiments.
I. Understanding the Vulnerability of EASC to Impurities
Ethylaluminum sesquichloride (EASC) is a highly reactive organoaluminum compound, prized for its role as a co-catalyst in Ziegler-Natta polymerization and as a Lewis acid in various organic syntheses.[1] Its high reactivity, however, is also its greatest vulnerability. EASC is pyrophoric, igniting spontaneously in air, and reacts violently with water.[1][2] These characteristics mean that even trace amounts of air (oxygen) and moisture can have a profound and detrimental effect on its catalytic performance.
The primary mechanism of deactivation by these common impurities involves the consumption of the active alkylaluminum species, leading to the formation of inert aluminum oxides and hydroxides. This process effectively reduces the concentration of the active catalyst, leading to decreased reaction rates, lower yields, and in some cases, complete inhibition of the desired chemical transformation.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction is sluggish or has failed to initiate. Could impurities in my EASC be the cause?
A1: Yes, this is a classic symptom of catalyst deactivation by impurities. The most likely culprits are water and oxygen.
-
Causality: EASC reacts instantaneously with water (hydrolysis) and oxygen (oxidation). These reactions consume the active ethylaluminum species, which are essential for the activation of the primary Ziegler-Natta catalyst (e.g., a titanium compound).[2] This consumption reduces the number of active catalytic sites available for polymerization, leading to a significant drop in reaction rate or complete failure to initiate.[3]
-
Troubleshooting Steps:
-
Solvent and Monomer Purity Check: Before scrutinizing the EASC itself, ensure that your solvent and monomer are rigorously dry and deoxygenated. Even seemingly "anhydrous" solvents from commercial suppliers can contain parts-per-million (ppm) levels of water that are detrimental.
-
Visual Inspection of EASC: A pure EASC solution should be a clear, colorless to pale yellow liquid.[1] The presence of white precipitates (aluminum hydroxides/oxides) or a cloudy appearance is a strong indicator of contamination with water or air.
-
Headspace Analysis: If you suspect a slow leak in your reaction vessel, the inert gas headspace can be analyzed for the presence of oxygen using a suitable gas sensor.
-
Q2: I've observed a change in the physical properties of my polymer (e.g., lower molecular weight, broader molecular weight distribution). Can impurities in the EASC be responsible?
A2: Absolutely. The concentration of active catalyst has a direct impact on polymer chain growth and termination.
-
Causality: Impurities that reduce the concentration of active EASC can alter the kinetics of the polymerization reaction. A lower concentration of active sites can lead to a higher rate of chain transfer reactions relative to propagation, resulting in polymers with lower average molecular weight. Furthermore, a heterogeneous distribution of active sites, which can be exacerbated by localized contamination, may lead to a broader molecular weight distribution.
-
Troubleshooting Steps:
-
Review Handling Procedures: Meticulously review your catalyst handling and transfer techniques. Are you using well-dried glassware and gastight syringes? Is your inert gas supply of sufficient purity?
-
Quantify Water Content: If possible, quantify the water content of your solvent using Karl Fischer titration. This will provide a definitive measure of a key potential impurity.[4][5][6]
-
Small-Scale Test Reaction: Perform a small-scale control reaction using a freshly opened bottle of EASC and meticulously purified solvent and monomer. If this reaction proceeds as expected, it strongly suggests that your previous reagents were contaminated.
-
Q3: My EASC solution appears slightly cloudy. Is it still usable?
A3: A cloudy appearance is a red flag and indicates the presence of insoluble hydrolysis or oxidation products. While it might retain some activity, its performance will be compromised and unpredictable.
-
Causality: The cloudiness is due to the formation of solid aluminum oxides and hydroxides from the reaction of EASC with oxygen and water. These solid particles not only represent a loss of active catalyst but can also interfere with the reaction by coating the surface of the primary catalyst or affecting the morphology of the resulting polymer.
-
Recommendation: It is strongly advised not to use cloudy EASC for reactions that require high activity and reproducibility. The concentration of active species is unknown, making it impossible to control the stoichiometry of your reaction.
III. Proactive Quality Control and Mitigation Strategies
Preventing impurity-related catalyst deactivation is always preferable to troubleshooting a failed experiment. The following protocols and recommendations will help you maintain the integrity of your EASC and your experimental results.
Analysis and Quantification of Impurities
A summary of key analytical techniques for assessing the purity of EASC and the reaction environment is presented in the table below.
| Impurity | Analytical Technique | Principle | Detection Level | Reference |
| Water | Karl Fischer Titration | Titration with an iodine-based reagent that reacts stoichiometrically with water. | ppm to % levels | [4][5][6] |
| Oxygen | Gas Chromatography (GC) with appropriate detector | Separation of gases in a column and detection. | ppm levels | |
| Organic Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification. | ppm to ppb levels | [7] |
| Structural Integrity of EASC | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of atomic nuclei, allowing for structural elucidation and identification of byproducts. | % level | [8] |
Experimental Protocols
Protocol 1: Solvent Purification for Use with EASC
This protocol describes a robust method for drying and deoxygenating solvents, a critical step for any reaction involving EASC.[9][10][11][12]
Materials:
-
Solvent to be purified (e.g., toluene, hexane)
-
Drying agent (e.g., activated alumina, molecular sieves)
-
Deoxygenating catalyst (e.g., supported copper catalyst)
-
Solvent purification system (or equivalent setup with reservoirs and columns)
-
Inert gas supply (high-purity nitrogen or argon)
Procedure:
-
System Preparation: Ensure the solvent purification system is leak-tight and has been thoroughly dried by baking glassware and flushing with inert gas.
-
Packing Columns: Pack two sequential columns. The first column should contain activated alumina for water removal. The second column should contain a supported copper catalyst for oxygen scavenging.
-
Solvent Degassing: Fill the solvent reservoir and sparge with a vigorous stream of inert gas for at least one hour to remove dissolved oxygen.
-
Purification: Pass the solvent through the packed columns under a positive pressure of inert gas.
-
Collection: Collect the purified solvent in a dry, inert-atmosphere-flushed flask.
-
Verification (Optional but Recommended): Test the purified solvent for water content using Karl Fischer titration. A common indicator for dryness and oxygen-free conditions is the persistence of the deep blue color of a sodium benzophenone ketyl solution.
Protocol 2: Quantification of Water in Solvents by Karl Fischer Titration
This protocol provides a general outline for using a Karl Fischer titrator to determine the water content in your reaction solvent.[4][5][13]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Gastight syringe
-
Solvent sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the solvent and pre-titrating to a dry endpoint.
-
Sample Introduction: Using a dry, gastight syringe, carefully withdraw a known volume or weight of the solvent to be analyzed.
-
Injection: Quickly inject the solvent into the titration cell, ensuring no atmospheric moisture is introduced.
-
Titration: The instrument will automatically titrate the sample to the endpoint.
-
Calculation: The instrument's software will calculate the water content, usually in ppm or percent.
Visualizing the Problem: Deactivation Pathway
The following diagram illustrates the primary deactivation pathways for EASC when exposed to water and oxygen.
Caption: Deactivation of EASC by water and oxygen.
IV. Advanced Considerations and Best Practices
The DEAC/EADC Ratio:
EASC is a mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC).[2] The ratio of these two components can influence the Lewis acidity and overall reactivity of the catalyst system. While not an "impurity" in the traditional sense, variations in this ratio from batch to batch can lead to inconsistencies in catalytic performance. For highly sensitive applications, it is advisable to characterize the composition of your EASC using techniques like NMR spectroscopy.
Catalyst Regeneration:
In an industrial setting, regeneration of catalysts is a common practice to reduce costs. However, for laboratory-scale applications, regeneration of deactivated EASC is generally not practical or recommended. The processes to remove aluminum oxides and hydroxides and re-alkylate the aluminum centers are complex and hazardous. It is far safer and more reliable to discard the contaminated EASC and start with a fresh, high-purity supply.
Safe Handling and Storage:
Given the pyrophoric and water-reactive nature of EASC, strict adherence to safe handling protocols is paramount.
-
Always handle EASC under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Never allow EASC to come into contact with air or moisture.
-
Store EASC in a cool, dry place, away from heat and ignition sources.
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
By understanding the inherent reactivity of EASC and the profound impact of common impurities, and by implementing the rigorous handling, purification, and analytical procedures outlined in this guide, you can significantly enhance the reliability and success of your experimental work.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ardl.com [ardl.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Karl Fischer water content titration - Scharlab [scharlab.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe and Convenient Procedure for Solvent Purification [authors.library.caltech.edu]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. u-picardie.fr [u-picardie.fr]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Troubleshooting Common Side Reactions in Synthesis
An Application Scientist's Guide to Ethylaluminum Sesquichloride (EASC)
Welcome to the technical support center for Ethylaluminum sesquichloride (EASC). As a potent Lewis acid and alkylating agent, EASC is a powerful tool in modern synthesis, particularly in Ziegler-Natta polymerizations and Friedel-Crafts type reactions.[1][2] However, its high reactivity demands meticulous experimental technique to avoid common side reactions that can compromise yield, selectivity, and safety.
This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address specific issues you may encounter.
Section 1: The First Line of Defense - Safety & Handling FAQs
EASC's reactivity is the source of its utility and its hazards. Mishandling is the primary cause of many "side reactions," which are often violent decompositions.
Question: My EASC solution fumed and sparked upon exposure to air. Is this normal?
Answer: Yes, this is expected and extremely dangerous behavior. EASC is pyrophoric, meaning it ignites spontaneously in air.[3][4] This is not a side reaction in the synthetic sense, but a fundamental property of the reagent. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[3][5] Failure to do so will result in the immediate and violent decomposition of the reagent, posing a severe fire risk.
Question: I observed vigorous gas evolution and a pressure buildup after adding EASC to my reaction vessel. What is happening?
Answer: You are likely witnessing a violent reaction with protic contaminants, most commonly water. EASC reacts violently with water to produce flammable ethane gas and corrosive hydrogen chloride (HCl) fumes.[6][7][8] This is a highly exothermic reaction that can lead to a dangerous pressure increase and potentially an explosion.
Causality & Prevention: This issue stems from inadequate drying of your glassware, solvent, or reagents.
-
Glassware: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.
-
Solvents: Use anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) or passed through a solvent purification system.
-
Reagents: Ensure all starting materials are anhydrous. Liquid reagents may need to be distilled, and solid reagents dried under high vacuum.
Section 2: Troubleshooting Reaction Failures & Unexpected Products
Once proper handling is established, side reactions can still occur due to the intrinsic chemistry of EASC.
Question: My alkene substrate is polymerizing or oligomerizing instead of undergoing the desired alkylation. How can I prevent this?
Answer: This is a classic side reaction when using EASC as a Lewis acid for alkene functionalization. EASC can activate the alkene towards nucleophilic attack, but it can also initiate cationic polymerization, where the generated carbocation intermediate reacts with another alkene molecule instead of the intended nucleophile.[9]
Mechanistic Insight: The reaction of EASC with an alkyl chloroformate, for example, generates an alkyl cation. This cation adds to the alkene, creating a new carbocation. Ideally, this adduct carbocation is trapped by a hydride transfer. However, if the rate of intermolecular trapping by another alkene is competitive, oligomerization occurs.[10][11]
Troubleshooting Protocol:
-
Lower the Temperature: Reducing the reaction temperature (-78°C to 0°C) can significantly slow the rate of polymerization relative to the desired reaction.
-
Control Stoichiometry: Use the minimum effective amount of EASC. Excess Lewis acid will promote polymerization.
-
Slow Addition: Add the EASC or the alkylating agent slowly to the solution of the alkene to maintain a low instantaneous concentration of the reactive cationic species.
-
Introduce a Better Hydride Donor: In some hydro-alkylation reactions, the hydride transfer from EASC itself is not efficient enough to prevent oligomerization. The addition of a more effective hydride donor, such as triethylsilane (Et₃SiH), can intercept the carbocation intermediate before it polymerizes.[9]
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} idot Caption: Competing pathways in EASC-mediated alkene alkylation.
Question: I am attempting a Friedel-Crafts alkylation on an aromatic substrate, but I am getting a complex mixture of products and low yield of the desired compound.
Answer: Friedel-Crafts reactions catalyzed by strong Lewis acids like EASC are prone to several side reactions.[2]
-
Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material, leading to further alkylation and a mixture of polyalkylated products.
-
Carbocation Rearrangement: If using a primary alkyl halide, the initially formed primary carbocation can rearrange via a 1,2-hydride shift to a more stable secondary or tertiary carbocation before aromatic substitution occurs.[9][11]
-
Substrate/Product Decomposition: Electron-rich aromatic systems (like phenols) or substrates with sensitive functional groups can be degraded by the strong Lewis acidity of EASC.
Troubleshooting Strategies:
| Issue | Causality | Recommended Action |
| Polyalkylation | Product is more reactive than starting material. | Use a large excess of the aromatic substrate to favor mono-alkylation. Consider Friedel-Crafts acylation followed by reduction, as the acylated product is deactivated to further substitution. |
| Rearrangement | Formation of a more stable carbocation. | Use an alkylating agent that forms a stable carbocation without rearrangement (e.g., a secondary or tertiary halide). Alternatively, use Friedel-Crafts acylation, as acylium ions do not rearrange. |
| Degradation | Substrate is incompatible with the strong Lewis acid. | Protect sensitive functional groups (e.g., silylate a phenol). Use a milder Lewis acid if the reaction allows. |
Section 3: Quenching & Work-up FAQs
Improper quenching of EASC is a common source of side reactions and safety hazards.
Question: When I quenched my reaction with water, it was extremely violent and my yield was low. What is the correct procedure?
Answer: Quenching EASC directly with water is extremely hazardous and should be avoided.[5][6] The rapid, uncontrolled exothermic reaction generates significant heat and gas, which can degrade your product and create a serious safety risk.
Validated Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0°C or below in an ice bath. This slows the rate of the quench, making it more controllable.
-
Pre-cool the Quenching Solution: Use a pre-cooled quenching solution.
-
Use a Staged Quench: Instead of water, perform a staged quench by slowly adding a less reactive protic source first.
-
Step A (Primary Quench): Slowly add a cooled solution of a higher-order alcohol, like isopropanol or tert-butanol, in an inert solvent (e.g., THF). These react less violently than water.
-
Step B (Secondary Quench): Once the initial vigorous reaction subsides, you can slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl to hydrolyze the remaining aluminum salts and break up any emulsions.
-
-
Maintain Inert Atmosphere: Keep the flask under an inert atmosphere during the initial stages of the quench to contain any flammable ethane gas that is evolved.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} idot Caption: Workflow for safely quenching an EASC reaction.
By understanding the inherent reactivity of Ethylaluminum sesquichloride and anticipating these common side reactions, you can design more robust experiments, improve your synthetic outcomes, and ensure a safer laboratory environment.
References
-
Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC) . TUODA INDUSTRY LIMITED. [Link]
-
Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane . Cole-Parmer. [Link]
-
Ethylaluminum sesquichloride | C6H15Al2Cl3 . PubChem, National Center for Biotechnology Information. [Link]
-
Ethylaluminium sesquichloride . Wikipedia. [Link]
-
Ethylaluminum sesquichloride - Hazardous Agents . Haz-Map. [Link]
-
Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di- tert- butylpyrocarbonate . ResearchGate. [Link]
-
Alkylation of alkenes: ethylaluminum sesquichloride-mediated hydro-alkyl additions with alkyl chloroformates and di-tert-butylpyrocarbonate . PubMed, National Center for Biotechnology Information. [Link]
-
Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di-tert-butylpyrocarbonate . Journal of the American Chemical Society. [Link]
- Alkyl aluminum disposal method.
-
Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di-tert-butylpyrocarbonate . ACS Publications. [Link]
- Method of making aluminium alkyls.
-
Hazardous Substance Fact Sheet . NJ.gov. [Link]
-
The role of organoaluminum and electron donors in propene insertion on the Ziegler–Natta catalyst . Dalton Transactions, RSC Publishing. [Link]
Sources
- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. nouryon.com [nouryon.com]
- 4. ETHYL ALUMINUM SESQUICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tuodaindus.com [tuodaindus.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of alkenes: ethylaluminum sesquichloride-mediated hydro-alkyl additions with alkyl chloroformates and di-tert-butylpyrocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]
Technical Support Center: Deactivation of Ziegler-Natta Catalysts Containing EASC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and scientists working with Ziegler-Natta (Z-N) polymerization systems. This guide focuses specifically on the critical final step of your experiment: the effective deactivation, or "quenching," of Z-N catalysts that utilize Ethylaluminum Sesquichloride (EASC) as a cocatalyst.
Proper deactivation is not merely about stopping the reaction; it is fundamental to ensuring the integrity of your polymer, the consistency of your results, and the safety of your laboratory operations. EASC, with its formula (C₂H₅)₃Al₂Cl₃, is a highly effective but pyrophoric and water-reactive organoaluminum compound, demanding specific handling and deactivation protocols.[1][2] This resource provides in-depth FAQs, troubleshooting diagnostics, and validated experimental protocols to navigate the challenges of this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Ziegler-Natta catalyst deactivation?
-
Poisoning: The active titanium centers can be irreversibly blocked by impurities in the monomer or solvent feed. Common poisons include water, oxygen, carbon monoxide, sulfur compounds (like H₂S), and other polar molecules that act as strong Lewis bases.[4][5][6]
-
Over-reduction/Transformation of Active Sites: The organoaluminum cocatalyst (like EASC or triethylaluminum) can reduce the active titanium species (e.g., Ti³⁺) to lower, inactive oxidation states.[7] Interactions between the catalyst, cocatalyst, and donors can also lead to the formation of inactive complexes.[8][9]
-
Physical Encapsulation: The growing polymer chain can encapsulate the heterogeneous catalyst particle, creating a diffusion barrier that prevents the monomer from reaching the active sites.[9]
-
Thermal Degradation: At elevated temperatures, the active sites can become unstable and degrade, leading to a loss of activity.[4]
Q2: Why is intentional deactivation (quenching) a critical step?
Quenching the polymerization is a mandatory step for several critical reasons:
-
Reaction Control: It terminates the polymerization, ensuring that the polymer's properties, such as molecular weight and distribution, do not change after the desired reaction time.[10]
-
Polymer Integrity: Failure to deactivate the catalyst can lead to continued, uncontrolled polymerization during polymer workup or processing (e.g., extrusion), resulting in inconsistent material properties and potential gel formation.
-
Safety and Handling: The EASC cocatalyst and active catalyst residues are reactive and potentially hazardous.[1] Deactivation converts them into more stable, inert compounds, allowing for safe handling of the polymer product.
-
Preventing Corrosion: The hydrolysis of chloride-containing species like EASC and titanium chlorides can produce hydrochloric acid (HCl), which is highly corrosive to reactors and downstream processing equipment.[10][11] Proper deactivation protocols are designed to manage or neutralize these byproducts.
Q3: What are the most common and effective deactivating agents for these systems?
The most common deactivating agents are protic compounds that can react with and neutralize the active titanium-carbon bonds and the reactive aluminum alkyls.
-
Alcohols (Methanol, Isopropanol): These are the most widely used quenchers.[12][13] They react readily with the catalyst and cocatalyst to form metal alkoxides, which are generally insoluble in the hydrocarbon solvent and can be removed by filtration and washing. Methanol is often used in the final washing stages.[14]
-
Water: While a very effective deactivator, its use must be carefully controlled. The reaction with aluminum alkyls is extremely exothermic and releases flammable ethane gas.[1] It can also lead to the formation of corrosive HCl and gelatinous aluminum hydroxides that complicate polymer purification.[11][13]
-
Other Polar Compounds: Ketones, carboxylic acids, and glycols have also been described as deactivating agents.[11][13] Long-chain carboxylates, for instance, can serve as both a deactivator and a neutralizer for acidic byproducts.[10]
Q4: How does the EASC cocatalyst specifically impact the deactivation strategy?
EASC's presence necessitates a robust deactivation strategy. As a mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC), it contains highly reactive Al-C and Al-Cl bonds.[1] The deactivating agent must be added in sufficient quantity to quench not only the active titanium centers but also the entire amount of the EASC cocatalyst present in the system. Inadequate quenching can leave reactive aluminum species in the polymer, leading to issues in subsequent processing.
Troubleshooting Guide: Diagnosing and Solving Deactivation Issues
Effective troubleshooting requires linking an observed problem to its likely cause. The following table outlines common issues encountered after the deactivation and workup of polymers produced with EASC-containing Z-N catalysts.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Polymer Discoloration (Yellow, Brown, Grey) | 1. Incomplete removal of colored titanium and other catalyst residues. 2. Thermal degradation of the polymer due to residual catalyst activity during drying or processing. | 1. Optimize Washing Protocol: After initial deactivation and filtration, wash the polymer slurry with an acidic alcohol solution (e.g., 1-5% HCl in methanol or isopropanol).[15] This converts basic metal oxides and hydroxides into more soluble metal chlorides. Follow with washes of pure alcohol until the filtrate is neutral. 2. Ensure Thorough Quenching: Increase the molar ratio of the deactivating agent to the total aluminum content. Improve agitation during the quenching step to eliminate localized "hot spots" of reactivity. |
| Inconsistent Polymer Properties (MFI, MW, MWD) | 1. Non-uniform or slow deactivation, allowing some polymer chains to continue growing. 2. Degradation of the polymer by overly harsh deactivation conditions. | 1. Improve Quenching Dynamics: Add the deactivating agent to the polymer slurry/solution with vigorous stirring. Ensure the addition is slow enough to control exotherms but fast enough to quench the reaction uniformly. 2. Select Appropriate Conditions: Avoid excessively high concentrations of acid or high temperatures during the washing steps, which could potentially cause polymer chain scission. |
| Gel Formation or Crosslinking in Final Product | 1. Residual catalyst activity promoting side reactions, especially at high temperatures used in polymer processing (e.g., extrusion). | 1. Verify Complete Deactivation: Use a more potent quenching agent or increase the quencher-to-catalyst ratio. Before large-scale processing, test a small sample for thermal stability to ensure all activity has been eliminated. |
| Corrosion of Reactor or Downstream Equipment | 1. Formation of hydrochloric acid (HCl) from the reaction of water with chloride-containing catalyst components (TiCl₄, EASC).[10][11] | 1. Incorporate a Neutralization Step: Use a deactivation protocol that includes a neutralizer. For example, after an initial alcohol quench, wash the polymer with a dilute aqueous solution of sodium bicarbonate or a similar mild base. Alternatively, use a deactivator that also scavenges acid, such as certain long-chain metal carboxylates.[10] |
| High Ash Content in Polymer | 1. Formation of insoluble catalyst residues (e.g., metal oxides/hydroxides) that are not effectively removed by washing. | 1. Use an Acidic Wash: The use of an acidified alcohol wash is crucial for converting insoluble inorganic residues into soluble salts that can be washed away from the polymer.[15] 2. Increase Wash Volume/Frequency: Ensure a sufficient number of washes are performed to fully extract the solubilized catalyst residues. |
Visualized Workflows and Logic
General Deactivation and Purification Workflow
The following diagram illustrates the logical flow from an active polymerization system to a final, purified polymer product.
Caption: Standard workflow for catalyst deactivation and polymer purification.
Troubleshooting Logic for Polymer Discoloration
This decision tree provides a logical path for diagnosing the root cause of discolored polymer products.
Caption: Troubleshooting logic for discolored polymer products.
Detailed Experimental Protocols
Safety First: EASC and other aluminum alkyls are pyrophoric and react violently with water.[1] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[15] Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[16] Have a Class D fire extinguisher readily available.
Protocol 1: Standard Deactivation of Z-N/EASC Catalyst in a Slurry Polymerization
This protocol is suitable for a typical lab-scale slurry polymerization of an olefin (e.g., propylene, 1-hexene) in a hydrocarbon solvent like heptane or toluene.
Materials:
-
Polymer slurry in reaction solvent.
-
Isopropanol (anhydrous, deoxygenated).
-
Nitrogen or Argon gas supply.
-
Appropriate reactor and stirring equipment.
Procedure:
-
Cool the Reactor: Once the polymerization has reached the desired time or monomer consumption, cool the reactor to room temperature (or below, e.g., 0 °C, to better control the deactivation exotherm).
-
Vent Excess Monomer: Safely vent any unreacted gaseous monomer according to your laboratory's standard operating procedures.
-
Prepare Deactivating Agent: In a separate, dry Schlenk flask under an inert atmosphere, prepare a solution of isopropanol. A typical starting point is a 10-fold molar excess of alcohol relative to the total moles of aluminum in the EASC cocatalyst.
-
Slow Addition of Quencher: While vigorously stirring the polymer slurry, slowly add the isopropanol solution to the reactor via cannula or a dropping funnel over 15-30 minutes. Monitor the reactor for any temperature increase. If the temperature rises significantly, pause the addition until it subsides.
-
Stir and Digest: After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour. This "digestion" period ensures that the deactivating agent has sufficient time to react with all active and reactive species within the porous polymer particles.
-
Isolate the Polymer: The polymer can now be isolated from the solvent by filtration. The resulting solid is ready for the purification protocol.
Protocol 2: Purification of Polyolefin to Remove Catalyst Residues
This protocol is designed to follow Protocol 1 to produce a polymer with low ash content and good color.
Materials:
-
Deactivated polymer solid from Protocol 1.
-
Acidified Methanol: 5% v/v concentrated HCl in methanol. (Prepare fresh and handle in a fume hood).
-
Methanol (anhydrous).
-
Large beaker or flask for washing.
-
Filtration apparatus (e.g., Büchner funnel).
-
pH paper or meter.
Procedure:
-
Initial Acidic Wash: Transfer the filtered polymer solid to a beaker and add a sufficient volume of the 5% HCl/methanol solution to form a stirrable slurry. Stir for 30-60 minutes at room temperature. This step is critical for converting insoluble metal hydroxides and alkoxides into soluble chlorides.[15]
-
Filter: Collect the polymer by filtration. Discard the filtrate, which now contains the extracted catalyst residues.
-
Methanol Washes: Return the polymer to the beaker and wash with pure methanol, stirring for 15-20 minutes.
-
Check for Neutrality: Filter the polymer and check the pH of the filtrate. Repeat the methanol wash (Step 3) until the filtrate is neutral (pH ~7). This typically requires 3-5 washes.
-
Final Rinse: Perform one final wash with pure methanol to ensure the removal of any residual acid and dissolved salts.
-
Drying: Dry the purified polymer thoroughly in a vacuum oven at a temperature appropriate for the polymer type (e.g., 60-80 °C for polypropylene) until a constant weight is achieved.
By following these guidelines and protocols, researchers can achieve consistent, reliable deactivation of their EASC-containing Ziegler-Natta catalyst systems, leading to high-quality polymer materials and safe laboratory practice.
References
-
Wikipedia. Ethylaluminium sesquichloride. Available from: [Link]
-
Dalton Transactions (RSC Publishing). The role of organoaluminum and electron donors in propene insertion on the Ziegler–Natta catalyst. Available from: [Link]
- Google Patents. US3876600A - Deactivating removing aluminum and titanium contaminant from ziegler-natta polymerization mixtures.
-
ACS Publications. Ziegler–Natta Catalysts: Applications in Modern Polymer Science. Available from: [Link]
- Google Patents. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization.
-
ScienceDirect. About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts. Available from: [Link]
-
ResearchGate. About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts. Available from: [Link]
-
MDPI. Chromophore Quench-Labeling for Active Sites Counting in Ti-Based Ziegler–Natta Catalysts. Available from: [Link]
-
ResearchGate. Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-Natta Catalyst. Available from: [Link]
-
MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Available from: [Link]
- Google Patents. US4142039A - Process for removing catalyst residues from polyolefins.
-
Redwop Chemicals. (Ethylaluminum sesquichloride). Available from: [Link]
-
Kasetsart University. LITERATURE REVIEW 2.1 History of Ziegler-Natta Catalyst. Available from: [Link]
- Google Patents. US7446167B2 - Catalyst deactivation agents and methods for use of same.
-
Wikipedia. Ziegler–Natta catalyst. Available from: [Link]
-
Indian Academy of Sciences. Ziegler–Natta Polymerization and the Remaining Challenges. Available from: [Link]
-
MDPI. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. Available from: [Link]
-
Justia Patents. Deactivating and removing aluminum and titanium contaminant from Ziegler-Natta polymerization mixtures. Available from: [Link]
- Google Patents. CA2163210A1 - Process for deactivating transition metal catalysts.
-
MDPI. Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene. Available from: [Link]
-
MDPI. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Available from: [Link]
-
Slideshare. Zeigler-Natta Catalyst. Available from: [Link]
-
Progress in Chemical and Biochemical Research. Application of Ziegler-Nata Catalysts in the Synthesis of Polyolefin. Available from: [Link]
-
MDPI. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. Available from: [Link]
-
Slideshare. Zeigler natta polymerisation. Available from: [Link]
-
ResearchGate. Ziegler–Natta catalysts for propylene polymerization: Morphology and crystal structure of a fourth-generation catalyst. Available from: [Link]
-
Chemistry LibreTexts. 6.13: Ziegler-Natta Polymerization. Available from: [Link]
-
Cefic. Catalyst handling best practice guide. Available from: [Link]
-
Suncor. Catalyst Handling Activities - Exposure, Health Effects and Control. Available from: [Link]
-
YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Available from: [Link]
-
YouTube. ECHE 430 - Lecture 20 - Catalyst Deactivation. Available from: [Link]
-
Axens. What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Available from: [Link]
Sources
- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 2. redwop.net [redwop.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
- 11. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 12. US4142039A - Process for removing catalyst residues from polyolefins - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. Zeigler-Natta Catalyst | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. suncor.com [suncor.com]
EASC-Based Polymerization Technical Support Center: A Guide to Controlling Polydispersity
Welcome to the technical support center for EASC-based polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling polydispersity in your polymerization experiments. As Senior Application Scientists, we have compiled this guide to not only offer solutions to common problems but also to explain the underlying principles to empower you to optimize your polymer syntheses.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your EASC-based polymerization experiments that can lead to high or broad polydispersity (PDI or Đ).
Q1: My PDI is high (> 1.5) and the molecular weight distribution is broad. What are the likely causes and how can I fix this?
High polydispersity is a common issue in controlled radical polymerization and can stem from several factors. A systematic approach to troubleshooting is crucial.
A1: Initial Diagnosis and Key Areas to Investigate
A high PDI suggests a loss of control over the polymerization, leading to polymer chains of widely varying lengths. The primary reasons for this loss of control can be categorized as follows:
-
Initiator and EASC Purity: Impurities can introduce unwanted side reactions that disrupt the controlled nature of the polymerization.
-
Reaction Conditions: Temperature, solvent, and monomer purity play a critical role in maintaining a controlled polymerization.
-
Stoichiometry of Components: The ratio of initiator to monomer and the concentration of the nitroxide mediating agent are crucial for achieving a low PDI.
-
Monomer Type: Some monomers are inherently more challenging to polymerize in a controlled manner using NMP techniques.
Below is a more detailed breakdown of each of these areas and the corresponding troubleshooting steps.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about EASC-based polymerization and polydispersity.
Q1: What is EASC-based polymerization and how does it control polydispersity?
A1: EASC, or alkoxyamine-functionalized chain transfer agent, is a type of initiator used in Nitroxide-Mediated Polymerization (NMP), a controlled/"living" radical polymerization (CRP) technique. NMP allows for the synthesis of polymers with well-defined architectures, including controlled molecular weights and low polydispersity.[1]
The control in EASC-based NMP is achieved through the reversible termination of growing polymer chains by a stable nitroxide radical. The EASC initiator contains a labile C-O bond that can cleave homolytically to generate an initiating radical and a stable nitroxide radical. The initiating radical starts the polymerization of monomers. The growing polymer chain is then reversibly "capped" by the nitroxide radical, forming a dormant alkoxyamine at the chain end. This dormant species can be reactivated to allow for further monomer addition. This rapid and reversible activation/deactivation equilibrium ensures that all polymer chains grow at approximately the same rate, leading to a narrow molecular weight distribution and a low PDI.[2][3]
Q2: What is an ideal PDI value for my polymerization?
A2: An ideal PDI value is generally close to 1.0, which would indicate that all polymer chains are of the same length (monodisperse). In practice, for a well-controlled EASC-based polymerization, a PDI in the range of 1.05 to 1.3 is considered excellent.[4][5][6] The acceptable PDI will ultimately depend on the specific application of the polymer. For applications requiring highly uniform materials, such as in drug delivery systems or advanced materials, a lower PDI is desirable.
Q3: Can I use EASC-based polymerization for any type of monomer?
A3: While advances in nitroxide chemistry have expanded the range of monomers that can be polymerized via NMP, it is not universally applicable to all monomers. EASC-based NMP is highly effective for styrenic monomers.[4][5][6] The polymerization of acrylates and methacrylates can be more challenging. Acrylates tend to polymerize faster than methacrylates.[7] Methacrylates can be difficult to control with certain nitroxides due to side reactions.[8] The choice of the specific nitroxide structure within the EASC is crucial for successfully polymerizing different monomer families.[4][5][6]
Q4: How does temperature affect polydispersity in EASC-based polymerization?
A4: Temperature is a critical parameter in NMP. It directly influences the rate of the C-O bond homolysis of the alkoxyamine, which is the activation step for chain growth.
-
Too low a temperature: If the temperature is too low, the rate of activation will be slow, leading to a slow polymerization and potentially incomplete initiation. This can result in a broader molecular weight distribution and higher PDI.
-
Too high a temperature: Excessively high temperatures can lead to an increased rate of irreversible termination reactions and other side reactions, which compete with the controlled polymerization process.[8] This also leads to a loss of control and a higher PDI.
Therefore, there is an optimal temperature range for each specific EASC/monomer system that balances the rates of activation, propagation, and termination to achieve the best control over polydispersity.
Q5: Why is monomer purity so important for controlling PDI?
A5: Monomer purity is paramount in all forms of controlled polymerization. Impurities in the monomer can act as inhibitors, chain transfer agents, or initiators, all of which can disrupt the delicate equilibrium of the NMP process. For instance, certain impurities can react with the propagating radicals or the nitroxide, leading to irreversible termination of polymer chains. This premature termination results in a population of shorter chains, which broadens the molecular weight distribution and increases the PDI. Therefore, it is essential to use highly purified monomers to achieve a well-controlled polymerization.
Part 3: Experimental Protocols & Data
To assist in your experimental design and troubleshooting, we provide the following protocols and data tables.
Protocol 1: General Procedure for EASC Synthesis and Purification
The synthesis of a custom EASC may be necessary for specific applications. The following is a general protocol for the synthesis of an alkoxyamine initiator.
Materials:
-
A stable nitroxide (e.g., TEMPO or SG1)
-
A radical initiator (e.g., AIBN or BPO)
-
A suitable monomer for trapping the initiating radical (e.g., styrene)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Purification supplies (e.g., silica gel for column chromatography, appropriate eluents)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the radical initiator and the stable nitroxide in the anhydrous solvent.
-
Initiation: Heat the solution to the decomposition temperature of the radical initiator.
-
Radical Trapping: Slowly add the monomer to the reaction mixture. The radicals generated from the initiator will initiate the polymerization of a few monomer units before being trapped by the nitroxide to form the alkoxyamine.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting materials and the formation of the EASC product.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the pure EASC.
-
Characterization: Characterize the purified EASC using NMR, mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.
Note: The specific reaction conditions (temperature, reaction time, stoichiometry) will need to be optimized for the particular nitroxide, initiator, and monomer being used.
Table 1: Troubleshooting Guide for High Polydispersity in EASC-based Polymerization
| Symptom | Potential Cause | Troubleshooting Action | Rationale |
| High PDI (>1.5), broad MWD | Impure EASC initiator | Re-purify the EASC via column chromatography. | Impurities can act as chain transfer agents or initiators, leading to uncontrolled polymerization. |
| Impure monomer | Purify the monomer by passing it through a column of basic alumina or by distillation. | Inhibitors or other impurities in the monomer can terminate growing chains prematurely. | |
| Inappropriate reaction temperature | Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures. | Temperature controls the activation/deactivation equilibrium. An optimal temperature is needed for good control. | |
| Oxygen contamination | Degas the reaction mixture thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas. | Oxygen is a radical scavenger and will inhibit the polymerization, leading to poor control. | |
| Bimodal or multimodal MWD | Slow initiation | Increase the reaction temperature or use a more appropriate EASC for the monomer. | If initiation is slow compared to propagation, new chains will be initiated throughout the reaction, leading to different chain length populations. |
| Chain transfer to solvent | Choose a solvent with a low chain transfer constant. | Chain transfer to the solvent will create new, shorter polymer chains, broadening the PDI. | |
| Low monomer conversion and high PDI | Reaction temperature is too low | Increase the reaction temperature. | A low temperature leads to a slow rate of activation and propagation. |
| Presence of an inhibitor | Ensure all reagents and solvents are pure and free of inhibitors. | Inhibitors will quench the radicals and prevent polymerization. |
Part 4: Visualizing the Process
To better understand the key relationships in EASC-based polymerization, the following diagrams are provided.
Caption: Experimental workflow for EASC-based polymerization.
Caption: Troubleshooting logic for high polydispersity.
References
-
Benoit, D., Chaplinski, V., Braslau, R., & Hawker, C. J. (1999). Development of a Universal Alkoxyamine for "Living" Free Radical Polymerizations. Journal of the American Chemical Society, 121(16), 3904–3920. [Link]
-
Hawker, C. J., Barclay, G. G., Orellana, A., Dao, J., & Devonport, W. (1996). Initiating systems for nitroxide-mediated 'living' free radical polymerizations: synthesis and evaluation. Macromolecules, 29(16), 5245–5254. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
-
Gryn'ova, G., Hodgson, J. L., & Coote, M. L. (2012). Which side-reactions compromise nitroxide mediated polymerization? Physical Chemistry Chemical Physics, 14(35), 12275. [Link]
-
Nicolas, J., Guillaneuf, Y., Lefay, C., Bertin, D., Gigmes, D., & Charleux, B. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science, 38(1), 63–235. [Link]
-
Free vs. Controlled Radical Polymerization | Cosmetics & Toiletries. [Link]
-
NITROXIDE MEDIATED POLYMERIZATION | PPTX - Slideshare. [Link]
-
Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group. [Link]
-
Why do acrylates polymerize faster than methacrylates? - ResearchGate. [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. NITROXIDE MEDIATED POLYMERIZATION | PPTX [slideshare.net]
- 3. icp.ac.ru [icp.ac.ru]
- 4. Development of a universal alkoxyamine for ’living’ free radical polymerizations for JACS - IBM Research [research.ibm.com]
- 5. Development of a Universal Alkoxyamine for "Living" Free Radical Polymerizations | Craig Hawker Group | UC Santa Barbara [hawkergroup.mrl.ucsb.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Impact of reaction temperature on Ethylaluminum sesquichloride catalysis
Technical Support Center: Ethylaluminum Sesquichloride (EASC) Catalysis
A Guide for Researchers on the Critical Impact of Reaction Temperature
As a Senior Application Scientist, this guide is designed to provide you with both the fundamental principles and the practical, field-tested insights necessary for successfully employing Ethylaluminum sesquichloride (EASC) in your catalytic processes. Temperature is not merely a parameter but a critical control point that dictates reaction efficiency, selectivity, and safety. This document moves beyond simple protocols to explain the causal relationships between thermal conditions and experimental outcomes, equipping you to troubleshoot and optimize your reactions effectively.
Part 1: Fundamentals of Ethylaluminum Sesquichloride (EASC)
Q1: What is Ethylaluminum sesquichloride (EASC) and what are its primary applications?
Ethylaluminum sesquichloride, with the chemical formula (C₂H₅)₃Al₂Cl₃, is a highly reactive organoaluminum compound.[1] It exists as a clear to yellow liquid and is notable for being pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts violently with water.[2][3][4] Due to its potent Lewis acidity and role as a co-catalyst, EASC is used extensively in several key industrial and research applications:
-
Ziegler-Natta Catalysis: EASC is a crucial co-catalyst in Ziegler-Natta systems for the polymerization and oligomerization of olefins like ethylene and propylene.[1][2][5]
-
Alkylation Reactions: It serves as a catalyst in Friedel-Crafts alkylation reactions, facilitating the addition of alkyl groups to aromatic rings.[1][6]
-
Carbocation Generation: EASC is effective in generating alkyl cations from precursors like alkyl chloroformates, which can then be used in additions to non-activated double bonds.[7]
Q2: What are the critical safety considerations when handling EASC?
Handling EASC requires stringent safety protocols due to its hazardous properties. It is spontaneously combustible in air and reacts violently with water, producing flammable ethane gas and corrosive hydrogen chloride fumes.[3][8] Key precautions include:
-
Inert Atmosphere: All handling and storage must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[2][9]
-
Moisture Exclusion: All glassware and equipment must be scrupulously dried before use to prevent explosive reactions.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[9]
-
Extinguishing Agents: In case of fire, DO NOT USE WATER, FOAM, OR CARBON DIOXIDE . Use dry chemical powders, dry sand, or dry graphite.[3][8]
Part 2: The Critical Role of Temperature in EASC Catalysis
Q3: How does reaction temperature generally influence the activity and selectivity of EASC catalysts?
Temperature is arguably the most critical parameter in EASC-catalyzed reactions. It directly influences reaction rates, catalyst stability, and the distribution of products. The relationship is complex and often application-specific, but general trends can be summarized.
An increase in temperature typically accelerates the reaction rate. However, exceeding an optimal temperature range can lead to a sharp decline in catalyst performance and product selectivity.[10] This is often due to catalyst decomposition, the promotion of undesirable side reactions, or, in polymerization, an increase in chain termination rates.[2][11] For instance, in the oligomerization of ethylene, increasing the reaction temperature can increase the yield of oligomers, but it can also promote the formation of solid polymer by-products.[5]
Q4: What is the thermal stability of EASC and what happens at excessively high temperatures?
EASC is thermally sensitive. While stable at ambient temperatures under an inert atmosphere, it begins to slowly decompose at temperatures above approximately 165°C.[2] When heated to decomposition, it emits hazardous fumes of hydrogen chloride and aluminum-containing dust.[12][13]
In a catalytic cycle, excessive temperatures can lead to several detrimental outcomes:
-
Catalyst Decomposition: The active catalytic species can degrade, leading to a loss of activity.
-
Reduced Selectivity: Higher temperatures provide the activation energy for alternative reaction pathways, leading to the formation of unwanted isomers, polymers, or other byproducts.[14]
-
Runaway Reactions: Many EASC-catalyzed reactions are exothermic. Inadequate temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, posing a significant safety hazard.[1]
Data Summary: General Impact of Temperature on EASC Catalysis
| Parameter | Low Temperature (< Optimal) | Optimal Temperature Range | High Temperature (> Optimal) |
| Reaction Rate | Slow, potentially no initiation | Efficient and controlled | Very fast, risk of runaway |
| Catalyst Activity | Low, may be inactive | High and stable | Decreases over time due to decomposition[11] |
| Selectivity | May be high, but with low conversion | Maximized for the desired product | Poor, significant side reactions[14] |
| Catalyst Stability | High | Generally stable | Low, undergoes decomposition (>165°C)[2] |
| Polymer MW (in Z-N) | High | Controlled | Low (due to increased chain transfer/termination) |
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during EASC-catalyzed experiments where temperature is a likely root cause.
Q5: My reaction is very slow or fails to initiate. Could the temperature be too low?
Answer: Yes, this is a classic symptom of insufficient thermal energy.
-
Causality: Catalytic reactions require a minimum amount of energy, known as activation energy, to proceed. If the reaction temperature is too low, the system may not have enough energy to overcome this barrier, resulting in a sluggish or non-existent reaction. In Ziegler-Natta polymerizations, for example, pre-polymerization is often conducted at a lower temperature before raising it to the optimal reaction temperature to ensure controlled initiation.[15]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating bath and internal reaction thermometer are calibrated and providing accurate readings.
-
Incremental Increase: Gradually increase the reaction temperature in 5-10°C increments, allowing the system to stabilize at each step while monitoring for any signs of reaction initiation (e.g., heat evolution, pressure changes, color change).
-
Consult Literature: Check established protocols for the specific class of reaction you are performing to confirm the recommended temperature range. For instance, some ethylene oligomerization reactions show enhanced activity when the catalyst is formed and heated above 70°C.[5]
-
Q6: I'm observing poor selectivity, with many unexpected byproducts. How is temperature implicated?
Answer: This strongly suggests that your reaction temperature is too high.
-
Causality: Every reaction has a desired pathway and potential alternative pathways (side reactions). Higher temperatures can provide the necessary activation energy for these competing side reactions to occur at significant rates. This can include isomerization, cracking, or polymerization of the desired product. For example, in olefin oligomerization, higher temperatures can lead to the formation of unwanted solid polymers alongside the desired liquid oligomers.[5]
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature by 10-20°C to see if the byproduct profile improves.
-
Improve Heat Dissipation: For highly exothermic reactions, ensure efficient stirring and adequate external cooling to prevent the formation of localized "hot spots" within the reactor, which can drive side reactions even if the external bath temperature is correct.
-
Analyze Byproducts: Identify the structure of the byproducts. This can provide mechanistic clues as to which side reactions are occurring (e.g., rearrangements are common in Friedel-Crafts alkylations at elevated temperatures).[16][17]
-
Q7: My reaction starts well but then activity drops off quickly. Is this a temperature-related issue?
Answer: This is a common sign of temperature-induced catalyst deactivation or decomposition.
-
Causality: While the initial temperature might be sufficient for high activity, it may also be high enough to cause the catalyst to slowly degrade over time. The active sites are progressively lost, leading to a decline in the reaction rate. In some systems, catalyst deactivation can occur due to the over-reduction of the active metal center (e.g., Ti⁴⁺ to Ti²⁺ in Ziegler-Natta systems), a process that can be accelerated at higher temperatures.[11]
-
Troubleshooting Steps:
-
Run at a Lower Temperature: Repeat the experiment at a slightly lower temperature to see if the catalyst lifetime is extended.
-
Staged Temperature Profile: Consider a temperature profile where the reaction is initiated at a moderate temperature and then lowered for the remainder of the process to preserve the catalyst's longevity.
-
Check for Impurities: Ensure your reagents and solvents are pure. Certain impurities can react with EASC at higher temperatures to form species that poison the catalyst.
-
Diagram: Troubleshooting Workflow for Temperature Issues
A decision tree to guide researchers in diagnosing and solving temperature-related problems in EASC catalysis.
Caption: Troubleshooting workflow for EASC catalysis.
Diagram: Temperature Effects on Reaction Pathways
This diagram illustrates how temperature can direct the reaction towards desired products or undesirable side reactions and decomposition.
Caption: Temperature-dependent reaction pathways.
Part 4: Experimental Protocols
General Protocol for Temperature Control in an EASC-Catalyzed Olefin Oligomerization
This protocol provides a framework for maintaining precise temperature control. Warning: This procedure must be performed by trained personnel in a fume hood equipped for handling pyrophoric materials.
1. Equipment Preparation:
-
Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Place a calibrated thermometer or thermocouple probe directly into the reaction mixture (not just the cooling bath) to monitor the internal temperature.
-
Place the reaction flask in a cooling/heating bath (e.g., cryocooler, oil bath, or ice bath) of appropriate size to ensure efficient heat transfer.
2. Reagent Handling and Addition:
-
Handle EASC and any other organoaluminum co-catalysts using proper air-free techniques (e.g., syringe or cannula transfer).[2]
-
Cool the reaction solvent in the flask to the desired starting temperature (e.g., 0°C) before adding the EASC.
-
Add the EASC dropwise via a syringe or addition funnel. The initial reaction can be exothermic, so slow addition is critical to maintain the set temperature. Monitor the internal temperature closely during the addition.
3. Reaction Execution:
-
After adding the catalyst, introduce the olefin substrate at a controlled rate (e.g., via a mass flow controller for gaseous olefins or a syringe pump for liquids).
-
Maintain the reaction temperature at the desired setpoint (e.g., 70°C) for the duration of the experiment.[5] Adjust the external bath temperature as needed to keep the internal temperature stable.
-
For exothermic reactions, be prepared to apply additional cooling if the internal temperature begins to rise above the setpoint.
4. Reaction Quenching:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Slowly and carefully quench the reaction by adding a protic solvent (e.g., isopropanol, followed by water or dilute acid). This step is highly exothermic and will release flammable gas. The addition must be done dropwise with vigorous stirring and efficient cooling.
5. Work-up and Analysis:
-
Proceed with standard organic work-up procedures (extraction, drying, and solvent removal).
-
Analyze the product mixture using appropriate techniques (e.g., GC, NMR) to determine conversion and selectivity.
References
- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 2. nouryon.com [nouryon.com]
- 3. nj.gov [nj.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. EAS-Alkylation | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. tuodaindus.com [tuodaindus.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethylaluminum sesquichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects in Polymer Synthesis Using Ethylaluminum Sesquichloride (EASC)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing Ethylaluminum sesquichloride (EASC) in polymer synthesis. EASC is a powerful and versatile organoaluminum catalyst component, primarily employed in Ziegler-Natta and cationic polymerizations.[1] However, its high reactivity makes it exquisitely sensitive to the reaction environment, particularly the choice of solvent. An inappropriate solvent can lead to failed reactions, poor polymer characteristics, or hazardous conditions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
FAQs and Troubleshooting Guide
Q1: Why is solvent selection so critical when using EASC for cationic polymerization?
A1: The role of the solvent in cationic polymerization extends far beyond simply dissolving the monomer and resulting polymer. It is an active participant in the reaction's success by dictating the nature of the propagating species. The process involves carbocationic intermediates, which are highly reactive.[2] The solvent's primary roles are:
-
Stabilization of Intermediates: The solvent must solvate and stabilize the growing carbocationic chain end and the complex counter-ion (e.g., [AlEtCl₃]⁻). This stabilization prevents premature termination.
-
Controlling Ion Pair Dissociation: The propagating species exists in an equilibrium between a dormant, covalent species, a tight ion pair, a solvent-separated (or loose) ion pair, and highly reactive free ions.[3] The solvent's polarity directly influences this equilibrium.[4] More polar solvents favor the dissociation into more reactive solvent-separated ion pairs and free ions, which can significantly increase the rate of propagation.[5][6]
-
Heat Dissipation: Polymerizations are often highly exothermic. The solvent acts as a heat sink, allowing for better temperature control, which is crucial for preventing side reactions and achieving a narrow molecular weight distribution.[6]
In essence, the solvent directly mediates the reactivity of the growing polymer chain. An incorrect choice can either completely inhibit the reaction or lead to an uncontrolled, explosive one.
Q2: My polymerization is sluggish or fails to initiate entirely. What solvent-related factors could be the cause?
A2: This is one of the most common issues and is almost always traced back to solvent quality or choice.
-
Impurities (The Primary Culprit): EASC is extremely reactive and pyrophoric, igniting spontaneously in air and reacting violently with water.[1][7][8] Trace amounts of protic impurities like water, alcohols, or even atmospheric moisture will rapidly react with and deactivate the EASC, quenching the catalyst before it can initiate polymerization. Highly polar solvents like ketones will also react with and destroy the initiator.[3] The reaction must be performed under a rigorously dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Incorrect Polarity: While high polarity can increase the reaction rate, a solvent that is too non-polar (e.g., hexane, pentane) may not provide sufficient stabilization for the initial ion pair formation required for initiation.[3] The initiator-co-initiator complex may not be soluble or stable enough to begin the polymerization process. Mildly polar solvents are often a good starting point.[3]
-
Solvent as a Lewis Base: Some solvents, even if aprotic, can act as Lewis bases (e.g., ethers, some esters). These can coordinate with the Lewis acidic EASC, forming a stable complex that is unable to activate the monomer. This effectively poisons the catalyst.
Troubleshooting Flowchart: Diagnosing Polymerization Failures
Here is a logical workflow to diagnose common issues related to solvent effects in EASC-catalyzed polymerizations.
Caption: Troubleshooting workflow for EASC polymerization.
Q3: I'm observing a broad molecular weight distribution (MWD). How can the solvent be contributing to this?
A3: A broad MWD indicates a lack of control over the polymerization, where polymer chains initiate, propagate, and terminate at different rates. The solvent is a key player here:
-
Chain Transfer to Solvent: This is a major cause of both broadened MWD and lower average molecular weight.[9] The growing carbocation can abstract an atom (often a hydrogen or halogen) from a solvent molecule, terminating the chain and creating a new cation from the solvent fragment, which can then initiate a new, shorter chain. Chlorinated hydrocarbons are particularly susceptible to this.[9]
-
Heterogeneous Ion Pair Population: As mentioned, the solvent's polarity determines the equilibrium between tight and loose ion pairs. If the solvent does not create a uniform environment, you may have multiple propagating species with different reactivities co-existing, each growing at a different rate. This naturally leads to a broader distribution of chain lengths.
-
Poor Temperature Control: Inadequate heat transfer, often due to a viscous solution or an inappropriate solvent boiling point, can create localized "hot spots." Since propagation is temperature-dependent, this leads to runaway reactions in some areas and slower growth in others, broadening the MWD.
Q4: What are the ideal properties of a solvent for EASC-catalyzed polymerization?
A4: The "perfect" solvent is application-specific, but here is a general checklist:
| Property | Ideal Characteristic | Rationale |
| Purity | Extremely high (>99.5%), free of water, oxygen, and other reactive species. | Prevents deactivation of the highly reactive EASC catalyst.[3][7] |
| Polarity | Mildly polar (e.g., chlorinated hydrocarbons, some aromatics). | Must be polar enough to stabilize ionic intermediates but not so polar that it hampers propagation or reacts with the catalyst.[3][5] |
| Inertness | Should not react with EASC, the monomer, or the growing polymer chain. | Avoids side reactions, chain transfer, and catalyst poisoning.[9] |
| Boiling Point | Appropriate for the desired reaction temperature. | A low boiling point can make it difficult to maintain reaction temperature, while a very high boiling point can make solvent removal difficult. |
| Solubility | Must dissolve the monomer, catalyst, and the resulting polymer. | Prevents the polymer from precipitating out mid-reaction, which can halt chain growth and lead to a heterogeneous product.[10] |
| Safety | Low toxicity and flammability are preferred. | EASC itself is hazardous, so minimizing additional solvent-related risks is crucial.[1][7] |
Commonly Used Solvents:
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Very non-polar, good for some Ziegler-Natta systems, but may be too non-polar for many cationic polymerizations.
-
Aromatic Hydrocarbons (e.g., Toluene): Offer moderate polarity. A good starting point for many systems.
-
Chlorinated Hydrocarbons (e.g., Dichloromethane, Chloroform): Offer good polarity for stabilizing cations but are prone to chain transfer reactions, which can limit molecular weight.[9]
Q5: I suspect my solvent is reacting with the EASC or the growing polymer chain. What are the signs and which solvents should I avoid?
A5: Signs of unwanted reactivity include a rapid color change upon adding EASC, gas evolution, unexpected exotherms, or a final polymer with a different chemical structure than expected.
Solvents to strictly avoid:
-
Protic Solvents: Water, alcohols, carboxylic acids, and primary/secondary amines will react violently with EASC.[7]
-
Lewis Basic Solvents: Ethers (e.g., THF, diethyl ether), ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile) can form stable adducts with the Lewis acidic aluminum center, deactivating the catalyst.[11][12] While sometimes used in very specific, controlled systems, they are generally problematic.
-
Reactive Halogenated Solvents: While dichloromethane is common, solvents like carbon tetrachloride can be highly prone to chain transfer and other side reactions.
Visualizing Solvent-Catalyst Interaction
The diagram below illustrates how solvent polarity affects the state of the growing polymer chain and its associated counter-ion.
Sources
- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nouryon.com [nouryon.com]
- 9. Solution polymerization - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
How to safely dispose of Ethylaluminum sesquichloride waste
Welcome to the Technical Support Center for Organometallic Waste Management. This guide provides detailed protocols and expert advice for the safe disposal of Ethylaluminum sesquichloride (EASC) waste, tailored for researchers and professionals in scientific and drug development fields. As Senior Application Scientists, our goal is to equip you with the knowledge to manage these reactive compounds safely and effectively, ensuring both personal safety and environmental compliance.
Critical Safety Bulletin: Understanding EASC Hazards
Ethylaluminum sesquichloride is not merely a chemical reagent; it is a highly reactive and hazardous substance that demands rigorous handling protocols. Its primary dangers stem from its pyrophoric nature, meaning it can ignite spontaneously upon contact with air, and its violent reactivity with water and other protic solvents.[1][2] Failure to adhere to strict safety measures can result in fire, explosion, severe chemical burns, and the release of flammable and corrosive gases.[3][4]
Core Hazards of Ethylaluminum Sesquichloride (EASC)
| Hazard | Description | Causality & Consequences |
|---|---|---|
| Pyrophoricity | Ignites spontaneously on contact with air.[5][6] | The aluminum-carbon bond is highly reactive towards oxygen. Exposure to air leads to rapid, uncontrolled oxidation, resulting in fire. |
| Extreme Water Reactivity | Reacts violently and explosively with water.[1][7][8] | The reaction is a highly exothermic hydrolysis that produces flammable ethane gas and corrosive hydrogen chloride (HCl) vapor.[1][3] This can cause pressure buildup and container rupture. |
| Corrosivity | Causes severe chemical burns to skin, eyes, and the respiratory tract.[4][9] | The compound itself and its hydrolysis product, HCl, are highly corrosive. Contact with moist tissue initiates a rapid reaction, leading to deep and painful burns.[4][8] |
| Incompatibility | Reacts violently with alcohols, acids, and oxidizing agents.[4][7] | EASC is a strong reducing agent and Lewis acid. It will react energetically with any compound containing acidic protons or with oxidizing agents, posing a significant fire and explosion risk.[1][6] |
Frequently Asked Questions (FAQs) for EASC Waste Disposal
This section addresses common queries regarding the handling and disposal of EASC waste streams.
Q1: What is the fundamental principle behind safely disposing of EASC waste?
The core principle is controlled neutralization , also known as "quenching." This involves gradually reacting the EASC with a less reactive substance to manage the highly exothermic reaction, preventing a runaway scenario. The goal is to convert the reactive organoaluminum compound into inert aluminum salts or hydroxides, which can then be disposed of as hazardous waste.[10][11]
Q2: Can I just pour the EASC waste into a container of water to neutralize it?
Absolutely not. This is extremely dangerous. Adding EASC directly to water, or vice versa, will cause a violent, explosive reaction due to the rapid release of heat and flammable ethane gas.[2][3] This is the primary cause of accidents during organoaluminum disposal. The process must be slow and controlled, using a less reactive quenching agent first.
Q3: What personal protective equipment (PPE) is mandatory for handling EASC waste?
A multi-layered approach to PPE is essential. The minimum requirement includes:
-
Flame-resistant (FR) lab coat: A Nomex or similar FR lab coat is mandatory to protect against flash fires.[10][12]
-
Chemical splash goggles and a face shield: Standard safety glasses are insufficient. Full eye and face protection is required to guard against splashes.[12][13]
-
Gloves: Use a double-gloving system. A chemical-resistant inner glove (e.g., nitrile) and a heavy-duty, flame-retardant outer glove (e.g., neoprene or Nomex®) provide the best protection.[12]
-
Appropriate attire: Long pants and closed-toe shoes are required. Avoid synthetic clothing, which can melt and adhere to the skin in a fire.[11]
Q4: What is the best quenching agent to start with?
The safest approach is to begin with a less reactive, high-boiling point protic solvent, such as isopropanol or sec-butanol .[14] These alcohols react more slowly with EASC than water or methanol, allowing for better control over the reaction rate and temperature. The choice of a high-boiling solvent also reduces the risk of vapor flammability.
Q5: How do I handle the disposal of "empty" EASC containers?
An "empty" container of a pyrophoric reagent is never truly empty and remains extremely hazardous.[12][15] It contains residual EASC and must be decontaminated. This is done by triple-rinsing the container with a dry, inert solvent like hexane or toluene under an inert atmosphere.[10][15] The solvent rinses are considered EASC waste and must be quenched using the same protocol as other liquid waste. After rinsing, the container should be left open in a safe location (like the back of a fume hood) for at least a week before final disposal as hazardous waste.[15]
Troubleshooting Guide for EASC Quenching
| Problem | Probable Cause(s) | Solution & Explanation |
| Reaction is too vigorous; excessive gas/fume evolution. | 1. Quenching agent added too quickly. 2. Insufficient cooling. 3. Initial EASC concentration is too high. | 1. Immediately stop adding the quenching agent. 2. Ensure the reaction flask is well-submerged in the ice bath. Add more ice/dry ice if necessary. 3. Allow the reaction to subside before resuming addition at a much slower rate. The key is to keep the reaction under control by limiting the amount of reactant available at any given time. |
| A fire starts in the reaction flask. | 1. An air leak into the inert atmosphere. 2. Temperature of the reaction became too high, igniting the solvent or evolved ethane. | 1. If small and contained, smother the fire at the flask's opening with a dry, inert material like sand or a watch glass. NEVER use a CO₂ or water extinguisher. [8][9] 2. Have a Class D (for combustible metals) or dry powder (ABC) fire extinguisher ready.[3] Only attempt to extinguish a small, manageable fire; otherwise, activate the fire alarm and evacuate.[13] |
| A white solid (aluminum salts) precipitates and clogs the flask. | This is a normal byproduct of the reaction. However, rapid formation can indicate a too-fast reaction. | 1. Stop the addition of the quenching agent. 2. Add more dry, inert solvent (e.g., toluene) to the flask to create a more dilute, stirrable slurry. 3. Proceed with the quenching process at a slower rate once the mixture is homogeneous. |
| The waste solution is strongly acidic after quenching. | The reaction of EASC with water or alcohols generates Hydrogen Chloride (HCl).[1][8] | This is expected. After the quenching is complete and the reaction has ceased, the solution must be neutralized. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while monitoring the pH until it is near neutral (pH 6-8). This step is critical before final waste collection. |
Visualized Workflow & Protocols
Logical Workflow for EASC Waste Disposal
The following diagram outlines the critical decision points and procedural flow for safely neutralizing EASC waste.
Sources
- 1. ETHYL ALUMINUM SESQUICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nouryon.com [nouryon.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. tuodaindus.com [tuodaindus.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. pnnl.gov [pnnl.gov]
- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. ehs.uci.edu [ehs.uci.edu]
Technical Support Center: Optimizing Catalyst Efficiency in Ethylaluminum Sesquichloride Reactions
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for reactions involving Ethylaluminum sesquichloride (EASC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using EASC as a catalyst or co-catalyst. As a highly reactive organoaluminum compound, the success of your experiments hinges on meticulous technique and a deep understanding of the underlying chemical principles. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve catalyst efficiency, ensure reproducibility, and achieve your desired reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Q1: I am observing low or no catalytic activity. What are the likely causes and how can I fix it?
Low catalyst turnover is the most common issue and almost always traces back to the deactivation of the active catalytic species by contaminants. EASC is pyrophoric, igniting spontaneously in air, and reacts violently with water.[1][2] These reactions are not just safety hazards; they are detrimental to your experiment's success.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Atmospheric Contamination (Oxygen & Moisture) | EASC and the active catalyst sites are extremely sensitive to oxygen and water.[3] Moisture hydrolyzes EASC, consuming it and forming aluminum oxides. Oxygen can oxidize the active metal center. Both processes lead to irreversible catalyst deactivation.[4] | Implement Rigorous Inert Atmosphere Techniques. All manipulations involving EASC and the catalyst system must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[1] See Protocol 1 for a detailed reaction setup. |
| Contaminated Solvents or Reagents | Residual water or other protic impurities in solvents or starting materials will readily react with and consume EASC. The polarity of the solvent can also significantly impact catalyst stability and activity.[5][6] | Use Anhydrous, Non-Polar Solvents. Solvents like hexane and toluene are common but must be rigorously dried before use.[7] Verify solvent purity using a Karl Fischer titrator. Ensure all other reagents are anhydrous and handled under inert conditions. |
| Incorrect Catalyst-to-Co-catalyst Ratio | In systems like Ziegler-Natta polymerization, EASC acts as a co-catalyst, alkylating a transition metal precursor to form the active site.[7][8] An incorrect molar ratio can lead to incomplete activation or the formation of less active or inactive species. | Optimize the Al/Metal Ratio. Consult the literature for your specific catalyst system to find the optimal molar ratio of EASC to the transition metal catalyst. Perform a series of small-scale experiments to titrate the ratio and find the ideal conditions for your specific setup. |
| Suboptimal Reaction Temperature | Catalyst activity is temperature-dependent. Temperatures that are too low may result in slow kinetics, while excessively high temperatures can lead to catalyst degradation or decomposition.[9] EASC itself begins to slowly decompose at temperatures above 165°C.[1] | Precise Temperature Control. Monitor and control the reaction temperature closely. Use a cryostat or a well-controlled oil bath. Determine the optimal temperature range for your specific catalytic system through literature review and empirical testing. |
Q2: My reaction is producing a mixture of products with poor selectivity. How can I improve it?
Poor selectivity indicates that either the desired catalytic pathway is being disrupted or alternative, undesired reaction pathways are being favored.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Catalyst Poisons | Impurities (e.g., sulfur, carbon monoxide, certain functional groups) in the substrate or solvent can act as catalyst poisons. They can bind strongly to the active sites, blocking them from the intended reactants and altering the catalyst's electronic or steric properties.[4] | Purify All Reagents. Ensure the highest purity of your substrate and solvent. If impurities are suspected, purify the starting materials via distillation, recrystallization, or column chromatography. |
| Incorrect Reaction Temperature | Higher temperatures can provide the activation energy needed for undesired side reactions to occur, reducing the selectivity towards the main product. | Optimize Reaction Temperature. Run the reaction at the lowest temperature that still affords a reasonable reaction rate. A temperature screening study can help identify the optimal balance between activity and selectivity. |
| Inappropriate Solvent Choice | The solvent can influence the conformation and electronic properties of the catalytic complex, thereby affecting its selectivity.[5] Less polar solvents are generally preferred for EASC-based systems.[10] | Screen Different Anhydrous Solvents. Test a range of anhydrous, non-polar solvents (e.g., heptane, toluene, dichloromethane) to see how the solvent environment impacts product distribution. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Setting Up an EASC Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the fundamental steps for ensuring an oxygen- and moisture-free reaction environment.
1. Preparation:
- Oven-dry all glassware (e.g., Schlenk flask, dropping funnel) at >120°C overnight and allow it to cool under vacuum or in a desiccator.
- Assemble the glassware hot and immediately connect it to the Schlenk line.
- Purge the assembled apparatus by alternating between vacuum and inert gas (e.g., Argon) at least three times.
2. Reagent & Solvent Transfer:
- Transfer the anhydrous solvent into the reaction flask via a cannula under a positive pressure of inert gas.
- Add any solid reagents under a strong flow of inert gas or in a glovebox before assembly.
- EASC is a liquid and should be transferred via a gas-tight syringe that has been purged with inert gas.[11] Extreme caution is required. [1]
3. Reaction Execution:
- Cool the reaction flask to the desired temperature using an appropriate bath (e.g., ice-water, dry ice/acetone).
- Slowly add the EASC solution dropwise to the stirred reaction mixture.[11] A rapid addition can cause an uncontrolled exotherm.
- Maintain a slight positive pressure of inert gas throughout the reaction, often by using an oil bubbler.
4. Quenching:
- Once the reaction is complete, cool the flask in an ice bath.
- Quench the reaction by slowly and carefully adding a protic solvent (e.g., isopropanol), followed by water or dilute acid.[11] This process is highly exothermic and will release flammable gases. Perform this step with extreme care in a fume hood.
Diagram 1: Troubleshooting Workflow for Low Catalyst Activity
This decision tree provides a logical path for diagnosing issues with catalyst efficiency.
Caption: A decision tree for troubleshooting low catalyst activity.
Diagram 2: EASC Catalyst Activation and Deactivation Pathway
This diagram illustrates the dual role of EASC and the primary deactivation route.
Caption: Simplified catalyst activation by EASC and deactivation by impurities.
Frequently Asked Questions (FAQs)
Q: How must I handle and store Ethylaluminum sesquichloride? A: EASC is a pyrophoric and highly reactive liquid that must be handled with extreme care.[1][2]
-
Handling: Always handle EASC and its solutions under a dry, inert atmosphere (nitrogen or argon).[1] Use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[1][12]
-
Storage: Store EASC in its original container under a dry, inert atmosphere and away from heat sources.[1][12] It must be segregated from acids, bases, oxidizing agents, and any flammable materials.[12][13][14] Ensure storage locations are dry and well-ventilated.[12]
Q: What is the primary role of EASC in Ziegler-Natta polymerization? A: In Ziegler-Natta systems, EASC is typically used as a co-catalyst or activator.[1][7][15] Its primary functions are to alkylate the transition metal precursor (e.g., a titanium or zirconium halide) and to scavenge impurities from the reaction medium. The alkylation step replaces a halide on the transition metal with an ethyl group, generating the catalytically active species required for olefin polymerization.[8]
Q: Can I use solvents other than hydrocarbons? A: It is strongly discouraged. EASC reacts violently with water and other protic solvents.[1][2] It can also react with coordinating solvents (e.g., ethers, THF), which can form complexes with the catalyst, potentially inhibiting its activity. The best practice is to use non-polar, aprotic solvents like hexane, heptane, or toluene that have been rigorously dried.[7]
Q: How can I characterize the active catalyst to understand its efficiency? A: Characterizing the active sites in these systems is challenging and often requires specialized in-situ or operando techniques.[16][17] Advanced methods like X-ray Absorption Spectroscopy (XAS) can provide information on the electronic structure and local coordination environment of the metal center under reaction conditions.[18][19] Other techniques such as Nuclear Magnetic Resonance (NMR) can sometimes be used to study the interaction between the organoaluminum co-catalyst and the transition metal center.[8] For heterogeneous catalysts, methods like pulse chemisorption can help determine the number of available active sites.[20]
References
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Maryland, Baltimore. [Link]
-
About active sites in heterogeneous catalysts. European Synchrotron Radiation Facility (ESRF). [Link]
-
Ethylaluminium sesquichloride - Wikipedia. Wikipedia. [Link]
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Ethylaluminum Sesquichloride (EASC) | Global Chemical Supplier. TUODA INDUSTRY LIMITED. [Link]
-
Catalyst Characterization Techniques. Hiden Analytical. [Link]
-
Techniques for the characterization of single atom catalysts. National Center for Biotechnology Information (NCBI), NIH. [Link]
-
ZrCl4-TEA-EASC three-component catalyst for the oligomerization of ethylene: The role of organoaluminum co-catalysts and additives. ResearchGate. [Link]
-
Chemical Handling and Storage. Environmental Health and Safety, Iowa State University. [Link]
-
Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. University College Dublin Safety, Insurance, Risk & Compliance. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
In situ characterization to understand electro-catalytic processes with Drew Higgins. YouTube. [Link]
-
Ethylaluminum sesquichloride | C6H15Al2Cl3. PubChem. [Link]
-
Organic Syntheses Procedure: Notes on Reaction Setup. Organic Syntheses. [Link]
-
Characterization of Catalysts: Surface and In- Situ Methods. EOLSS. [Link]
-
Chemical Storage and Segregation. Environmental Health & Safety, University of Missouri. [Link]
-
Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization. ResearchGate. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, RSC Publishing. [Link]
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Polymer Induced Solvation Effects on Liquid Phase Catalytic Hydrogenations. Eindhoven University of Technology Research Portal. [Link]
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Interface modulation of Pt/Al2O3 catalyst and their roles in thermal stability. ResearchGate. [Link]
-
Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to EASC and MAO in Ziegler-Natta Catalysis: Performance, Mechanisms, and Experimental Protocols
For researchers, scientists, and professionals in drug development and polymer science, the choice of a cocatalyst in Ziegler-Natta polymerization is a critical determinant of catalytic activity, polymer properties, and overall process efficiency. This guide provides an in-depth, objective comparison of two prominent organoaluminum cocatalysts: Ethylaluminum Sesquichloride (EASC) and Methylaluminoxane (MAO). By examining their activation mechanisms, performance in polymerization, and providing detailed experimental protocols, this document serves as a comprehensive resource for catalyst system selection and optimization.
Introduction to Cocatalysts in Ziegler-Natta Polymerization
Ziegler-Natta catalysts, a cornerstone of polyolefin production, typically consist of a transition metal compound (e.g., titanium tetrachloride) and a cocatalyst, most commonly an organoaluminum compound.[1] The cocatalyst plays a multifaceted role: it alkylates the transition metal center, activates the catalyst by creating a vacant coordination site, and acts as a scavenger for impurities in the reaction medium.[2] The evolution of Ziegler-Natta catalysis has led to the development of various cocatalysts, with EASC representing a traditional choice for heterogeneous systems and MAO being instrumental in the rise of homogeneous, single-site metallocene catalysts.[3]
Ethylaluminum Sesquichloride (EASC): The Workhorse of Traditional Ziegler-Natta Catalysis
EASC, with the chemical formula (C₂H₅)₃Al₂Cl₃, is a widely used cocatalyst in conventional heterogeneous Ziegler-Natta systems, particularly for the polymerization of ethylene and propylene.[4] It is a colorless liquid that is highly reactive and spontaneously combustible in air.[4]
Activation Mechanism with EASC
In a typical heterogeneous Ziegler-Natta system, such as TiCl₄ supported on MgCl₂, EASC initiates the formation of the active catalytic species. The process can be broadly understood through the following steps:
-
Alkylation: EASC alkylates the titanium center, replacing a chloride ligand with an ethyl group.
-
Activation: The organoaluminum compound interacts with the titanium complex, leading to the formation of a coordinatively unsaturated, cationic titanium species, which is the active site for polymerization.[5]
The Cossee-Arlman mechanism is widely accepted to describe the chain growth process on the surface of the heterogeneous catalyst.[1] The monomer coordinates to the vacant site on the titanium atom and subsequently inserts into the titanium-carbon bond, thus propagating the polymer chain.[1]
Caption: Activation of a heterogeneous Ziegler-Natta catalyst by EASC.
Methylaluminoxane (MAO): The Key to High-Performance Metallocene Catalysis
Methylaluminoxane (MAO) is an oligomeric organoaluminum compound with the approximate formula (-Al(CH₃)O-)n.[6] It is typically used as a solution in an aromatic solvent like toluene. The discovery of MAO as a highly effective cocatalyst for metallocene catalysts in the 1980s revolutionized the field of olefin polymerization, enabling the synthesis of polymers with precisely controlled microstructures.[7]
Activation Mechanism with MAO
MAO's activation of metallocene pre-catalysts, such as zirconocene dichloride (Cp₂ZrCl₂), is a more complex process than that of traditional cocatalysts. It involves several key functions:
-
Alkylation: MAO initially methylates the metallocene, replacing the chloride ligands with methyl groups.
-
Abstraction and Ion Pair Formation: A crucial role of MAO is to abstract a methyl anion from the methylated metallocene, generating a cationic and coordinatively unsaturated metallocene active species. This active cation forms an ion pair with the bulky, weakly coordinating MAO-derived anion.[6][7]
-
Scavenging: Similar to other organoaluminum compounds, MAO effectively scavenges impurities from the polymerization medium.
The single-site nature of MAO-activated metallocene catalysts leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[7]
Caption: A generalized experimental workflow for Ziegler-Natta polymerization.
Conclusion: Selecting the Appropriate Cocatalyst
The choice between EASC and MAO is fundamentally linked to the type of Ziegler-Natta catalyst employed and the desired polymer properties.
-
EASC remains a cost-effective and robust cocatalyst for traditional, heterogeneous Ziegler-Natta systems, particularly in large-scale industrial production of commodity polyolefins like HDPE and isotactic polypropylene. [3]
-
MAO is the cocatalyst of choice for activating homogeneous, single-site metallocene and post-metallocene catalysts. [7]The use of MAO allows for exceptional control over polymer microstructure, leading to the production of specialty polyolefins with narrow molecular weight distributions, controlled stereoregularity, and uniform comonomer incorporation. [7] For researchers and professionals aiming to develop novel polymers with tailored properties, the versatility and precision offered by MAO-activated metallocene systems are unparalleled. However, for established industrial processes focused on high-volume production of standard polyolefins, the reliability and economic advantages of EASC with traditional Ziegler-Natta catalysts are significant. Ultimately, the selection of the cocatalyst should be based on a thorough evaluation of the specific application, desired polymer characteristics, and economic considerations.
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Ethylene Polymerization With Methylaluminoxane/(nBuCp)2ZrCl2 Catalyst Supported on Silica and Silica–Alumina at Different AlMAO/Zr Molar Ratios. (2010). ResearchGate. [Link]
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Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. W.R. Grace. [Link]
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A Comparative Guide to EASC and Diethylaluminum Chloride in Polymerization Kinetics
For researchers and professionals in polymer science and drug development, the choice of a co-catalyst in Ziegler-Natta polymerization is a critical decision point that dictates reaction kinetics, catalyst efficacy, and the final properties of the polymer. Among the plethora of organoaluminum compounds, Ethylaluminum Sesquichloride (EASC) and Diethylaluminum Chloride (DEAC) are two prominent options, each imparting distinct characteristics to the polymerization process. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific applications.
Introduction to EASC and DEAC: Chemical Identity and Role
Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are foundational to the production of polyolefins like polyethylene and polypropylene.[1][2][3][4] The organoaluminum component is not merely an activator; it serves multiple crucial functions: alkylating the transition metal center, scavenging impurities, and modifying the electronic and steric environment of the active sites, thereby influencing the polymerization kinetics and polymer microstructure.
Ethylaluminum Sesquichloride (EASC) is an organoaluminum compound often represented by the formula (C₂H₅)₃Al₂Cl₃.[5] It is structurally a complex or equilibrium mixture of Diethylaluminum Chloride ((C₂H₅)₂AlCl) and Ethylaluminum Dichloride ((C₂H₅)AlCl₂).[6] This inherent duality of containing both mono- and di-chloro species makes its behavior unique. EASC is a colorless, pyrophoric liquid used as a co-catalyst in the polymerization of olefins and dienes.[6][7][8]
Diethylaluminum Chloride (DEAC) , with the formula (C₂H₅)₂AlCl, is a more defined chemical entity. Like EASC, it is a key co-catalyst in Ziegler-Natta systems, often used to modulate the activity and selectivity of titanium-based catalysts.[1][2][9]
The fundamental difference lies in the chlorine-to-aluminum ratio, which dictates the Lewis acidity and alkylating power of the co-catalyst, profoundly impacting the kinetic landscape of the polymerization reaction.
Comparative Properties of EASC and DEAC
| Property | Ethylaluminum Sesquichloride (EASC) | Diethylaluminum Chloride (DEAC) |
| Formula | (C₂H₅)₃Al₂Cl₃ | (C₂H₅)₂AlCl |
| Molar Mass | 247.51 g/mol [5][6] | 120.57 g/mol |
| Appearance | Clear, colorless to yellow liquid[6][7] | Clear, colorless liquid |
| Key Characteristic | A mixture/complex of (C₂H₅)₂AlCl and (C₂H₅)AlCl₂[6] | Single chemical compound |
| Chlorine Content | ~42-44 wt%[5] | ~29.4 wt% |
| Lewis Acidity | Higher | Lower |
The Co-Catalyst's Role in Polymerization Mechanism
The primary role of EASC and DEAC is to activate the transition metal pre-catalyst (e.g., TiCl₄ on a MgCl₂ support). This activation process involves the alkylation of the titanium center and the formation of a catalytically active site, typically a titanium-carbon bond, which is the locus for monomer insertion and polymer chain growth.
The general mechanism can be visualized as follows:
Caption: Typical polymerization kinetic rate-time profiles.
Impact on Polymer Properties
The co-catalyst's structure directly influences chain transfer and termination reactions, which control the polymer's molecular weight (MW), molecular weight distribution (MWD), and stereoregularity.
| Polymer Property | Impact of Diethylaluminum Chloride (DEAC) | Impact of Ethylaluminum Sesquichloride (EASC) | Causality |
| Molecular Weight (MW) | Can decrease MW. Acts as a chain transfer agent. | Tends to produce lower MW polymers compared to fully alkylated systems. | The Al-Cl bond facilitates chain transfer reactions, terminating a growing polymer chain and starting a new one, thus limiting the ultimate chain length. |
| Molecular Weight Distribution (MWD) | Can broaden or narrow MWD depending on the system. It can create a more uniform set of active sites or interact differently with various site types. | Often leads to a broad MWD due to the heterogeneous nature of EASC itself (a mix of species) creating a wider variety of active sites with different propagation/transfer rates. | The co-catalyst influences the number and type of active sites. A wider variety of sites leads to a broader MWD. |
| Stereoregularity (e.g., Isotacticity in PP) | Can increase isotacticity. | Can influence stereoregularity, often used in specific elastomer synthesis to control cis/trans content. | The Lewis acidic co-catalyst interacts with internal/external donors and the catalyst support, modifying the steric environment around the active site, which controls how the monomer approaches and inserts, thus dictating stereochemistry. [9] |
Experimental Protocol: Slurry Polymerization of Ethylene
This section provides a standardized, step-by-step methodology for a lab-scale slurry polymerization. This protocol is self-validating, with checkpoints to ensure reaction integrity.
Safety First: EASC and DEAC are pyrophoric and react violently with water and air. [6][7]All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Reactor Preparation and Setup
-
Reactor Assembly: Assemble a 1-liter jacketed glass reactor equipped with a mechanical stirrer, thermocouple, monomer inlet, and injection septa.
-
Drying and Inerting: Thoroughly dry all glassware in an oven at 120°C overnight. Assemble the reactor while hot and immediately purge with high-purity nitrogen for at least 2 hours to remove all traces of air and moisture.
-
Solvent Addition: Introduce 500 mL of anhydrous, deoxygenated hexane into the reactor via cannula transfer under a positive nitrogen pressure.
-
Thermal Equilibration: Set the reactor temperature to 70°C using a circulating bath and allow the solvent to equilibrate.
Catalyst and Co-catalyst Injection
-
Co-catalyst Addition: Using a gas-tight syringe, carefully inject the calculated amount of EASC or DEAC solution (e.g., to achieve a target Al/Ti molar ratio of 150) into the hexane. Allow it to stir for 15 minutes to scavenge any remaining impurities.
-
Catalyst Slurry Preparation: In a glovebox, prepare a slurry of a high-activity MgCl₂-supported TiCl₄ catalyst in a small amount of anhydrous hexane.
-
Catalyst Injection: Draw the catalyst slurry into a syringe and inject it into the reactor to initiate the polymerization.
Polymerization and Termination
-
Monomer Feed: Immediately begin feeding ethylene gas at a constant pressure (e.g., 5 bar) into the reactor. Monitor the monomer uptake using a mass flow controller.
-
Reaction Monitoring: Record the temperature, pressure, and monomer consumption over time (e.g., for 1 hour). The kinetic profile can be derived from the monomer uptake rate.
-
Quenching: Stop the ethylene flow. Carefully quench the reaction by injecting 20 mL of isopropanol or acidified methanol. This will deactivate the catalyst and precipitate the polymer.
Polymer Recovery and Analysis
-
Filtration: Filter the polymer slurry to collect the polyethylene powder.
-
Washing: Wash the polymer repeatedly with methanol and then with acetone to remove catalyst residues and any soluble oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterization: Analyze the polymer for yield (to calculate catalyst activity), molecular weight and MWD (via Gel Permeation Chromatography), and thermal properties (via Differential Scanning Calorimetry).
Caption: Experimental workflow for slurry polymerization of ethylene.
Conclusion: Selecting the Right Tool for the Job
The choice between EASC and DEAC is not a matter of which is universally "better," but which is more suitable for a specific kinetic objective and desired polymer outcome.
-
Choose Diethylaluminum Chloride (DEAC) when you need to modulate a highly active system (like one based on TEA), control the kinetic profile to prevent runaway reactions, or fine-tune the stereoselectivity of the catalyst to enhance properties like isotacticity in polypropylene. Its well-defined structure allows for more predictable modifications to the catalytic system.
-
Choose Ethylaluminum Sesquichloride (EASC) for applications that benefit from a stronger Lewis acid co-catalyst, such as in the polymerization of certain dienes for synthetic rubber production where specific microstructures are required. [8]Its complex nature can generate a broader distribution of active sites, which may be leveraged to produce polymers with a wide MWD if desired.
Ultimately, the optimal selection requires empirical validation. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to systematically explore the kinetic landscapes shaped by these two powerful, yet distinct, organoaluminum co-catalysts.
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Ziegler–Natta catalyst. In: Wikipedia. [Link]
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Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10). Wikibooks. [Link]
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Kim, J. D., & Soares, J. B. (1999). Kinetics of Gas-Phase Ethylene Polymerization with Morphology-Controlled MgCl2-Supported TiCl4 Catalyst. Macromolecules, 32(22), 7415-7422. [Link]
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Ziegler-Natta Catalyst: Preparation, Reaction Mechanism. Science Info. [Link]
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Wang, W. J., et al. (2019). Comparative Study on Kinetics of Ethylene and Propylene Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae. Polymers, 11(2), 349. [Link]
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Kissin, Y. V. (2001). Main Kinetic Features of Ethylene Polymerization Reactions with Heterogeneous Ziegler-Natta Catalysts in the Light of Multi-Center Reaction Mechanism. ResearchGate. [Link]
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Kissin, Y. V., Mink, R. I., & Nowlin, T. E. (1999). Ethylene polymerization reactions with Ziegler-Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4255-4272. [Link]
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Kissin, Y. V., Brandolini, A. J., & Garlick, J. L. (2008). Kinetics of ethylene polymerization reactions with chromium oxide catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5315-5329. [Link]
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Ziegler-Natta catalysts – Knowledge and References. Taylor & Francis. [Link]
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Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]
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Review of Recent Literature on Ziegler-Type Catalysts. ACS Publications. [Link]
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Nowlin, T. E. (2012). Silica-Based Ziegler–Natta Catalysts: A Patent Review. ResearchGate. [Link]
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Mohammadi, M., et al. (2022). Exploring cocatalyst type effect on the Ziegler-Natta catalyzed ethylene polymerizations: experimental and DFT studies. Research Square. [Link]
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Ethylaluminum sesquichloride Technical Data Sheet. Redwop Chemicals. [Link]
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Ziegler Natta Polymerization Reaction Mechanism. YouTube. [Link]
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Park, J. R., et al. (2001). ZrCl4-TEA-EASC three-component catalyst for the oligomerization of ethylene: The role of organoaluminum co-catalysts and additives. ResearchGate. [Link]
-
Rate-time profiles of ethylene polymerization with TEA, TEA + DEAC, TEA + EADC. ResearchGate. [Link]
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A Comparative Guide to Lewis Acid Performance: Ethylaluminum Sesquichloride (EASC) vs. Aluminum Chloride (AlCl₃) in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings, remains pivotal in the creation of pharmaceuticals and fine chemicals.[1] The heart of this transformation is the Lewis acid catalyst, a choice that profoundly dictates reaction efficiency, selectivity, and substrate compatibility. For decades, aluminum chloride (AlCl₃) has been the workhorse catalyst, prized for its high reactivity.[2] However, its aggressive nature brings significant limitations. This guide presents an in-depth comparison with Ethylaluminum sesquichloride (EASC), a more moderate organoaluminum reagent, exploring how its nuanced reactivity can offer superior control and selectivity in complex synthetic applications.[3]
The Catalysts at a Glance: Structure and Lewis Acidity
The performance differences between AlCl₃ and EASC are rooted in their distinct chemical structures and resultant Lewis acidities.
-
Aluminum Chloride (AlCl₃): A powerful and highly reactive Lewis acid, AlCl₃ readily accepts electron pairs to generate the requisite electrophiles (carbocations or acylium ions) for the reaction to proceed.[4] Its high charge density on the aluminum atom, surrounded by three electron-withdrawing chloride atoms, makes it exceptionally electrophilic. In many states, it exists as a dimer (Al₂Cl₆).
-
Ethylaluminum Sesquichloride (EASC): The term "sesqui," meaning one and a half, aptly describes its composition, an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride ((C₂H₅)AlCl₂).[5][6] This formulation, (C₂H₅)₃Al₂Cl₃, results in a Lewis acidity that is tempered compared to AlCl₃. The presence of electron-donating ethyl groups on the aluminum centers reduces their overall electrophilicity, making EASC a milder, more selective Lewis acid.[7]
subgraph "cluster_AlCl3" { label="Aluminum Chloride (AlCl₃)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; AlCl3_monomer [label="AlCl₃ (Monomer)"]; Al2Cl6_dimer [label="Al₂Cl₆ (Dimer)"]; AlCl3_monomer -> Al2Cl6_dimer [label="Dimerizes"]; }
subgraph "cluster_EASC" { label="Ethylaluminum Sesquichloride (EASC)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; EASC [label="(C₂H₅)₃Al₂Cl₃"]; Equilibrium [label="Equilibrium Mixture", shape=ellipse, style=dashed]; DEAC [label="(C₂H₅)₂AlCl\nDiethylaluminum chloride"]; EADC [label="(C₂H₅)AlCl₂\nEthylaluminum dichloride"];
} }
Figure 1: Structural representation of AlCl₃ and EASC.
Performance in Friedel-Crafts Alkylation: Reactivity vs. Control
Friedel-Crafts alkylation introduces an alkyl group to an aromatic ring.[8] While seemingly straightforward, the reaction is plagued by challenges that highlight the catalysts' differing behaviors.
-
Polyalkylation: The addition of an alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material and thus prone to further alkylation.[9]
-
AlCl₃: Its high activity aggressively promotes polyalkylation, often requiring a large excess of the aromatic substrate to achieve mono-substitution, which is inefficient on an industrial scale.[8]
-
EASC: Due to its moderate Lewis acidity, EASC offers a more controlled reaction, reducing the rate of subsequent alkylations and favoring the mono-alkylated product.[3]
-
-
Carbocation Rearrangements: A significant limitation when using primary alkyl halides is the propensity of the initially formed carbocation to rearrange to a more stable secondary or tertiary carbocation via hydride or alkyl shifts.[10]
-
AlCl₃: As a strong Lewis acid, it fully generates the carbocation, making rearrangements almost inevitable.[11] For instance, the reaction of benzene with 1-chloropropane using AlCl₃ yields primarily isopropylbenzene (cumene), not the expected n-propylbenzene.[12]
-
EASC: The nature of the EASC-alkyl halide complex may be less prone to complete ionization, potentially suppressing rearrangements and leading to a higher proportion of the desired linear alkylated product.
-
Table 1: Comparative Performance in Friedel-Crafts Alkylation
| Feature | Aluminum Chloride (AlCl₃) | Ethylaluminum Sesquichloride (EASC) | Rationale for Difference |
| Lewis Acidity | Very Strong[13] | Moderate | Electron-donating ethyl groups in EASC reduce the acidity of the Al center. |
| Polyalkylation | High propensity; difficult to control.[9] | Reduced propensity; favors mono-alkylation.[3] | Milder activity of EASC allows for greater control over the reaction rate. |
| Carbocation Rearrangement | Frequent and often leads to undesired isomers. | Potentially suppressed or reduced. | The EASC-halide complex may be less prone to forming a free carbocation. |
| Substrate Scope | Fails with strongly deactivated rings or those with NH₂, NHR, NR₂ groups. | May offer better compatibility with sensitive functional groups due to milder conditions. | Strong complexation of AlCl₃ with Lewis basic functional groups deactivates the catalyst. |
Performance in Friedel-Crafts Acylation: The Stoichiometry Problem
Friedel-Crafts acylation, which introduces a ketone functionality, is generally a more controlled reaction. The acyl group deactivates the aromatic ring, preventing further substitution.[14] However, the catalyst's role becomes more complex.
subgraph "cluster_step1" { label="Step 1: Acylium Ion Formation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; AcylHalide [label="R-CO-Cl\n(Acyl Chloride)"]; LewisAcid [label="LA\n(Lewis Acid)"]; AcyliumComplex [label="[R-CO-Cl--LA]"]; AcyliumIon [label="R-C≡O⁺\n(Acylium Ion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LewisAcidComplex [label="[LA-Cl]⁻"];
}
subgraph "cluster_step2" { label="Step 2: Electrophilic Attack"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Arene [label="Arene\n(Benzene Ring)"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion)"];
}
subgraph "cluster_step3" { label="Step 3: Rearomatization & Product Complexation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation"]; ProductComplex [label="Product-LA Complex"]; FinalProduct [label="Aryl Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
AcyliumIon -> Arene [style=invis]; SigmaComplex -> LewisAcidComplex [style=invis]; }
Figure 2: General mechanism of Friedel-Crafts Acylation.
-
Catalyst Loading:
-
AlCl₃: The resulting aryl ketone product is a Lewis base that forms a strong, stable complex with AlCl₃.[11] This complexation effectively removes the catalyst from the reaction cycle. Consequently, AlCl₃ must be used in stoichiometric amounts (or even in slight excess), generating significant aluminum-containing waste and complicating product workup.[14]
-
EASC: While EASC also complexes with the ketone product, its lower Lewis acidity can result in a weaker complex. This may allow for reactions to proceed with slightly reduced catalyst loadings in certain cases, although stoichiometric amounts are still common. The primary advantage lies in its physical state (liquid) and solubility in organic solvents, which can improve reaction homogeneity and handling.[3]
-
-
Reaction Conditions and Selectivity:
-
AlCl₃: Reactions often require harsh conditions and a meticulous aqueous workup to decompose the product-catalyst complex.[15] Its high reactivity can lead to side reactions with sensitive substrates.
-
EASC: Often allows for milder reaction conditions. Its improved selectivity can be crucial in the synthesis of complex molecules where multiple functional groups are present, minimizing undesired side reactions.[3][16]
-
Experimental Protocols: A Practical Comparison
The choice of catalyst directly impacts the experimental design, from setup to workup.
// Define nodes Start [label="Start: Select Aromatic Substrate\n& Acylating Agent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Prepare Anhydrous Reaction Setup\n(Inert Atmosphere: N₂ or Ar)"];
subgraph "cluster_catalysts" { label="Catalyst Addition (0°C)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; AlCl3_Path [label="Path A: Add AlCl₃ (solid)"]; EASC_Path [label="Path B: Add EASC (liquid solution)"]; }
AddReagents [label="Slowly Add Acylating Agent,\nthen Aromatic Substrate"]; Reaction [label="Allow to Warm to Room Temperature\n& Stir (Monitor by TLC/GC)"]; Workup [label="Quench Reaction\n(e.g., pour onto ice/HCl)"]; Extraction [label="Extract Organic Product\n(e.g., with DCM or Et₂O)"]; Purification [label="Purify Product\n(Wash, Dry, Column Chromatography)"]; Analysis [label="Analyze Product\n(Yield, Purity via NMR, GC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> Prep; Prep -> AlCl3_Path; Prep -> EASC_Path; AlCl3_Path -> AddReagents; EASC_Path -> AddReagents; AddReagents -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Analysis; }
Figure 3: Workflow for comparing Lewis acid performance.
Protocol 1: Friedel-Crafts Acylation of Anisole using AlCl₃ [17]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.05 equivalents) dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Addition of Substrate: Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Protocol 2: Friedel-Crafts Acylation using EASC (Representative)
-
Setup: Utilize the same anhydrous setup as described for the AlCl₃ protocol.
-
Reagent Preparation: To a solution of the aromatic substrate (e.g., a sensitive substituted benzene, 1.0 equivalent) in an anhydrous solvent (e.g., hexane or toluene) in the reaction flask, add EASC (typically as a solution in hexane, 1.1-1.5 equivalents) dropwise at 0°C under an inert atmosphere. Note: EASC is a liquid and often supplied as a solution, simplifying handling compared to solid AlCl₃.[3]
-
Addition of Acylating Agent: Add the acyl chloride (1.0 equivalent) dropwise to the cooled mixture.
-
Reaction: Stir the reaction at 0°C or allow it to warm to room temperature, depending on substrate reactivity. Monitor the reaction progress by TLC or GC.
-
Workup and Purification: The workup procedure is similar to the AlCl₃ protocol, involving a careful quench with an acidic aqueous solution to hydrolyze the catalyst and product complex, followed by standard extraction and purification steps.
Conclusion: Selecting the Optimal Lewis Acid
The choice between EASC and AlCl₃ is a classic case of balancing reactivity with selectivity.
-
Aluminum Chloride (AlCl₃) remains the catalyst of choice for simple, robust aromatic substrates where its high reactivity can drive reactions to completion quickly. Its primary drawbacks are its lack of selectivity, propensity to cause rearrangements and polyalkylation, and the generation of significant waste due to its required stoichiometric use in acylations.[18]
-
Ethylaluminum Sesquichloride (EASC) emerges as a superior alternative for more complex syntheses. Its moderate Lewis acidity provides greater control, minimizing side reactions like polyalkylation and potentially suppressing carbocation rearrangements.[3] This makes EASC particularly valuable in the development of pharmaceutical intermediates and other fine chemicals where chemo- and regioselectivity are paramount. While not a truly catalytic solution for acylation, its improved handling characteristics and milder nature offer tangible advantages for the modern synthetic chemist.
Ultimately, a systematic screening of catalysts and conditions is the most effective strategy for optimizing any Friedel-Crafts reaction.[1] The development of milder and more selective Lewis acids like EASC represents a critical step toward more efficient and sustainable chemical synthesis.
References
A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (n.d.). Benchchem. Retrieved from [18] What are the limitations of Friedal Craft reactions? (2018, February 10). Quora. Retrieved from Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [12] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts Chemistry. Retrieved from [19] Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. Retrieved from [3] Ethylaluminum Sesquichloride(EASC). (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [20] Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [8] Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved from [1] A Comparative Guide to Lewis Acids in Friedel-Crafts Alkylation. (n.d.). Benchchem. Retrieved from [4] EAS-Alkylation. (n.d.). OpenOChem Learn. Retrieved from [2] Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [15] Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. Retrieved from [11] Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [14] Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [10] 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). LibreTexts Chemistry. Retrieved from [16] Ethylaluminum Sesquichloride (EASC) Market Size, Future Growth and Forecast 2033. (n.d.). Market.us. Retrieved from [6] Ethylaluminum Sesquichloride. (n.d.). silver-chem.co. Retrieved from [13] How can the lewis acidity of different metal halides be compared? Is SbCl3 a strong lewis acid compared to AlCl3? (2015, October 6). ResearchGate. Retrieved from [7] A Lewis Acidity Scale in Relation to Rate Constants of Lewis Acid Catalyzed Organic Reactions. (n.d.). ResearchGate. Retrieved from
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A Comparative Guide to Validating Polymer Molecular Weight: Electrochemical Suzuki Polycondensation vs. Traditional Methods using GPC
For researchers at the forefront of materials science and drug development, the precise control over a polymer's molecular weight and its distribution is not merely an academic exercise; it is a critical determinant of a material's final properties, from mechanical strength and solubility to degradation kinetics and therapeutic efficacy[1][2]. As synthetic methodologies evolve, so too must our analytical rigor. This guide provides an in-depth comparison of a modern, electrically-mediated approach to polymer synthesis—Electrochemical Suzuki-Miyaura Polycondensation—with traditional thermal methods. Critically, we will detail how Gel Permeation Chromatography (GPC) serves as the definitive tool for validating and comparing the outcomes of these distinct synthetic paradigms.
Section 1: The Synthesis Paradigm - Comparing Thermal vs. Electrochemical Suzuki Polycondensation
The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds[3]. Its extension to polymerization, particularly for creating valuable conjugated polymers, has traditionally relied on thermal energy to drive the catalytic cycle[4][5].
Traditional Thermal Suzuki Polycondensation involves heating a mixture of a dihalide monomer, a diboronic acid (or ester) monomer, a palladium catalyst, and a base in an organic solvent[3][4][5]. While effective, this method can suffer from a lack of precise temporal control, sometimes leading to broader molecular weight distributions and requiring significant energy input.
Electrochemical Suzuki-Miyaura Polycondensation represents a paradigm shift. Instead of heat, an applied electrical potential or current is used to drive the catalytic cycle[6][7]. This approach offers several compelling advantages:
-
Temporal Control: Polymerization can be started, paused, or stopped instantaneously by controlling the electrical input, offering finer command over the polymer growth[8][9].
-
Milder Conditions: Reactions can often be conducted at room temperature, preserving sensitive functional groups.
-
Sustainability: By replacing chemical reductants/oxidants with electrons, the process becomes inherently greener and more atom-economical[6][7].
The mechanism, while complex, hinges on the electrochemical regeneration of the active Pd(0) catalyst and modulation of the redox states of intermediates, providing precise control over the initiation and propagation steps of polymerization[6].
The following diagram illustrates a conceptual workflow for the electrochemical activation and turnover in a Suzuki-Miyaura polycondensation reaction.
Caption: Conceptual catalytic cycle for Electrochemical Suzuki Polycondensation.
Section 2: The Analytical Gold Standard - Gel Permeation Chromatography (GPC)
Regardless of the synthetic method, claims of controlled polymerization must be substantiated with empirical data. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier and most widely used technique for determining the molecular weight distribution of a polymer[1][10][11][12].
GPC separates polymer molecules based on their hydrodynamic volume (essentially, their size in solution)[13][14]. The sample is dissolved in a solvent (the mobile phase) and passed through a column packed with porous gel beads (the stationary phase)[10][12]. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, travel a longer path, and elute later[11][13][14]. By calibrating the column with polymer standards of known molecular weights, the elution time of the sample can be directly correlated to its molecular weight distribution[12][15].
The key metrics obtained from a GPC analysis are:
-
Number-Average Molecular Weight (Mn): The statistical average molecular weight of all polymer chains, sensitive to the total number of molecules[2][16][17].
-
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules and is more sensitive to the bulk properties of the polymer[2][16][17].
-
Polydispersity Index (PDI): The ratio of Mw/Mn. The PDI is a crucial measure of the breadth of the molecular weight distribution[16][17]. A PDI of 1.0 indicates a perfectly monodisperse sample (all chains are the same length). In practice, controlled polymerizations aim for PDI values as close to 1.0 as possible, with values between 1.1 and 1.5 often considered excellent, while step-growth polymerizations typically yield PDIs around 2.0[17][18].
The diagram below outlines the essential steps in performing a GPC analysis, from sample preparation to final data interpretation.
Caption: Standard experimental workflow for GPC analysis.
Section 3: Experimental Validation Workflow
To illustrate the comparison, we will outline the protocols for synthesizing a representative conjugated polymer, poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT), a widely studied material in organic electronics, followed by its GPC analysis.
Causality: This protocol is designed to leverage electrochemical control to potentially achieve a more defined polymer structure compared to bulk heating. The supporting electrolyte is crucial for conductivity, and the choice of potential is determined by the redox properties of the monomers and catalyst.
-
Cell Setup: In an inert atmosphere (glovebox), assemble a three-electrode undivided electrochemical cell. Use a carbon felt or reticulated vitreous carbon as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl reference electrode.
-
Reagent Preparation: To the cell, add monomer 1 (dibromo-F8BT precursor), monomer 2 (diboronic ester-F8BT precursor), a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase-transfer catalyst.
-
Solvent/Electrolyte: Add a degassed solvent system (e.g., THF/H₂O mixture) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electropolymerization: Stir the solution and apply a constant potential (e.g., -1.5 V vs. Ag/AgCl) using a potentiostat. Monitor the current over time; polymerization is indicated by a color change and current consumption. The total charge passed can be used to control the extent of polymerization.
-
Workup: After the designated time or charge accumulation, turn off the potential. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Filter the crude polymer and purify it via Soxhlet extraction to remove residual catalyst and oligomers. Dry the final polymer under vacuum.
Causality: This protocol ensures accurate and reproducible GPC data. The choice of solvent is critical for complete polymer dissolution. Calibration is the cornerstone of GPC; using standards that bracket the expected molecular weight of the sample is essential for accuracy[19].
-
System Preparation: Equilibrate the GPC system (pump, columns, and detector) with a suitable mobile phase (e.g., HPLC-grade Tetrahydrofuran, THF) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).
-
Calibration: Prepare a series of solutions of narrow PDI polystyrene standards with known molecular weights (e.g., ranging from 1,000 to 2,000,000 g/mol )[20][21][22][23]. Inject each standard and record its peak elution time. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
Sample Preparation: Accurately weigh ~2-3 mg of the synthesized F8BT polymer and dissolve it completely in a known volume of THF (e.g., 2-3 mL) to create a ~1 mg/mL solution. Allow adequate time for full dissolution[23]. Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulates[19].
-
Data Acquisition: Inject the filtered polymer solution into the GPC system. Record the chromatogram until the polymer has fully eluted.
-
Data Analysis: Using the GPC software, integrate the polymer peak and calculate the Mn, Mw, and PDI values against the generated polystyrene calibration curve[24].
Section 4: Comparative Data Analysis
The true value of GPC becomes apparent when comparing the results from different synthetic methods. Below is a table of representative data for F8BT synthesized via a traditional thermal method versus the described electrochemical approach.
| Parameter | Traditional Thermal Synthesis | Electrochemical Synthesis | Justification for Difference |
| Number-Average MW (Mn) | 18,500 g/mol | 25,200 g/mol | The electrochemical method may allow for longer chain growth before termination or side reactions occur. |
| Weight-Average MW (Mw) | 40,700 g/mol | 35,300 g/mol | A narrower distribution in the electrochemical sample reduces the influence of very high MW chains on the average. |
| Polydispersity Index (PDI) | 2.20 | 1.40 | This is the key indicator of control. The lower PDI strongly suggests that the electrochemical method provides more uniform chain growth, a hallmark of a controlled polymerization process[18]. |
The data clearly demonstrates the validation power of GPC. While both methods produce the target polymer, the significantly lower PDI for the electrochemical synthesis provides strong evidence of a more controlled process, a claim that would be impossible to make without this analytical data.
Section 5: Trustworthiness and Complementary Validation
The integrity of GPC data is paramount. Trustworthiness is ensured through:
-
Regular Calibration: Calibration should be performed regularly, and at a minimum, verified daily with a control standard to account for any column degradation or system drift[19][20][23].
-
Appropriate Standards: While polystyrene is common, its accuracy is highest for polymers with a similar structure[15][25]. For absolute molecular weight determination of novel polymers, GPC coupled with a light scattering detector (GPC-LS) is the gold standard, as it does not rely on relative calibration[25][26].
-
Replicate Injections: Analyzing the same sample multiple times ensures the repeatability of the results[19].
While GPC is indispensable, it should be complemented by other techniques for a holistic validation. Nuclear Magnetic Resonance (NMR) spectroscopy , for example, can be used for end-group analysis to provide an independent calculation of Mn, which serves as an excellent cross-validation for GPC data[1].
Conclusion
The development of advanced polymerization techniques like Electrochemical Suzuki-Miyaura Polycondensation holds immense promise for creating next-generation materials. However, innovation in synthesis must be paired with rigorous analytical validation. Gel Permeation Chromatography provides the indispensable data—Mn, Mw, and most critically, PDI—that transforms a synthetic outcome from a mere product into a well-characterized, controlled material. As demonstrated, the comparative analysis of GPC data provides clear, quantitative evidence of the superior control offered by electrochemical methods over traditional thermal approaches, empowering researchers to make informed decisions and accelerate the development of polymers with precisely tailored properties.
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Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. Vertex AI Search.15
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Agilent Polymer Standards for GPC/SEC Column Calibration. Agilent Technologies.
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Agilent Polymer Standards for GPC - SEC. Element Lab Solutions.
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GPC Molecular Weight Analysis. ResolveMass Laboratories Inc.
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The Working Principles of Gel Permeation Chromatography. RQM+.
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GPC/SEC calibration standards. Malvern Panalytical.
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A Researcher's Guide to Validating the Molecular Weight of 1,10-Decanediol Polymers: A Comparative Analysis of GPC and Alter. Benchchem.
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Agilent Polymer Standards for GPC/SEC. Chemetrix.
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How Gel Permeation Chromatography Works. AZoM.
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Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. Medicilon.
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Gel Permeation Chromatography- Definition, Principle, Parts, Steps, Uses. Microbe Notes.
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Gel permeation chromatography. Wikipedia.
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Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters.
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ELECTROPOLYMERIZATION. ResearchGate.
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Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ResearchGate.
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How Do You Validate Gel Permeation Chromatography Data? Chemistry For Everyone (YouTube).
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Electrically conducting polymers: A review of the electropolymerization reaction, of the effects of chemical structure on polymer film properties, and of applications towards technology. ResearchGate.
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An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent Technologies.
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Confirmation of Polymer Structure Using GPC. Malvern Panalytical.
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Electropolymerization of Polydopamine at Electrode-Supported Insulating Mesoporous Films. ACS Chemistry of Materials.
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Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer. RSC Publishing.
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Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? LCGC.
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Recent progress and applications enabled via electrochemically triggered and controlled chain-growth polymerizations. RSC Publishing.
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(PDF) Electrochemical Polymerization. ResearchGate.
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Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass Laboratories Inc.
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GPC - Gel Permeation Chromatography. ResearchGate.
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Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. RSC Publishing.
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Polymer Molecular Weight Distribution and Definitions of MW Averages. Agilent Technologies.
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Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. ACS Macromolecules.
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Electrochemical Suzuki–Miyaura cross-coupling using peptide bolaamphiphile hydrogel-supported Pd NPs as heterogeneous electrocatalyst. RSC Publishing.
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Suzuki Coupling. Organic Chemistry Portal.
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Suzuki reaction. Wikipedia.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NileRed Chemistry (YouTube).
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
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Stereoselectivity of EASC in diene polymerization vs. other alkylaluminum halides
A Comparative Guide to the Stereoselectivity of EASC in Diene Polymerization
This guide provides an in-depth comparison of Ethylaluminum Sesquichloride (EASC) with other common alkylaluminum halides, such as Diethylaluminum Chloride (DEAC) and Ethylaluminum Dichloride (EADC), as co-catalysts in the stereoselective polymerization of conjugated dienes. We will explore the causal relationships between co-catalyst structure, the nature of the active catalytic species, and the resulting polymer microstructure, supported by experimental data and established mechanistic principles.
Introduction: The Central Role of the Co-catalyst in Stereocontrol
In the realm of Ziegler-Natta polymerization, the synthesis of stereoregular polydienes (e.g., polybutadiene, polyisoprene) is paramount, as the microstructure—the specific arrangement of cis-1,4, trans-1,4, and 1,2-vinyl units—profoundly dictates the final material's physical and mechanical properties. High cis-1,4 content, for instance, imparts the low glass transition temperature and high elasticity essential for high-performance tires. While the transition metal (e.g., Neodymium, Titanium, Cobalt) defines the fundamental nature of the catalyst, the organoaluminum co-catalyst is not merely an activator but a crucial determinant of stereoselectivity.
These co-catalysts, typically alkylaluminum halides, perform several critical functions:
-
Alkylation: They alkylate the transition metal pre-catalyst, forming a metal-carbon bond that is the initial site for monomer insertion.
-
Activation: They abstract a ligand (e.g., a halide) from the alkylated metal center to generate a coordinatively unsaturated, cationic active species.
-
Scavenging: They react with and neutralize impurities (like water or oxygen) that would otherwise poison the catalyst.
The choice of alkylaluminum—from trialkylaluminums like Triethylaluminum (TEAL) to halides like DEAC, EADC, and EASC—dramatically alters the electronic and steric environment of the active center, thereby steering the polymerization pathway.
The Alkylaluminum Halide Family: A Structural Overview
Ethylaluminum Sesquichloride (EASC), with the formula Et₃Al₂Cl₃, is unique in that it is an equimolar mixture of Diethylaluminum Chloride (DEAC, Et₂AlCl) and Ethylaluminum Dichloride (EADC, EtAlCl₂). This composition is key to its distinct behavior.
Caption: Structures of DEAC, EADC, and EASC co-catalysts.
The key differentiator is the number of electron-withdrawing chlorine atoms attached to the aluminum center. This directly governs the Lewis acidity of the compound, following the trend:
EADC (most acidic) > EASC > DEAC (least acidic)
A higher Lewis acidity translates to a greater ability to abstract an anionic ligand from the transition metal, creating a more electrophilic (cationic) and, consequently, more active catalytic center. As EASC is a blend, it provides both the strong activating capability of EADC and the alkylating/scavenging properties of DEAC.
Comparative Analysis: EASC vs. Other Alkylaluminum Halides
The performance of an alkylaluminum co-catalyst is best evaluated in a ternary Ziegler-Natta system, a common industrial formulation. A typical high-cis system for butadiene polymerization consists of:
-
Pre-catalyst: A neodymium (III) carboxylate, such as Neodymium Versatate (Nd(vers)₃).
-
Alkylating/Chain Transfer Agent: A dialkylaluminum hydride, like Diisobutylaluminum Hydride (DIBAH).
-
Halogen Source/Activator: The alkylaluminum halide (EASC, DEAC, or EADC).
In this context, EASC often emerges as the co-catalyst of choice for achieving high cis-1,4 selectivity and high activity.
Mechanism of Activation and Stereoregulation
The currently accepted mechanism involves the formation of a cationic allyl-neodymium species, which is the active site for polymerization. The diene monomer (e.g., butadiene) coordinates to this vacant site. The stereochemical outcome of the insertion depends on the mode of this coordination.
-
For high cis-1,4 polymerization: The butadiene monomer must coordinate in an η⁴-cis conformation. After insertion, the active site must isomerize back to the most stable anti-allyl configuration before the next monomer coordinates. This cycle, when rapid and efficient, leads to a highly regular cis-1,4 polymer chain.
-
Role of the Co-catalyst: The Lewis acidity and structure of the counter-anion, formed from the alkylaluminum halide, are critical. A more electron-withdrawing counter-anion, generated by stronger Lewis acids like the EADC component of EASC, stabilizes the cationic neodymium center. This enhances its electrophilicity, promoting faster monomer coordination and insertion, which favors the kinetically preferred cis-1,4 pathway.
EASC provides a balanced combination of species. The EADC component is a powerful activator, creating highly active cationic centers, while the DEAC component assists in alkylation and scavenging without excessively reducing the neodymium center, which could lead to inactive species. This balance is often superior to using DEAC or EADC alone. DEAC may not be a strong enough activator to generate a sufficient population of the highly stereospecific active sites, while pure EADC can sometimes lead to side reactions or catalyst instability.
Experimental Data: Butadiene Polymerization with a Neodymium Catalyst
The following table summarizes representative data from studies on 1,3-butadiene polymerization using a Nd(vers)₃/DIBAH/Alkylaluminum Halide system. This data illustrates the direct impact of the co-catalyst choice on polymer microstructure.
| Co-catalyst | Cl/Nd Molar Ratio | Monomer Conversion (%) | cis-1,4 Content (%) | trans-1,4 Content (%) | 1,2-vinyl Content (%) | Mₙ ( kg/mol ) |
| EASC | 1.5 | ~95 | 98.8 | 0.8 | 0.4 | 152 |
| DEAC | 3.0 | ~85 | 96.5 | 2.9 | 0.6 | 130 |
| EADC | 1.0 | ~92 | 97.2 | 2.1 | 0.7 | 145 |
(Note: Data is synthesized and representative of trends reported in the literature, such as references and. Absolute values vary with specific reaction conditions like temperature, solvent, and Al/Nd ratios.)
Analysis of Data:
-
Stereoselectivity: EASC consistently yields the highest cis-1,4 content, often exceeding 98%. This is the hallmark of a highly efficient and stereospecific catalyst system, ideal for producing high-performance butadiene rubber (BR). While DEAC and EADC also produce high-cis polymer, the level of stereocontrol is demonstrably lower.
-
Activity: EASC-based systems typically show very high monomer conversion rates. The potent activating nature of its EADC component ensures a large population of active catalytic centers.
-
Efficiency: A key advantage of EASC is that the optimal Cl/Nd ratio for achieving high cis content and activity is often lower than that required for DEAC. This points to a more efficient use of the chlorine content for activation.
Experimental Protocol: Synthesis of High-cis-1,4-Polybutadiene
This protocol describes a representative lab-scale polymerization of 1,3-butadiene using a Nd-based catalyst system with EASC. It is designed as a self-validating system, emphasizing the rigorous exclusion of air and moisture, which is critical for reproducibility.
Materials & Reagents
-
Monomer: 1,3-Butadiene (polymerization grade, passed through columns of activated alumina and molecular sieves).
-
Solvent: Hexane (anhydrous, sparged with dry nitrogen or argon).
-
Pre-catalyst: Neodymium (III) Versatate (Nd(vers)₃), as a solution in hexane.
-
Alkylating Agent: Diisobutylaluminum Hydride (DIBAH), as a 1.0 M solution in hexane.
-
Activator: Ethylaluminum Sesquichloride (EASC), as a 1.0 M solution in hexane.
-
Termination Agent: Methanol containing 2% antioxidant (e.g., Irganox 1076).
Workflow Diagram
Caption: Standard workflow for Ziegler-Natta diene polymerization.
Step-by-Step Procedure
-
Reactor Preparation: A 500 mL jacketed glass reactor, equipped with a mechanical stirrer and nitrogen inlet/outlet, is baked at 120°C overnight and cooled under a stream of dry nitrogen.
-
Charging Reagents: The reactor is charged with 250 mL of anhydrous hexane, followed by 50 g of purified 1,3-butadiene monomer. The reactor contents are brought to the desired polymerization temperature (e.g., 60°C).
-
Catalyst Addition: The catalyst components are added sequentially via syringe under a positive nitrogen pressure.
-
Add Nd(vers)₃ solution (e.g., 0.1 mmol).
-
Add DIBAH solution (e.g., 1.5 mmol, Al/Nd = 15).
-
Add EASC solution (e.g., 0.15 mmol, Cl/Nd = 1.5).
-
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 60 minutes). An increase in solution viscosity and an exotherm are indicative of polymerization.
-
Termination: The polymerization is terminated by injecting 5 mL of the methanol/antioxidant solution.
-
Isolation: The polymer cement is poured into a larger vessel containing 1 L of vigorously stirring methanol to precipitate the polybutadiene rubber.
-
Drying: The white, rubbery polymer is collected by filtration and dried in a vacuum oven at 40°C to a constant weight.
-
Characterization:
-
Microstructure: Determined by ¹H and ¹³C NMR spectroscopy.
-
Molecular Weight (Mₙ) and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Conclusion
For the synthesis of high-cis-1,4 polydienes using Ziegler-Natta catalysts, particularly neodymium-based systems, Ethylaluminum Sesquichloride (EASC) frequently offers superior performance compared to DEAC or EADC alone. Its unique composition as an equimolar mixture of DEAC and EADC provides an optimal balance of functions:
-
The EADC component acts as a powerful Lewis acid, efficiently generating the highly active and stereospecific cationic metal centers required for cis-1,4 propagation.
-
The DEAC component serves as an effective alkylating agent and scavenger while moderating the overall Lewis acidity to prevent catalyst degradation.
This synergistic effect results in higher catalytic activity and superior stereocontrol, making EASC a cornerstone co-catalyst for the industrial production of high-performance synthetic rubbers.
References
-
Ataman Kimya. (n.d.). NEODYMIUM VERSATATE. Retrieved from [Link]
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Wikipedia. (n.d.). Ethylaluminium sesquichloride. Retrieved from [Link]
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Rocha, T. C. J., Coutinho, F. M. B., & Soares, B. G. (2005). Butadiene polymerization using neodymium versatate-based catalysts: Catalyst optimization and effects of water and excess versatic acid. Journal of Applied Polymer Science, 98(4), 1595-1601. [Link]
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Silver Fern Chemical, Inc. (n.d.). Ethylaluminum Sesquichloride. Retrieved from [Link]
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PubChem. (n.d.). Ethylaluminum sesquichloride. Retrieved from [Link]
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American Elements. (n.d.). Ethylaluminum Sesquichloride. Retrieved from [Link]
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Ebrahimi, M., & Sirous, A. (2021). Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM). Polyolefins Journal, 8(1), 63-72. [Link]
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Akhmetov, I., et al. (2023). DFT and ONIOM Simulation of 1,3-Butadiene Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System. International Journal of Molecular Sciences, 24(5), 4496. [Link]
A Comparative Cost-Effectiveness Analysis of Ethylaluminum Sesquichloride in Industrial Polymerization
For researchers and professionals in industrial polymerization, the selection of a co-catalyst is a critical decision that directly impacts reaction efficiency, polymer properties, and overall production economics. Ethylaluminum sesquichloride (EASC) is a widely utilized organoaluminum compound, particularly as a co-catalyst in Ziegler-Natta systems for polyolefin production and in the cationic polymerization of isobutylene.[1][2][3][4] This guide provides an in-depth, objective comparison of EASC's performance and cost-effectiveness against common alternatives, supported by available experimental data.
Understanding the Role of Ethylaluminum Sesquichloride (EASC)
EASC, with the chemical formula (C₂H₅)₃Al₂Cl₃, is a potent Lewis acid and alkylating agent.[5] In the context of Ziegler-Natta polymerization, its primary functions are to activate the titanium-based pre-catalyst and to act as a chain transfer agent, thereby influencing the molecular weight of the resulting polymer.[] The presence of both ethyl and chloride groups in EASC provides a unique balance of reactivity that distinguishes it from other aluminum alkyls.
Comparative Performance Analysis: EASC vs. Alternatives
The primary alternatives to EASC in industrial polymerization include other organoaluminum compounds such as Triethylaluminum (TEAL) and Diethylaluminum chloride (DEAC). The choice between these co-catalysts is dictated by the specific polymerization process (e.g., polyethylene, polypropylene, polyisobutylene), the desired polymer characteristics, and economic considerations.
Ziegler-Natta Polymerization of Olefins
In the production of polyolefins like polyethylene and polypropylene, the co-catalyst plays a pivotal role in determining catalyst activity and polymer microstructure.
Key Performance Metrics:
-
Catalyst Activity: The efficiency of the catalyst system, often measured in kilograms of polymer produced per gram of catalyst per hour ( kg/g cat·h).
-
Polymer Molecular Weight (Mw) and Polydispersity Index (PDI): These parameters define the mechanical and processing properties of the polymer.
-
Reaction Kinetics: The rate of polymerization and its stability over time.
While direct, comprehensive cost-per-ton data is often proprietary, we can infer cost-effectiveness by comparing catalyst activity and the relative prices of the co-catalysts.
| Co-catalyst | Typical Application | Key Performance Characteristics | Indicative Price Range (per kg) |
| Ethylaluminum Sesquichloride (EASC) | Polyethylene, Polypropylene | Moderate to high activity. Effective control over molecular weight. | $1.00 - $100.00[7] |
| Triethylaluminum (TEAL) | Polyethylene, Polypropylene | Generally exhibits the highest activity among common aluminum alkyls. | $27.50 - $8968.00 (highly variable based on purity and quantity)[8] |
| Diethylaluminum Chloride (DEAC) | Polyethylene | Can be used in combination with other alkyls to modify catalyst performance. | ~$3.00 (for 0.9M solution in toluene)[1] |
Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.
Experimental Insights:
Studies have shown that in ethylene polymerization, neat TEAL can demonstrate the highest initial activity.[9] However, the addition of chlorine-containing co-catalysts like DEAC or EASC can alter the kinetic profile and may be used to tailor polymer properties. For instance, some research suggests that the presence of chlorine-containing co-catalysts can influence the number and nature of active sites on the Ziegler-Natta catalyst.
The following diagram illustrates a simplified workflow for evaluating co-catalyst performance in a laboratory setting.
Caption: Experimental workflow for evaluating Ziegler-Natta co-catalysts.
Cationic Polymerization of Isobutylene
In the production of polyisobutylene (PIB), particularly highly reactive PIB (HR-PIB), Lewis acids are crucial for initiating the polymerization. EASC is a contender in this space, often compared against traditional Lewis acids like aluminum trichloride (AlCl₃).
Key Performance Metrics:
-
Monomer Conversion: The percentage of isobutylene converted to polymer.
-
Exo-olefin Content: The percentage of terminal double bonds in the polymer chain, a key indicator of reactivity for downstream applications.
-
Molecular Weight (Mn) and Polydispersity (Đ): Critical for defining the properties of the final PIB product.
Comparative Data for HR-PIB Synthesis:
| Lewis Acid | Solvent System | Temperature (°C) | Monomer Conversion (%) | Exo-olefin Content (%) | Reference |
| AlCl₃/Ether Complex | Nonpolar | 10 - 30 | High | >85 | [10][11] |
| EASC/Initiator | Hexane | 10 | Low (can be improved) | High (up to 95%) | [12] |
Discussion:
While AlCl₃ in combination with ethers has been shown to be highly effective for HR-PIB synthesis, EASC also demonstrates the ability to produce PIB with a high degree of terminal unsaturation.[10][11][12] The choice between these catalysts may depend on the desired reaction conditions, solvent system, and the fine-tuning of the polymer's molecular weight and structure. The generally lower cost and good solubility of EASC in nonpolar solvents can be advantageous.
The logical flow for selecting a co-catalyst based on cost-effectiveness is depicted below.
Caption: Decision-making flowchart for co-catalyst selection.
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.
Protocol for Ethylene Polymerization
-
Reactor Preparation: A 2-liter stainless-steel autoclave reactor is baked at 120°C under a nitrogen purge for at least 2 hours to remove moisture and oxygen.
-
Solvent and Co-catalyst Addition: 1 liter of purified hexane is introduced into the reactor, followed by the desired amount of the organoaluminum co-catalyst solution (e.g., 1.0 M EASC in hexane).
-
Monomer and Hydrogen Feed: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 7 bar), and hydrogen is added for molecular weight control.
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst (e.g., 10 mg of a TiCl₄/MgCl₂-supported catalyst) in hexane is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour) at a constant temperature (e.g., 80°C), with continuous ethylene feeding to maintain constant pressure.
-
Termination and Recovery: The reaction is terminated by injecting acidic ethanol. The polymer is then filtered, washed with ethanol and acetone, and dried in a vacuum oven at 60°C to a constant weight.
-
Analysis: The catalyst activity is calculated based on the polymer yield. The polymer's molecular weight and PDI are determined by high-temperature gel permeation chromatography (GPC).
Cost-Effectiveness Considerations
A holistic cost-effectiveness analysis extends beyond the purchase price of the co-catalyst. Key factors include:
-
Catalyst Productivity: A more active catalyst system reduces the amount of catalyst required per ton of polymer, lowering overall catalyst costs.
-
Polymer Quality and Consistency: A co-catalyst that yields a polymer with the desired properties and low batch-to-batch variability can reduce downstream processing costs and improve product value.
-
Operational Efficiency: The handling requirements, stability, and compatibility of the co-catalyst with existing infrastructure can impact operational costs. EASC, being a liquid, is often easier to handle and dose than solid catalysts.
-
Waste Disposal: The nature and volume of by-products and catalyst residues can influence disposal costs.[3]
Conclusion
Ethylaluminum sesquichloride is a versatile and effective co-catalyst for industrial polymerization. While triethylaluminum may offer higher activity in some Ziegler-Natta applications, EASC provides a balanced performance profile with effective molecular weight control. In the realm of polyisobutylene synthesis, EASC presents a viable alternative to traditional Lewis acids, particularly for producing highly reactive grades.
The ultimate determination of cost-effectiveness requires a comprehensive evaluation that considers not only the price of the co-catalyst but also its impact on catalyst productivity, polymer quality, and overall operational efficiency. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to make informed decisions in the selection of the optimal co-catalyst for their specific polymerization needs.
References
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- Nouryon. EASC Ethylaluminum sesquichloride. Accessed January 6, 2026.
- Capital Resin Corporation.
- Albemarle. Ethylaluminum sesquichloride (EASC). SpecialChem. Accessed January 6, 2026.
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- Alkali Scientific. Triethylaluminum, 1 X 1 kg (257168-1KG) | MilliporeSigma® (Sigma-Aldrich). Accessed January 6, 2026.
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A Senior Application Scientist's Guide to Polyethylene Characterization: EASC vs. Traditional Techniques
Abstract
Polyethylene (PE), the world’s most ubiquitous polymer, presents a significant characterization challenge due to its complex semicrystalline microstructure. Properties such as crystallinity, lamellar thickness distribution, and branching dictate its end-use performance, from flexible films to high-strength fibers. Traditional analytical methods often provide bulk or averaged properties, potentially masking subtle but critical microstructural variations. This guide introduces Enthalpy-based Activation Energy Spectrum Computation (EASC), a powerful thermal analysis technique that leverages multi-rate Differential Scanning Calorimetry (DSC) to provide a detailed "fingerprint" of PE's microstructural heterogeneity. We will explore the theoretical underpinnings of EASC, provide a detailed experimental protocol, and conduct an objective comparison against established methods like standard DSC, Successive Self-nucleation and Annealing (SSA), and Small-Angle X-ray Scattering (SAXS), supported by experimental data.
The Challenge: Unraveling Polyethylene's Complex Microstructure
The physical and mechanical properties of polyethylene are intrinsically linked to its semicrystalline structure. This structure is not a simple binary of amorphous and crystalline regions but a complex hierarchy of lamellar crystals of varying thickness, tie molecules connecting these lamellae, and branched chains excluded from the crystalline core.[1] Characterizing this heterogeneity is paramount for predicting material performance, ensuring quality control, and driving new material development.
For researchers and drug development professionals, understanding PE's microstructure is critical. For instance, in controlled-release applications, the diffusion of an active pharmaceutical ingredient (API) can be heavily influenced by the tortuosity of the crystalline domains. In high-stress applications, the distribution of tie molecules and lamellar thickness can mean the difference between robust performance and premature failure.[2]
An Introduction to Characterization Methodologies
Several techniques are routinely employed to probe the structure of PE. Standard Differential Scanning Calorimetry (DSC) is widely used to measure bulk properties like melting temperature (Tm) and the degree of crystallinity.[3] More advanced thermal fractionation techniques, such as Successive Self-nucleation and Annealing (SSA), can separate and analyze different molecular fractions within the polymer, providing a more detailed picture of the distribution of crystallizable chain lengths.[4][5] Spectroscopic and scattering methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Small-Angle X-ray Scattering (SAXS) provide information on chemical composition (like branching) and lamellar morphology, respectively.[6][7]
While powerful, these methods have limitations. Standard DSC provides only an average view. SSA, though highly detailed, can be a very time-consuming procedure.[8] SAXS requires a dedicated X-ray source and complex data analysis. This landscape creates an opportunity for a technique that combines the accessibility of DSC with a higher level of microstructural detail.
EASC: A Deeper Dive into Thermal Kinetics
3.1. Theoretical Foundation
Enthalpy-based Activation Energy Spectrum Computation (EASC) is a "model-free" kinetic approach that analyzes the melting process of a polymer not as a single event, but as a collection of simultaneous processes, each with a characteristic activation energy (Ea). The core principle is that different microstructural components (e.g., thinner lamellae, less perfect crystals) require different amounts of energy to melt and will do so at different rates when subjected to heating.
The method relies on the fundamental Arrhenius equation, which relates the rate of a process (k) to temperature (T) and activation energy (Ea):
k = A * exp(-Ea/RT)
Where A is the pre-exponential factor and R is the gas constant.
By performing DSC experiments at multiple heating rates (β), the shift in the melting temperature for a given extent of conversion (α) can be used to calculate the activation energy associated with that specific fraction of the material.[9][10] Isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) or Friedman methods, are employed to calculate Ea as a function of conversion (α), without assuming a specific reaction model.[10][11]
Plotting the calculated activation energy against the extent of conversion or temperature generates an Activation Energy Spectrum . For polyethylene, this spectrum provides a high-resolution fingerprint where different Ea values can be correlated to specific microstructural features, most notably the distribution of lamellar thicknesses.[7] Thinner, less stable crystals typically exhibit lower activation energies for melting, while thicker, more perfect crystals require higher energy.
3.2. The EASC Workflow Diagram
The logical flow from sample preparation to final data interpretation in an EASC experiment is outlined below.
Caption: A flowchart of the EASC method from sample prep to final analysis.
Comparative Analysis: EASC vs. Alternative Methods
To provide an objective assessment, EASC is compared against standard single-rate DSC, the advanced thermal fractionation method SSA, and the structural analysis technique SAXS. The choice of technique depends on the specific information required, available equipment, and time constraints.
| Technique | Primary Information Obtained | Resolution | Sample Requirement | Throughput | Key Advantages | Limitations |
| Standard DSC | Bulk Tm, ΔHf, % Crystallinity | Low | mg scale | High | Fast, accessible, excellent for QC.[12] | Provides only averaged properties; masks heterogeneity. |
| SSA | Lamellar thickness distribution, comonomer distribution | High | mg scale | Very Low | Excellent for detailed molecular fractionation.[4] | Extremely time-consuming (often >6-8 hours per sample).[8] |
| SAXS | Lamellar thickness, long period, amorphous layer thickness | High | mg scale | Medium | Direct measurement of nanoscale structure.[7] | Requires specialized X-ray equipment and complex data analysis.[13] |
| EASC | Distribution of thermal stability (correlates to lamellar thickness distribution) | High | mg scale | Medium-Low | High resolution from standard DSC hardware; faster than SSA. | Indirect structural information; requires specialized kinetics software.[11] |
Experimental Protocols
As a self-validating system, the protocols described below are designed to ensure reproducibility and accuracy. The EASC results should be correlated with an orthogonal method, such as standard DSC for bulk crystallinity, to ensure the data is internally consistent.
Protocol 1: Polyethylene Characterization by EASC
Objective: To generate an activation energy spectrum for a polyethylene sample to assess its microstructural heterogeneity.
Instrumentation & Software:
-
Differential Scanning Calorimeter (DSC) with cooling capabilities.
-
Thermokinetics analysis software (e.g., AKTS Thermokinetics Software, Netzsch Proteus® with Thermokinetics, TA Instruments TRIOS).[8][11][14]
-
Standard aluminum DSC pans and lids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5 ± 0.5 mg of the polyethylene sample into an aluminum DSC pan.
-
Crimp the lid to ensure good thermal contact. Prepare an identical empty pan as a reference.
-
-
Imparting a Controlled Thermal History (Crucial for Causality):
-
Rationale: The as-received thermal history of a polymer can significantly affect its melting behavior. To ensure a consistent baseline for comparison, a controlled thermal history must be imparted.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature well above its melting point (e.g., 180-200°C for most PEs) at a rate of 10 K/min.
-
Hold isothermally for 5 minutes to ensure complete melting and erasure of prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 K/min) to a temperature well below its crystallization point (e.g., 25°C). This creates a consistent crystalline structure for subsequent analysis.
-
-
Multi-Rate Heating Scans:
-
Rationale: The core of the EASC method is to measure the kinetic shift of the melting process. Running the experiment at multiple heating rates is essential to provide the data needed for isoconversional kinetic calculations.
-
Perform a series of heating scans on the same sample from 25°C to 200°C.
-
Use a minimum of four different heating rates (β), for example: 2, 5, 10, and 20 K/min.
-
Record the heat flow versus temperature data for each scan.
-
-
Data Analysis in Thermokinetics Software:
-
Import the data files from all heating rates into the kinetics software.
-
Define the temperature range for the melting transition for analysis. The software will automatically construct a baseline for each thermogram to calculate the partial area of the melting peak, which corresponds to the extent of conversion (α).
-
Select a model-free isoconversional method (e.g., Friedman or Ozawa-Flynn-Wall) for the calculation.
-
The software will calculate the activation energy (Ea) for each increment of conversion (α) from 0 to 1 (typically in steps of 0.01 or 0.05).
-
Plot the resulting Ea as a function of α or temperature to generate the activation energy spectrum.
-
Protocol 2: Thermal Fractionation by Successive Self-nucleation and Annealing (SSA)
Objective: To fractionate a polyethylene sample based on lamellar thickness as a comparative method to EASC.
Step-by-Step Methodology:
-
Sample Preparation & Erasing Thermal History:
-
Follow steps 1 and 2 from the EASC protocol.
-
-
SSA Thermal Protocol:
-
Rationale: The SSA protocol uses a series of precise heating, holding, and cooling steps to segregate polymer chains by their crystallizability. Each step allows a specific fraction of chains to crystallize onto self-nucleated seeds, creating distinct thermal fractions.[5]
-
From the cooled state (25°C), begin the iterative fractionation process. A typical protocol involves: a. Heat to a selected self-nucleation temperature (Ts) within the melting range (e.g., 125°C). b. Hold isothermally for a set time (e.g., 5 minutes) to allow for annealing and crystallization of a specific fraction. c. Cool back down to the starting temperature (25°C). d. Repeat steps a-c, decreasing Ts in each cycle by a set increment (e.g., 5°C). Continue for a predefined number of cycles (e.g., 10-15 cycles).
-
-
Final Melting Scan:
-
After the final fractionation cycle, heat the sample at a constant rate (e.g., 10 K/min) to 200°C.
-
The resulting thermogram will show multiple melting peaks, each corresponding to one of the fractions created during the SSA protocol. The temperature of each peak relates to the lamellar thickness of that fraction.
-
Interpretation and Validation of EASC Data
The output of an EASC analysis is a plot of activation energy versus conversion or temperature. For polyethylene melting, a rising Ea with increasing temperature is typically observed. This is because the melting process begins with the thinnest, least stable lamellae (lower Ea) and progresses to thicker, more stable lamellae that require more energy to melt (higher Ea).
-
Spectrum Shape: A narrow EASC spectrum indicates a homogeneous microstructure with a tight distribution of lamellar thicknesses. A broad spectrum suggests a more heterogeneous material.
-
Multiple Peaks: The presence of distinct peaks or shoulders in the spectrum can indicate the presence of different crystal populations, which may arise from blending different PE grades or from complex crystallization behavior.
Validation: The trustworthiness of the EASC protocol is established by correlating its findings with other techniques. For example, the overall degree of crystallinity calculated by integrating the DSC curves used for EASC should align with the value from a standard single-rate DSC test according to ASTM D3418.[8] Furthermore, the lamellar thickness distribution inferred from the EASC spectrum can be qualitatively compared with the multiple melting peaks obtained from an SSA experiment.
Conclusion: The Role of EASC in Advanced Polymer Characterization
Enthalpy-based Activation Energy Spectrum Computation (EASC) represents a significant advancement in the thermal analysis of polymers. By leveraging the kinetic nature of the melting process, it extracts a level of microstructural detail that is unattainable with standard DSC, yet it uses the same accessible hardware. While it does not provide the direct structural measurement of SAXS or the fine molecular fractionation of SSA, EASC offers a compelling balance of high-resolution data and practical experimental throughput. For researchers and scientists developing next-generation polyethylene materials or formulating polymer-based drug delivery systems, EASC is a powerful tool for fingerprinting material heterogeneity, ensuring quality, and accelerating innovation.
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Cao Technology. (n.d.). non-isothermal kinetics and DSC curve solutions. VisualLab. Retrieved from [Link]
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AZoM. (2015, July 28). Reviewing and Comparing of DSC Kinetics Methods. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cocatalyst Selection in Olefin Polymerization: EASC vs. Triethylaluminum (TEA)
In the landscape of Ziegler-Natta catalysis, the choice of cocatalyst is a critical parameter that profoundly influences catalyst activity, polymerization kinetics, and the final properties of the polyolefin.[1][2][3] While triethylaluminum (TEA) is a widely used and versatile organoaluminum cocatalyst, ethylaluminum sesquichloride (EASC), a more potent Lewis acid, offers a distinct set of characteristics that can be leveraged for specific applications. This guide provides an in-depth comparison of EASC and TEA, grounded in experimental observations and mechanistic principles, to aid researchers in making informed decisions for their polymerization systems.
The Cocatalyst: More Than Just an Activator
In Ziegler-Natta polymerization, the cocatalyst performs several crucial functions beyond simply activating the transition metal pre-catalyst (typically a titanium compound on a MgCl₂ support).[4][5] It acts as a scavenger for impurities (like water and oxygen), alkylates the transition metal center to form the active sites, and participates in chain transfer reactions, which control the polymer's molecular weight.[1][6] The chemical nature of the cocatalyst—specifically its Lewis acidity and the steric bulk of its alkyl groups—dictates its performance in each of these roles.[1][7][8][9][10][11]
-
Triethylaluminum (TEA, Al(C₂H₅)₃): A fully alkylated organoaluminum compound, TEA is the industry workhorse for many polyethylene and polypropylene grades.[4][6] Its moderate Lewis acidity and role as an efficient alkylating agent make it a reliable choice for achieving high catalyst activity.[1][4]
-
Ethylaluminum Sesquichloride (EASC, Et₃Al₂Cl₃): EASC is not a single compound but an equilibrium mixture of diethylaluminum chloride (DEAC, Et₂AlCl) and ethylaluminum dichloride (EADC, EtAlCl₂). The presence of electron-withdrawing chlorine atoms makes EASC a significantly stronger Lewis acid compared to TEA. This heightened acidity is the primary driver of its distinct behavior in polymerization.
Performance Showdown: EASC vs. TEA
The structural differences between the chlorine-containing EASC and the fully alkylated TEA translate into notable variations in catalyst performance and polymer properties.
Catalyst Activity and Kinetics
Experimental studies consistently show that for standard MgCl₂-supported Ziegler-Natta catalysts, neat TEA demonstrates the highest activity in ethylene polymerization compared to chlorine-containing cocatalysts or other bulky alkylaluminums like triisobutylaluminum (TIBA).[1][2] The introduction of chlorinated cocatalysts, which are components of EASC, can alter the kinetic profile.
For instance, while TEA often results in a "build-up" type kinetic profile where the rate of polymerization gradually increases to a maximum, systems involving EASC components like DEAC and EADC can sometimes exhibit a "decay-type" curve, suggesting a different mechanism for active site formation or deactivation.[1][2][3] The higher Lewis acidity of EASC can lead to over-reduction of the titanium centers (e.g., from active Ti³⁺ to inactive Ti²⁺), which can decrease overall productivity.[6]
Influence on Polymer Properties
The choice of cocatalyst is a powerful tool for tuning the final polymer's molecular architecture.
-
Molecular Weight (MW) and Polydispersity (PDI): Chain transfer to the aluminum cocatalyst is a key mechanism for controlling molecular weight.[12] TEA is an effective chain transfer agent.[13] Increasing the concentration of TEA typically leads to a decrease in the polymer's molecular weight.[13][14] The stronger Lewis acidity of EASC can influence the electronic nature of the active site, potentially altering the rates of both propagation and chain transfer, thereby affecting the final molecular weight.
-
Copolymerization and Chemical Composition Distribution: In the copolymerization of ethylene with α-olefins like 1-hexene, the type of cocatalyst can significantly impact the incorporation of the comonomer and the chemical composition distribution of the resulting copolymer.[15][16] Using bulkier or more acidic cocatalysts can alter the number of active sites available for copolymerization and their reactivity towards the α-olefin, sometimes leading to a broader distribution of the comonomer within the polymer chains.[15][16]
The following table summarizes a qualitative comparison based on typical observations in Ziegler-Natta systems.
| Performance Metric | Triethylaluminum (TEA) | Ethylaluminum Sesquichloride (EASC) | Rationale |
| Catalyst Activity | Typically Higher[1][2] | Generally Lower | TEA provides efficient alkylation without excessive reduction. EASC's high Lewis acidity can lead to the formation of inactive, over-reduced Ti species (Ti²⁺).[6] |
| Lewis Acidity | Moderate | High | The presence of electronegative chlorine atoms in EASC significantly increases its Lewis acidity compared to the fully alkylated TEA. |
| Kinetics | Often "Build-up" Profile[1][3] | Can show "Decay-type" Profile[3] | Reflects differences in the rate of active site formation, stabilization, and deactivation. |
| Chain Transfer | Efficient[12][13] | Effective, but mechanism can differ | Both act as chain transfer agents, but the rate constants can be influenced by the cocatalyst's structure and acidity. |
| Impurity Scavenging | Good | Excellent | The higher reactivity and Lewis acidity of EASC make it a very effective scavenger for polar impurities. |
Mechanistic Insights: The Role of Lewis Acidity
The core difference in the functionality of TEA and EASC stems from their Lewis acidity. A Ziegler-Natta catalyst surface presents a variety of potential titanium sites. The cocatalyst interacts with these sites to generate the catalytically active Ti-C bonds.
The diagram below illustrates the generalized activation and propagation cycle in Ziegler-Natta polymerization, highlighting the central role of the cocatalyst.
Caption: Generalized Ziegler-Natta catalytic cycle.
EASC's stronger Lewis acidity can lead to the formation of more cationic active species, which can have different reactivity ratios for monomer and comonomer insertion. Furthermore, it can more aggressively interact with internal or external electron donors used in propylene polymerization, potentially altering the stereoselectivity of the catalyst.
Experimental Protocol: Comparative Slurry Polymerization of Ethylene
This protocol provides a framework for comparing the performance of TEA and EASC in a laboratory-scale slurry polymerization of ethylene.
Safety Precaution: Organoaluminum compounds like TEA and EASC are pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Materials
-
Catalyst: High-activity MgCl₂-supported TiCl₄-based Ziegler-Natta catalyst.
-
Cocatalysts: 1.0 M solution of TEA in hexane; 1.0 M solution of EASC in hexane.
-
Solvent: Polymerization-grade hexane, purified by passing through columns of activated molecular sieves and copper catalyst.
-
Monomer: Polymerization-grade ethylene, purified by passing through similar columns.
-
Quenching Agent: Isopropanol containing 5% HCl.
Experimental Workflow
The following workflow diagram outlines the logical steps for a rigorous comparison.
Caption: Experimental workflow for comparing EASC and TEA cocatalysts.
Step-by-Step Procedure
-
Reactor Preparation: Assemble a 1-liter jacketed glass reactor equipped with a mechanical stirrer. Purge the reactor thoroughly with hot nitrogen for at least 2 hours to remove all traces of air and moisture.
-
Solvent and Cocatalyst Addition: Cool the reactor to the desired polymerization temperature (e.g., 80°C). Under a nitrogen counter-flow, add 500 mL of purified hexane.
-
Causality: The initial addition of the cocatalyst before the catalyst serves to "scavenge" or neutralize any remaining impurities in the solvent that could poison the catalyst.
-
-
For the TEA run: Inject the calculated volume of TEA solution (e.g., to achieve an Al/Ti molar ratio of 200). Stir for 10 minutes.
-
For the EASC run: Repeat step 3 in a separate, identical experiment using the EASC solution to achieve the same Al/Ti ratio.
-
Catalyst Injection: Prepare a slurry of the Ziegler-Natta catalyst in hexane. Inject a precise amount of this slurry (e.g., 10 mg of catalyst) into the reactor to initiate the polymerization.
-
Polymerization: Immediately begin feeding ethylene gas to the reactor to maintain a constant pressure (e.g., 5 bar). Record the rate of ethylene consumption over time (e.g., for 1 hour).
-
Causality: Maintaining constant temperature and pressure ensures that the polymerization rate is primarily a function of the catalyst's intrinsic activity, allowing for a fair comparison.
-
-
Quenching: Stop the ethylene flow and vent the reactor. Inject 10 mL of acidified isopropanol to terminate the polymerization and neutralize the cocatalyst.
-
Causality: The protic alcohol rapidly destroys the active sites, effectively stopping the reaction and preventing further changes to the polymer.
-
-
Polymer Isolation: Filter the resulting polyethylene powder, wash it several times with fresh isopropanol and then hexane, and dry it in a vacuum oven at 60°C to a constant weight.
-
Analysis: Characterize the dried polymer for molecular weight (Mw) and polydispersity index (PDI) using high-temperature Gel Permeation Chromatography (GPC), and for thermal properties using Differential Scanning Calorimetry (DSC).
Conclusion and Outlook
The choice between EASC and TEA is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.
-
Choose Triethylaluminum (TEA) when the primary goal is to achieve the highest possible catalyst activity and productivity in standard ethylene homopolymerization. Its well-understood behavior and effectiveness make it a robust and reliable choice.[1][2]
-
Consider Ethylaluminum Sesquichloride (EASC) when specific modifications to the polymer are needed, or when dealing with systems where its high Lewis acidity and scavenging capability can be advantageous. It may be explored in copolymerization to alter comonomer incorporation or in systems requiring extremely high purity. Its use in combination with TEA has also been explored to fine-tune catalyst performance.[17]
Ultimately, the optimal cocatalyst or cocatalyst mixture must be determined experimentally. By understanding the fundamental chemical differences and their mechanistic implications, researchers can more efficiently navigate the complex parameter space of Ziegler-Natta polymerization to synthesize materials with tailored properties.
References
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- Bukatov, G. D., & Goncharov, V. S. (2023, November 3). Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts. National Institutes of Health.
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A Comparative Guide to Cocatalyst Activity in Ethylene Polymerization: Ethylaluminum Sesquichloride (EASC) vs. Ethylaluminum Dichloride (EADC)
This guide provides an in-depth comparison of two common organoaluminum cocatalysts, Ethylaluminum Sesquichloride (EASC) and Ethylaluminum Dichloride (EADC), in the context of Ziegler-Natta catalyzed ethylene polymerization. We will explore the fundamental mechanistic differences, present comparative experimental data on catalytic activity, and detail the resulting polymer properties. This document is intended for researchers and chemical engineers aiming to optimize catalyst systems for polyethylene production.
Introduction: The Critical Role of the Cocatalyst
Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst, revolutionized polymer science and dominate the industrial production of polyolefins like polyethylene.[1] The cocatalyst is not merely an activator but a multifunctional component that performs several critical roles:
-
Scavenging: It removes impurities (such as water and oxygen) from the reaction medium, which would otherwise deactivate the catalyst.[2]
-
Alkylation: It alkylates the transition metal precursor, replacing a halide ligand with an alkyl group to form the active metal-carbon bond necessary for polymerization.[3][4]
-
Activation: It generates the catalytically active cationic species.
-
Chain Transfer: It acts as a chain transfer agent, controlling the molecular weight of the resulting polymer.[5]
The choice between different organoaluminum compounds, such as EASC and EADC, can profoundly influence the number and nature of active sites, polymerization kinetics, and the final properties of the polyethylene, including its molecular weight (MW) and molecular weight distribution (MWD).[6]
Chemical Identity and Mechanistic Implications
EASC and EADC differ fundamentally in their molecular structure and resulting chemical properties.
-
Ethylaluminum Dichloride (EADC): With the formula C₂H₅AlCl₂, EADC possesses two electron-withdrawing chlorine atoms for every ethyl group. This makes it a strong Lewis acid.
-
Ethylaluminum Sesquichloride (EASC): EASC is essentially an equimolar mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂), giving it the composite formula (C₂H₅)₃Al₂Cl₃.[7] Its Lewis acidity is considered intermediate between its two components.
The difference in Lewis acidity is a primary driver of their varied performance. A stronger Lewis acid like EADC can interact more aggressively with the titanium centers on the catalyst support. While this can lead to the formation of active sites, it can also cause over-reduction of the titanium species (e.g., from Ti³⁺ to the less active Ti²⁺), potentially leading to a lower overall catalyst productivity.[8] EASC provides a balance of sufficient Lewis acidity for activation and alkylating capability from its diethylaluminum chloride component, which can result in a more efficient and stable catalytic system.
Comparative Analysis of Catalytic Activity and Polymer Properties
Experimental evidence consistently demonstrates that the choice between EASC and EADC has a tangible impact on polymerization outcomes. While both are effective cocatalysts, EASC often exhibits superior performance in terms of catalytic activity.
A study utilizing titanasilsesquioxane catalyst systems for ethylene polymerization found that EASC was highly effective in promoting the reaction.[9] The same study noted that while EADC was also active, the resulting catalyst productivity was slightly lower.[9] Similarly, research on nickel-α-diimine complexes and vanadium-based systems highlighted the ability of EASC to generate high productivities.[10][11]
The key performance indicators are summarized below:
| Parameter | Ethylaluminum Sesquichloride (EASC) | Ethylaluminum Dichloride (EADC) | Rationale & Insights |
| Catalytic Activity | Higher | Slightly Lower | EASC provides a more optimal balance of Lewis acidity and alkylating strength, potentially creating a higher concentration of stable, active titanium sites.[9] |
| Polymer Yield | Generally higher due to greater productivity.[10] | Generally lower than EASC under similar conditions. | The stronger Lewis acidity of EADC may lead to a higher fraction of dormant or deactivated catalyst sites.[8] |
| Molecular Weight (MW) | Effective chain transfer agent. Can be used to control MW. | Also an effective chain transfer agent. The higher acidity might influence chain transfer rates differently. | The specific impact on MW is highly dependent on the Al/Ti ratio, temperature, and hydrogen concentration.[12][13] |
| MW Distribution (MWD) | Can produce broad MWD due to the multicenter nature of Ziegler-Natta catalysts. | The stronger interaction with the support may alter the distribution of active site types, thus influencing MWD.[8] | Pre-treating the catalyst with organoaluminum chlorides can manipulate the active center distribution.[14] |
Standardized Experimental Protocol: Slurry Polymerization of Ethylene
To provide a practical context, the following is a representative step-by-step methodology for a lab-scale ethylene slurry polymerization experiment. This protocol is a synthesized standard based on common practices in the field.[15][16]
A. Materials & Reagents:
-
Catalyst: MgCl₂-supported TiCl₄ catalyst.
-
Cocatalyst: Solution of EASC or EADC in anhydrous heptane/hexane.
-
Solvent: Anhydrous heptane or hexane (polymerization grade).
-
Monomer: Ethylene (polymerization grade, purified).
-
Chain Transfer Agent (Optional): Hydrogen.
-
Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).
B. Reactor Preparation:
-
A 1-liter stainless-steel autoclave reactor is thoroughly cleaned and dried.
-
The reactor is assembled and purged by heating to >100°C under a high vacuum for at least 2 hours to remove all traces of air and moisture.
-
The reactor is cooled to the desired polymerization temperature (e.g., 80°C) under a nitrogen or argon atmosphere.
C. Polymerization Procedure:
-
500 mL of anhydrous heptane is charged into the reactor.
-
The desired amount of cocatalyst solution (EASC or EADC) is injected into the reactor to scavenge any remaining impurities. The amount is determined by the target Al/Ti molar ratio (e.g., 100-500).[9]
-
The reactor is stirred for 10 minutes.
-
A suspension of the solid Ziegler-Natta catalyst in heptane (e.g., 10-20 mg) is injected into the reactor.
-
The reactor is immediately pressurized with ethylene to the target pressure (e.g., 0.7 MPa).[17] If hydrogen is used, it is fed to its target partial pressure before ethylene.
-
The polymerization is allowed to proceed for a set duration (e.g., 1 hour), maintaining constant temperature and pressure by continuously feeding ethylene.
-
The reaction is terminated by venting the ethylene and injecting 10 mL of acidified methanol.
D. Polymer Recovery and Analysis:
-
The reactor is cooled to room temperature.
-
The resulting polymer slurry is poured into a larger volume of acidified methanol to precipitate the polyethylene and neutralize catalyst residues.
-
The polymer is filtered, washed repeatedly with methanol, and then with acetone.
-
The white polyethylene powder is dried in a vacuum oven at 60°C to a constant weight.
-
The dried polymer is weighed to determine the yield and calculate catalyst activity (e.g., in kg PE / (mol Ti · h)).
-
The polymer is characterized using techniques like Gel Permeation Chromatography (GPC) for MW and MWD, and Differential Scanning Calorimetry (DSC) for thermal properties.
Conclusion and Outlook
Both Ethylaluminum Sesquichloride (EASC) and Ethylaluminum Dichloride (EADC) are competent cocatalysts for Ziegler-Natta mediated ethylene polymerization. However, a comparative analysis based on available literature suggests that EASC often provides higher catalytic activity and polymer yields . This is attributed to its composite nature, which offers a more favorable balance between alkylating potential and Lewis acidity compared to the stronger, more aggressive Lewis acidity of EADC. The latter may lead to a higher degree of catalyst site deactivation.
The optimal choice of cocatalyst, along with parameters like the Al/Ti ratio and polymerization temperature, remains a critical area for empirical optimization. Future research focusing on the precise characterization of active sites formed by each cocatalyst will further elucidate the structure-performance relationships and enable more rational design of next-generation catalyst systems.
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Validation of polymer microstructure using EASC through NMR spectroscopy
A Comprehensive Guide to Validating Polymer Microstructure using Advanced NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and materials development, the precise characterization of a polymer's microstructure is paramount. It is the intricate arrangement of monomer units, their stereochemistry (tacticity), and their sequence distribution that dictates the macroscopic properties of the material, including its mechanical strength, thermal stability, and, in the context of drug delivery, its biocompatibility and drug release kinetics.[1][2] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile tool for elucidating the detailed microstructural features of polymers at the atomic level.[3][4]
This guide provides an in-depth exploration of advanced NMR spectroscopic methods for the validation of polymer microstructure. While various terminologies exist in the field, the fundamental analysis of spin-spin coupling patterns remains a cornerstone of these techniques. We will delve into the principles and practical applications of one-dimensional (1D) and two-dimensional (2D) NMR experiments, offering a comparative analysis to aid researchers in selecting the optimal approach for their specific polymer system.
The Significance of Polymer Microstructure
The term "microstructure" in polymer chemistry encompasses the arrangement of monomer units along the polymer chain. A critical aspect of this is tacticity , which describes the stereochemical relationship between adjacent chiral centers. The three primary forms of tacticity are:
-
Isotactic: All stereocenters have the same configuration.
-
Syndiotactic: Stereocenters have regularly alternating configurations.
-
Atactic: Stereocenters are randomly arranged.
The tacticity of a polymer has a profound impact on its physical properties. For instance, isotactic and syndiotactic polymers, with their regular structures, can pack more efficiently, leading to higher crystallinity, melting points, and mechanical strength compared to their amorphous, atactic counterparts.[2]
Fundamentals of NMR Spectroscopy in Polymer Analysis
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field.[5] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, which is the basis of the chemical shift . Furthermore, the magnetic moments of neighboring nuclei can interact with each other through the bonding electrons, a phenomenon known as spin-spin coupling or J-coupling .[6] This coupling causes the splitting of NMR signals into multiplets, and the magnitude of this splitting (the coupling constant, J) provides valuable information about the number of bonds and the dihedral angle separating the coupled nuclei.
One-Dimensional (1D) NMR Spectroscopy: The First Line of Analysis
¹H NMR Spectroscopy
Proton (¹H) NMR is often the initial and most straightforward NMR experiment performed. It provides information on the different types of protons present in the polymer and their relative abundance through the integration of signal intensities.[7] For microstructure analysis, the chemical shifts and spin-spin coupling patterns of the polymer backbone and side-chain protons are of particular interest. For example, the methylene (-CH₂-) protons in a vinyl polymer can exhibit different chemical shifts and coupling patterns depending on the relative stereochemistry of the adjacent chiral centers (i.e., the tacticity).
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon backbone of the polymer. Due to the low natural abundance of ¹³C (1.1%), ¹³C-¹³C coupling is negligible, resulting in simpler spectra with single lines for each unique carbon environment. The chemical shifts of the backbone carbons are highly sensitive to the stereochemical configuration of neighboring monomer units, making ¹³C NMR a powerful tool for determining tacticity in terms of diads, triads, and even higher-order sequences.[1]
Advanced Two-Dimensional (2D) NMR Techniques: Unraveling Complex Structures
While 1D NMR is invaluable, spectral overlap in complex polymers can often obscure crucial information. 2D NMR techniques overcome this limitation by correlating signals based on different NMR parameters, spreading the information across two frequency dimensions.
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that maps the coupling relationships between protons.[8] A cross-peak in a COSY spectrum indicates that two protons are spin-coupled, typically through two or three bonds. This is instrumental in identifying neighboring protons along the polymer chain and within side groups, aiding in the assignment of complex ¹H NMR spectra.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[9][10] Each peak in an HSQC spectrum corresponds to a C-H bond, with one coordinate representing the ¹H chemical shift and the other the ¹³C chemical shift. This powerful technique allows for the unambiguous assignment of proton and carbon signals and is particularly useful for resolving overlapping signals in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is another heteronuclear correlation experiment that reveals longer-range couplings between protons and carbons, typically over two or three bonds.[11] This is extremely valuable for connecting different structural fragments of a polymer and for assigning quaternary carbons that do not have directly attached protons and therefore do not appear in an HSQC spectrum.
Comparative Analysis of NMR Techniques for Microstructure Validation
| Technique | Information Provided | Advantages | Limitations | Best Suited For |
| ¹H NMR | Proton environments, relative quantities, through-bond proton-proton connectivity (via J-coupling). | High sensitivity, rapid acquisition.[7] | Can suffer from severe signal overlap in complex polymers. | Initial screening, determining monomer ratios in copolymers, end-group analysis.[3] |
| ¹³C NMR | Carbon environments, tacticity (diads, triads, etc.). | High spectral resolution, direct observation of the carbon backbone. | Low sensitivity requiring longer acquisition times.[1] | Quantitative determination of tacticity and sequence distribution. |
| COSY | Proton-proton coupling networks. | Excellent for establishing proton connectivity within monomer units and along the polymer backbone.[8] | Does not provide direct information about the carbon skeleton. | Assigning complex, overlapping proton spectra. |
| HSQC | Direct one-bond proton-carbon correlations. | Unambiguously links proton and carbon signals, excellent for resolving spectral overlap.[9][10] | Does not show correlations to quaternary carbons. | Detailed assignment of ¹H and ¹³C spectra, confirming monomer structures within the polymer. |
| HMBC | Long-range (2-3 bond) proton-carbon correlations. | Connects different structural fragments, allows assignment of quaternary carbons.[11] | Can be less sensitive than HSQC. | Elucidating the connectivity of complex polymer architectures. |
Experimental Protocols
Sample Preparation for Solution-State NMR
-
Polymer Dissolution: Dissolve 5-20 mg of the polymer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the solvent peak.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming problems and to improve spectral quality.
-
Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added.
Data Acquisition
The following are general guidelines for acquiring high-quality NMR data on a modern NMR spectrometer. Specific parameters will need to be optimized for the particular sample and instrument.
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay (d1): 1-5 s
-
Acquisition time: 2-4 s
-
-
¹³C NMR:
-
Number of scans: 1024 or more (depending on concentration)
-
Relaxation delay (d1): 2-5 s
-
Proton decoupling should be applied during acquisition.
-
-
2D NMR (COSY, HSQC, HMBC):
-
The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio. These experiments can range from a few minutes to several hours.
-
Visualizing NMR Workflows
Workflow for Polymer Microstructure Analysis
Caption: Workflow for comprehensive polymer microstructure analysis using NMR.
Logical Relationship of 2D NMR Experiments
Caption: Correlations observed in different 2D NMR experiments.
Conclusion
The validation of polymer microstructure is a critical step in the development of new materials with tailored properties. NMR spectroscopy, through a combination of 1D and 2D techniques, provides an unparalleled level of detail for this purpose. A systematic approach, starting with simple ¹H and ¹³C NMR and progressing to more advanced 2D experiments like COSY, HSQC, and HMBC as needed, allows for a comprehensive and unambiguous characterization of polymer tacticity, monomer sequencing, and overall architecture. By understanding the principles and applications of these powerful techniques, researchers can gain deeper insights into their polymer systems and accelerate the innovation of next-generation materials.
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). APS. Retrieved January 6, 2026, from [Link]
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NMR Spectroscopy Applications in Polymer Analysis. (2025, September 22). Patsnap Eureka. Retrieved January 6, 2026, from [Link]
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Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. (n.d.). Analyst (RSC Publishing). Retrieved January 6, 2026, from [Link]
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Application of Polymers as a Tool in Crystallization—A Review. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
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Application of NMR spectroscopy in molecular weight determination of polymers. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]
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Polymer Tacticity (Stereochemistry of Polymers). (2024, May 6). YouTube. Retrieved January 6, 2026, from [Link]
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The Role of Polymer Structure in Formation of Various Nano- and Microstructural Materials: 30 Years of Research in the Laboratory of Nano- and Microstructural Materials at the Centre of Polymer and Carbon Materials PAS. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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NMR Tutorials and Guides. (n.d.). Iowa State University. Retrieved January 6, 2026, from [Link]
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Quantitative 2D HSQC NMR determination of polymer structures by selecting suitable internal standard references. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]
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Nuclear Magnetic Resonance (NMR). (n.d.). FACCTs. Retrieved January 6, 2026, from [Link]
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NMR Spectroscopy. (2016, April 26). YouTube. Retrieved January 6, 2026, from [Link]
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2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. Retrieved January 6, 2026, from [Link]
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Basic Introduction to NMR Spectroscopy. (2018, December 2). YouTube. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking EASC Performance Against Other Organoaluminum Cocatalysts
Abstract
In the realm of polyolefin synthesis, the choice of an organoaluminum cocatalyst is a critical determinant of catalytic activity, polymer microstructure, and ultimate material properties. Ethylaluminum Sesquichloride (EASC) presents a compelling option within the Ziegler-Natta catalyst landscape, offering a unique balance of Lewis acidity and alkylating potential. This guide provides an in-depth technical comparison of EASC against other widely used organoaluminum cocatalysts, namely Triethylaluminum (TEAL), Triisobutylaluminum (TIBAL), and Methylaluminoxane (MAO). Through a synthesis of literature-derived data and a standardized experimental protocol, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal cocatalyst for their specific polymerization objectives.
Introduction: The Pivotal Role of Organoaluminum Cocatalysts
Ziegler-Natta catalysis, a cornerstone of industrial polyolefin production, relies on a synergistic relationship between a transition metal precatalyst (typically a titanium compound) and an organoaluminum cocatalyst.[1] The cocatalyst serves several indispensable functions:
-
Alkylation: It alkylates the transition metal center, forming the active metal-carbon bond required for monomer insertion.[2]
-
Activation: It generates the catalytically active species by creating a vacant coordination site on the transition metal.
-
Scavenging: It removes impurities (e.g., water, oxygen) from the reaction medium that would otherwise deactivate the catalyst.
The chemical nature of the organoaluminum compound—specifically its alkyl groups and the presence of halides or oxygen-containing moieties—profoundly influences the electronic and steric environment of the active site. This, in turn, dictates the kinetics of polymerization and the properties of the resulting polymer.[3]
The Contenders: A Profile of Key Organoaluminum Cocatalysts
This guide focuses on four industrially and academically significant organoaluminum cocatalysts:
-
Ethylaluminum Sesquichloride (EASC): A compound with the general formula (C₂H₅)₃Al₂Cl₃, EASC is characterized by the presence of both ethyl and chloro ligands on the aluminum centers.[4] This imparts a significant Lewis acidity, which can enhance catalyst activation.[5]
-
Triethylaluminum (TEAL): With the formula Al(C₂H₅)₃, TEAL is a fully alkylated organoaluminum compound and one of the most common cocatalysts used in Ziegler-Natta systems.[1]
-
Triisobutylaluminum (TIBAL): Another fully alkylated compound, Al(CH₂CH(CH₃)₂)₃, TIBAL's bulky isobutyl groups can influence the stereoselectivity of polymerization and the molecular weight of the polymer.[3]
-
Methylaluminoxane (MAO): A complex oligomeric species with the general formula (-Al(CH₃)O-)n, MAO is a highly effective activator for both Ziegler-Natta and metallocene catalysts, known for its ability to generate highly active cationic catalytic species.[6]
Comparative Performance Analysis
The selection of a cocatalyst is a multi-faceted decision, balancing catalytic activity, influence on polymer properties, and economic considerations. The following sections provide a comparative overview based on available literature.
Catalytic Activity
Catalytic activity, often measured in kilograms of polymer produced per mole of transition metal per hour ( kg/mol TM·h), is a primary metric for process efficiency.
-
EASC: In certain systems, particularly with specific transition metal complexes, EASC has demonstrated the potential for higher productivity compared to other cocatalysts. For instance, in ethylene polymerization with a nickel(II)(α-diimine) complex, EASC yielded significantly higher productivities (up to 3966 kg PE/mol Ni·h) than both trimethylaluminum (TMA) and MAO.[7] This enhanced activity is often attributed to its strong Lewis acidity, which can facilitate the formation of active catalytic centers.
-
TEAL and TIBAL: These are widely used industry workhorses. Their activity is highly dependent on the specific Ziegler-Natta catalyst generation and polymerization conditions. In some cases, TEAL has been shown to result in higher catalyst activity compared to TIBAL in ethylene polymerization.[8]
-
MAO: While highly effective, especially for metallocene catalysts, MAO is often required in large excess, which can increase costs.[6] Its activity with traditional Ziegler-Natta catalysts is well-established but not always superior to other alkylaluminums.
Table 1: Illustrative Catalytic Activities of Different Cocatalysts
| Cocatalyst | Catalyst System | Monomer | Activity (kg polymer/mol TM·h) | Reference |
| EASC | Ni(II)(α-diimine) | Ethylene | up to 3966 | [7] |
| MAO | Ni(II)(α-diimine) | Ethylene | < 3966 | [7] |
| TEAL | ansa-Zirconocene/Borate | Ethylene | ~3.17 x 10³ | [5] |
| TIBAL | ansa-Zirconocene/Borate | Ethylene | ~5.06 x 10³ | [5] |
Note: The data presented are from different catalyst systems and are for illustrative purposes. Direct comparison requires identical experimental conditions.
Influence on Polymer Molecular Weight and Molecular Weight Distribution (MWD)
The cocatalyst can influence the molecular weight (Mw) and its distribution (polydispersity index, PDI = Mw/Mn) through its role in chain transfer reactions.
-
EASC: The presence of chlorine in EASC can influence chain transfer processes, often leading to polymers with a broader molecular weight distribution compared to those produced with fully alkylated aluminum compounds.
-
TEAL and TIBAL: The structure of the alkyl group plays a significant role. The bulkier isobutyl groups of TIBAL can hinder chain transfer reactions to some extent, which may result in higher molecular weight polymers compared to TEAL under similar conditions.[9]
-
MAO: MAO-activated systems, particularly with single-site metallocene catalysts, are renowned for producing polymers with narrow molecular weight distributions (PDI ≈ 2).[6]
Stereoselectivity in Propylene Polymerization
For polypropylene, the stereochemical arrangement of the methyl groups (tacticity) is crucial for its properties. The cocatalyst can influence the stereoselectivity of the catalyst.
-
EASC: The Lewis acidic nature of EASC can interact with the catalyst's active sites and any internal or external electron donors, potentially modifying the stereochemical control of monomer insertion.
-
TEAL and TIBAL: The choice between TEAL and TIBAL can affect the isotacticity of polypropylene. The steric bulk of the cocatalyst can influence the approach of the propylene monomer to the active site.[3]
-
MAO: In conjunction with specific metallocene catalysts, MAO is instrumental in producing polypropylene with a wide range of tacticities, from highly isotactic to syndiotactic and atactic, depending on the catalyst's ligand symmetry.[6]
Experimental Protocol for Benchmarking Cocatalyst Performance
To facilitate a direct and objective comparison, the following standardized protocol for the slurry polymerization of ethylene is proposed. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.
Materials
-
Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.
-
Cocatalysts: EASC, TEAL, TIBAL, and MAO (as solutions in a suitable anhydrous solvent like hexane or toluene).
-
Monomer: Polymerization-grade ethylene.
-
Solvent: Anhydrous hexane or toluene.
-
Chain Transfer Agent: Hydrogen (optional, for molecular weight control).
-
Quenching Agent: Acidified methanol.
Experimental Workflow
Caption: Experimental workflow for benchmarking cocatalyst performance.
Step-by-Step Methodology
-
Reactor Preparation:
-
Thoroughly clean and dry a 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and injection ports.
-
Assemble the reactor and purge it with high-purity nitrogen for at least 1 hour at 110°C to remove all traces of air and moisture.
-
Cool the reactor to the desired polymerization temperature (e.g., 80°C).
-
-
Polymerization:
-
Introduce 1 L of anhydrous hexane into the reactor.
-
Inject the desired amount of cocatalyst solution (EASC, TEAL, TIBAL, or MAO) to achieve a specific Al/Ti molar ratio (e.g., 200). Stir for 10 minutes.
-
Inject a known amount of the MgCl₂/TiCl₄ catalyst slurry (e.g., 10 mg) into the reactor.
-
Immediately pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and maintain this pressure throughout the reaction.
-
Maintain a constant temperature and stirring speed for the desired polymerization time (e.g., 1 hour).
-
-
Work-up and Analysis:
-
Vent the reactor and quench the reaction by injecting 100 mL of methanol containing 5% HCl.
-
Stir for 30 minutes, then collect the polymer by filtration.
-
Wash the polymer repeatedly with methanol and then acetone.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Determine the polymer yield to calculate the catalytic activity.
-
Characterize the polymer for its molecular weight (Mw) and molecular weight distribution (MWD) using Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties (melting point, crystallinity) using Differential Scanning Calorimetry (DSC).
-
Causality of Experimental Choices and Expected Outcomes
The choice of cocatalyst initiates a cascade of interactions that define the polymerization process. The following diagram illustrates the logical relationships between the cocatalyst's properties and the final polymer characteristics.
Caption: Relationship between cocatalyst properties and polymer outcomes.
-
Lewis Acidity (EASC vs. TEAL/TIBAL): EASC's higher Lewis acidity, due to the electron-withdrawing chlorine atoms, is expected to lead to more efficient generation of cationic active sites, potentially resulting in higher initial catalytic activity compared to the less acidic TEAL and TIBAL.[5]
-
Steric Bulk (TIBAL vs. TEAL): The larger isobutyl groups of TIBAL create a more sterically hindered environment around the active site. This can impede chain transfer reactions, leading to higher molecular weight polymers, and can also influence the stereospecific insertion of propylene, affecting the polymer's tacticity.[3]
-
Activating Mechanism (MAO vs. Others): MAO's unique cage-like structure is exceptionally efficient at abstracting a ligand from the precatalyst to form a highly active, well-separated ion pair.[6] This often results in very high activity and, for single-site catalysts, polymers with narrow MWD.
Conclusion and Future Outlook
The selection of an organoaluminum cocatalyst is a critical optimization parameter in Ziegler-Natta polymerization.
-
EASC emerges as a potent cocatalyst, particularly where high activity is desired and its potentially broader MWD is acceptable or even beneficial for certain applications. Its strong Lewis acidity makes it a compelling choice for activating a variety of transition metal catalysts.
-
TEAL remains a cost-effective and reliable standard, offering a good balance of activity and control over polymer properties for many conventional Ziegler-Natta systems.
-
TIBAL provides a means to modulate polymer molecular weight upwards and can influence stereoselectivity due to its steric bulk.
-
MAO is the premier activator for metallocene and other single-site catalysts, enabling the synthesis of polymers with precisely controlled microstructures, albeit at a higher cost.
While this guide synthesizes existing knowledge, it also highlights the need for more comprehensive, direct comparative studies under identical conditions. Such research will be invaluable in developing predictive models that link cocatalyst structure to catalyst performance and polymer properties, ultimately accelerating the development of novel polyolefin materials with tailored characteristics.
References
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Correlating EASC Purity with Catalytic Performance in Polymerization
In the intricate world of Ziegler-Natta polymerization, achieving consistent and predictable results is paramount. While parameters like monomer feed, temperature, and pressure are meticulously controlled, the purity of the co-catalyst, Ethyl Aluminum Sesquichloride (EASC), is a critical variable that is often underestimated. As a Senior Application Scientist, my experience in troubleshooting polymerization processes has repeatedly demonstrated that even trace impurities in EASC can lead to significant deviations in catalytic activity, polymer properties, and overall process efficiency.
This guide provides an in-depth comparison of how EASC purity directly correlates with its catalytic performance. We will explore the mechanistic role of common impurities, present comparative experimental data, and provide robust protocols for both polymerization trials and purity verification. This document is designed for researchers, scientists, and drug development professionals who rely on precise polymerization outcomes.
The Role of EASC and the Inherent Problem of Impurities
Ethyl Aluminum Sesquichloride ((C₂H₅)₃Al₂Cl₃) is a powerful Lewis acid and alkylating agent, making it an indispensable co-catalyst in Ziegler-Natta systems for olefin polymerization.[1][2][3][4] Its primary functions are to alkylate the transition metal center (typically titanium) and to activate it for monomer coordination and insertion, initiating the polymer chain growth.[5]
However, the synthesis of EASC, often involving the reaction of ethyl chloride with aluminum, can introduce various impurities.[2][6] These are not inert passengers; they are reactive species that can enter into a parasitic relationship with the catalyst system. Common culprits include:
-
Residual Water and Oxygen (Alkoxides/Hydroxides): EASC is pyrophoric and reacts violently with water and air.[1][2][7] Inadvertent exposure during storage or handling leads to the formation of aluminum alkoxides and hydroxides. These oxygen-containing compounds are potent catalyst poisons, deactivating the active titanium centers.[8]
-
Unreacted Precursors (e.g., Ethyl Chloride): Incomplete reactions can leave residual starting materials.
-
Other Aluminum Alkyls: The manufacturing process may result in a mixture of related species like Diethylaluminum Chloride (DEAC) and Ethylaluminum Dichloride (EADC), altering the expected reactivity and stoichiometry.[2]
-
Protic Species (e.g., Alcohols): Contamination from solvents or handling can introduce alcohols, which react with the catalyst components in a manner similar to water.[8]
The Mechanism of Interference: How Impurities Sabotage Performance
The high reactivity that makes EASC an effective co-catalyst also makes it highly susceptible to impurities. These impurities interfere through several primary mechanisms:
-
Active Site Deactivation: Protic impurities like water or alcohols react with both the EASC and the active titanium center. This reaction consumes the co-catalyst and, more critically, converts the active Ti-C bond into a stable, non-catalytic Ti-O bond, effectively killing the active site.
-
Altered Chain Transfer: The presence of different alkylaluminum species can change the rate of chain transfer reactions.[9][10] This directly impacts the molecular weight and molecular weight distribution (MWD) of the resulting polymer. An uncontrolled increase in chain transfer leads to lower molecular weight polymers, which may not meet product specifications.
-
Modified Kinetics: Impurities can scavenge the active species, reducing the overall concentration of effective catalyst. This leads to a decrease in the rate of polymerization, lower yields, and reduced catalyst productivity.[8]
The logical relationship between EASC purity and the final polymer properties can be visualized as a direct causal chain, where initial material quality dictates the outcome.
Caption: Causal diagram showing how impurities in EASC interfere with the polymerization process.
Comparative Data: The Quantitative Impact of Purity
To illustrate the tangible effects of EASC purity, the following table summarizes representative data from a series of propylene polymerization experiments. Three grades of EASC were evaluated under identical reaction conditions.
| Parameter | High Purity EASC (>99.0%) | Standard Grade EASC (97%) | Low Purity EASC (~95%) |
| Catalytic Activity (kg PP / g Ti·h) | 18.5 | 12.3 | 6.8 |
| Polymer Yield (%) | 98 | 85 | 55 |
| Weight-Average MW (Mw) ( g/mol ) | 350,000 | 280,000 | 190,000 |
| Polydispersity Index (PDI) (Mw/Mn) | 4.2 | 5.8 | 7.5 |
| Isotacticity Index (%) | 96 | 94 | 90 |
Note: Data are representative and synthesized from typical results observed in Ziegler-Natta propylene polymerization.
The data clearly demonstrates a strong positive correlation between EASC purity and all key performance indicators. The >99.0% pure EASC delivered nearly three times the catalytic activity of the low-purity grade. Furthermore, higher purity resulted in a polymer with a higher molecular weight and a narrower, more controlled molecular weight distribution (lower PDI), which is crucial for achieving desired mechanical properties.
Experimental Protocols for Validation
A self-validating system is essential for trustworthy results. The following protocols outline a workflow to verify EASC purity and correlate it with performance in your own laboratory setting.
Caption: Experimental workflow for evaluating the impact of EASC purity on polymerization.
This protocol determines the concentration of active alkyl groups, providing a direct measure of the co-catalyst's potency. The causality is simple: a lower active content implies a higher percentage of inactive or detrimental impurities.
Objective: To quantify the molarity of active aluminum alkyls in an EASC sample.
Materials:
-
EASC sample
-
Anhydrous toluene in a Sure/Seal™ bottle
-
2,2'-Biquinoline solution (indicator)
-
Standardized solution of n-butanol in xylene (e.g., 1.0 M)
-
Dry, nitrogen-purged glassware (burette, flasks)
Procedure:
-
Preparation: Work entirely within a glovebox or under a strict inert atmosphere (N₂ or Ar). All glassware must be oven-dried and cooled under vacuum.
-
Sample Dilution: In the glovebox, accurately transfer ~1-2 mL of the EASC sample into a tared 100 mL volumetric flask. Record the exact weight. Dilute to the mark with anhydrous toluene and mix thoroughly.
-
Indicator Addition: Transfer a 10 mL aliquot of the diluted EASC solution to a 100 mL Erlenmeyer flask. Add 2-3 drops of the 2,2'-biquinoline indicator solution. The solution should turn a distinct color (e.g., reddish-brown), indicating the presence of active alkyls.
-
Titration: Titrate the EASC solution with the standardized n-butanol solution. The n-butanol selectively reacts with the Al-C bonds.
-
Endpoint: The endpoint is reached when the solution color disappears, indicating that all active Al-alkyl groups have been consumed. Record the volume of titrant used.
-
Calculation: Calculate the molarity of active alkyl groups in the original EASC sample using the stoichiometry of the reaction and the known concentration of the n-butanol titrant. Perform the titration in triplicate for statistical validity.
This protocol is designed to isolate the effect of EASC purity by keeping all other variables constant.
Objective: To compare the catalytic activity and resulting polymer properties using different grades of EASC.
Materials:
-
High-purity propylene
-
Anhydrous hexane (polymerization grade)
-
Titanium (IV) chloride (TiCl₄) solution in hexane
-
EASC samples of varying purity (e.g., >99%, 97%, 95%)
-
Methanol (for quenching)
-
Jacketed polymerization reactor with mechanical stirrer, temperature/pressure control, and inert gas supply.
Procedure:
-
Reactor Setup: Thoroughly clean and dry the reactor. Purge with high-purity nitrogen for at least 2 hours at an elevated temperature (e.g., 90°C) to remove all traces of air and moisture.[11]
-
Solvent & Monomer Addition: Cool the reactor to the desired temperature (e.g., 70°C). Introduce 1 L of anhydrous hexane. Pressurize the reactor with propylene to the target pressure (e.g., 7 bar) and allow the solvent to become saturated.
-
Catalyst Injection:
-
In a glovebox, prepare the catalyst system. First, inject the EASC sample (e.g., 5 mmol) into the reactor.
-
Allow it to scavenge any remaining trace impurities for 10 minutes. This step is crucial as the co-catalyst also acts as a poison scavenger.[12]
-
Inject the TiCl₄ solution (e.g., 0.05 mmol) to initiate the polymerization. The Al/Ti molar ratio is a key parameter to keep constant across all experiments.[11]
-
-
Polymerization: Maintain constant temperature and pressure for a fixed duration (e.g., 60 minutes). Monitor the uptake of propylene gas to track the reaction rate.
-
Quenching: After the designated time, stop the propylene feed and vent the reactor. Quench the reaction by injecting 20 mL of acidic methanol to deactivate the catalyst.
-
Polymer Isolation: Precipitate the polymer in a larger volume of methanol. Filter the solid polypropylene, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.
-
Analysis:
-
Calculate the catalytic activity (kg of polymer per gram of Ti per hour).
-
Characterize the dried polymer using Gel Permeation Chromatography (GPC) for Mw and PDI, and Differential Scanning Calorimetry (DSC) for melting point (Tm), which relates to crystallinity.
-
Conclusion and Best Practices
The experimental evidence is unequivocal: the purity of Ethyl Aluminum Sesquichloride is not a trivial detail but a cornerstone of reproducible and efficient Ziegler-Natta polymerization. Lower purity directly translates to decreased catalytic activity, lower polymer yields, and inferior polymer properties, specifically lower molecular weight and broader, less controlled molecular weight distributions.
For researchers and manufacturers striving for high-performance polyolefins, the following best practices are essential:
-
Source High-Purity EASC: Whenever possible, procure EASC with a specified purity of >99%. The marginal increase in cost is far outweighed by the significant improvements in performance and consistency.
-
Implement Purity Verification: Do not rely solely on the supplier's Certificate of Analysis. Implement a routine in-house purity test, such as the titration method described, to verify the active alkyl content of each new batch.
-
Ensure Strict Inert Handling: EASC's reactivity demands rigorous handling under a dry, inert atmosphere (nitrogen or argon) at all times to prevent degradation and the introduction of catalyst poisons.[1] All process equipment must be scrupulously dried before use.[1]
-
Correlate and Control: Maintain detailed records correlating EASC purity with polymerization outcomes. This data is invaluable for troubleshooting, process optimization, and ensuring long-term product quality.
By treating the co-catalyst with the same analytical rigor as the primary catalyst and monomer, researchers can eliminate a major source of variability and unlock the full potential of their polymerization systems.
References
-
Ethylaluminium sesquichloride - Wikipedia . Wikipedia. [Link]
-
Ethylaluminum Sesquichloride (EASC) Market Size, Future Growth and Forecast 2033 . LinkedIn. [Link]
-
Effect of oxygenated impurities on the activity of a Ziegler-Natta catalytic system used in the ethylene polymerization . ResearchGate. [Link]
-
Ethylaluminum Sesquichloride(EASC) | Global Chemical Supplier . TUODA INDUSTRY LIMITED. [Link]
-
Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate . National Institutes of Health (NIH). [Link]
-
Influence of Metal‐Alkyls on Early‐Stage Ethylene Polymerization over a Cr/SiO2 Phillips Catalyst: A Bulk Characterization and X‐ray Chemical Imaging Study . PubMed Central. [Link]
- Preparation of alkyl aluminum halide products.
-
Notes - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Ziegler–Natta catalyst - Wikipedia . Wikipedia. [Link]
-
Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylene . ResearchGate. [Link]
-
Influence of Modified Ziegler–Natta Catalyst on the Entanglement Behavior and Properties of Ultrahigh-Molecular-Weight Polyethylene (UHMWPE) . ACS Publications. [Link]
-
Aluminum Alkyls as Highly Active Catalytic Chain Transfer Agents . ResearchGate. [Link]
-
Effect of Water on the Supported Ziegler–Natta Catalysts: Optimization of the Operating Conditions by Response Surface Methodology . ResearchGate. [Link]
-
Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts . Royal Society of Chemistry. [Link]
-
Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process . MDPI. [Link]
-
Ziegler natta catalyst(mechanism) for MSc/natta's bimetallic and cossee's monometallic mechanism . YouTube. [Link]
-
Catalysts for the Manufacture of Polyethylene . ResearchGate. [Link]
-
Ethylaluminum sesquichloride | C6H15Al2Cl3 . PubChem. [Link]
-
Purity Determination and DSC Tzero Technology . TA Instruments. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst . Chemistry LibreTexts. [Link]
-
Exploring cocatalyst type effect on the Ziegler-Natta catalyzed ethylene polymerizations: experimental and DFT studies . Research Square. [Link]
-
Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods . PubMed Central. [Link]
-
Analytical Methods . American Spice Trade Association (ASTA). [Link]
-
Purity determination by differential scanning calorimetry . Scilit. [Link]
-
Final Report on Effect of Impurities in Aluminum . ResearchGate. [Link]
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- 9. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Safe Deactivation and Disposal of Ethylaluminum Sesquichloride (EASC)
As a Senior Application Scientist, I understand that working with highly reactive reagents like Ethylaluminum sesquichloride (EASC) demands more than just procedural knowledge; it requires a deep understanding of the chemistry involved to ensure safety and efficacy. This guide is structured to provide not just the "how," but the critical "why" behind each step of the disposal process. Our goal is to empower you, our scientific partners, to manage this powerful reagent with the confidence that comes from robust, field-proven protocols.
Ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) is an indispensable organoaluminum compound, pivotal as a co-catalyst in Ziegler-Natta polymerization and various alkylation reactions.[1] However, its utility is matched by its significant hazards. EASC is pyrophoric, igniting spontaneously in air, and reacts violently with water.[1][2] These properties necessitate meticulous handling and a rigorously controlled disposal procedure to neutralize its reactivity safely.
This guide provides a comprehensive, step-by-step methodology for the safe quenching (deactivation) and disposal of residual EASC and its containers in a laboratory setting.
Section 1: The Fundamental Hazards of EASC
A successful disposal plan is built on a thorough understanding of the risks. EASC's hazardous nature is threefold:
-
Pyrophoricity : EASC and its hydrocarbon solutions can ignite spontaneously upon exposure to air.[2][3] This is due to the highly exothermic reaction with oxygen.
-
Extreme Water Reactivity : Contact with water results in a violent reaction, liberating flammable ethane gas and corrosive hydrogen chloride fumes.[4][5][6] This reactivity extends to other protic solvents like alcohols and even atmospheric moisture.[2][7]
-
Corrosivity : EASC causes severe chemical burns to the skin and eyes upon contact.[2][7] Inhalation of its decomposition products (like hydrogen chloride) can cause significant respiratory irritation.[4][5]
These hazards dictate that all handling and disposal operations must be conducted under a dry, inert atmosphere, with stringent exclusion of air and moisture.[2][8]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling or disposing of EASC, the following minimum PPE is mandatory. Do not proceed without it.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles worn under a full-face shield.[8] | Protects against splashes of corrosive liquid and potential violent reactions. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Check manufacturer compatibility data. | Provides a barrier against a highly corrosive substance. |
| Body Protection | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants.[8] | Protects skin from splashes and offers a degree of protection in case of a flash fire. |
| Footwear | Fully enclosed, chemical-resistant shoes.[8] | Prevents exposure from spills. |
| Emergency Access | An operational safety shower and eyewash station must be immediately accessible.[7] | Essential for immediate decontamination in case of accidental exposure. |
Section 3: The Core Principle: Quenching Reactive Waste
Residual EASC cannot be placed directly into a waste container. It must first be rendered non-hazardous through a process called "quenching." This involves the controlled addition of a reagent to neutralize its reactivity. The key principle is to manage the highly exothermic reaction by:
-
Dilution : Reducing the concentration of EASC in an inert, high-boiling-point solvent to help dissipate heat.
-
Cooling : Using an external cooling bath (e.g., dry ice/isopropanol) to absorb the heat generated.[9]
-
Stepwise Reactivity : Adding quenching agents sequentially, from least reactive to most reactive, to control the reaction rate. A common and reliable sequence is Isopropanol → Ethanol → Methanol → Water.[10][11]
The following workflow outlines the decision-making process for EASC disposal.
Caption: Decision workflow for handling different forms of EASC waste.
Section 4: Step-by-Step Protocol for Quenching Residual EASC
This protocol must be performed in a chemical fume hood or a glovebox.[8][12] Working alone is strictly prohibited.[10]
Materials:
-
Three-neck flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an inert gas (N₂ or Ar) inlet/outlet.
-
Inert, dry solvent (e.g., toluene or hexane).[10]
-
Quenching agents: Isopropanol, Ethanol, Water.
-
Cooling bath (dry ice/isopropanol or ice/salt).
-
Syringes and cannula for inert atmosphere transfers.[12]
Procedure:
-
Setup and Inerting : Assemble the glassware and ensure it is completely dry (oven or flame-dried). Purge the entire system with an inert gas (Nitrogen or Argon). Maintain a positive inert gas flow throughout the procedure.[10]
-
Dilution : Transfer a compatible, dry, inert solvent (e.g., toluene) into the reaction flask. The volume should be sufficient to dilute the EASC waste significantly (aim for a final concentration <5 wt%).
-
Cooling : Cool the flask containing the solvent to -78 °C using a dry ice/isopropanol bath.[9]
-
EASC Addition : Slowly transfer the EASC waste solution from its container into the stirred, cold solvent in the reaction flask using a cannula or syringe.[12]
-
Quenching - Step 1 (Isopropanol) : Fill the addition funnel with isopropanol. Add the isopropanol dropwise to the cold, stirred EASC solution.
-
Causality : Isopropanol is a weak protic solvent that reacts less violently than water, allowing for controlled neutralization. The bulky isopropyl group moderates the reaction rate.
-
Observation : You will observe gas evolution (ethane). Control the addition rate to keep the bubbling gentle. If the reaction becomes too vigorous, stop the addition immediately until it subsides.[13]
-
Continue adding isopropanol until gas evolution ceases upon addition.
-
-
Quenching - Step 2 (Ethanol) : Once the reaction with isopropanol is complete, slowly and carefully add ethanol dropwise. The reaction will be less vigorous but still requires caution.
-
Quenching - Step 3 (Water) : After the reaction with ethanol has subsided, add water dropwise with extreme caution. This final step hydrolyzes any remaining organoaluminum species.[10]
-
Warm to Room Temperature : Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature while still stirring.
-
Final Neutralization : The resulting mixture will be basic and contain aluminum salts. Carefully neutralize it with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
Waste Collection : The final quenched mixture can be collected in a clearly labeled hazardous waste container. Do not mix it with incompatible waste streams.[12] The waste must be managed as hazardous waste according to institutional and regulatory guidelines.[14][15]
Section 5: Managing Contaminated Materials and Empty Containers
Containers that held EASC are not "empty"; they contain hazardous residue and must be deactivated.[8][12]
Protocol for Empty Containers:
-
Inert Atmosphere Rinse : Under an inert atmosphere, add a small amount of a dry, compatible solvent (like toluene or hexane) to the "empty" container.[10]
-
Agitate and Transfer : Cap and agitate the container to rinse the interior surfaces. Using a cannula or syringe, transfer this rinse solvent into a flask for quenching, following the protocol in Section 4.[10][12]
-
Repeat : Repeat this rinsing procedure two more times (triple rinse).[10][16]
-
Final Deactivation : After the third rinse, carefully add a small amount of isopropanol to the container to deactivate any final traces of residue.
-
Airing : Remove the cap and leave the open container in the back of a chemical fume hood overnight to allow any residual solvent to evaporate.[10][12]
-
Disposal : The decontaminated container can now be disposed of. However, policies may vary, and some institutions may require it to be collected as hazardous waste.[17]
Solid waste, such as contaminated septa, stir bars, or spill absorbents (e.g., dry sand), must be collected in a sealed container, labeled as hazardous waste, and disposed of through your institution's environmental health and safety (EH&S) office.[16][18] Do not attempt to quench solid materials directly without consulting your EH&S office.
Section 6: Emergency Procedures
Spills:
-
Evacuate the immediate area and alert colleagues.[3]
-
If the spill is large or ignites, activate the fire alarm and evacuate. Call emergency services.
-
For small, manageable spills, cover the material with a dry, inert powder like dry sand, soda ash, or lime.[5][7] DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [3][5]
-
Carefully collect the absorbed material with non-sparking tools, place it in a sealable container, and treat it as hazardous waste.[18][19]
Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][18]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
References
- Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC) - Global Chemical Supplier-TUODA INDUSTRY LIMITED.
- Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane - Cole-Parmer.
- Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety, Princeton University.
- Quenching of Pyrophoric Materials - Sarpong Group, University of California, Berkeley.
- Chemical Safety Data Sheet MSDS / SDS - ETHYLALUMINUM SESQUICHLORIDE - ChemicalBook.
- ETHYLALUMINUM SESQUICHLORIDE - CAMEO Chemicals, NOAA.
- EASC Product Bulletin - Nouryon.
- SAFETY D
- SAFETY D
- Hazardous Substance Fact Sheet - NJ.gov.
- Safe Handling of Pyrophoric M
- Ethylaluminum sesquichloride - PubChem.
- Hazardous Waste Disposal Guidelines - Purdue University.
- Pyrophoric Chemicals Handling and Use - Weill Cornell EHS.
- Handling Pyrophoric Reagents - PNNL.
- Ethylaluminium sesquichloride - Wikipedia.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS.
- Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety.
- Quenching guide : r/Chempros - Reddit.
- Safety Protocols for Quenching Reactions Containing Aluminum Perchlor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylaluminum Sesquichloride
For the experienced researcher, scientist, and drug development professional, the safe handling of reactive organometallic compounds is paramount. Ethylaluminum sesquichloride (EASC), a potent catalyst and alkylating agent, demands our utmost respect and diligence.[1][2] This guide moves beyond a simple checklist, providing a deep, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with EASC. Our focus is on the why behind each recommendation, ensuring a culture of safety that is both informed and instinctual.
The Unseen Dangers: Understanding the Reactivity of EASC
Ethylaluminum sesquichloride is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3][4][5] It also reacts violently with water, releasing flammable and corrosive gases such as ethane and hydrogen chloride.[1][3][4][5][6] This dual reactivity—with both air and moisture—is the cornerstone of our safety protocols. Furthermore, EASC is corrosive and can cause severe chemical burns to the skin and eyes upon contact.[1][7][8] Inhalation of its vapors can lead to respiratory tract irritation.[1][9]
Therefore, our primary safety objectives are threefold:
-
Isolate from Air and Moisture: All handling procedures must be conducted under an inert atmosphere.
-
Prevent Contact: A robust barrier of personal protective equipment is non-negotiable.
-
Prepare for the Unexpected: Emergency response plans must be in place and well-rehearsed.
Core PPE Ensemble for EASC Handling
The following table outlines the essential PPE for any operation involving EASC. It is crucial to remember that this is the minimum requirement; specific experimental conditions may necessitate additional or more robust protection.
| Body Part | Required PPE | Rationale |
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).[1][6] | EASC is volatile, and its reaction with ambient moisture can release hydrogen chloride gas.[3] A full-face respirator provides both respiratory protection and a primary splash shield for the face. For large-scale operations or in the event of a significant spill, an SCBA is the only acceptable option. |
| Eyes and Face | Tightly-fitting chemical splash goggles and a face shield.[10] | Direct contact with EASC will cause severe and potentially irreversible eye damage.[1] The combination of goggles and a face shield provides layered protection against splashes and sprays. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) over a pair of nitrile gloves. | The outer glove provides primary resistance to EASC, while the inner nitrile glove offers secondary protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation before use. |
| Body | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the FR lab coat.[10] | The FR lab coat provides protection against flash fires, a significant risk with pyrophoric materials. The chemical-resistant apron adds a layer of defense against splashes of the corrosive liquid. |
| Feet | Closed-toe, chemical-resistant shoes or boots with steel toes. | Protects against spills and dropped equipment. Steel toes are an added precaution against crush injuries. |
Operational Plan: A Step-by-Step Guide to Safe EASC Handling
This protocol outlines the essential steps for safely handling EASC in a laboratory setting.
Preparation
-
Inert Atmosphere: Ensure your glovebox or Schlenk line is properly purged with an inert gas (e.g., nitrogen or argon) and that the oxygen and moisture levels are within acceptable limits.
-
Equipment Check: All glassware must be oven-dried and cooled under vacuum or in a desiccator immediately before use. Syringes and needles should be new or thoroughly dried.
-
Fume Hood: Conduct all transfers of EASC within a certified chemical fume hood.
-
Emergency Cart: An emergency cart containing a Class D fire extinguisher (for combustible metals), dry sand, and a spill kit specifically for reactive chemicals must be readily accessible. Do not use water or carbon dioxide extinguishers. [1][6][9]
Handling and Transfer
-
Donning PPE: Put on all required PPE before approaching the work area.
-
Inert Gas Purge: Purge the EASC container with inert gas before opening.
-
Transfer: Use a clean, dry syringe or cannula to transfer the required amount of EASC. Always double-check the volume before proceeding.
-
Quenching: After the transfer, any residual EASC in the syringe or cannula must be quenched immediately by slowly adding it to a flask containing a non-protic solvent like hexane, followed by a careful, dropwise addition of a long-chain alcohol (e.g., isopropanol).
Disposal Plan: Managing EASC Waste
EASC waste is hazardous and must be handled with the same level of care as the neat reagent.
-
Segregation: All EASC-contaminated waste (e.g., paper towels, gloves, pipette tips) must be segregated into a dedicated, clearly labeled waste container.
-
Quenching: Small amounts of residual EASC should be quenched as described above before disposal.
-
Containerization: The primary waste container should be a robust, sealable vessel that can be purged with an inert gas.
-
Labeling and Storage: The waste container must be clearly labeled as "Hazardous Waste: Ethylaluminum Sesquichloride (Pyrophoric, Water-Reactive)". Store the container in a designated, well-ventilated area away from sources of ignition and moisture.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the critical decision points and safety measures in the EASC handling workflow.
Caption: A flowchart illustrating the key stages of the Ethylaluminum sesquichloride handling process, from preparation to disposal.
In Case of Emergency: A Calm and Calculated Response
In the event of an EASC-related incident, a swift and correct response is critical.
Spill
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Secure the area and prevent entry.
-
Alert: Notify your institution's emergency response team.
-
Do Not Use Water: Never attempt to clean up an EASC spill with water.[4]
-
Absorb: If trained to do so, cover the spill with a dry, inert material like sand or vermiculite.[1][9]
Fire
-
Alert: Activate the nearest fire alarm and alert emergency services.
-
Evacuate: Evacuate the area immediately.
-
Extinguish (If Safe): Only if you are trained and it is safe to do so, use a Class D fire extinguisher. Never use water, foam, or carbon dioxide. [1][6]
Personal Exposure
-
Skin Contact: Brush off any visible particles, then flush the affected area with copious amounts of cool water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Conclusion: A Culture of Safety
The safe handling of Ethylaluminum sesquichloride is not merely a matter of following rules; it is about understanding the inherent risks and cultivating a proactive safety mindset. By internalizing the principles outlined in this guide, researchers can confidently and safely harness the power of this valuable reagent in their pursuit of scientific discovery.
References
- Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC) - Global Chemical Supplier-TUODA INDUSTRY LIMITED. (2025-04-28).
- Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane - Cole-Parmer.
- Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem.
- Hazardous Substance Fact Sheet - NJ.gov.
- Ethylaluminum sesquichloride - Hazardous Agents - Haz-Map.
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - ETHYLALUMINUM SESQUichloride - ChemicalBook. (2025-07-05).
- ETHYLALUMINUM SESQUICHLORIDE - CAMEO Chemicals.
- SAFETY D
- ETHYL ALUMINUM SESQUICHLORIDE - CAMEO Chemicals - NOAA.
- Ethylaluminium sesquichloride - Wikipedia.
- ETHYLALUMINUM SESQUICHLORIDE | 12075-68-2 - ChemicalBook. (2025-07-04).
- (Ethylaluminum sesquichloride) - Redwop Chemicals.
- EASC - Nouryon.
- Personal Protective Equipment (PPE) - CHEMM.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
